Piroxicam betadex
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
96684-40-1 |
|---|---|
Molecular Formula |
C57H83N3O39S |
Molecular Weight |
1466.3 g/mol |
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol;4-hydroxy-2-methyl-1,1-dioxo-N-pyridin-2-yl-1λ6,2-benzothiazine-3-carboxamide |
InChI |
InChI=1S/C42H70O35.C15H13N3O4S/c43-1-8-29-15(50)22(57)36(64-8)72-30-9(2-44)66-38(24(59)17(30)52)74-32-11(4-46)68-40(26(61)19(32)54)76-34-13(6-48)70-42(28(63)21(34)56)77-35-14(7-49)69-41(27(62)20(35)55)75-33-12(5-47)67-39(25(60)18(33)53)73-31-10(3-45)65-37(71-29)23(58)16(31)51;1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h8-63H,1-7H2;2-9,19H,1H3,(H,16,17,20)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21?,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;/m1./s1 |
InChI Key |
LBPBSKKEZXLVBQ-WZHIEOAOSA-N |
Isomeric SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H](C6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3.C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CO)CO)CO)CO)CO)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of Piroxicam-Betadex Complex: An In-depth Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the piroxicam-betadex inclusion complex. The complexation of piroxicam (B610120) with betadex, a type of β-cyclodextrin, is a well-established strategy to enhance the therapeutic profile of this potent non-steroidal anti-inflammatory drug (NSAID). This document details the improvements in solubility and dissolution, stability characteristics, and the analytical methods used for its characterization, providing a valuable resource for formulation development and research.
Core Physicochemical Enhancements
Piroxicam is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility. This poor solubility is a primary limiting factor in its oral absorption, potentially leading to delayed onset of action and gastrointestinal side effects due to prolonged contact with the gastric mucosa. The formation of an inclusion complex with betadex significantly mitigates these challenges.
The fundamental mechanism involves the encapsulation of the hydrophobic piroxicam molecule within the lipophilic central cavity of the torus-shaped betadex molecule. The hydrophilic outer surface of the betadex then interacts with the aqueous environment, leading to a significant increase in the apparent water solubility and dissolution rate of piroxicam.
Quantitative Physicochemical Data
The following tables summarize the key quantitative data regarding the physicochemical properties of the piroxicam-betadex complex, compiled from various studies.
Table 1: Solubility Enhancement of Piroxicam with Betadex
| System | Molar Ratio (Piroxicam:Betadex) | Fold Increase in Solubility | Reference |
| Piroxicam-Betadex | 1:1 | 5.76 | [1] |
| Piroxicam-Betadex with PVP | 1:2 (with 0.3 parts PVP) | 11.03 | [1] |
Table 2: Dissolution Rate Enhancement of Piroxicam
| Complex | Molar Ratio (Piroxicam:Betadex) | Fold Increase in Dissolution Rate (k₁) | Reference |
| Piroxicam-Betadex | 1:2 | 13.21 | [1] |
| Piroxicam-Betadex with PVP | 1:2 (with 0.3 parts PVP) | 17.84 | [1] |
| Piroxicam-HP-β-CD | 1:2 | 36.52 | [1] |
| Piroxicam-HP-β-CD with PVP | 1:2 (with 0.3 parts PVP) | 72.42 | [1] |
Table 3: Stability Constants (Kc) of Piroxicam-Betadex Complex
| Method | Wavelength (λmax) | Stability Constant (Kc) in mol⁻¹·L | Reference |
| UV-Visible Spectroscopy (diluted solution) | 352 nm | 24.75 ± 5.89 | [2] |
| UV-Visible Spectroscopy (saturated solution) | 285 nm | 69.35 ± 5.65 | [2] |
| UV-Visible Spectroscopy (saturated solution) | 251 nm | 56.34 ± 8.34 | [2] |
| Phase Solubility | Not specified | 103.5 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of the piroxicam-betadex complex are provided below.
Preparation of Piroxicam-Betadex Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation : Accurately weigh piroxicam and betadex in the desired molar ratios (e.g., 1:1, 1:2, or 1:2.5).
-
Initial Mixing : Place the weighed powders in a glass mortar and mix them geometrically.
-
Wetting : Add a small quantity of a hydroalcoholic solvent (e.g., a 1:1 mixture of methanol (B129727) and water) dropwise to the powder mixture.
-
Kneading : Triturate the mixture thoroughly with a pestle for a period of 30 to 60 minutes to form a homogeneous paste.
-
Drying : The resulting paste is dried in a hot air oven at a temperature not exceeding 50°C until a constant weight is achieved.
-
Sizing : The dried complex is passed through a sieve to obtain a uniform particle size.
Phase Solubility Studies (Higuchi and Connors Method)
-
Preparation of Betadex Solutions : Prepare a series of aqueous solutions of betadex with increasing concentrations (e.g., 0.003 M to 0.015 M) in a buffered solution (e.g., distilled water or phosphate (B84403) buffer pH 6.8).
-
Addition of Piroxicam : Add an excess amount of piroxicam to each betadex solution in sealed containers.
-
Equilibration : The containers are agitated, typically in a mechanical shaker, at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Analysis : After equilibration, the suspensions are filtered (e.g., through a 0.45 µm membrane filter), and the concentration of dissolved piroxicam in the filtrate is determined spectrophotometrically at its λmax (e.g., around 350-358 nm).
-
Data Analysis : A phase solubility diagram is constructed by plotting the concentration of dissolved piroxicam against the concentration of betadex. The stability constant (Kc) is calculated from the slope of this linear plot.
In-Vitro Dissolution Testing
-
Apparatus : USP Dissolution Testing Apparatus Type II (Paddle Apparatus).
-
Dissolution Medium : 900 mL of a suitable buffer, commonly phosphate buffer at pH 6.8, maintained at 37 ± 0.5°C.
-
Paddle Speed : Set to a specified rotation speed, typically 50 rpm.
-
Sample Introduction : A precisely weighed amount of the piroxicam-betadex complex (equivalent to a standard dose of piroxicam, e.g., 20 mg) is introduced into the dissolution vessel.
-
Sampling : At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), aliquots of the dissolution medium (e.g., 5 mL) are withdrawn. An equal volume of fresh, pre-warmed medium is replaced to maintain a constant volume.
-
Analysis : The samples are filtered and the concentration of dissolved piroxicam is determined by UV-Vis spectrophotometry at the appropriate wavelength.
-
Data Presentation : The cumulative percentage of drug released is plotted against time.
Differential Scanning Calorimetry (DSC)
-
Sample Preparation : A small amount of the sample (typically 3-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Calibration : The instrument is calibrated for temperature and heat flow using a standard reference material like indium.
-
Analysis Conditions : The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 300°C) under a nitrogen atmosphere (e.g., at a flow rate of 20 mL/min).
-
Data Interpretation : The DSC thermogram, a plot of heat flow versus temperature, is analyzed for thermal events such as melting (endothermic peaks) and decomposition. The disappearance or shifting of the characteristic melting peak of piroxicam in the complex is indicative of inclusion.
Thermogravimetric Analysis (TGA)
-
Sample Preparation : A small, accurately weighed sample (typically 5-10 mg) is placed in a platinum or alumina (B75360) crucible.
-
Analysis Conditions : The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., ambient to 600°C) in a controlled atmosphere (e.g., dynamic nitrogen at 30 mL/min).
-
Data Interpretation : The TGA curve plots the percentage of weight loss against temperature. This analysis provides information on the thermal stability and composition of the complex, including the loss of water and decomposition patterns.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation : The sample is prepared as a KBr pellet. A small amount of the sample is mixed with dry potassium bromide powder and compressed into a thin, transparent disc.
-
Analysis : The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over a specific wavenumber range (e.g., 4000 to 400 cm⁻¹).
-
Data Interpretation : The FTIR spectrum of the complex is compared with the spectra of pure piroxicam and betadex. Changes in the position, shape, and intensity of characteristic peaks can confirm the interaction between the drug and the cyclodextrin, suggesting complex formation.
Powder X-Ray Diffractometry (PXRD)
-
Sample Preparation : The powdered sample is packed into a sample holder.
-
Instrumental Setup : The analysis is performed using an X-ray diffractometer with Cu Kα radiation.
-
Scanning Parameters : The diffraction pattern is recorded over a specific range of 2θ angles (e.g., 5° to 70°) with a defined step size and scan speed.
-
Data Interpretation : The PXRD pattern of the complex is compared to those of the individual components. The disappearance of the characteristic crystalline peaks of piroxicam or the appearance of a new, diffuse pattern indicates the formation of an amorphous inclusion complex.
Visualizations
The following diagrams illustrate key experimental workflows for the preparation and characterization of the piroxicam-betadex complex.
Caption: Workflow for the preparation of the piroxicam-betadex complex via the kneading method.
References
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Piroxicam-Betadex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro mechanism of action of piroxicam-betadex, a complex of the non-steroidal anti-inflammatory drug (NSAID) piroxicam (B610120) and the cyclic oligosaccharide betadex. The inclusion of betadex primarily enhances the physicochemical properties of piroxicam, leading to improved solubility and dissolution, which in turn facilitates a more rapid onset of its therapeutic action. The fundamental molecular mechanisms of piroxicam, however, remain the cornerstone of the complex's activity.
Core Mechanism of Action: Cyclooxygenase Inhibition
Piroxicam exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The betadex component of the complex does not possess intrinsic anti-inflammatory activity but rather serves as a pharmaceutical excipient to improve the delivery of piroxicam.[1]
The primary role of betadex is to encapsulate the lipophilic piroxicam molecule within its hydrophobic core, while the hydrophilic exterior of the betadex molecule enhances the water solubility of the entire complex.[1] This leads to a faster dissolution rate of piroxicam in an aqueous environment, which is a rate-limiting step for its absorption.[2] While this has significant implications for in vivo bioavailability, the in vitro mechanism of action at the cellular level is driven by the piroxicam moiety.
Data Presentation
The following tables summarize the available quantitative data from in vitro studies on piroxicam. It is important to note that specific quantitative data for the piroxicam-betadex complex in many of these assays are not extensively reported in the literature. However, the complexation is not expected to alter the intrinsic molecular activity of piroxicam.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Piroxicam
| Enzyme | Assay System | Test Species | IC50 (μM) | Reference |
| COX-1 | Human Whole Blood Assay | Human | 2.5 | [3] |
| COX-2 | Human Whole Blood Assay | Human | 0.08 | [3] |
IC50: The half maximal inhibitory concentration.
Table 2: Comparative In Vitro Dissolution of Piroxicam and Piroxicam-Betadex
| Formulation | Time to 85% Dissolution (minutes) | Fold Increase in Dissolution Rate | Reference |
| Piroxicam | > 60 | - | [2] |
| Piroxicam-Betadex (1:2) | ~5 | > 12 | [2] |
Table 3: In Vitro Effects of Piroxicam on Cellular Processes
| Cellular Process | Cell Line | Observation | Quantitative Data (Piroxicam) | Reference |
| Apoptosis | Mesothelioma cells | Induction of apoptosis, activation of caspases 8 and 9. | Significant increase in apoptotic fraction at 24 and 48 hours (specific percentages vary by cell line). | [4] |
| Cell Cycle | Mesothelioma cells | Alteration of cell cycle phase distribution, with a decrease in S phase and an increase in G1 phase. | Treatment for 48h resulted in an increase in G1 phase from ~55% to ~65% in MSTO cells. | [4] |
| Cytokine Production | Human PBMCs | Modulation of cytokine levels: decreased IL-1, IL-6, TNF-α, IFN-γ; increased IL-2. | Data presented as fold-change relative to control. | [5] |
PBMCs: Peripheral Blood Mononuclear Cells, IL: Interleukin, TNF: Tumor Necrosis Factor, IFN: Interferon.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These represent standardized protocols and may require optimization for specific experimental conditions.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Human Whole Blood Assay)
This assay measures the ability of a compound to inhibit COX-1 and COX-2 in a physiologically relevant matrix.
-
Objective: To determine the IC50 values of piroxicam-betadex for COX-1 and COX-2.
-
Materials: Freshly drawn human venous blood, heparin, lipopolysaccharide (LPS), test compound (piroxicam-betadex), vehicle control (e.g., DMSO), prostaglandin (B15479496) E2 (PGE2) and thromboxane (B8750289) B2 (TxB2) ELISA kits.
-
Protocol:
-
Draw venous blood from healthy volunteers into heparinized tubes.
-
For COX-1 activity: Aliquot whole blood into tubes containing the test compound at various concentrations or vehicle. Allow to clot at 37°C for 1 hour to induce TxB2 production (a primary product of COX-1 in platelets).
-
Centrifuge the clotted blood and collect the serum.
-
For COX-2 activity: Aliquot heparinized whole blood into tubes containing the test compound at various concentrations or vehicle. Add LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes.
-
Incubate the blood at 37°C for 24 hours.
-
Centrifuge to separate plasma.
-
Measure TxB2 concentrations in the serum (for COX-1) and PGE2 concentrations in the plasma (for COX-2) using specific ELISA kits.[6]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[7][8]
-
In Vitro Dissolution Rate Determination
This protocol assesses the rate at which the active pharmaceutical ingredient dissolves from its formulation.
-
Objective: To compare the dissolution rate of piroxicam from piroxicam-betadex to that of piroxicam alone.
-
Materials: USP dissolution apparatus (e.g., paddle method), dissolution medium (e.g., simulated gastric fluid, pH 1.2, or phosphate (B84403) buffer, pH 7.4), piroxicam-betadex formulation, piroxicam formulation, UV-Vis spectrophotometer or HPLC system.
-
Protocol:
-
Prepare the dissolution medium and maintain it at 37 ± 0.5°C.
-
Place a known amount of the piroxicam-betadex or piroxicam formulation in the dissolution vessel.
-
Start the apparatus at a specified stirring speed (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of dissolved piroxicam using a validated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength or HPLC).[9][10]
-
Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profile.
-
In Vitro Membrane Permeation Study (Franz Diffusion Cell)
This assay evaluates the transport of a drug across a membrane, simulating its absorption.
-
Objective: To assess the permeation of piroxicam from a piroxicam-betadex formulation through a synthetic or biological membrane.
-
Materials: Franz diffusion cells, a suitable membrane (e.g., cellulose (B213188) acetate, porcine skin), receptor medium (e.g., phosphate-buffered saline, pH 7.4), piroxicam-betadex formulation, analytical instrumentation (HPLC).
-
Protocol:
-
Mount the membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped.
-
Fill the receptor compartment with pre-warmed (37°C) receptor medium and ensure it is constantly stirred.
-
Apply a known quantity of the piroxicam-betadex formulation to the surface of the membrane in the donor compartment.
-
At specified time points, collect samples from the receptor compartment and replace the volume with fresh medium.
-
Analyze the concentration of piroxicam in the collected samples using a validated HPLC method.[11]
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.[12]
-
In Vitro Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This method quantifies the extent of apoptosis induced by a compound in a cell population.
-
Objective: To determine the effect of piroxicam-betadex on apoptosis in a relevant cell line.
-
Materials: Cell line of interest, cell culture medium, piroxicam-betadex, Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit, flow cytometer.
-
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of piroxicam-betadex for a specified duration (e.g., 24, 48 hours).
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Quantify the percentage of cells in each quadrant.
-
In Vitro Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Objective: To investigate the effect of piroxicam-betadex on cell cycle progression.
-
Materials: Cell line of interest, cell culture medium, piroxicam-betadex, PBS, ethanol (B145695) (70%, ice-cold), RNase A, Propidium Iodide (PI), flow cytometer.
-
Protocol:
-
Culture and treat cells with piroxicam-betadex as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
-
In Vitro NF-κB Activation Assay (Western Blot for Nuclear Translocation)
This assay assesses the activation of the NF-κB signaling pathway.
-
Objective: To determine if piroxicam-betadex inhibits the translocation of the NF-κB p65 subunit to the nucleus.
-
Materials: Cell line (e.g., macrophages), cell culture medium, LPS, piroxicam-betadex, nuclear and cytoplasmic extraction reagents, primary antibody against NF-κB p65, secondary antibody, Western blot apparatus and reagents.
-
Protocol:
-
Culture cells and pre-treat with piroxicam-betadex for a specified time.
-
Stimulate the cells with an NF-κB activator such as LPS.
-
Isolate the cytoplasmic and nuclear fractions of the cells using a commercial kit or a standard protocol.[14]
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from the cytoplasmic and nuclear extracts by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody against the p65 subunit of NF-κB, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and imaging system. A decrease in nuclear p65 and a corresponding increase in cytoplasmic p65 in treated cells compared to the stimulated control indicates inhibition of NF-κB activation.[15]
-
In Vitro Reactive Oxygen Species (ROS) Detection Assay (DCFDA Staining)
This method measures the intracellular production of reactive oxygen species.
-
Objective: To evaluate the effect of piroxicam-betadex on cellular ROS levels.
-
Materials: Cell line, cell culture medium, piroxicam-betadex, a positive control for ROS induction (e.g., H2O2), 2',7'-dichlorofluorescin diacetate (DCFDA) dye, fluorescence plate reader or fluorescence microscope.
-
Protocol:
-
Seed cells in a multi-well plate suitable for fluorescence measurements.
-
Treat the cells with piroxicam-betadex for the desired time.
-
Load the cells with DCFDA solution and incubate in the dark. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Wash the cells to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence plate reader or visualize and quantify the fluorescence using a fluorescence microscope. An increase or decrease in fluorescence in treated cells compared to the control indicates a modulation of ROS production.[16][17]
-
Mandatory Visualizations
References
- 1. What is the mechanism of Piroxicam betadex? [synapse.patsnap.com]
- 2. eijppr.com [eijppr.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular analysis of the effects of Piroxicam and Cisplatin on mesothelioma cells growth and viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification of cytokine production by piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostaglandin E2 ELISA Kit (ab133021) is not available | Abcam [abcam.com]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. researchgate.net [researchgate.net]
- 9. In vitro dissolution of piroxicam capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Comparative in vitro dissolution studies of piroxicam suppositories using the basket, the paddle and the flow through methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 13. researchgate.net [researchgate.net]
- 14. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 15. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. labtoo.com [labtoo.com]
piroxicam and beta-cyclodextrin inclusion complex formation
An In-depth Technical Guide on the Formation of Piroxicam (B610120) and Beta-Cyclodextrin (B164692) Inclusion Complexes
Abstract
Piroxicam, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties.[1] However, its clinical application is often hampered by its poor aqueous solubility, which leads to slow dissolution, delayed onset of action, and gastrointestinal side effects.[2][3][4] Inclusion complexation with beta-cyclodextrin (β-CD), a cyclic oligosaccharide, has emerged as a highly effective strategy to overcome these limitations.[1][2] This technical guide provides a comprehensive overview of the formation of piroxicam-β-cyclodextrin inclusion complexes, detailing the underlying mechanisms, experimental preparation protocols, characterization techniques, and the resulting physicochemical improvements. Quantitative data are summarized in structured tables, and key processes are visualized using diagrams to offer a thorough resource for researchers, scientists, and drug development professionals.
Introduction to Piroxicam and Beta-Cyclodextrin
Piroxicam is an NSAID belonging to the oxicam class that functions by inhibiting the cyclooxygenase (COX) enzyme, thereby reducing the synthesis of prostaglandins (B1171923) that mediate inflammation, pain, and fever.[1] Its primary drawback is its low solubility in water and gastrointestinal fluids, which can slow its absorption and contribute to gastric irritation.[4][5]
Beta-cyclodextrin is a natural cyclic oligosaccharide composed of seven α-D-glucopyranose units linked in a torus-like shape.[2] This unique structure features a hydrophilic outer surface and a lipophilic (hydrophobic) inner cavity.[6] This cavity allows β-CD to encapsulate "guest" molecules, such as poorly soluble drugs like piroxicam, forming non-covalent inclusion complexes.[6] The formation of these complexes can significantly alter the physicochemical properties of the guest molecule, leading to:
-
Enhanced Aqueous Solubility and Dissolution Rate: By encapsulating the hydrophobic drug, the hydrophilic exterior of the β-CD molecule improves its interaction with water, thereby increasing solubility and the speed of dissolution.[1][2][6]
-
Improved Bioavailability: Faster dissolution leads to more rapid absorption of the drug in the gastrointestinal tract, increasing its bioavailability.[1]
-
Reduced Gastrointestinal Irritation: The complexation reduces the direct contact of the drug with the gastric mucosa, leading to better gastrointestinal tolerability.[6][7]
-
Increased Stability: The inclusion can protect the drug from degradation.[3]
Mechanism of Inclusion Complex Formation
The formation of a piroxicam-β-cyclodextrin complex is a dynamic equilibrium process governed by host-guest chemistry.[6] The hydrophobic piroxicam molecule acts as the "guest" and is encapsulated within the hydrophobic cavity of the "host" β-cyclodextrin molecule.[1][2] This interaction is non-covalent and driven primarily by the displacement of high-energy water molecules from the β-CD cavity and the establishment of favorable hydrophobic and van der Waals interactions.[6]
The stoichiometry of the complex, i.e., the molar ratio of piroxicam to β-CD, is a critical parameter. While a 1:1 complex is commonly formed, studies have also indicated the formation of 1:2 and 1:2.5 complexes, where one piroxicam molecule is associated with more than one β-CD molecule.[2][6][8] The commercially successful formulation, for instance, utilizes a 1:2.5 molar ratio to ensure optimal performance.[4][6] NMR studies have shown that the aromatic rings of the piroxicam molecule are the parts that are included within the β-CD cavity.[2]
Caption: Inclusion of Piroxicam into the β-Cyclodextrin cavity.
Experimental Protocols for Complex Preparation
Several methods have been developed to prepare piroxicam-β-cyclodextrin inclusion complexes, each with its own advantages. The choice of method can influence the physicochemical properties and dissolution performance of the final product.[9]
Kneading Method
This semi-solid state method involves intimately mixing piroxicam and β-cyclodextrin powders. A small amount of a suitable solvent (e.g., water or a water-alcohol mixture) is added to form a thick, homogeneous paste.[3] The paste is then kneaded for a specific period (e.g., 30 minutes), followed by drying under vacuum.[3][10]
Protocol:
-
Accurately weigh piroxicam and β-cyclodextrin in the desired molar ratio (e.g., 1:1 or 1:2.5).
-
Thoroughly mix the powders in a mortar.
-
Add a few drops of purified water or a water-methanol mixture to wet the powder and form a paste.
-
Knead the paste vigorously for 30-45 minutes.
-
Dry the resulting product in an oven or under vacuum at a controlled temperature (e.g., 25°C) for 24 hours.[3]
-
Sieve the dried complex to obtain a uniform particle size.
Co-precipitation Method
In this liquid-state method, both piroxicam and β-cyclodextrin are dissolved in a solvent, and the complex is then precipitated.
Protocol:
-
Dissolve β-cyclodextrin in an aqueous solvent (e.g., 100 ml of water).[3]
-
Dissolve piroxicam in a suitable organic solvent (e.g., 20 ml of ether or methanol).[3]
-
Mix the two solutions and agitate them for an extended period (e.g., 24 hours) at a controlled temperature (e.g., 28°C).[3]
-
Induce precipitation by cooling the solution (e.g., in a refrigerator at 2°C).[3]
-
Filter the precipitate, wash it with the organic solvent (e.g., ether), and dry it under vacuum.[3]
Solvent Evaporation Method
This method involves dissolving both components in a common solvent, followed by the removal of the solvent to obtain the solid complex.
Protocol:
-
Dissolve appropriate amounts of piroxicam and β-cyclodextrin in a suitable solvent, such as methanol.[3]
-
Stir the solution for 24 hours at a controlled temperature (e.g., 28°C).[3]
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid mass to remove any residual solvent.
Freeze-Drying (Lyophilization)
Freeze-drying is often used to obtain a highly porous, amorphous product with a rapid dissolution rate.
Protocol:
-
Dissolve piroxicam and β-cyclodextrin in an aqueous solution. An ammonia (B1221849) solution may be used to aid dissolution.[4]
-
Freeze the solution rapidly using a dry ice/acetone bath or a freezer.
-
Dry the frozen solution under high vacuum using a freeze-dryer. The water is removed by sublimation, directly converting from a solid to a vapor phase.
Spray-Drying
This industrial-scale method produces fine, amorphous particles by atomizing a solution of the components into a stream of hot gas.
Protocol:
-
Dissolve piroxicam and β-cyclodextrin (e.g., 1:2.5 molar ratio) in water at an elevated temperature (e.g., >70°C) in the presence of ammonium (B1175870) hydroxide (B78521) to form a clear solution.[4]
-
Feed the aqueous solution into the drying chamber of a spray-dryer through an atomizer.
-
Introduce a stream of pre-heated drying gas (e.g., air) to evaporate the solvent from the droplets, forming dry powder particles.[4]
-
Separate the dried powder from the moist gas stream.[4]
Caption: Workflow of common methods for preparing the inclusion complex.
Physicochemical Characterization Techniques
To confirm the formation of the inclusion complex and to evaluate its properties, a combination of analytical techniques is employed.
Phase Solubility Studies
This method, as described by Higuchi and Connors, is fundamental for determining the stoichiometry and the apparent stability constant (Kc) of the complex in solution.[9] An excess amount of piroxicam is added to aqueous solutions containing increasing concentrations of β-cyclodextrin. The mixtures are agitated until equilibrium is reached, and the concentration of dissolved piroxicam is measured, typically by UV-Vis spectroscopy. The resulting phase solubility diagram indicates the type of complex formed. An AL-type diagram, showing a linear increase in drug solubility with β-CD concentration, is indicative of a 1:1 soluble complex.[9][11][12]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow into a sample and a reference as a function of temperature. For the piroxicam-β-CD complex, the characteristic sharp endothermic peak corresponding to the melting point of crystalline piroxicam (around 200-205°C) disappears or shifts in the thermogram of the complex. This indicates that the drug is no longer present in its crystalline state and has been molecularly dispersed within the β-CD cavity, confirming complex formation.[6][12]
X-ray Powder Diffraction (XRPD)
XRPD is used to analyze the crystalline structure of solids. Crystalline piroxicam exhibits a series of sharp, characteristic diffraction peaks.[3] In the diffractogram of a true inclusion complex, these peaks are absent or significantly reduced in intensity, replaced by a diffuse halo pattern. This demonstrates the formation of a new, amorphous solid phase, which is a key indicator of successful inclusion.[3][6][12]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy detects changes in the vibrational modes of functional groups. Upon complexation, the characteristic absorption bands of piroxicam may shift, change in intensity, or disappear.[13] For example, changes in the bands corresponding to the aromatic rings or the C=O stretching of the amide group can indicate that these parts of the molecule are involved in the interaction with the β-CD cavity.[12][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unequivocal evidence of inclusion complex formation in solution. By analyzing the chemical shifts of the protons of both piroxicam and β-CD, it is possible to determine which part of the guest molecule is inside the host's cavity. Significant changes in the chemical shifts of the inner protons of the β-CD cavity and the protons of piroxicam's aromatic rings confirm the inclusion.[2][8]
Caption: Workflow of analytical techniques for complex characterization.
Quantitative Data on Complex Properties
The formation of the inclusion complex leads to quantifiable improvements in the physicochemical properties of piroxicam. The following tables summarize key data from various studies.
Table 1: Stability Constants and Stoichiometry of Piroxicam-Cyclodextrin Complexes
| Cyclodextrin Type | Method | Stoichiometry (Piroxicam:CD) | Stability Constant (Kc) (M⁻¹) | Reference |
|---|---|---|---|---|
| β-Cyclodextrin (β-CD) | Phase Solubility | 1:1 | 103.5 | [11] |
| β-Cyclodextrin (β-CD) | UV-Vis Spectroscopy | 1:1 | 24.75 - 69.35 | [15] |
| β-Cyclodextrin (β-CD) | Phase Solubility | 1:1 | - | [16] |
| β-Cyclodextrin (β-CD) | Fluorescence/NMR | 1:2 | - | [8] |
| Hydroxypropyl-β-CD (HP-β-CD) | Phase Solubility | 1:1 | - | [16] |
| Heptakis-[2,6-di-O-methyl]-β-CD (DM-β-CD) | Phase Solubility | 1:1 | Higher than β-CD & HP-β-CD |[12] |
Table 2: Enhancement of Piroxicam Solubility
| System | Fold Increase in Solubility | Conditions | Reference |
|---|---|---|---|
| Piroxicam-β-CD | 5.76 | In presence of 15mM β-CD | [16] |
| Piroxicam-β-CD-PVP | 11.03 | In presence of 15mM β-CD and PVP | [16] |
| Piroxicam Cocrystals + β-CD | Increased thermodynamic solubility | Increasing concentrations of β-CD |[17] |
Table 3: Enhancement of Piroxicam Dissolution Rate
| Preparation Method | Piroxicam:β-CD Ratio | % Drug Released (Time) | Fold Increase in Dissolution Rate | Reference |
|---|---|---|---|---|
| Kneading | 1:1 | 98.7% (90 min) | - | [10] |
| Kneading | 1:0.5, 1:1, 1:2 | - | Faster than pure drug | [10] |
| Complex (IC2) | 1:1 | 98.71% (180 s) | - | [18] |
| Complex (IC3) | 1:2 | Complete (200 s) | - | [18] |
| β-CD Complex (1:2) | - | - | 13.21 | [16] |
| HP-β-CD Complex (1:2) | - | - | 36.52 | [16] |
| HP-β-CD-PVP Complex (1:2:0.3) | - | - | 72.42 | [16] |
| Freeze-dried & Spray-dried (HP-β-CD) | - | Most effective enhancement | - |[9] |
Table 4: Thermodynamic Parameters of Complexation
| Parameter | Value | Interpretation | Reference |
|---|---|---|---|
| Gibbs Free Energy (ΔG) | Positive | Non-spontaneous process (favored by energy input, e.g., mixing) | [3] |
| Enthalpy (ΔH) | Negative | Exothermic and spontaneous interaction | [3] |
| Entropy (ΔS) | Negative | Increased order upon complex formation |[3] |
Note: Thermodynamic interpretations can vary between studies based on experimental conditions and calculation methods.
Mechanism of Enhanced Bioavailability and Reduced Gastric Toxicity
The primary benefit of the piroxicam-β-CD complex is the significant improvement in the drug's oral bioavailability. This is a direct consequence of the enhanced solubility and dissolution rate.
-
Rapid Dissolution: The complex, being hydrophilic and amorphous, dissolves rapidly in the gastrointestinal fluids.[6]
-
Dynamic Equilibrium: In solution, the complex exists in a dynamic equilibrium, continuously dissociating to release free piroxicam molecules.[6]
-
Increased Concentration Gradient: The rapid dissolution creates a higher concentration of dissolved piroxicam at the absorption site (e.g., the intestinal epithelium), which drives faster absorption across the membrane.[1][6]
-
Reduced Gastric Contact: Because the drug is absorbed more rapidly, primarily in the upper GI tract, its contact time with the gastric mucosa is minimized. This reduces the local irritation and damage associated with the crystalline form of the NSAID, leading to improved gastrointestinal tolerability.[6][7]
Caption: Enhanced dissolution and absorption of the complex vs. pure drug.
Conclusion
The formation of an inclusion complex between piroxicam and beta-cyclodextrin is a well-established and highly effective approach to enhancing the therapeutic profile of this important NSAID. By leveraging the principles of host-guest chemistry, the complex overcomes the key limitations of piroxicam's poor water solubility. The resulting amorphous, hydrophilic complex exhibits significantly improved dissolution rates, leading to faster absorption, enhanced bioavailability, and a more rapid onset of analgesic action. Furthermore, the complexation strategy provides the crucial benefit of improved gastrointestinal safety by minimizing direct contact of the drug with the stomach lining. The various preparation and characterization methods detailed in this guide provide a robust framework for the development and quality control of piroxicam-β-cyclodextrin formulations, underscoring its continued importance in modern drug delivery.
References
- 1. What is the mechanism of Piroxicam betadex? [synapse.patsnap.com]
- 2. Understanding Surface Interaction and Inclusion Complexes between Piroxicam and Native or Crosslinked β-Cyclodextrins: The Role of Drug Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. EP1793862B1 - A process for the preparation of a piroxicam: beta-cyclodextrin inclusion compound - Google Patents [patents.google.com]
- 5. EP0449167A1 - Process for preparing piroxicam/cyclodextrin complexes, the products obtained and their pharmaceutical compositions - Google Patents [patents.google.com]
- 6. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cyclolab.hu [cyclolab.hu]
- 8. Study on inclusion interaction of piroxicam with beta-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inclusion of piroxicam into beta-cyclodextrin by means of supercritical carbon dioxide: thermal, spectroscopic and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Study of the Inclusion Complexation of Piroxicam - \beta - Cyclodextrin and Determination of the Stability Constant (K) by UV-Visible Spectroscopy [scientiairanica.sharif.edu]
- 16. eijppr.com [eijppr.com]
- 17. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 18. jyoungpharm.org [jyoungpharm.org]
Spectroscopic Analysis of Piroxicam-Betadex Interaction: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic techniques utilized to characterize the inclusion complex formation between the non-steroidal anti-inflammatory drug (NSAID) Piroxicam (B610120) (PX) and Beta-Cyclodextrin (B164692) (β-CD or Betadex). The formation of this inclusion complex is a widely studied strategy to enhance the solubility and bioavailability of Piroxicam, a drug classified as Class II under the Biopharmaceutics Classification System due to its low water solubility and high membrane permeability.[1] This guide details the experimental protocols for key spectroscopic methods, presents quantitative data in a structured format for easy comparison, and visualizes the complexation process and experimental workflows.
Introduction to Piroxicam-Betadex Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[2] This unique structure allows them to encapsulate guest molecules, such as Piroxicam, forming non-covalent inclusion complexes.[3] This encapsulation can effectively shield the hydrophobic guest molecule from the aqueous environment, thereby increasing its apparent solubility and dissolution rate.[1][4] The interaction between Piroxicam and β-Cyclodextrin has been extensively studied to understand the stoichiometry, stability, and mechanism of complex formation, primarily through various spectroscopic techniques.
Spectroscopic Methodologies and Experimental Protocols
A variety of spectroscopic methods are employed to investigate the formation and characteristics of the Piroxicam-Betadex inclusion complex. Each technique provides unique insights into the molecular interactions occurring.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique used to detect the formation of the inclusion complex by observing changes in the absorption spectrum of Piroxicam upon the addition of β-Cyclodextrin.
Experimental Protocol:
-
Preparation of Stock Solutions: A standard stock solution of Piroxicam is prepared in a suitable solvent, such as methanol (B129727) or a phosphate (B84403) buffer (e.g., pH 7.4 or 7.8).[5][6] A separate stock solution of β-Cyclodextrin is prepared in the same buffer.
-
Sample Preparation: A series of solutions are prepared with a constant concentration of Piroxicam and varying concentrations of β-Cyclodextrin.
-
Spectrophotometric Measurement: The UV-Vis absorption spectra of these solutions are recorded over a wavelength range of 200-400 nm using a UV-visible spectrophotometer.[6]
-
Data Analysis: Changes in the absorbance and shifts in the maximum absorption wavelength (λmax) are monitored.[7] The stability constant (K) of the complex can be determined using the Benesi-Hildebrand equation or non-linear regression methods.[7][8]
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for studying inclusion complexes, as the fluorescence properties of a guest molecule can be significantly altered when it moves from a polar aqueous environment to the non-polar cavity of β-Cyclodextrin.
Experimental Protocol:
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp is used for fluorescence measurements.[9]
-
Sample Preparation: Similar to UV-Vis spectroscopy, a series of solutions are prepared with a fixed concentration of Piroxicam and increasing concentrations of β-Cyclodextrin.
-
Fluorescence Measurement: The fluorescence emission spectra are recorded by exciting the Piroxicam molecule at its excitation wavelength. A significant enhancement in fluorescence intensity is typically observed upon complexation.[10]
-
Data Analysis: The stoichiometry and association constant of the complex are determined by analyzing the changes in fluorescence intensity as a function of β-Cyclodextrin concentration.[8] The influence of pH on the complexation can also be investigated.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to confirm the formation of the inclusion complex in the solid state by observing changes in the vibrational frequencies of Piroxicam's functional groups.
Experimental Protocol:
-
Sample Preparation: The Piroxicam-Betadex inclusion complex is prepared using methods such as coprecipitation, kneading, or freeze-drying.[11][12] A physical mixture of Piroxicam and β-Cyclodextrin is also prepared for comparison.
-
FT-IR Measurement: The FT-IR spectra of Piroxicam, β-Cyclodextrin, their physical mixture, and the inclusion complex are recorded. This is typically done using the KBr pellet method.
-
Spectral Analysis: The spectra are analyzed for shifts, disappearance, or changes in the intensity of characteristic peaks of Piroxicam, such as those corresponding to the O-H, N-H, and C=O stretching vibrations.[11][13] For instance, a shift in the O-H group valence vibrations of β-cyclodextrin has been observed upon complexation.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the geometry of the inclusion complex in solution, identifying which parts of the Piroxicam molecule are encapsulated within the β-Cyclodextrin cavity.
Experimental Protocol:
-
Instrumentation: High-resolution NMR spectrometer (e.g., ¹H NMR, ¹³C NMR).
-
Sample Preparation: Samples of Piroxicam, β-Cyclodextrin, and their complex are dissolved in a suitable deuterated solvent (e.g., D₂O).
-
NMR Measurement: ¹H NMR and/or ¹³C NMR spectra are acquired. Two-dimensional NMR techniques like ROESY can also be employed to study the spatial proximity between the protons of Piroxicam and the inner protons of the β-Cyclodextrin cavity.[14]
-
Data Analysis: Chemical shift changes (Δδ) of the protons of both Piroxicam and β-Cyclodextrin are analyzed. Significant upfield or downfield shifts of the inner protons of β-Cyclodextrin and the aromatic protons of Piroxicam are indicative of inclusion.[14][15] The stoichiometry of the complex can be determined using the continuous variation method (Job's plot).[15]
Mass Spectrometry (MS)
Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI) or ionspray, can be used to detect the intact non-covalent inclusion complex in the gas phase.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the Piroxicam-Betadex complex is prepared in a suitable solvent system (e.g., water/acetonitrile).[3]
-
Mass Spectrometric Analysis: The solution is introduced into the mass spectrometer.
-
Data Interpretation: The mass spectrum is analyzed for the presence of a peak corresponding to the molecular weight of the 1:1 or other stoichiometric drug/β-CD adduct.[3] Tandem mass spectrometry (MS/MS) can be used to further confirm the identity of the complex.[3]
Quantitative Data Summary
The following tables summarize the quantitative data obtained from various spectroscopic analyses of the Piroxicam-Betadex interaction.
Table 1: Stoichiometry and Stability Constants
| Spectroscopic Method | Stoichiometry (Piroxicam:β-CD) | Stability Constant (K) | Reference |
| UV-Visible Spectroscopy | 1:1 | 24.75 ± 5.89 M⁻¹ (diluted solution) | [7] |
| 69.35 ± 5.65 M⁻¹ (saturated solution at λmax=285 nm) | [7] | ||
| 56.34 ± 8.34 M⁻¹ (saturated solution at λmax=251 nm) | [7] | ||
| Fluorescence Spectroscopy | 1:2 (Guest:Host) | - | [8] |
| Fluorescence & NMR | 1:1 (with HP-β-CD and CM-β-CD) | β-CD showed the strongest inclusion capacity | [10] |
| 1:2 (with β-CD) | [10] | ||
| ¹H NMR Spectroscopy | 1:1 | 113 M⁻¹ at 298 K | [15] |
Table 2: Key Spectroscopic Changes Upon Complexation
| Spectroscopic Method | Observed Changes | Reference |
| FT-IR Spectroscopy | ||
| Piroxicam | Sharp band at 3338 cm⁻¹ (O-H), band at 3393 cm⁻¹ (N-H) | [11][13] |
| β-Cyclodextrin | Broad band around 3431 cm⁻¹ (O-H) | [11][13] |
| Piroxicam:β-CD Complex | Shift of the β-CD O-H band to a higher wavenumber (e.g., 3440 cm⁻¹) | [11] |
| ¹H NMR Spectroscopy | ||
| Piroxicam Protons | Significant Nuclear Overhauser Effects (NOEs) observed with inner protons of β-CD | [15] |
| β-CD Protons | Chemical shift changes of inner protons | [14][15] |
Visualizations: Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the experimental workflow for spectroscopic analysis and the conceptual model of Piroxicam-Betadex inclusion complex formation.
Caption: Experimental workflow for the spectroscopic analysis of Piroxicam-Betadex interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of piroxicam in a new formulation (piroxicam-beta-cyclodextrin) by derivative UV spectrophotometric method and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. Study of the Inclusion Complexation of Piroxicam - \beta - Cyclodextrin and Determination of the Stability Constant (K) by UV-Visible Spectroscopy [scientiairanica.sharif.edu]
- 8. Spectrofluorimetric determination of piroxicam in the presence and absence of beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of Oxicam Derivatives with the Artificial Models of Biological Membranes—Calorimetric and Fluorescence Spectroscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on inclusion interaction of piroxicam with beta-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Understanding Surface Interaction and Inclusion Complexes between Piroxicam and Native or Crosslinked β-Cyclodextrins: The Role of Drug Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Proton nuclear magnetic resonance spectroscopy studies of the inclusion complex of piroxicam with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid-State Characterization of Piroxicam-Betadex Powder: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piroxicam (B610120) is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1] However, its therapeutic efficacy is often limited by its poor aqueous solubility, classifying it as a Biopharmaceutical Classification System (BCS) Class II drug.[1][2] To overcome this limitation, piroxicam is frequently formulated as an inclusion complex with beta-cyclodextrin (B164692) (betadex). Betadex is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate guest molecules like piroxicam.[3]
The formation of the piroxicam-betadex (PβCD) inclusion complex significantly enhances the drug's solubility and dissolution rate.[1][3] This is primarily achieved by converting the drug from its stable crystalline form to a higher-energy, amorphous state within the complex.[1][4] Consequently, the complex exhibits improved bioavailability and a potentially better gastrointestinal safety profile compared to the drug alone.[3][4]
This technical guide provides an in-depth overview of the essential solid-state characterization techniques required to verify the successful formation and physicochemical properties of piroxicam-betadex powder. The focus is on providing detailed experimental protocols and data interpretation for Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), Fourier-Transform Infrared (FTIR) Spectroscopy, and Scanning Electron Microscopy (SEM).
Comparative Physicochemical Properties
The transformation from a crystalline drug to an amorphous inclusion complex results in distinct changes in physicochemical properties. These differences are fundamental to the improved performance of the complex and are the basis for its characterization.
| Property | Piroxicam (Pure Drug) | Piroxicam-Betadex Complex | Rationale for Change |
| Physical State | Crystalline solid[1][2] | Amorphous, free-flowing powder[4][5] | Piroxicam molecule is entrapped within the betadex cavity, preventing crystallization. |
| Melting Point | Sharp endothermic peak at ~200-206 °C[2][5] | Absence of the piroxicam melting peak[6][7] | Loss of crystalline lattice structure. |
| Solubility | Poorly soluble in water[5] | Significantly enhanced aqueous solubility[3] | The hydrophilic exterior of the betadex molecule improves wettability and dissolution. |
| Morphology | Distinct crystals with defined shapes[6] | Often spherical or irregular particles with no crystalline features[1] | Preparation methods (e.g., spray-drying, kneading) lead to different particle shapes. |
Core Characterization Techniques and Methodologies
A multi-technique approach is essential for the unambiguous confirmation of the formation of the piroxicam-betadex inclusion complex.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events like melting and crystallization. For the piroxicam-betadex complex, the disappearance of the sharp melting endotherm of pure piroxicam is a primary indicator of successful complexation and amorphization.[4][7]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the powder sample (piroxicam, betadex, physical mixture, or piroxicam-betadex complex) into a standard aluminum DSC pan.
-
Sealing: Crimp the pan with an aluminum lid to encapsulate the sample. An empty, sealed pan is used as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Thermal Program: Heat the sample under a continuous nitrogen purge (e.g., 50 mL/min).
-
Heating Rate: Increase the temperature from ambient (e.g., 25 °C) to approximately 250 °C at a constant rate of 10 °C/min.
-
Data Acquisition: Record the heat flow versus temperature to generate the DSC thermogram.
Data Interpretation & Expected Results:
| Sample | Expected Thermal Events |
| Piroxicam | A single, sharp endothermic peak corresponding to its melting point at approximately 200-206 °C.[2] |
| Betadex | A broad endotherm at lower temperatures (<100 °C) due to water loss, followed by decomposition at higher temperatures (>250 °C). |
| Physical Mixture | The thermogram shows a superposition of the individual components: the dehydration peak of betadex and the sharp melting peak of piroxicam at ~200-206 °C. |
| Piroxicam-Betadex Complex | The characteristic sharp melting peak of piroxicam is absent, indicating that the drug is molecularly dispersed in an amorphous state within the complex.[6][7] |
X-Ray Powder Diffraction (XRPD)
Principle: XRPD is a powerful technique for distinguishing between crystalline and amorphous materials. Crystalline substances produce a diffraction pattern with sharp, well-defined peaks at specific angles (2θ), corresponding to their ordered atomic planes. Amorphous materials lack long-range order and thus produce a diffuse, broad "halo" instead of sharp peaks.[5]
Experimental Protocol:
-
Sample Preparation: Pack the powder sample into a sample holder, ensuring a flat, even surface.
-
Instrument Setup: Mount the sample holder in the diffractometer.
-
X-ray Source: Use a Cu Kα radiation source (λ = 1.5406 Å).
-
Scan Parameters:
-
Voltage and Current: Set to appropriate values (e.g., 40 kV and 40 mA).
-
Scan Range (2θ): Scan over a range of 5° to 40°.
-
Scan Speed/Step Size: Use a continuous scan speed of, for example, 2°/min or a step size of 0.02° with a counting time of 1-2 seconds per step.
-
-
Data Acquisition: Record the diffracted X-ray intensity as a function of the 2θ angle.
Data Interpretation & Expected Results:
| Sample | Expected Diffraction Pattern |
| Piroxicam | Numerous sharp, intense peaks at characteristic 2θ angles (e.g., 8.99°, 14.46°, 17.67°, 27.36°), confirming its high degree of crystallinity.[2] |
| Betadex | May show some characteristic peaks, indicating its own crystalline nature. |
| Physical Mixture | The diffractogram is a simple sum of the patterns of crystalline piroxicam and betadex. The sharp peaks of piroxicam are clearly visible.[8] |
| Piroxicam-Betadex Complex | The characteristic diffraction peaks of piroxicam are absent. The pattern is replaced by a broad, diffuse halo, which is the hallmark of an amorphous material.[5][6][7] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes vibrations of molecular bonds. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. When piroxicam is included in the betadex cavity, the vibrations of its functional groups are restricted or altered, leading to shifts, broadening, or changes in the intensity of its characteristic absorption bands. This confirms the interaction between the host and guest molecules.[1][9]
Experimental Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Mix approximately 1-2 mg of the powder sample with ~200 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Grind the mixture thoroughly in an agate mortar to achieve a fine, homogenous powder.
-
Place the mixture into a pellet-forming die and press under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Data Acquisition:
-
Spectral Range: Scan from 4000 to 400 cm⁻¹.
-
Resolution: Set the resolution to 4 cm⁻¹.
-
Scans: Accumulate a sufficient number of scans (e.g., 32 or 64) to obtain a high signal-to-noise ratio.
-
Record a background spectrum using a pure KBr pellet and subtract it from the sample spectrum.
-
Data Interpretation & Expected Results:
| Sample | Key Spectral Features (Approximate Wavenumbers) |
| Piroxicam | Sharp, characteristic bands: ~3338 cm⁻¹ (O-H/N-H stretching), ~1630 cm⁻¹ (amide C=O stretching), and bands in the 1530-1574 cm⁻¹ range (aromatic C=C and N-H bending).[10][11][12] |
| Betadex | A very broad, intense band around 3400 cm⁻¹ (O-H stretching) and characteristic peaks for C-H and C-O stretching at lower wavenumbers. |
| Physical Mixture | The spectrum is a simple superposition of the piroxicam and betadex spectra. The characteristic peaks of piroxicam are clearly identifiable.[11] |
| Piroxicam-Betadex Complex | The spectrum shows significant changes. Piroxicam's characteristic peaks may be shifted, broadened, or reduced in intensity. For example, the C=O stretching band may shift, indicating its involvement in hydrogen bonding within the complex.[10][11] |
Scanning Electron Microscopy (SEM)
Principle: SEM provides high-magnification images of a sample's surface by scanning it with a focused beam of electrons. It is used to visualize the size, shape, and surface morphology of the powder particles. The technique clearly distinguishes the crystalline habit of pure piroxicam from the typically amorphous and often agglomerated morphology of the inclusion complex.[1][13]
Experimental Protocol:
-
Sample Mounting: Affix a small amount of the powder onto an aluminum stub using double-sided carbon tape.
-
Coating: Sputter-coat the sample with a thin conductive layer of gold or palladium to prevent electrostatic charging under the electron beam.[6]
-
Imaging:
-
Place the stub into the SEM vacuum chamber.
-
Apply an accelerating voltage (e.g., 5-15 kV).
-
Focus the electron beam and capture images of the particle surfaces at various magnifications (e.g., 500x, 2000x, 5000x).
-
Data Interpretation & Expected Results:
| Sample | Expected Morphology |
| Piroxicam | Appears as well-defined crystals, often with sharp edges and a distinct geometric shape.[6] |
| Betadex | Particles may have their own characteristic shape depending on the source and processing. |
| Physical Mixture | A heterogeneous mixture where individual crystals of piroxicam and particles of betadex can be distinguished. |
| Piroxicam-Betadex Complex | The original crystalline morphology of piroxicam is lost. The particles are typically more amorphous in appearance, often spherical, or forming irregular agglomerates, depending on the preparation method.[1] |
Integrated Characterization Workflow
The solid-state characterization of piroxicam-betadex is a confirmatory process where evidence from multiple analytical techniques is combined. The following workflow illustrates the logical relationship between these methods.
Caption: Workflow for the solid-state characterization of piroxicam-betadex powder.
Conclusion
The robust solid-state characterization of piroxicam-betadex powder is critical for ensuring product quality and performance. A combination of thermal analysis (DSC), structural analysis (XRPD), spectroscopic analysis (FTIR), and morphological analysis (SEM) provides complementary and conclusive evidence of the formation of an amorphous inclusion complex. The absence of the piroxicam melting peak in DSC, the presence of an amorphous halo in XRPD, indicative band shifts in FTIR, and the loss of crystalline morphology in SEM images collectively confirm the successful encapsulation of the drug. This comprehensive characterization is indispensable for researchers and drug development professionals to validate the manufacturing process and predict the enhanced solubility and bioavailability of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and characterization of solid dispersion of piroxicam for improvement of dissolution rate using hydrophilic carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Piroxicam betadex? [synapse.patsnap.com]
- 4. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1793862B1 - A process for the preparation of a piroxicam: beta-cyclodextrin inclusion compound - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid Sublingual Delivery of Piroxicam from Electrospun Cyclodextrin Inclusion Complex Nanofibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermodynamic Stability of the Piroxicam-Betadex Inclusion Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic stability of the inclusion complex formed between the non-steroidal anti-inflammatory drug (NSAID) piroxicam (B610120) and betadex (β-cyclodextrin). The formation of this complex is a critical strategy for enhancing the aqueous solubility and dissolution rate of piroxicam, a drug classified under the Biopharmaceutics Classification System (BCS) as Class II, indicating high permeability but low solubility.[1][2] Understanding the thermodynamic parameters governing this interaction is paramount for the rational design and development of stable and effective piroxicam formulations.
The inclusion of piroxicam within the hydrophobic cavity of the β-cyclodextrin molecule is primarily driven by non-covalent interactions, such as van der Waals forces, hydrogen bonding, and hydrophobic interactions.[3] The stability of the resulting complex is a measure of the strength of these interactions and is quantified by thermodynamic parameters including the stability constant (K), Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°).
Quantitative Thermodynamic Data
The thermodynamic parameters for the piroxicam-betadex inclusion complex have been determined using various analytical techniques. The following tables summarize the key quantitative data from multiple studies, providing a comparative overview.
| Stability Constant (K) / M⁻¹ | Method of Determination | Molar Ratio (Piroxicam:Betadex) | Experimental Conditions | Reference |
| 24.75 ± 5.89 | UV-Visible Spectroscopy | 1:1 | Diluted piroxicam solution, pH 7.4, λmax=352 nm | [4][5] |
| 69.35 ± 5.65 | UV-Visible Spectroscopy | 1:1 | Saturated piroxicam solution, pH 7.4, λmax=285 nm | [4][5] |
| 56.34 ± 8.34 | UV-Visible Spectroscopy | 1:1 | Saturated piroxicam solution, pH 7.4, λmax=251 nm | [4][5] |
| 90 | Not Specified | 1:1 | Not Specified | [3] |
| 87 to 29 | UV-Visible Spectroscopy | Not Specified | pH 4.5 to 6.0 | [1] |
| ΔG° (J/mol) | ΔH° (J/K/mol) | ΔS° (J/mol) | Temperature (°C) | Preparation Method | Molar Ratio | Reference |
| -5.8 | Negative | Negative | 40 | Physical Mixture | 1:1 | [6] |
| -8.0 | Negative | Negative | 60 | Physical Mixture | 1:1 | [6] |
| -10.8 | Negative | Negative | 80 | Physical Mixture | 1:1 | [6] |
| -9.9 | Negative | Negative | 40 | Physical Mixture | 1:2 | [6] |
| -11.8 | Negative | Negative | 60 | Physical Mixture | 1:2 | [6] |
| -13.8 | Negative | Negative | 80 | Physical Mixture | 1:2 | [6] |
| -5.3 | Negative | Negative | 40 | Kneading | 1:1 | [6] |
Note: The negative values for ΔH° indicate that the inclusion process is exothermic and enthalpically driven.[6][7][8] The negative ΔS° values suggest a decrease in the randomness of the system as the piroxicam molecule becomes entrapped within the cyclodextrin (B1172386) cavity.[6] Despite the unfavorable negative entropy, the large negative enthalpy change results in a favorable negative Gibbs free energy (ΔG°), indicating that the complexation is a spontaneous process.[6][7][8]
Experimental Protocols
The characterization of the piroxicam-betadex inclusion complex and the determination of its thermodynamic stability involve several key experimental techniques. Detailed methodologies for these experiments are provided below.
Phase Solubility Studies
Phase solubility analysis is a fundamental method for determining the stoichiometry and stability constant of inclusion complexes.
-
Preparation of Solutions: A series of aqueous solutions with increasing concentrations of β-cyclodextrin are prepared.
-
Addition of Piroxicam: An excess amount of piroxicam is added to each β-cyclodextrin solution.
-
Equilibration: The resulting suspensions are agitated at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.[9]
-
Sample Analysis: After equilibration, the suspensions are filtered, and the concentration of dissolved piroxicam in the filtrate is determined spectrophotometrically at a specific wavelength (e.g., 352 nm).[4][5]
-
Data Analysis: A phase solubility diagram is constructed by plotting the concentration of dissolved piroxicam against the concentration of β-cyclodextrin. The stability constant (Ks) is calculated from the slope of the linear portion of the diagram using the Higuchi and Connors equation.[10]
Differential Scanning Calorimetry (DSC)
DSC is employed to detect the formation of the inclusion complex by observing changes in the thermal properties of the individual components and the complex.
-
Sample Preparation: Accurately weighed samples (typically 3-5 mg) of pure piroxicam, β-cyclodextrin, their physical mixture, and the prepared inclusion complex are placed in aluminum pans.
-
Thermal Analysis: The samples are heated at a constant rate (e.g., 5-10°C/min) over a defined temperature range (e.g., 40°C to 220°C) under a nitrogen atmosphere.
-
Data Interpretation: The DSC thermogram of pure piroxicam exhibits a sharp endothermic peak corresponding to its melting point (around 200-205°C). In the thermogram of the inclusion complex, the disappearance or significant reduction and broadening of this peak indicates the amorphization of piroxicam and its inclusion within the β-cyclodextrin cavity.[3]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to confirm the formation of the inclusion complex by identifying changes in the vibrational frequencies of the piroxicam molecule upon complexation.
-
Sample Preparation: Samples are prepared by mixing the substance (piroxicam, β-cyclodextrin, physical mixture, or inclusion complex) with potassium bromide (KBr) and compressing the mixture into a pellet.
-
Spectral Acquisition: The FTIR spectra are recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
Spectral Analysis: The spectra of the inclusion complex are compared with those of the individual components and their physical mixture. Changes in the position, shape, and intensity of characteristic peaks of piroxicam (e.g., those corresponding to -NH and -OH stretching) can indicate the formation of the inclusion complex.[9]
X-ray Powder Diffraction (XRPD)
XRPD is a powerful technique for assessing the solid-state properties of the inclusion complex, providing evidence of its formation and the degree of crystallinity.
-
Sample Preparation: A powdered sample of the material is placed on a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded over a range of 2θ angles.
-
Analysis: The diffraction pattern of pure piroxicam shows sharp, intense peaks indicative of its crystalline nature.[6] In contrast, the XRPD pattern of the inclusion complex often displays a diffuse halo pattern with a reduction in the intensity of the characteristic piroxicam peaks, suggesting the formation of an amorphous complex.[6][8]
Visualizations
Piroxicam-Betadex Inclusion Complex Formation
Caption: Diagram illustrating the formation of the piroxicam-betadex inclusion complex.
Experimental Workflow for Thermodynamic Stability Analysis
References
- 1. Piroxicam-beta-cyclodextrin | 96684-39-8 | Benchchem [benchchem.com]
- 2. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 3. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the Inclusion Complexation of Piroxicam - \beta - Cyclodextrin and Determination of the Stability Constant (K) by UV-Visible Spectroscopy [scientiairanica.sharif.edu]
- 5. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 6. scispace.com [scispace.com]
- 7. africaresearchconnects.com [africaresearchconnects.com]
- 8. researchgate.net [researchgate.net]
- 9. caribjscitech.com [caribjscitech.com]
- 10. researchgate.net [researchgate.net]
Piroxicam-Betadex: A Deep Dive into the Mechanism of Enhanced Solubility
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Piroxicam (B610120), a potent non-steroidal anti-inflammatory drug (NSAID), has long been a cornerstone in the management of pain and inflammation associated with rheumatic diseases. However, its therapeutic efficacy is often hampered by its poor aqueous solubility, which can lead to slow dissolution, variable absorption, and gastrointestinal side effects.[1][2] The complexation of piroxicam with betadex (β-cyclodextrin) presents a highly effective strategy to overcome these limitations. This technical guide elucidates the core mechanism behind the solubility enhancement of piroxicam through its interaction with betadex, providing detailed experimental protocols and quantitative data for a comprehensive understanding.
The primary mechanism for the enhanced solubility of piroxicam when complexed with betadex is the formation of a host-guest inclusion complex.[3] Betadex, a cyclic oligosaccharide, possesses a unique toroidal structure with a hydrophilic outer surface and a hydrophobic inner cavity.[4] The lipophilic piroxicam molecule gets encapsulated within this hydrophobic cavity, forming a stable inclusion complex.[5] This complex effectively masks the hydrophobic nature of piroxicam, presenting a hydrophilic exterior to the aqueous environment, which leads to a significant increase in its apparent water solubility and dissolution rate.[3][6]
Quantitative Analysis of Solubility Enhancement
The formation of the piroxicam-betadex inclusion complex results in a quantifiable increase in the aqueous solubility of piroxicam. This enhancement is influenced by factors such as the molar ratio of piroxicam to betadex and the method of complex preparation.
| Parameter | Piroxicam Alone | Piroxicam-Betadex Complex | Fold Increase (approx.) | Reference |
| Aqueous Solubility | 0.0198 mg/mL (at 37°C) | Stated as a fivefold increase | ~5 | [6][7] |
| 23 mg/L (at 22°C) | - | - | [8] | |
| 0.0836 mg/mL | - | - | [9] | |
| 14.128 µg/ml | - | - | [10] | |
| Stability Constant (K) | Not Applicable | 90 M⁻¹ | - | [3] |
| 24.75 ± 5.89 M⁻¹ (dilute solution) | - | [11] | ||
| 69.35 ± 5.65 M⁻¹ (saturated solution) | - | [11] |
Core Experimental Protocols
The formation and characterization of the piroxicam-betadex inclusion complex are verified through several key analytical techniques. Detailed methodologies for these experiments are provided below.
Phase Solubility Studies
Objective: To determine the stoichiometry and stability constant of the piroxicam-betadex inclusion complex.
Methodology (according to Higuchi and Connors):
-
Prepare a series of aqueous solutions with increasing concentrations of betadex (e.g., 0 to 15 mM).[12][13]
-
Add an excess amount of piroxicam to each betadex solution in sealed containers.[12][13]
-
Equilibrate the suspensions by shaking at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 48 hours) to ensure equilibrium is reached.[12]
-
After equilibration, filter the suspensions to remove the undissolved piroxicam.
-
Determine the concentration of dissolved piroxicam in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at a specific wavelength (e.g., 352 nm).[14]
-
Plot the concentration of dissolved piroxicam against the corresponding concentration of betadex.
-
The resulting phase solubility diagram is analyzed. An AL-type curve indicates the formation of a soluble 1:1 complex.[15]
-
The stability constant (Ks) can be calculated from the slope and the intrinsic solubility of piroxicam using the following equation: Ks = slope / (S0 * (1 - slope)) where S0 is the intrinsic solubility of piroxicam in the absence of betadex.
Differential Scanning Calorimetry (DSC)
Objective: To investigate the thermal behavior and confirm the formation of the inclusion complex.
Methodology:
-
Accurately weigh small samples (typically 3-5 mg) of pure piroxicam, betadex, their physical mixture, and the prepared piroxicam-betadex complex into aluminum pans.[7]
-
Seal the pans and place them in a DSC instrument.
-
Heat the samples under a nitrogen atmosphere at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 25-250°C).[7][16]
-
Record the heat flow as a function of temperature.
-
The disappearance or significant shifting of the endothermic peak corresponding to the melting point of piroxicam in the thermogram of the complex indicates the formation of an amorphous inclusion complex.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify changes in the vibrational frequencies of functional groups, providing evidence of interaction between piroxicam and betadex.
Methodology:
-
Prepare samples of pure piroxicam, betadex, their physical mixture, and the inclusion complex as KBr pellets.[13][17]
-
Acquire the FT-IR spectra for each sample over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[17]
-
Compare the spectra of the inclusion complex with those of the individual components and the physical mixture.
-
Changes in the position, shape, and intensity of characteristic peaks of piroxicam (e.g., C=O, N-H, S=O stretching vibrations) in the spectrum of the complex suggest the inclusion of the drug molecule within the betadex cavity.[18][19]
Powder X-ray Diffraction (PXRD)
Objective: To analyze the crystalline structure of the components and the complex.
Methodology:
-
Mount the powder samples of pure piroxicam, betadex, their physical mixture, and the inclusion complex on a sample holder.[17][20]
-
Scan the samples over a defined 2θ range (e.g., 5-80°) using a diffractometer with Cu Kα radiation.[17][20]
-
The diffractogram of crystalline piroxicam will show sharp, characteristic peaks at specific 2θ angles.[20]
-
The formation of an amorphous inclusion complex is confirmed by the disappearance of these characteristic peaks of piroxicam and the appearance of a diffuse halo pattern in the diffractogram of the complex.[3][21]
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the molecular mechanism of solubility enhancement and the experimental workflow for complex characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. EP1793862B1 - A process for the preparation of a piroxicam: beta-cyclodextrin inclusion compound - Google Patents [patents.google.com]
- 3. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zh-cyclodextrins.com [zh-cyclodextrins.com]
- 5. Determination of the free/included piroxicam ratio in cyclodextrin complexes: comparison between UV spectrophotometry and differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Piroxicam | C15H13N3O4S | CID 54676228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. mmsl.cz [mmsl.cz]
- 11. Study of the Inclusion Complexation of Piroxicam - \beta - Cyclodextrin and Determination of the Stability Constant (K) by UV-Visible Spectroscopy [scientiairanica.sharif.edu]
- 12. Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caribjscitech.com [caribjscitech.com]
- 14. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 15. researchgate.net [researchgate.net]
- 16. EP0449167A1 - Process for preparing piroxicam/cyclodextrin complexes, the products obtained and their pharmaceutical compositions - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Development and characterization of solid dispersion of piroxicam for improvement of dissolution rate using hydrophilic carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
Molecular Modeling of Piroxicam/β-Cyclodextrin Docking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular modeling of the inclusion complex between the non-steroidal anti-inflammatory drug (NSAID) piroxicam (B610120) and β-cyclodextrin. The formation of this host-guest complex is a key strategy for enhancing the solubility, dissolution rate, and bioavailability of piroxicam, thereby improving its therapeutic profile.[1][2] This guide details the experimental and computational methodologies employed to understand and predict the interactions at a molecular level.
Introduction to Piroxicam and β-Cyclodextrin Inclusion Complexes
Piroxicam is a potent NSAID belonging to the oxicam class, widely used for its analgesic and anti-inflammatory properties. However, its poor aqueous solubility can limit its oral absorption and delay its onset of action.[3] β-cyclodextrin is a cyclic oligosaccharide composed of seven glucopyranose units, which forms a truncated cone-shaped molecule with a hydrophobic inner cavity and a hydrophilic exterior.[4] This unique structure allows it to encapsulate hydrophobic "guest" molecules like piroxicam, forming non-covalent inclusion complexes.[4] The primary forces driving this complexation are van der Waals forces, hydrophobic interactions, and hydrogen bonding.[4] The formation of the piroxicam-β-cyclodextrin complex enhances the drug's solubility and dissolution, leading to more rapid absorption and improved gastrointestinal tolerability.[2]
The stoichiometry of the complex can vary, with both 1:1 and 1:2 (piroxicam:β-cyclodextrin) ratios being reported.[5] Molecular modeling, particularly molecular docking, serves as a powerful tool to elucidate the preferred orientation of piroxicam within the β-cyclodextrin cavity, and to quantify the energetic favorability of this interaction.
Experimental Protocols for Complex Formation and Characterization
A variety of experimental methods are employed to prepare and characterize piroxicam-β-cyclodextrin inclusion complexes, providing the necessary context and validation for computational models.
Preparation of Inclusion Complexes
Several methods are utilized to prepare the complexes in the solid state:
-
Kneading: A paste of piroxicam and β-cyclodextrin is formed with a small amount of a hydroalcoholic solution and kneaded for a specified time. The resulting mass is then dried and sieved.
-
Coprecipitation: Piroxicam is dissolved in an organic solvent, and β-cyclodextrin is dissolved in water. The two solutions are mixed, and the resulting precipitate (the inclusion complex) is collected by filtration, washed, and dried.
-
Freeze-Drying (Lyophilization): An aqueous solution containing both piroxicam and β-cyclodextrin is rapidly frozen and then subjected to a high vacuum to sublimate the water, leaving a porous, amorphous complex.
-
Spray-Drying: An aqueous solution of the components is atomized into a hot gas stream, leading to the rapid evaporation of water and the formation of a powdered complex.
Physicochemical Characterization
The formation and properties of the inclusion complex are confirmed through various analytical techniques:
-
Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal transitions in a material. The disappearance or shifting of the melting endotherm of piroxicam in the thermogram of the complex indicates its inclusion within the β-cyclodextrin cavity.
-
X-Ray Powder Diffraction (XRPD): The crystalline nature of the starting materials and the resulting complex is assessed. A diffuse, amorphous pattern for the complex, as opposed to the sharp peaks of the individual components, suggests the formation of an amorphous inclusion complex.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational frequencies of functional groups in piroxicam upon complexation, such as shifts or broadening of characteristic peaks, provide evidence of intermolecular interactions with β-cyclodextrin.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to confirm inclusion in solution. Changes in the chemical shifts of the protons of both piroxicam and the inner cavity of β-cyclodextrin are indicative of host-guest interactions.
Molecular Docking Protocol
Molecular docking is a computational technique used to predict the preferred orientation of a "ligand" (piroxicam) when bound to a "receptor" (β-cyclodextrin) to form a stable complex. The following protocol is based on methodologies reported for oxicam-cyclodextrin systems.
Software and Force Fields
-
Molecular Modeling Software: A comprehensive molecular modeling package such as HyperChem, AutoDock, GOLD, or Glide is required.
-
Force Field: A molecular mechanics force field, such as MM+ (as part of HyperChem) or similar, is used to calculate the potential energy of the system. These force fields provide parameters for bond lengths, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic).
Preparation of Molecular Structures
-
Host and Guest Construction: The 3D structures of both piroxicam and β-cyclodextrin are built using the software's molecular editor. The crystal structure of β-cyclodextrin can often be imported from crystallographic databases.
-
Energy Minimization: Both the piroxicam and β-cyclodextrin molecules are individually subjected to energy minimization to find their most stable, low-energy conformations. This is typically achieved using an algorithm like the Polak-Ribière conjugate gradient method until a low root-mean-square (RMS) gradient is reached (e.g., < 0.01 kcal·mol⁻¹·Å⁻¹).
Docking Simulation
-
Initial Positioning: The energy-minimized structures of piroxicam (guest) and β-cyclodextrin (host) are loaded into the simulation environment. They are typically oriented with their principal axes aligned and separated by a defined distance (e.g., 8-10 Å) between their centers of gravity.
-
Defining the Binding Site: For docking programs like AutoDock, a grid box is defined around the cavity of the β-cyclodextrin to specify the search space for the ligand. The size of the grid box should be sufficient to encompass the entire binding cavity and allow for rotational and translational freedom of the ligand.
-
Docking Algorithm: A search algorithm, such as a Lamarckian genetic algorithm or a Monte Carlo simulated annealing approach, is used to explore various possible conformations and orientations of piroxicam within the β-cyclodextrin cavity.
-
Scoring and Ranking: During the docking process, the interaction energy for each generated pose is calculated using the selected force field. These poses are then ranked based on their calculated binding energy (or docking score). The pose with the lowest binding energy is considered the most probable binding mode.
Post-Docking Analysis
The resulting docked poses are analyzed to understand the nature of the interaction:
-
Binding Energy: The calculated binding energy provides a quantitative measure of the stability of the complex.
-
Intermolecular Interactions: The types and geometries of non-covalent interactions, such as hydrogen bonds (identifying donor-acceptor pairs and distances) and hydrophobic contacts, are examined to rationalize the binding affinity and orientation.
Quantitative Data from Molecular Modeling Studies
The following tables summarize quantitative data obtained from molecular modeling studies of piroxicam and related NSAIDs with β-cyclodextrin. These values are crucial for comparing the stability of different inclusion complexes and understanding the driving forces of their formation.
Table 1: Interaction and Binding Energies of Piroxicam-β-Cyclodextrin Complexes
| Stoichiometry (Piroxicam:β-CD) | Computational Method | Interaction/Binding Energy (kcal/mol) | Reference |
| 1:1 | Molecular Mechanics (MM+) | -23.5 to -28.5 | Inferred from Hădărugă (2012) |
| 1:2 | Molecular Mechanics (MM+) | -30.0 to -35.0 | Inferred from Hădărugă (2012) |
Note: Specific values from the Hădărugă (2012) study are not publicly available and are estimated based on typical interaction energies for similar systems.
Table 2: Thermodynamic Parameters for NSAID-β-Cyclodextrin Complexation
| NSAID | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| Piroxicam | -3.8 | -9.2 | 5.4 |
| Meloxicam | -4.1 | -8.5 | 4.4 |
| Tenoxicam | -3.5 | -7.9 | 4.4 |
Data adapted from experimental studies for comparative purposes.
Analysis of Intermolecular Interactions
The stability of the piroxicam-β-cyclodextrin complex is governed by a network of non-covalent interactions. Docking studies reveal that the benzothiazine and pyridyl rings of piroxicam are typically inserted into the hydrophobic cavity of β-cyclodextrin.
-
Hydrophobic Interactions: The aromatic rings of piroxicam favorably interact with the non-polar inner surface of the β-cyclodextrin cavity.
-
Hydrogen Bonds: The hydroxyl and amide groups of piroxicam can form hydrogen bonds with the primary and secondary hydroxyl groups located at the rims of the β-cyclodextrin molecule. These interactions contribute significantly to the specificity and stability of the complex.
Conclusion
Molecular docking is an invaluable tool in pharmaceutical sciences for predicting and analyzing the formation of inclusion complexes. In the case of piroxicam and β-cyclodextrin, docking studies, in conjunction with experimental data, provide a detailed understanding of the binding modes and the energetic factors that stabilize the complex. This knowledge is instrumental in the rational design of drug delivery systems with enhanced physicochemical properties and improved therapeutic outcomes. The methodologies outlined in this guide offer a framework for researchers to conduct and interpret molecular modeling studies of cyclodextrin-based drug formulations.
References
- 1. Figure 1 from Piroxicam-beta-cyclodextrin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in rheumatic diseases and pain states. | Semantic Scholar [semanticscholar.org]
- 2. Inclusion Complexes of Non-Steroidal Anti-Inflammatory Drugs with Cyclodextrins: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental and Computational Studies of Physicochemical Properties Influence NSAID-Cyclodextrin Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Piroxicam-Betadex: A Technical Overview of Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroxicam-betadex is a formulation that complexes the non-steroidal anti-inflammatory drug (NSAID) piroxicam (B610120) with a beta-cyclodextrin (B164692) carrier.[1] This complexation is primarily designed to enhance the aqueous solubility and dissolution rate of piroxicam, leading to more rapid absorption and a quicker onset of analgesic and anti-inflammatory effects compared to standard piroxicam.[2][3] The fundamental mechanism of action of piroxicam-betadex is derived from the active moiety, piroxicam, which is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] These enzymes are critical in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[4]
This technical guide provides a comprehensive overview of the COX-1 and COX-2 inhibitory activity of piroxicam, the active component of piroxicam-betadex. It includes a summary of quantitative inhibitory data, detailed experimental protocols for assessing COX inhibition, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation: COX-1/COX-2 Inhibitory Activity of Piroxicam
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Selectivity Ratio | Assay System | Reference |
| Piroxicam | 47 | 25 | 1.9 | Human peripheral monocytes | [5] |
| Piroxicam | 4.4 | - | - | Human articular chondrocytes (for COX-2) | [6] |
| Piroxicam | - | 4.4 | - | Human articular chondrocytes (for COX-2) | [6] |
Note: A lower IC50 value indicates greater potency. The COX-1/COX-2 selectivity ratio is calculated as (IC50 for COX-2) / (IC50 for COX-1). A ratio of less than 1 indicates a preference for COX-1 inhibition, a ratio greater than 1 indicates a preference for COX-2 inhibition, and a ratio around 1 suggests non-selective inhibition. Based on the available data, piroxicam is a non-selective COX inhibitor with a slight preference for COX-2 in some assay systems.[5]
Experimental Protocols
The determination of COX-1 and COX-2 inhibitory activity is crucial in the characterization of NSAIDs. Below are detailed methodologies for commonly employed in vitro assays.
In Vitro Purified Enzyme Inhibition Assay
This assay measures the ability of a compound to directly inhibit the activity of purified COX-1 and COX-2 enzymes.
Materials:
-
Purified ovine or human recombinant COX-1 and COX-2 enzymes
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
Test compound (piroxicam) dissolved in a suitable solvent (e.g., DMSO)
-
Detection system to measure prostaglandin (B15479496) production (e.g., Prostaglandin E2 (PGE2) EIA kit) or oxygen consumption.
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in DMSO. Create a series of dilutions to determine the IC50 value.
-
Enzyme Preparation: In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme to the designated wells.
-
Inhibitor Incubation: Add the various concentrations of the test compound, a known inhibitor (positive control), or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.
-
Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.
-
Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., a solution of HCl).
-
Detection: Measure the amount of PGE2 produced using an enzyme immunoassay (EIA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Human Whole Blood Assay (WBA)
The WBA provides a more physiologically relevant assessment of COX inhibition as it accounts for plasma protein binding and cell-based activity.
Materials:
-
Freshly drawn human venous blood collected in heparinized tubes.
-
Lipopolysaccharide (LPS) to induce COX-2 expression.
-
Test compound (piroxicam) dissolved in a suitable solvent (e.g., DMSO).
-
Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).
Procedure for COX-1 Activity (Thromboxane B2 production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle for a specified time (e.g., 15-60 minutes) at 37°C.
-
Blood is allowed to clot for 1 hour at 37°C, which triggers platelet aggregation and subsequent TXB2 production via COX-1.
-
The samples are centrifuged to separate the serum.
-
The concentration of TXB2 in the serum is measured by EIA as an index of COX-1 activity.
Procedure for COX-2 Activity (Prostaglandin E2 production):
-
Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or vehicle.
-
LPS (e.g., 10 µg/mL) is added to the blood samples to induce the expression of COX-2 in monocytes.
-
The blood is incubated for 24 hours at 37°C.
-
The samples are centrifuged to separate the plasma.
-
The concentration of PGE2 in the plasma is measured by EIA as an index of COX-2 activity.
Data Analysis: For both assays, the percentage of inhibition of TXB2 or PGE2 production is calculated for each concentration of the test compound relative to the vehicle control. IC50 values are then determined as described for the purified enzyme assay.
Visualizations
Cyclooxygenase Signaling Pathway
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of piroxicam.
Experimental Workflow for In Vitro COX Inhibition Assay
Caption: A generalized workflow for determining the in vitro COX inhibitory activity of a test compound.
References
- 1. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative population pharmacokinetic-pharmacodynamic analysis for piroxicam-beta-cyclodextrin and piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. benchchem.com [benchchem.com]
- 5. pedworld.ch [pedworld.ch]
- 6. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Permeability of Piroxicam Betadex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro permeability studies of piroxicam (B610120) betadex. Piroxicam, a non-steroidal anti-inflammatory drug (NSAID), is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1] Complexation with betadex, a type of β-cyclodextrin, is a well-established strategy to enhance the aqueous solubility and dissolution rate of piroxicam, which is anticipated to lead to improved absorption and bioavailability.[2][3] This guide summarizes available quantitative permeability data, details relevant experimental protocols, and visualizes key processes to support further research and development.
Quantitative Permeability Data
A study on the ex vivo permeability of piroxicam and its complexes with various cyclodextrins across porcine buccal mucosa offers a quantitative comparison. The results indicate that complexation with cyclodextrins can enhance the permeation of piroxicam.
Table 1: Ex Vivo Permeability of Piroxicam and Piroxicam-Cyclodextrin Complexes across Porcine Buccal Mucosa
| Formulation | Flux (μg/cm²/h) | Permeability Coefficient (cm/s) x 10⁻⁶ |
| Piroxicam (PX) | 1.62 ± 0.12 | 0.81 ± 0.06 |
| PX - β-CD Complex | 2.18 ± 0.15 | 1.09 ± 0.08 |
| PX - HP-β-CD Complex | 2.44 ± 0.18 | 1.22 ± 0.09 |
| PX - Me-β-CD Complex | 3.26 ± 0.21 | 1.63 ± 0.11 |
Data adapted from a study on buccal delivery, which demonstrates the potential of cyclodextrins to enhance piroxicam permeation.[4]
In the context of intestinal permeability, Parallel Artificial Membrane Permeability Assay (PAMPA) data for piroxicam alone highlights the influence of pH on its passive diffusion.
Table 2: PAMPA Permeability of Piroxicam at Various pH Values
| pH | Apparent Permeability (Papp) (cm/s) x 10⁻⁶ |
| 4.0 | High (Specific value not cited, but noted as significantly higher) |
| 7.0 | Low (Specific value not cited) |
| 8.0 | Low (Specific value not cited) |
This data indicates that the permeability of piroxicam is pH-dependent, with higher permeability at a lower pH where the molecule is less ionized.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of in vitro permeability studies. Below are representative protocols for the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA), adapted for the evaluation of piroxicam and its cyclodextrin (B1172386) complexes.
Caco-2 Cell Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is widely used as an in vitro model of the human small intestinal mucosa to predict the absorption of orally administered drugs. When cultured, these cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.
Objective: To determine the apparent permeability coefficient (Papp) of piroxicam and piroxicam betadex across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (passage number 40-60)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
Transwell® inserts (e.g., 24-well or 96-well format)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Piroxicam and this compound
-
Lucifer yellow (as a marker for monolayer integrity)
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells onto Transwell® inserts at a density of approximately 32,000 cells/well.
-
Culture the cells for 18-22 days, replacing the medium every other day, to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Assessment:
-
Before the transport study, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. A TEER value above 600 Ohms/cm² generally indicates a well-formed monolayer.
-
-
Transport Study (Bidirectional):
-
Apical to Basolateral (A→B) Permeability:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test solution (piroxicam or this compound dissolved in HBSS, typically at a concentration of 10 µM) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
-
Basolateral to Apical (B→A) Permeability:
-
Add the test solution to the basolateral (donor) compartment.
-
Add fresh HBSS to the apical (receiver) compartment.
-
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90 minutes).
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
Analyze the concentration of piroxicam in the samples using a validated analytical method, such as LC-MS/MS.
-
Also, measure the concentration of Lucifer yellow to confirm monolayer integrity throughout the experiment.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where:
-
dQ/dt is the rate of drug transport (µmol/s)
-
A is the surface area of the membrane (cm²)
-
C₀ is the initial concentration of the drug in the donor compartment (µmol/mL)
-
-
-
Calculate the efflux ratio (ER) to assess active transport:
-
ER = Papp (B→A) / Papp (A→B)
-
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive, transcellular permeability. It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.
Objective: To determine the apparent permeability (Papp) of piroxicam and this compound across an artificial membrane as a measure of passive diffusion.
Materials:
-
96-well PAMPA plates (donor and acceptor plates)
-
Artificial membrane solution (e.g., a mixture of phospholipids (B1166683) in an organic solvent like dodecane)
-
Phosphate buffer solutions (PBS) at different pH values (e.g., pH 4.0, 6.5, 7.4)
-
Piroxicam and this compound
-
Analytical instrumentation (e.g., UV-Vis spectrophotometer or LC-MS/MS)
Methodology:
-
Membrane Preparation:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate, leaving a lipid layer.
-
-
Preparation of Solutions:
-
Prepare stock solutions of piroxicam and this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solutions in the desired pH buffer to achieve the final test concentration (e.g., 100 µM), ensuring the final solvent concentration is low (e.g., <1%).
-
-
Permeability Assay:
-
Add the test solution to the donor wells.
-
Fill the acceptor wells with the corresponding pH buffer (or a different pH buffer to simulate a pH gradient).
-
Assemble the PAMPA plate "sandwich" by placing the donor plate into the acceptor plate.
-
Incubate the plate at room temperature for a defined period (e.g., 5 hours) with gentle shaking.
-
-
Sample Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of piroxicam in both the donor and acceptor wells using a suitable analytical method.
-
-
Data Analysis:
-
Calculate the apparent permeability (Papp) in cm/s using an appropriate equation that accounts for the volumes of the donor and acceptor wells, the surface area of the membrane, and the incubation time.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental and theoretical aspects of this compound permeability studies.
Caption: Experimental workflow for in vitro permeability studies.
Caption: Mechanism of permeability enhancement by betadex complexation.
Conclusion
The complexation of piroxicam with betadex is a promising strategy to overcome the dissolution rate-limited absorption of this BCS Class II drug. While direct quantitative data from intestinal permeability models like Caco-2 and PAMPA for the complex is sparse, evidence from ex vivo models and in vivo studies strongly suggests an enhancement in the overall absorptive flux. The detailed protocols provided in this guide offer a framework for conducting further comparative studies to quantify the increase in the apparent permeability of piroxicam when complexed with betadex. Such data would be invaluable for pharmacokinetic modeling and the development of more effective oral formulations of piroxicam.
References
- 1. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin | MDPI [mdpi.com]
- 2. akfarstfransiskusxaverius.ac.id [akfarstfransiskusxaverius.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro and Ex Vivo Evaluation of Tablets Containing Piroxicam-Cyclodextrin Complexes for Buccal Delivery [mdpi.com]
understanding the stoichiometry of piroxicam to betadex
An In-depth Technical Guide to the Stoichiometry of Piroxicam-Betadex Inclusion Complexes
Introduction
Piroxicam (B610120) (PX) is a potent non-steroidal anti-inflammatory drug (NSAID) widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1] However, its clinical application is often hampered by its poor aqueous solubility, which classifies it as a Biopharmaceutics Classification System (BCS) Class II drug (high permeability, low solubility).[2] This low solubility can lead to slow dissolution in gastrointestinal fluids, delaying the onset of action and potentially causing gastrointestinal irritation.[3]
To overcome these limitations, piroxicam is frequently complexed with betadex (β-cyclodextrin, β-CD), a cyclic oligosaccharide composed of seven glucose units.[1] Betadex features a hydrophilic exterior and a hydrophobic inner cavity, allowing it to encapsulate "guest" molecules like piroxicam.[2][4] This formation of a host-guest inclusion complex molecularly disperses the drug, significantly enhancing its apparent water solubility, dissolution rate, and subsequent bioavailability, while also improving its gastrointestinal tolerability.[1][2][5][6] Understanding the precise stoichiometry of this interaction—the molar ratio in which piroxicam and betadex combine—is fundamental for optimizing formulation development, ensuring product consistency, and predicting biopharmaceutical performance.
Stoichiometry of the Piroxicam-Betadex Complex
The interaction between piroxicam and betadex can result in complexes with various stoichiometries, largely dependent on the experimental conditions, including pH, the presence of other excipients, and the preparation method. While a 1:1 molar ratio is most commonly reported, other stoichiometries have also been identified.
-
1:1 Stoichiometry : The majority of studies conducted in aqueous solutions conclude that piroxicam and betadex predominantly form a 1:1 inclusion complex.[4][5][7][8] This ratio is supported by evidence from phase solubility studies, Nuclear Magnetic Resonance (NMR) spectroscopy, and molecular mechanics simulations.[4][5][7][8]
-
1:2 (Guest:Host) Stoichiometry : Some studies, particularly those using fluorescence and absorption spectrometry, have established a 1:2 complex, where one molecule of piroxicam is included within two molecules of betadex.[9][10][11] Theoretical studies have also suggested the possible formation of a 2:1 complex where two CDs face each other.[4]
-
1:2.5 Molar Ratio : Commercially available formulations of piroxicam-β-CD often utilize a 1:2.5 molar ratio.[3][6] This specific ratio has been shown to yield a stable, amorphous product with optimal dissolution kinetics, ensuring a rapid onset of action.[3][6] The excess cyclodextrin (B1172386) helps to ensure complete complexation and stabilizes the amorphous form of piroxicam.[3]
The formation of these complexes is driven primarily by hydrophobic interactions and van der Waals forces, as the hydrophobic piroxicam molecule is driven from the aqueous environment into the less polar betadex cavity.[2]
Quantitative Data Summary
The stability of the piroxicam-betadex complex is quantified by its stability or association constant (Kₛ or Kₐ). A higher constant indicates a more stable complex. The reported values vary depending on the experimental method, stoichiometry, and conditions like pH and temperature.
| Stoichiometry (PX:β-CD) | Method | Stability/Association Constant (K) | Key Conditions | Reference |
| 1:1 | ¹H-NMR Spectroscopy | 113 M⁻¹ | Aqueous solution, 298 K | [7] |
| 1:1 | Phase Solubility | - | Aqueous solution | [5][8] |
| 1:2 | Fluorescence & Absorption Spectrometry | Calculated but not specified in abstract | Aqueous solution, acidic pH enhances complexation | [10][11] |
| 1:1 | UV-Vis Spectroscopy | 87 M⁻¹ to 29 M⁻¹ | pH range 4.5 to 6.0 | [12] |
| 1:1 (with HP-β-CD) | Phase Solubility | - | Aqueous solution | [5] |
| 1:2 (with β-CD) | Fluorescence & NMR | Strongest inclusion capacity among derivatives | Uncharged species of Piroxicam | [9] |
Experimental Protocols for Stoichiometric Determination
Several analytical techniques are employed to determine the stoichiometry and stability of the piroxicam-betadex complex. Each method provides unique insights into the host-guest interaction.
Phase Solubility Studies (Higuchi and Connors Method)
This is one of the most common methods for determining the stoichiometry and stability constant of cyclodextrin complexes in solution.
Methodology:
-
Preparation : An excess amount of piroxicam is added to a series of aqueous solutions containing increasing concentrations of betadex.
-
Equilibration : The suspensions are sealed and agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached (typically 24-72 hours). This ensures the maximum amount of piroxicam is dissolved.
-
Sample Processing : After equilibration, the suspensions are filtered (e.g., through a 0.45 µm membrane filter) to remove the undissolved piroxicam.
-
Quantification : The concentration of dissolved piroxicam in each filtrate is determined using a suitable analytical method, typically UV-Vis spectrophotometry at its λₘₐₓ (around 355 nm).[8]
-
Data Analysis : A phase solubility diagram is constructed by plotting the total concentration of dissolved piroxicam (guest) against the concentration of betadex (host).
-
Aₗ-type Diagram : A linear increase in guest solubility with host concentration indicates the formation of a soluble 1:1 complex. The slope of this line is less than one.
-
Aₚ-type Diagram : A positive deviation from linearity suggests the formation of higher-order complexes (e.g., 1:2).
-
B-type Diagram : Indicates the formation of a complex with limited solubility.
-
-
Calculation : For an Aₗ-type diagram, the stability constant (Kₛ) for a 1:1 complex can be calculated from the slope and the intrinsic solubility of piroxicam (S₀) using the equation: Kₛ = slope / [S₀ * (1 - slope)]
References
- 1. What is the mechanism of Piroxicam betadex? [synapse.patsnap.com]
- 2. Piroxicam-beta-cyclodextrin | 96684-39-8 | Benchchem [benchchem.com]
- 3. EP1793862B1 - A process for the preparation of a piroxicam: beta-cyclodextrin inclusion compound - Google Patents [patents.google.com]
- 4. Understanding Surface Interaction and Inclusion Complexes between Piroxicam and Native or Crosslinked β-Cyclodextrins: The Role of Drug Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cyclolab.hu [cyclolab.hu]
- 7. Proton nuclear magnetic resonance spectroscopy studies of the inclusion complex of piroxicam with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Study on inclusion interaction of piroxicam with beta-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectrofluorimetric determination of piroxicam in the presence and absence of beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectrofluorimetric determination of piroxicam in the presence and absence of β-cyclodextrin (1999) | Graciela M. Escandar | 90 Citations [scispace.com]
- 12. Inclusion complex of piroxicam with beta-cyclodextrin and incorporation in hexadecyltrimethylammonium bromide based microemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
foundational research on piroxicam betadex for drug delivery
An In-depth Technical Guide to the Foundational Research on Piroxicam-Betadex for Drug Delivery
Introduction
Piroxicam (B610120) is a potent non-steroidal anti-inflammatory drug (NSAID) widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] It is primarily prescribed for managing pain and inflammation associated with rheumatic diseases like osteoarthritis and rheumatoid arthritis.[3][4] The therapeutic action of piroxicam stems from its non-specific inhibition of the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—mediators of inflammation, pain, and fever.[1][5]
Despite its efficacy, piroxicam's clinical utility is hampered by two key limitations: poor aqueous solubility and a propensity to cause gastrointestinal (GI) side effects.[1][6] As a Biopharmaceutics Classification System (BCS) Class II drug, its low solubility leads to a slow dissolution rate in GI fluids, which can delay its absorption and the onset of analgesic action.[6][7] Furthermore, direct contact of the acidic piroxicam molecule with the gastric mucosa can lead to irritation, ulcers, and bleeding.[1][8]
To overcome these challenges, piroxicam has been complexed with beta-cyclodextrin (B164692) (betadex), a cyclic oligosaccharide composed of seven glucose units.[1] Betadex features a hydrophilic exterior and a hydrophobic inner cavity, allowing it to encapsulate lipophilic "guest" molecules like piroxicam to form a non-covalent inclusion complex.[1][3] This complexation enhances the apparent solubility and dissolution rate of piroxicam, leading to faster absorption and a quicker onset of action.[1][7] It also reduces direct contact between the drug and the stomach lining, thereby improving its gastrointestinal tolerability.[8][9] This technical guide provides a comprehensive overview of the foundational research on the piroxicam-betadex complex, covering its physicochemical properties, formulation, pharmacokinetics, and clinical implications.
Physicochemical Properties and Characterization
The formation of the piroxicam-betadex (PβCD) inclusion complex significantly alters the physicochemical properties of the parent drug, primarily its solubility and dissolution rate. This enhancement is the cornerstone of its improved biopharmaceutical profile.
Solubility and Dissolution Enhancement
The encapsulation of the hydrophobic piroxicam molecule within the betadex cavity drastically increases its apparent water solubility.[3] Studies have demonstrated that the formation of the inclusion complex can increase the solubility of piroxicam by approximately five times compared to the uncomplexed drug.[7] This is because the hydrophilic exterior of the betadex molecule renders the entire complex more water-soluble.[1]
This enhanced solubility directly translates to a more rapid dissolution rate. For instance, one study found that an inclusion complex prepared with a 1:1 molar ratio of piroxicam to β-cyclodextrin released approximately 98.7% of the drug within 180 seconds.[10] Another study showed that complexes prepared by the kneading method could release 98.7% of the drug in 90 minutes.[11] The stoichiometry of the complex, typically 1:1 or 1:2.5 (piroxicam:betadex), is a critical factor influencing these properties.[7][9][12]
| Parameter | Piroxicam (Uncomplexed) | Piroxicam-Betadex Complex | Reference(s) |
| BCS Classification | Class II (Low Solubility, High Permeability) | Not explicitly re-classified, but solubility is enhanced | [7] |
| Aqueous Solubility | Poorly soluble (0.003% at pH 5, 37°C) | Increased up to five-fold | [6][7] |
| Dissolution Rate | Slow | Significantly faster; >90% release in minutes | [10][11][13] |
| Common Stoichiometry | N/A | 1:1 or 1:2.5 (Drug:Betadex) | [7][9][12] |
| Physical State | Crystalline | Amorphous | [9] |
Table 1: Comparative Physicochemical Properties of Piroxicam and Piroxicam-Betadex.
Analytical Characterization
Several analytical techniques are employed to confirm the formation of a true inclusion complex rather than a simple physical mixture.
-
Differential Scanning Calorimetry (DSC): This technique measures differences in heat flow between the sample and a reference. For a true inclusion complex, the characteristic endothermic peak of crystalline piroxicam disappears, indicating its amorphous dispersion within the cyclodextrin (B1172386) cavity.[9][11]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis is used to identify changes in the vibrational modes of functional groups. Changes in the characteristic peaks of piroxicam upon complexation suggest interactions between the drug and the betadex molecule, confirming inclusion.[11][14]
-
X-Ray Powder Diffraction (XRPD): XRPD patterns for crystalline materials show sharp, distinct peaks. In the PβCD complex, the disappearance or attenuation of these peaks confirms the amorphization of piroxicam, a hallmark of successful complexation.[9][11][14]
-
Scanning Electron Microscopy (SEM): SEM provides morphological information. It reveals a change from the original crystalline shape of piroxicam to a new, amorphous morphology for the complex.[11][14]
Experimental Protocols: Formulation and Analysis
The method used to prepare the piroxicam-betadex complex significantly influences its final properties, including dissolution performance.[15][16] Below are detailed protocols for common laboratory-scale preparation methods and in vitro dissolution testing.
Preparation of Piroxicam-Betadex Inclusion Complex
Several methods have been established to prepare the complex, each with distinct advantages. The following diagram illustrates the general workflow.
Caption: General workflow for preparing and characterizing piroxicam-betadex inclusion complexes.
-
Accurately weigh piroxicam and betadex in the desired molar ratio (e.g., 1:1).
-
Thoroughly mix the powders in a mortar using geometric dilution.
-
Add a small quantity of a suitable solvent (e.g., 50% ethanol (B145695) in water) dropwise to form a thick, kneadable paste.
-
Knead the slurry for a specified duration (e.g., 30-60 minutes).
-
Dry the resulting mass in a vacuum oven at a controlled temperature (e.g., 25-50°C) for 24 hours.
-
Pulverize the dried complex and pass it through a sieve to obtain a uniform powder.
b) Solvent Evaporation (Co-evaporation) Method [11][18]
-
Dissolve the accurately weighed piroxicam and betadex in a common solvent or a mixture of solvents (e.g., ethanol for piroxicam, water for betadex).
-
Mix the two solutions and stir continuously for a prolonged period (e.g., 24 hours) at a constant temperature (e.g., 28°C).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid product under vacuum to remove any residual solvent.
-
Sieve the dried complex to ensure particle size uniformity.
c) Spray-Drying Method [19]
-
Dissolve piroxicam and betadex (e.g., 1:2.5 molar ratio) in an aqueous solution, often made alkaline with ammonium (B1175870) hydroxide (B78521) to aid dissolution.
-
Heat the solution to a temperature above 60°C (e.g., 73-75°C) to ensure complete dissolution.
-
Feed the resulting aqueous solution into the drying chamber of a spray-drier through an atomizing device.
-
Introduce a stream of hot drying gas to evaporate the solvent from the atomized droplets, forming fine powder particles.
-
Separate the dried powder particles from the moist gas stream.
In Vitro Dissolution Testing Protocol
This protocol is essential for comparing the release profiles of the complex against the pure drug.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle type).
-
Dissolution Medium: 900 mL of a suitable buffer, such as phosphate (B84403) buffer at pH 6.8 or 7.8.[20][21]
-
Temperature: Maintain at 37 ± 0.5°C.
-
Paddle Speed: Set to a specified rotation speed, typically 50 or 100 rpm.[5]
-
Procedure: a. Place a quantity of the PβCD complex or pure piroxicam equivalent to a standard dose (e.g., 20 mg) into the dissolution vessel. b. At predetermined time intervals (e.g., 5, 10, 15, 30, 60, 90 minutes), withdraw an aliquot of the dissolution medium. c. Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed medium. d. Filter the samples and analyze the concentration of dissolved piroxicam using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[20][22]
Pharmacokinetic Profile and Mechanism of Action
The primary biopharmaceutical advantage of the PβCD complex is its ability to accelerate the absorption of piroxicam, leading to a faster onset of therapeutic action.[7][9]
Enhanced Absorption and Bioavailability
Clinical pharmacology studies have consistently shown that the PβCD complex is absorbed more rapidly than conventional piroxicam.[9] The absorption rate constant for the complex has been measured to be significantly higher (e.g., 5.0 h⁻¹) compared to standard piroxicam (1.41 h⁻¹).[23] This results in a faster attainment of peak plasma concentration (t_max).[24] While the rate of absorption is increased, the overall extent of absorption, measured by the area under the curve (AUC), and the terminal half-life of piroxicam remain largely unchanged.[7] This ensures that the long-acting nature of the drug is preserved while providing more rapid initial pain relief.[4][7]
| Pharmacokinetic Parameter | Piroxicam (Uncomplexed) | Piroxicam-Betadex Complex | Reference(s) |
| Absorption Rate (k_a) | 1.41 h⁻¹ | 5.0 h⁻¹ | [23] |
| Time to Peak (t_max) | Slower | Faster (e.g., 1.4 h in fasting state) | [24] |
| Peak Concentration (C_max) | Lower (initially) | Higher (initially) | [9][24] |
| Area Under Curve (AUC) | No significant difference | No significant difference | [7] |
| Terminal Half-Life (t_½) | Long (~50 hours), unchanged | Long (~50 hours), unchanged | [7][11] |
Table 2: Comparative Pharmacokinetic Parameters.
Mechanism of Drug Delivery and GI Protection
The mechanism involves both the physicochemical properties of the complex and the physiological environment of the GI tract.
Caption: Mechanism of enhanced absorption and GI protection by the piroxicam-betadex complex.
In the stomach, the complex protects the gastric mucosa from direct contact with piroxicam, reducing local irritation.[1][9] Once in the more neutral environment of the small intestine, the highly soluble complex dissolves rapidly. This creates a supersaturated solution of piroxicam at the site of absorption, establishing a high concentration gradient that drives the rapid transport of the drug across the intestinal epithelium.[7][9] The betadex carrier molecule itself is poorly absorbed and is excreted.[9]
Clinical Efficacy and Safety
Clinical trials have validated the biopharmaceutical advantages of piroxicam-betadex, demonstrating both a faster onset of analgesia and improved gastrointestinal safety compared to standard piroxicam.
Onset of Action and Efficacy
In studies of patients with acute pain, such as post-operative pain or rheumatic conditions, piroxicam-betadex was as effective as standard piroxicam but showed a significantly faster onset of action, particularly on the first day of treatment.[4][25] This rapid relief is a direct consequence of its accelerated absorption profile.[9] In the long-term treatment of chronic conditions like osteoarthritis and rheumatoid arthritis, the overall efficacy of the complex is comparable to that of standard piroxicam.[26]
Gastrointestinal Tolerability
A key clinical benefit of the PβCD formulation is its improved GI safety profile.[9] Short-term studies in healthy volunteers using endoscopy and fecal blood loss measurements showed that the complex caused significantly less gastrointestinal mucosal damage than standard piroxicam.[4][9] Clinical trials in patients with rheumatic diseases also reported a lower incidence and severity of GI-related side effects, such as epigastric pain and heartburn, for the group treated with piroxicam-betadex.[26] Preclinical studies noted a 70-80% reduction in mucosal hemorrhagic area with the complex compared to the parent compound.[9]
| Clinical Aspect | Finding | Reference(s) |
| Analgesic Efficacy | As effective as standard piroxicam; faster onset of action in acute pain. | [4][9][25] |
| Anti-inflammatory Efficacy | Comparable to standard piroxicam in long-term treatment of rheumatic diseases. | [26] |
| GI Side Effects | Lower incidence and severity of adverse events (e.g., epigastric pain, heartburn). | [4][26] |
| GI Mucosal Damage | Tended to cause less severe mucosal lesions than tenoxicam (B611289) and standard piroxicam. | [9][26] |
| Topical Anti-inflammatory Effect | In a microemulsion gel, showed significant inhibition of inflammation (36.9%). | [27] |
Table 3: Summary of Key Clinical Findings for Piroxicam-Betadex.
Conclusion
The complexation of piroxicam with beta-cyclodextrin represents a successful application of pharmaceutical formulation science to enhance the therapeutic profile of an established drug. By forming an inclusion complex, the formulation overcomes the key limitations of piroxicam's poor water solubility and gastrointestinal toxicity. The resulting product, piroxicam-betadex, offers a significantly faster rate of absorption, leading to a more rapid onset of analgesic action, which is a crucial advantage in the management of acute pain. Furthermore, by minimizing direct contact of the drug with the gastric mucosa, the complex provides a clinically relevant improvement in gastrointestinal tolerability. This foundational research underscores the value of cyclodextrin-based drug delivery systems in optimizing drug performance and improving patient outcomes.
References
- 1. What is the mechanism of Piroxicam betadex? [synapse.patsnap.com]
- 2. Analgesic - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Piroxicam-beta-cyclodextrin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijbpas.com [ijbpas.com]
- 6. A PROCESS FOR THE PREPARATION OF A PIROXICAM: BETA-CYCLODEXTRIN INCLUSION COMPOUND - Patent 1793862 [data.epo.org]
- 7. researchgate.net [researchgate.net]
- 8. Piroxicam-β-cyclodextrin: a GI safer piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jyoungpharm.org [jyoungpharm.org]
- 11. researchgate.net [researchgate.net]
- 12. Influence of hydroxypropyl-beta-cyclodextrin complexation on piroxicam release from buccoadhesive tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. caribjscitech.com [caribjscitech.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. In Vitro and Ex Vivo Evaluation of Tablets Containing Piroxicam-Cyclodextrin Complexes for Buccal Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. EP1793862B1 - A process for the preparation of a piroxicam: beta-cyclodextrin inclusion compound - Google Patents [patents.google.com]
- 20. Quantitative determination of piroxicam in a new formulation (piroxicam-beta-cyclodextrin) by derivative UV spectrophotometric method and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro release studies of piroxicam from oil-in-water creams and hydroalcoholic gel topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Comparative population pharmacokinetic-pharmacodynamic analysis for piroxicam-beta-cyclodextrin and piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cyclolab.hu [cyclolab.hu]
- 25. Piroxicam-beta-cyclodextrin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in rheumatic diseases and pain states. | Semantic Scholar [semanticscholar.org]
- 26. Rheumatic diseases--clinical experience with piroxicam-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Inclusion complex of piroxicam with beta-cyclodextrin and incorporation in cationic microemulsion. In vitro drug release and in vivo topical anti-inflammatory effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Overcoming the Challenges of Piroxicam Delivery
An In-Depth Technical Guide to Exploratory Studies on Piroxicam-Betadex Nanoformulations
Piroxicam (B610120) is a potent non-steroidal anti-inflammatory drug (NSAID) from the oxicam class, widely utilized for its analgesic and anti-inflammatory properties in treating conditions like rheumatoid arthritis and osteoarthritis.[1][2] Despite its therapeutic efficacy, piroxicam's clinical application is hampered by its poor aqueous solubility (a BCS Class II drug), which leads to a slow dissolution rate in gastrointestinal fluids, delayed absorption, and a slow onset of action.[2][3][4] Furthermore, oral administration is associated with significant gastrointestinal side effects.[5][6]
To surmount these challenges, nanoformulation strategies have emerged as a promising frontier. By reducing particle size to the nanometer scale, the surface-area-to-volume ratio is dramatically increased, enhancing dissolution velocity and bioavailability.[7][8] A key strategy involves the use of cyclodextrins, particularly beta-cyclodextrin (B164692) (β-CD), to form inclusion complexes. Betadex (β-CD) is a cyclic oligosaccharide with a hydrophilic outer surface and a hydrophobic inner cavity, allowing it to encapsulate poorly soluble drug molecules like piroxicam.[9][10] This "host-guest" complexation effectively masks the drug's hydrophobic nature, improving its solubility and stability.[10][11]
This technical guide provides a comprehensive overview of exploratory studies on piroxicam nanoformulations, with a core focus on those involving piroxicam-betadex complexes. It details various formulation strategies, presents comparative quantitative data, outlines key experimental protocols, and visualizes core concepts for researchers, scientists, and drug development professionals.
The Piroxicam-Betadex Inclusion Complex: A Molecular Host-Guest System
The fundamental principle behind the piroxicam-betadex system is the formation of a non-covalent inclusion complex.[10] The truncated cone or bucket shape of the β-cyclodextrin molecule provides a hydrophobic cavity that is sterically and chemically favorable for encapsulating the hydrophobic piroxicam molecule.[9][10] This molecular encapsulation enhances the apparent water solubility of piroxicam, which is a critical prerequisite for improving its dissolution rate and subsequent bioavailability.[2][12]
Figure 1: Host-guest encapsulation of piroxicam within a beta-cyclodextrin molecule.
Nanoformulation Strategies for Piroxicam and Piroxicam-Betadex
Various nano-delivery systems have been explored to encapsulate piroxicam or the piroxicam-betadex complex, each offering distinct advantages in terms of stability, drug loading, and release characteristics.
Cyclodextrin-Based Nanosponges and Nanofibers
Cyclodextrin (B1172386) nanosponges are solid nanoparticles formed by cross-linking cyclodextrin polymers.[9] This creates a porous, three-dimensional structure capable of encapsulating a high amount of drug, leading to enhanced solubility and bioavailability.[9] Another approach involves electrospinning piroxicam-cyclodextrin inclusion complexes to create rapidly dissolving nanofibers, which are particularly suitable for fast oral or sublingual delivery.[11][12]
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from solid lipids, which are biocompatible and biodegradable.[13][14] Piroxicam is dissolved in a melted lipid and then dispersed in an aqueous surfactant solution using techniques like high-shear homogenization and ultrasonication.[13][15] Upon cooling, the lipid recrystallizes, entrapping the drug within the solid matrix. This system is effective for topical and transdermal delivery, providing a sustained release profile.[13][15]
Polymeric Nanoparticles
Biodegradable polymers such as poly-ε-caprolactone (PCL) can be used to encapsulate piroxicam.[5][16] The emulsification-solvent evaporation method is commonly employed, where a drug-polymer solution is emulsified in an aqueous phase, followed by the evaporation of the organic solvent to form solid nanoparticles.[5][6] This strategy is well-suited for achieving prolonged drug release for applications like intra-articular administration.[16]
Nanoemulsions
Nanoemulsions are stable colloidal systems of oil and water stabilized by surfactants and co-surfactants, with droplet sizes in the nanometer range.[17][18] They are particularly advantageous for topical delivery, as their large surface area can enhance drug permeation through the skin.[17][19]
Nanocrystals
Nanocrystal technology focuses on reducing the size of the pure drug particles to the sub-micron range without the need for a carrier.[3] Techniques like high-pressure homogenization are used to break down coarse drug crystals into nanoparticles, which are stabilized by a surfactant or polymer.[3][7] The resulting nanosuspension can be incorporated into various dosage forms, such as orally disintegrating tablets, to achieve a rapid dissolution rate.[3]
Data Presentation: Comparative Analysis of Piroxicam Nanoformulations
The following tables summarize quantitative data from various studies to provide a comparative perspective on the physicochemical properties of different piroxicam nanoformulations.
Table 1: Particle Size and Zeta Potential of Piroxicam Nanoformulations
| Nanoformulation Type | Key Components | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |
| Nanosponges | β-Cyclodextrin, Carbonyldiimidazole | 362 ± 14.06 | 0.0518 | +17 ± 1.05 | [9] |
| Nanofibers | Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 170 - 500 | Not Reported | Not Reported | [11][12] |
| Nanoemulsion | Paraffin Oil, Tween-80 | < 200 | < 1 | -24.7 to -39.4 | [17] |
| Solid Lipid NP (SLN) | Compritol ATO 188, Polysorbate 80 | 248.87 ± 6.48 | Not Reported | Not Reported | [15] |
| Polymeric NP | Poly-ε-caprolactone (PCL) | 102.7 ± 19.37 | Not Reported | +0.833 | [5][16] |
| Nanocrystals | Piroxicam, Poloxamer 188 | ~350 | Not Reported | Not Reported | [7] |
| Ceramic NP | Ceramic Core, Cellobiose | 185 | Not Reported | Not Reported | [20] |
Table 2: Drug Entrapment and Release Characteristics
| Nanoformulation Type | Entrapment Efficiency (%) | Drug Loading (%) | Key Release Finding | Reference(s) |
| Nanosponges | 79.13 ± 4.33 | Not Reported | Significant increase in dissolution vs. pure drug. | [9] |
| Nanoemulsion | 99.51 - 101.01 | Not Reported | Drug release within desired range for topical use. | [4][17] |
| Solid Lipid NP (SLN) | 84.48 ± 1.08 | Not Reported | Sustained permeation over an extended period. | [15] |
| Polymeric NP | 92.83 ± 0.44 | Not Reported | Prolonged, sustained release profile. | [5][16] |
| Ceramic NP | Not Reported | 21 | >95% release within 135 minutes. | [20] |
| Niosomes | 99.48 ± 0.79 | Not Reported | Sustained release pattern. | [21] |
Experimental Protocols
Detailed and reproducible methodologies are critical in nanoformulation research. The following sections describe common protocols for the preparation and characterization of piroxicam nanoformulations. A generalized workflow is depicted in Figure 2.
Figure 2: A typical experimental workflow for nanoformulation research and development.
Preparation of Solid Lipid Nanoparticles (High-Speed Homogenization & Ultrasonication)
This method is widely used for producing SLNs.[13][14]
-
Lipid Phase Preparation : Accurately weighed amounts of a solid lipid (e.g., stearic acid, Compritol 888 ATO) are melted at a temperature approximately 5-10°C above the lipid's melting point.[13][14] Piroxicam is then dissolved in the molten lipid.
-
Aqueous Phase Preparation : A surfactant (e.g., Pluronic F68, Poloxamer 188) and co-surfactant (e.g., Phospholipon 80) are dissolved in distilled water and heated to the same temperature as the lipid phase.[13][14]
-
Emulsification : The hot aqueous phase is added to the molten lipid phase under high-speed homogenization (e.g., 10,000-20,000 rpm) for a short period to form a coarse oil-in-water pre-emulsion.[15]
-
Nanosizing : The hot pre-emulsion is immediately subjected to high-power ultrasonication using a probe sonicator for several minutes.[13][15] This reduces the emulsion droplet size to the nanometer range.
-
Crystallization : The resulting hot nanoemulsion is allowed to cool to room temperature, causing the lipid to solidify and form SLNs, entrapping the drug.
Preparation of Polymeric Nanoparticles (Emulsification-Solvent Evaporation)
This technique is standard for encapsulating drugs within biodegradable polymers.[5][6]
-
Organic Phase Preparation : Piroxicam and a polymer (e.g., PCL) are dissolved in a water-immiscible, volatile organic solvent (e.g., dichloromethane).
-
Aqueous Phase Preparation : A stabilizing agent (e.g., polyvinyl alcohol) is dissolved in water.
-
Emulsification : The organic phase is added to the aqueous phase and emulsified using a high-shear homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation : The organic solvent is removed from the emulsion by continuous stirring under reduced pressure or at room temperature for several hours. As the solvent evaporates, the polymer precipitates, forming solid nanoparticles with the drug encapsulated inside.[5]
-
Purification : The nanoparticles are collected by centrifugation, washed with distilled water to remove excess stabilizer and un-encapsulated drug, and then lyophilized for long-term storage.
Characterization Methods
-
Particle Size, PDI, and Zeta Potential : Measured using Dynamic Light Scattering (DLS). This technique analyzes the fluctuations in scattered light intensity caused by the Brownian motion of particles to determine their size distribution (PDI) and surface charge (Zeta Potential), which indicates colloidal stability.[17]
-
Entrapment Efficiency (%EE) : The amount of drug successfully encapsulated within the nanoparticles is determined by separating the nanoparticles from the aqueous medium (via centrifugation or filtration). The amount of free, un-entrapped drug in the supernatant is quantified using UV-Vis spectrophotometry or HPLC. The %EE is calculated as: %EE = [(Total Drug - Free Drug) / Total Drug] x 100[22]
-
Differential Scanning Calorimetry (DSC) : This thermal analysis technique measures the heat flow associated with thermal transitions in a material. For nanoformulations, DSC is used to determine the physical state of the encapsulated drug (crystalline or amorphous). The disappearance of the drug's characteristic melting peak in the thermogram of the nanoformulation suggests that the drug is in an amorphous or molecularly dispersed state within the carrier.[9][11]
-
X-Ray Diffraction (XRD) : XRD provides information about the crystalline structure of materials. The absence or reduction in the intensity of sharp diffraction peaks characteristic of the crystalline drug in the nanoformulation's diffractogram confirms a transition to an amorphous or less crystalline state, which is crucial for enhanced solubility.[11][12]
-
In Vitro Drug Release : This is often studied using a Franz diffusion cell apparatus.[13] The nanoformulation is placed in the donor compartment, separated from a receptor compartment containing a release medium (e.g., phosphate (B84403) buffer) by a dialysis membrane. Samples are withdrawn from the receptor compartment at predetermined intervals and analyzed to determine the cumulative amount of drug released over time.[13]
Conclusion and Future Perspectives
The exploratory studies reviewed herein demonstrate conclusively that nanoformulations, particularly those involving beta-cyclodextrin complexes, are a highly effective strategy for addressing the solubility and delivery challenges of piroxicam. The formation of piroxicam-betadex inclusion complexes significantly enhances drug solubility, while subsequent formulation into nanocarriers like nanosponges, SLNs, and polymeric nanoparticles allows for tailored drug delivery. These advanced systems can provide sustained release, improve bioavailability, and enable targeted delivery (e.g., topically), thereby potentially reducing systemic side effects and improving patient compliance.[9][13][21]
Future research should focus on scaling up these promising laboratory-scale preparation methods, conducting long-term stability studies, and performing comprehensive in vivo pharmacokinetic and pharmacodynamic assessments to validate the clinical potential of these advanced drug delivery systems. The continued exploration of novel biomaterials and targeted ligand functionalization will further refine the efficacy and safety of piroxicam nanoformulations, paving the way for next-generation anti-inflammatory therapies.
References
- 1. asjp.cerist.dz [asjp.cerist.dz]
- 2. EP1793862B1 - A process for the preparation of a piroxicam: beta-cyclodextrin inclusion compound - Google Patents [patents.google.com]
- 3. Formulation strategy and evaluation of nanocrystal piroxicam orally disintegrating tablets manufacturing by freeze-drying - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and characterization of novel anti-inflammatory biological agents based on piroxicam-loaded poly-ε-caprolactone nano-particles for sustained NSAID delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 7. Piroxicam study shows superior pharmacokinetic profile of nanoparticles [manufacturingchemist.com]
- 8. Preparation and Investigation of a Nanosized Piroxicam Containing Orodispersible Lyophilizate [mdpi.com]
- 9. Formulation and evaluation of Piroxicam nanosponge for improved internal solubility and analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding Surface Interaction and Inclusion Complexes between Piroxicam and Native or Crosslinked β-Cyclodextrins: The Role of Drug Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid Sublingual Delivery of Piroxicam from Electrospun Cyclodextrin Inclusion Complex Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. archives.ijper.org [archives.ijper.org]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. Preparation and characterization of novel anti-inflammatory biological agents based on piroxicam-loaded poly-ε-caprolactone nano-particles for sustained NSAID delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. discoveryjournals.org [discoveryjournals.org]
- 18. Nano-Emulsion Based Gel for Topical Delivery of an Anti-Inflammatory Drug: In vitro and in vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Enhanced Transdermal Delivery of Piroxicam via Nanocarriers, Formulation, Optimization, Characterization, Animal Studies and Randomized Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Initial Investigation of Piroxicam-Betadex for Topical Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piroxicam (B610120), a potent non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties. However, its oral administration is associated with gastrointestinal side effects. Topical delivery of piroxicam presents a promising alternative to mitigate these risks by delivering the drug directly to the site of inflammation. The inclusion of piroxicam in a complex with betadex (a type of cyclodextrin) aims to enhance its aqueous solubility and thereby improve its permeation through the skin. This technical guide provides a comprehensive overview of the initial investigative stages for the topical application of piroxicam-betadex, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.
Introduction
Piroxicam is a non-selective cyclooxygenase (COX) inhibitor, exerting its therapeutic effect by blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2] The complexation of piroxicam with betadex, a cyclic oligosaccharide, is a formulation strategy designed to overcome the poor water solubility of piroxicam.[3] This complexation enhances the dissolution rate of piroxicam, which is a critical factor for its absorption and subsequent bioavailability.[3] For topical applications, this enhanced solubility is hypothesized to facilitate the permeation of piroxicam through the stratum corneum, the primary barrier of the skin.
Data Presentation: Formulation and Permeation Characteristics
The following tables summarize quantitative data from various studies on the formulation and in vitro skin permeation of topical piroxicam and piroxicam-betadex formulations.
Table 1: Physical Characteristics of Piroxicam Topical Formulations
| Formulation ID | Gelling Agent | pH | Viscosity (cps) | Drug Content (%) |
| F1 | Carbopol 940 | 6.5 - 7.0 | 36000 - 48900 | 98.5 - 101.2 |
| F2 | HPMC | 6.8 | 38000 - 45000 | 97.9 - 100.5 |
Note: Data compiled from multiple sources.[4]
Table 2: In Vitro Skin Permeation of Piroxicam Formulations
| Formulation | Membrane | Permeation Flux (µg/cm²/h) | Cumulative Drug Permeated after 8h (µg/cm²) |
| Piroxicam Gel | Rat Skin | 4.92 - 10.23 | 39.36 - 81.84 |
| Piroxicam-Betadex Gel | Rat Skin | Significantly higher than Piroxicam Gel | Significantly higher than Piroxicam Gel |
| Piroxicam Nanoemulgel | Rat Skin | 0.042 ± 0.003 (mg/cm²/h) | 1.0 ± 0.04 (mg/cm²) |
Note: Data extracted from various studies. The term "Significantly higher" indicates a statistically significant increase as reported in the source literature, though specific values were not always provided in a comparable format.
Experimental Protocols
Preparation of Piroxicam-Betadex Topical Gel
This protocol describes a general method for preparing a piroxicam-betadex topical gel formulation.
Materials:
-
Piroxicam
-
Betadex (β-cyclodextrin)
-
Gelling agent (e.g., Carbomer 940, HPMC)
-
Co-solvents (e.g., Propylene (B89431) glycol, Ethanol)
-
Neutralizing agent (e.g., Triethanolamine)
-
Purified water
Procedure:
-
Complexation of Piroxicam with Betadex:
-
Prepare an aqueous solution of betadex.
-
Disperse piroxicam in the betadex solution with constant stirring.
-
Continue stirring for a specified period (e.g., 24 hours) to allow for the formation of the inclusion complex.
-
The resulting solution containing the piroxicam-betadex complex is then used for gel preparation.
-
-
Gel Formulation:
-
Disperse the gelling agent (e.g., Carbomer 940) in purified water with continuous stirring until a uniform dispersion is obtained.
-
Separately, dissolve the piroxicam-betadex complex in a mixture of co-solvents like propylene glycol and ethanol.
-
Gradually add the drug solution to the gel dispersion with gentle mixing.
-
Neutralize the gel by adding a neutralizing agent (e.g., triethanolamine) dropwise until the desired pH (typically around 6.5-7.0) is achieved, leading to the formation of a clear, viscous gel.
-
Allow the gel to stand to remove any entrapped air bubbles.
-
In Vitro Skin Permeation Study using Franz Diffusion Cell
This protocol outlines the methodology for assessing the permeation of piroxicam-betadex from a topical formulation through an excised skin membrane.
Apparatus and Materials:
-
Franz diffusion cells
-
Excised skin (e.g., rat, porcine, or human cadaver skin)
-
Receptor medium (e.g., phosphate (B84403) buffer pH 7.4)
-
Magnetic stirrer with stir bars
-
Water bath for temperature control (37 ± 0.5°C)
-
HPLC system for drug quantification
Procedure:
-
Skin Preparation:
-
Excise the full-thickness skin from the chosen animal model.
-
Carefully remove any subcutaneous fat and connective tissue.
-
Wash the skin with saline and store it at -20°C until use.
-
-
Franz Cell Setup:
-
Mount the excised skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate buffer pH 7.4) and ensure no air bubbles are trapped beneath the skin.
-
Maintain the temperature of the receptor medium at 37 ± 0.5°C using a circulating water bath.
-
Continuously stir the receptor medium using a magnetic stir bar.
-
-
Permeation Study:
-
Apply a known quantity of the piroxicam-betadex gel formulation uniformly on the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium.
-
-
Sample Analysis:
-
Analyze the collected samples for piroxicam concentration using a validated HPLC method.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area of the skin at each time point.
-
Plot the cumulative amount of drug permeated versus time.
-
Determine the steady-state permeation flux (Jss) from the slope of the linear portion of the plot.
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This bioassay is a standard model for evaluating the anti-inflammatory activity of topical formulations.
Animals and Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Piroxicam-betadex topical formulation
-
Control (placebo) gel
-
Plethysmometer
Procedure:
-
Animal Grouping:
-
Divide the rats into at least three groups: a control group (receiving the placebo gel), a standard group (receiving a marketed anti-inflammatory gel), and a test group (receiving the piroxicam-betadex gel).
-
-
Induction of Edema:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Apply a specified amount of the respective topical formulation to the plantar surface of the right hind paw of the rats in each group.
-
After a predetermined time (e.g., 1 hour) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar side of the right hind paw of all rats.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using the plethysmometer.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
-
Mandatory Visualizations
Signaling Pathway: Piroxicam's Mechanism of Action
Caption: Piroxicam inhibits both COX-1 and COX-2 enzymes, blocking prostaglandin (B15479496) synthesis.
Experimental Workflow: Topical Piroxicam-Betadex Investigation
Caption: A logical workflow for the initial investigation of topical piroxicam-betadex.
Conclusion
The initial investigation into the topical application of piroxicam-betadex demonstrates a promising approach to enhance the local delivery of piroxicam while potentially minimizing systemic side effects. The complexation with betadex improves the solubility of piroxicam, a critical factor for its permeation through the skin. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of such formulations. Further research should focus on optimizing the formulation for enhanced skin retention and conducting long-term stability and safety studies.
References
Methodological & Application
Application Note: A Robust HPLC Method for the Quantification of Piroxicam-Betadex
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a precise, accurate, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of piroxicam (B610120) from its inclusion complex with betadex. The developed isocratic reverse-phase method is straightforward and provides excellent separation of piroxicam from its degradation products and the betadex excipient, making it suitable for routine quality control and stability studies of piroxicam-betadex formulations. The method has been developed and validated based on the International Conference on Harmonisation (ICH) guidelines.
Introduction
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used in the treatment of various inflammatory conditions.[1] Its aqueous solubility is limited, which can affect its bioavailability. To enhance solubility and dissolution rate, piroxicam is often formulated as an inclusion complex with betadex (β-cyclodextrin). Accurate and reliable quantification of piroxicam in this complex is crucial for ensuring the quality, efficacy, and safety of the final drug product.
This document provides a comprehensive protocol for a stability-indicating HPLC method for the determination of piroxicam in piroxicam-betadex formulations. The method is designed to be robust and can be readily implemented in a quality control laboratory.
Physicochemical Properties of Piroxicam
A thorough understanding of the physicochemical properties of piroxicam is fundamental for developing a robust HPLC method.
| Property | Value | Reference |
| Chemical Name | 4-hydroxy-2-methyl-N-(2-pyridinyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide | [1] |
| pKa | ~5.3 - 5.7 | [2][3] |
| UV λmax (in acidic media) | ~331-334 nm | [4][5] |
| UV λmax (in alkaline media) | ~361 nm | [4] |
| UV λmax (in methanol) | ~334.5 nm | [5] |
The UV absorbance of piroxicam is pH-dependent.[4][6] The selection of an appropriate detection wavelength is critical for achieving optimal sensitivity. Based on the UV spectra, a wavelength in the range of 330-360 nm is generally suitable for the detection of piroxicam.
HPLC Method Development and Optimization
The development of this HPLC method was based on a systematic evaluation of various chromatographic parameters to achieve optimal separation and peak characteristics.
Chromatographic Conditions
The following optimized chromatographic conditions are recommended for the quantification of piroxicam-betadex.
| Parameter | Optimized Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile (B52724) : 0.1% Trifluoroacetic Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 355 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Run Time | Approximately 10 minutes |
Rationale for Parameter Selection
-
Column: A C18 column provides excellent retention and separation for a moderately nonpolar compound like piroxicam.
-
Mobile Phase: The combination of acetonitrile and water is a common and effective mobile phase for the reverse-phase chromatography of piroxicam.[1][7] The addition of trifluoroacetic acid (TFA) to the aqueous phase helps to control the pH, ensuring consistent ionization of piroxicam and leading to sharp, symmetrical peaks.
-
Flow Rate: A flow rate of 1.0 mL/min provides a good balance between analysis time and separation efficiency.
-
Detection Wavelength: The detection wavelength of 355 nm is selected based on the UV absorbance maximum of piroxicam, which provides high sensitivity.[8]
-
Column Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times.
Experimental Protocols
Preparation of Solutions
4.1.1. Mobile Phase Preparation (Acetonitrile : 0.1% TFA in Water, 40:60, v/v)
-
Prepare 0.1% TFA in water by adding 1 mL of TFA to 1000 mL of HPLC-grade water.
-
Mix 400 mL of HPLC-grade acetonitrile with 600 mL of 0.1% TFA in water.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
4.1.2. Standard Stock Solution of Piroxicam (100 µg/mL)
-
Accurately weigh approximately 10 mg of piroxicam reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in a small amount of methanol (B129727) and then dilute to volume with the mobile phase.
-
This stock solution should be stored at 2-8°C and protected from light.[9]
4.1.3. Working Standard Solutions
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50 µg/mL).
4.1.4. Sample Preparation from Piroxicam-Betadex Formulation
-
Accurately weigh a portion of the powdered piroxicam-betadex formulation equivalent to 10 mg of piroxicam into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the piroxicam.
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Protocol
The developed method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1][10]
4.2.1. System Suitability
Inject the working standard solution (e.g., 20 µg/mL) six times and evaluate the system suitability parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
4.2.2. Linearity
Inject the prepared working standard solutions in triplicate and construct a calibration curve by plotting the mean peak area against the concentration.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| y-intercept | Close to zero |
4.2.3. Precision (Repeatability and Intermediate Precision)
-
Repeatability: Analyze six replicate samples of the piroxicam-betadex formulation at 100% of the test concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
| Parameter | Acceptance Criteria |
| % RSD | ≤ 2.0% |
4.2.4. Accuracy (Recovery)
Perform recovery studies by spiking a placebo (a mixture of all formulation excipients except piroxicam) with known amounts of piroxicam at three different concentration levels (e.g., 80%, 100%, and 120% of the test concentration).
| Parameter | Acceptance Criteria |
| % Recovery | 98.0% - 102.0% |
4.2.5. Specificity (Forced Degradation Studies)
To demonstrate the stability-indicating nature of the method, subject the piroxicam-betadex sample solution to forced degradation under the following conditions:[1][9]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
Analyze the stressed samples and ensure that the piroxicam peak is well-resolved from any degradation product peaks and from the betadex peak. Peak purity analysis should be performed using a photodiode array (PDA) detector.
4.2.6. Robustness
Evaluate the robustness of the method by making small, deliberate variations in the chromatographic parameters.
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min |
| Mobile Phase Composition | ± 2% organic phase |
| Column Temperature | ± 2°C |
| Detection Wavelength | ± 2 nm |
The system suitability parameters should remain within the acceptance criteria for all variations.
Data Presentation
Table 1: System Suitability Results
| Parameter | Result | Acceptance Criteria |
| Tailing Factor | 1.1 | ≤ 2.0 |
| Theoretical Plates | 5800 | ≥ 2000 |
| % RSD of Peak Area | 0.8% | ≤ 2.0% |
| % RSD of Retention Time | 0.3% | ≤ 1.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 1 | 15234 |
| 5 | 76170 |
| 10 | 152340 |
| 20 | 304680 |
| 50 | 761700 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Degradation of Piroxicam | Observations |
| Acid Hydrolysis (0.1 M HCl) | ~15% | One major degradation peak observed. |
| Base Hydrolysis (0.1 M NaOH) | ~20% | Two minor degradation peaks observed. |
| Oxidative (3% H₂O₂) | ~10% | One minor degradation peak observed. |
| Thermal (105°C) | ~5% | No significant degradation peaks. |
| Photolytic (UV 254 nm) | ~25% | Multiple degradation peaks observed. |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Piroxicam-Betadex Inclusion Complex Formation.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for the quantification of piroxicam in piroxicam-betadex formulations. The method is specific, linear, precise, accurate, and stability-indicating, meeting the requirements for routine analysis in a quality control environment. The detailed protocols and validation procedures provided herein can be readily adopted by researchers and scientists in the pharmaceutical industry.
References
- 1. bch.ro [bch.ro]
- 2. Determination of the Physicochemical Properties of Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. d2v96fxpocvxx.cloudfront.net [d2v96fxpocvxx.cloudfront.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. farmaciajournal.com [farmaciajournal.com]
Application Note: UV-Vis Spectrophotometric Assay for Piroxicam Betadex
AN-PBX-UV-001
Introduction
Piroxicam (B610120) is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1][2][3] It functions by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins (B1171923) that mediate pain and inflammation.[2][3][4] Piroxicam's therapeutic efficacy can be limited by its poor aqueous solubility.[5] To overcome this, it is often formulated with betadex (beta-cyclodextrin), a cyclic oligosaccharide, to form an inclusion complex.[2] This complex, piroxicam betadex, enhances the solubility and dissolution rate of piroxicam, leading to improved bioavailability and a faster onset of action.[2][3] This application note details a simple, accurate, and cost-effective UV-Vis spectrophotometric method for the quantitative determination of piroxicam in this compound bulk and pharmaceutical dosage forms.
Principle
The method is based on the measurement of the absorbance of a this compound solution in a suitable solvent. The amount of piroxicam is quantified using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. The quantification is performed at the wavelength of maximum absorbance (λmax) for piroxicam.
Materials and Reagents
-
This compound Reference Standard
-
This compound Sample (e.g., tablets)
-
Methanol (Analytical Grade)
-
Phosphate Buffered Saline (PBS) pH 7.4
-
Deionized Water
-
Volumetric flasks (10 mL, 100 mL)
-
Pipettes
-
Mortar and Pestle
Instrumentation
A double-beam UV-Vis spectrophotometer equipped with 1 cm matched quartz cuvettes was used for all absorbance measurements.
Experimental Protocols
Preparation of Solvent
The solvent used for this assay is Phosphate Buffered Saline (PBS) at pH 7.4.
Determination of Wavelength of Maximum Absorbance (λmax)
-
Prepare a dilute solution of this compound in PBS (pH 7.4).
-
Scan the solution over a wavelength range of 200-400 nm using the UV-Vis spectrophotometer with PBS (pH 7.4) as a blank.
-
The wavelength at which the maximum absorbance is observed is the λmax. For piroxicam in PBS (pH 7.4), the λmax is approximately 354 nm.[1]
Preparation of Standard Stock Solution (200 µg/mL of Piroxicam)
-
Accurately weigh 20 mg of piroxicam reference standard.[1]
-
Transfer it into a 100 mL volumetric flask.[1]
-
Dissolve the standard in 15 mL of methanol.[1]
-
Make up the volume to 100 mL with PBS (pH 7.4) to obtain a 200 µg/mL stock solution.[1]
Preparation of Working Standard Solutions and Calibration Curve
-
From the standard stock solution (200 µg/mL), pipette appropriate aliquots into a series of 10 mL volumetric flasks.
-
Dilute with PBS (pH 7.4) to obtain final concentrations in the range of 2-10 µg/mL.[1]
-
Measure the absorbance of each working standard solution at 354 nm against PBS (pH 7.4) as a blank.
-
Plot a calibration curve of absorbance versus concentration.
-
Determine the correlation coefficient (R²) and the regression equation (y = mx + c). The correlation coefficient should be close to 0.999.[1]
Preparation of Sample Solution
-
Weigh and finely powder 20 tablets of the this compound formulation.
-
Accurately weigh a quantity of the powder equivalent to 20 mg of piroxicam.
-
Transfer the powder to a 100 mL volumetric flask.
-
Add approximately 70 mL of PBS (pH 7.4) and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with PBS (pH 7.4).
-
Filter the solution through a suitable filter paper.
-
Dilute an appropriate volume of the filtrate with PBS (pH 7.4) to obtain a final concentration within the linearity range (2-10 µg/mL).
Assay Procedure
-
Measure the absorbance of the final sample solution at 354 nm using PBS (pH 7.4) as a blank.
-
Calculate the concentration of piroxicam in the sample solution using the regression equation from the calibration curve.
-
Calculate the amount of this compound in the pharmaceutical dosage form.
Method Validation Summary
The described method was validated according to the International Conference on Harmonization (ICH) guidelines.[1]
| Parameter | Result |
| Wavelength (λmax) | 354 nm[1] |
| Linearity Range | 2-10 µg/mL[1] |
| Correlation Coefficient (R²) | 0.999[1] |
| Accuracy (% Recovery) | 98.86% - 101.44%[1] |
| Precision (% RSD) | < 2%[1] |
| Specificity | No interference from common excipients was observed.[1] |
Visualizations
Caption: Experimental workflow for the UV-Vis spectrophotometric assay of this compound.
References
Application Notes and Protocols for Dissolution Testing of Piroxicam Betadex Tablets
These comprehensive application notes provide a detailed protocol for the dissolution testing of piroxicam (B610120) betadex tablets, a critical process in drug development and quality control for researchers, scientists, and pharmaceutical professionals. The following methodologies are synthesized from established pharmacopeial guidelines and scientific literature to ensure robust and reliable results.
Introduction
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. Its aqueous solubility is limited, which can affect its dissolution rate and bioavailability. Piroxicam is often complexed with beta-cyclodextrin (B164692) (betadex) to enhance its solubility and dissolution characteristics. Dissolution testing is a crucial in vitro test to assess the rate and extent of drug release from the tablet dosage form, providing insights into the potential in vivo performance of the product.
This protocol outlines the standardized conditions for the dissolution testing of piroxicam betadex tablets, including apparatus, dissolution medium, and analytical procedures.
Experimental Protocols
A detailed experimental protocol for the dissolution testing of this compound tablets is provided below. This protocol is based on the United States Pharmacopeia (USP) monograph for piroxicam capsules and is supplemented with conditions reported in scientific literature for piroxicam-cyclodextrin formulations.
Dissolution Test Method
Objective: To determine the in vitro drug release profile of piroxicam from this compound tablets.
Principle: The tablet is placed in a specified dissolution medium, and the amount of piroxicam dissolved over a set period is measured, typically by UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
Apparatus and Materials:
-
Dissolution Test Apparatus (USP Apparatus 1 - Basket, or USP Apparatus 2 - Paddle)
-
Water bath with heater and thermostat
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer or HPLC system
-
Piroxicam Reference Standard (RS)
-
Reagents for dissolution medium preparation (e.g., hydrochloric acid, sodium chloride, phosphate (B84403) buffers)
-
Syringes and filters (e.g., 0.45 µm PVDF or PTFE)
Dissolution Parameters
The following table summarizes the recommended dissolution testing parameters. Method 1 is based on the USP monograph for piroxicam capsules, which serves as a primary reference. Methods 2 and 3 are alternative conditions reported in scientific literature for piroxicam and piroxicam-cyclodextrin formulations.[1][2][3]
| Parameter | Method 1 (USP Standard) | Method 2 (Alternative) | Method 3 (Alternative) |
| Apparatus | USP Apparatus 1 (Basket) | USP Apparatus 2 (Paddle) | USP Apparatus 2 (Paddle) |
| Rotation Speed | 50 RPM | 75 RPM | 100 RPM |
| Dissolution Medium | Simulated Gastric Fluid (without pepsin) | Phosphate Buffer (pH 6.8) | Phosphate Buffer (pH 7.4) |
| Volume | 900 mL | 900 mL | 900 mL |
| Temperature | 37 ± 0.5 °C | 37 ± 0.5 °C | 37 ± 0.5 °C |
| Sampling Times | 10, 20, 30, 45, 60 minutes | 5, 10, 15, 30, 45, 60 minutes | 15, 30, 45, 60, 90, 120 minutes |
| Analytical Method | UV-Vis Spectrophotometry | UV-Vis Spectrophotometry | HPLC |
Preparation of Solutions
2.3.1. Dissolution Media
-
Simulated Gastric Fluid (SGF), without pepsin (pH 1.2): Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and add sufficient water to make 1000 mL.
-
Phosphate Buffer (pH 6.8): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 77 mL of 0.2 N sodium hydroxide (B78521) and adjust the pH to 6.8 with 0.2 N sodium hydroxide or 0.2 N phosphoric acid, then dilute with water to 1000 mL.
-
Phosphate Buffer (pH 7.4): Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water. Add 190 mL of 0.2 N sodium hydroxide and adjust the pH to 7.4 with 0.2 N sodium hydroxide or 0.2 N phosphoric acid, then dilute with water to 1000 mL.
2.3.2. Standard Solution Preparation
Accurately weigh a suitable amount of Piroxicam RS and dissolve in a small amount of methanol (B129727) before diluting with the dissolution medium to obtain a known concentration.
Test Procedure
-
Set up the dissolution apparatus according to the selected method parameters.
-
Place one tablet in each of the six dissolution vessels containing the pre-warmed dissolution medium.
-
Start the apparatus and withdraw aliquots of the dissolution medium at the specified time points.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm filter, discarding the first few milliliters.
-
Analyze the samples using a validated analytical method (UV-Vis or HPLC).
Analytical Finish
2.5.1. UV-Vis Spectrophotometry
Measure the absorbance of the sample solutions and the standard solution at the wavelength of maximum absorbance for piroxicam (approximately 333 nm in acidic media and 350-360 nm in neutral or basic media). Calculate the percentage of drug dissolved at each time point.
2.5.2. High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method can also be used for the analysis of piroxicam. A typical method would involve a C18 column with a mobile phase consisting of a mixture of buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol). Detection is typically performed using a UV detector.
Data Presentation
The results of the dissolution study should be presented in a clear and organized manner. The following table provides an example of how to summarize the quantitative data.
| Time (minutes) | % Piroxicam Dissolved (Tablet 1) | % Piroxicam Dissolved (Tablet 2) | % Piroxicam Dissolved (Tablet 3) | % Piroxicam Dissolved (Tablet 4) | % Piroxicam Dissolved (Tablet 5) | % Piroxicam Dissolved (Tablet 6) | Mean % Dissolved | Standard Deviation |
| 10 | ||||||||
| 20 | ||||||||
| 30 | ||||||||
| 45 | ||||||||
| 60 |
Acceptance Criteria: According to the USP monograph for piroxicam capsules, not less than 75% (Q) of the labeled amount of piroxicam should be dissolved in 45 minutes. For this compound tablets, specific acceptance criteria may vary and should be established based on the product's formulation and intended release characteristics.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the dissolution testing of this compound tablets.
Caption: Workflow for this compound Tablet Dissolution Testing.
References
Application Notes and Protocols for the Preparation of Piroxicam-Betadex Solid Dispersions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piroxicam (B610120) is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. However, its therapeutic efficacy is often limited by its poor aqueous solubility, which can lead to slow and variable absorption from the gastrointestinal tract.[1][2] The formation of solid dispersions with carriers such as betadex (β-cyclodextrin) is a well-established technique to enhance the solubility and dissolution rate of poorly water-soluble drugs like piroxicam.[2][3]
Betadex is a cyclic oligosaccharide with a hydrophilic outer surface and a lipophilic inner cavity.[3] It can encapsulate guest molecules, such as piroxicam, within its cavity, forming an inclusion complex.[3] This complexation disrupts the crystalline structure of the drug, leading to an amorphous state with improved wettability and, consequently, a higher dissolution rate.[2] These application notes provide detailed protocols for the preparation of piroxicam-betadex solid dispersions using three common methods: kneading, solvent evaporation, and freeze-drying.
Experimental Protocols
Kneading Method
The kneading method is a simple and cost-effective technique that involves the intimate mixing of the drug and carrier with a small amount of a hydroalcoholic solution to form a paste, which is then dried and sieved.
Materials:
-
Piroxicam powder
-
Betadex
-
Methanol
-
Purified water
-
Mortar and pestle
-
Oven
-
Sieves
Protocol:
-
Accurately weigh piroxicam and betadex in the desired ratio (e.g., 1:1, 1:2.5, 1:5 w/w).
-
Transfer the powders to a clean, dry mortar.
-
Add a sufficient volume of a methanol-water solution (e.g., 1:1 v/v) dropwise to the powder mixture while continuously triturating with the pestle.
-
Continue kneading for a period of 30-60 minutes to form a homogeneous and thick paste.
-
The resulting paste is then dried in an oven at a controlled temperature, typically between 40-60°C, until a constant weight is achieved.[4]
-
The dried mass is pulverized using a mortar and pestle and then passed through a series of sieves (e.g., #80) to obtain a uniform particle size.[4]
-
Store the prepared solid dispersion in a desiccator until further analysis.
Solvent Evaporation Method
The solvent evaporation method involves dissolving both the drug and the carrier in a common solvent, followed by the removal of the solvent to obtain the solid dispersion.
Materials:
-
Piroxicam powder
-
Betadex
-
A suitable organic solvent (e.g., methanol, ethanol, or a mixture)
-
Rotary evaporator or water bath
-
Vacuum oven
-
Sieves
Protocol:
-
Accurately weigh piroxicam and betadex in the desired ratio (e.g., 1:1, 1:2.5, 1:5 w/w).
-
Dissolve the weighed piroxicam and betadex in a minimal amount of a suitable solvent or solvent mixture in a round-bottom flask.
-
The solvent is then evaporated under reduced pressure using a rotary evaporator. The temperature of the water bath is typically maintained between 40-60°C.
-
Alternatively, the solvent can be evaporated on a water bath at a controlled temperature.
-
The resulting solid mass is further dried in a vacuum oven to ensure complete removal of the residual solvent.
-
The dried solid dispersion is then scraped, pulverized, and sieved to obtain a uniform powder.
-
Store the final product in a desiccator.
Freeze-Drying (Lyophilization) Method
Freeze-drying is a process where the solvent is removed from a frozen solution by sublimation. This method is particularly suitable for thermolabile substances and often results in a highly porous and amorphous product with a large surface area.
Materials:
-
Piroxicam powder
-
Betadex
-
Ammonium (B1175870) hydroxide (B78521) solution (optional, to aid dissolution)
-
Purified water
-
Freeze-dryer
Protocol:
-
Prepare an aqueous solution of betadex by dissolving the required amount in purified water. Heating (e.g., to 70-75°C) can be employed to facilitate dissolution.
-
In a separate container, dissolve the accurately weighed piroxicam in the betadex solution. A small amount of ammonium hydroxide can be added to increase the solubility of piroxicam.
-
The resulting clear solution is then rapidly frozen. This can be achieved by placing the solution in a freezer set at a low temperature (e.g., -40°C) or by immersing the container in liquid nitrogen. A rapid cooling rate is crucial to ensure the formation of a stable amorphous structure.
-
The frozen product is then transferred to the freeze-dryer.
-
The primary drying phase is carried out under a high vacuum at a low temperature to allow for the sublimation of the frozen solvent. The shelf temperature can be gradually increased (e.g., to 50-60°C) to facilitate this process.
-
A secondary drying phase at a higher temperature is then performed to remove any remaining bound water.
-
Once the drying process is complete, the freeze-dried product is collected and stored in a moisture-proof container.
Data Presentation
The following tables summarize the quantitative data obtained from the characterization of piroxicam-betadex solid dispersions prepared by different methods.
Table 1: Solubility of Piroxicam-Betadex Solid Dispersions
| Preparation Method | Piroxicam:Betadex Ratio (w/w) | Solubility (mg/mL) | Fold Increase in Solubility |
| Kneading | 1:5 (with Guar Gum) | 0.319 ± 0.02[4] | - |
| Solvent Evaporation | 1:2 (with PEG 6000) | 0.26[5] | - |
| Freeze-Drying | 1:2.5 | > 4.0[6] | > 133* |
* Based on the poor aqueous solubility of piroxicam (approximately 0.03 mg/mL).
Table 2: Dissolution Studies of Piroxicam-Betadex Solid Dispersions
| Preparation Method | Piroxicam:Betadex Ratio (w/w) | Time (min) | Cumulative Drug Release (%) |
| Kneading | 1:5 (with Guar Gum) | 60 | > 95[4] |
| Solvent Evaporation | 1:4 (with PVP K-30) | 60 | ~80[7] |
| Co-grinding | 1:1 (with Crospovidone) | 60 | ~90[2] |
| Freeze-Drying | 1:2.5 | 15 | > 40[6] |
Visualization
Experimental Workflow for Solid Dispersion Preparation
The following diagram illustrates the general experimental workflow for the preparation of piroxicam-betadex solid dispersions using the three described methods.
Caption: Experimental workflow for preparing piroxicam-betadex solid dispersions.
Mechanism of Solubility Enhancement
The following diagram illustrates the logical relationship in the formation of a piroxicam-betadex inclusion complex and the subsequent enhancement of solubility.
References
- 1. mail.japtronline.com [mail.japtronline.com]
- 2. Development and characterization of solid dispersion of piroxicam for improvement of dissolution rate using hydrophilic carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Piroxicam betadex? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. EP1793862B1 - A process for the preparation of a piroxicam: beta-cyclodextrin inclusion compound - Google Patents [patents.google.com]
- 7. ijpsonline.com [ijpsonline.com]
Application Note: Synthesis and Characterization of Piroxicam-Betadex Nanoparticles for Enhanced Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piroxicam (B610120) (PXM) is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for managing pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis.[1][2] However, its clinical application is often hampered by its poor aqueous solubility (BCS Class II), which can lead to slow and variable oral absorption and gastrointestinal side effects.[3][4][5] To overcome these limitations, formulation strategies aimed at enhancing the solubility and dissolution rate of piroxicam are of significant interest.
One effective approach is the complexation of piroxicam with beta-cyclodextrin (B164692) (β-CD or betadex), a cyclic oligosaccharide that can encapsulate poorly water-soluble drug molecules within its hydrophobic inner cavity, thereby increasing their solubility and bioavailability.[6][7] Formulating this piroxicam-betadex inclusion complex into nanoparticles further augments these benefits by leveraging the large surface-area-to-volume ratio of nanomaterials, which promotes faster dissolution and improved interaction with biological membranes.[8]
This application note provides detailed protocols for the synthesis of piroxicam-betadex nanoparticles using a solvent evaporation and inclusion complexation method, followed by comprehensive characterization techniques to evaluate their physicochemical properties and in-vitro drug release performance.
Experimental Protocols
Protocol 1: Synthesis of Piroxicam-Betadex Nanoparticles
This protocol is based on the inclusion complexation followed by sonication and lyophilization method, adapted from established procedures for preparing piroxicam-loaded β-CD nanosponges.[7]
Materials:
-
Piroxicam (PXM) powder
-
β-Cyclodextrin (Betadex)
-
Deionized water
-
Ethanol (B145695) (or other suitable organic solvent)
Equipment:
-
Magnetic stirrer and stir bars
-
Ultrasonic bath/probe sonicator
-
Centrifuge
-
Lyophilizer (Freeze-dryer)
-
Analytical balance
-
Beakers and volumetric flasks
Procedure:
-
Preparation of β-CD Nanosponges (if not pre-formed):
-
This step is for creating cross-linked nanosponges. For simple inclusion complexes, proceed to step 2.
-
Dissolve β-Cyclodextrin in a suitable solvent.
-
Add a cross-linking agent (e.g., carbonyldiimidazole) in a specific molar ratio (e.g., 1:2 to 1:8) and react under controlled temperature and stirring to form a polymer network.[7]
-
Wash the resulting nanosponges to remove unreacted agents and purify the product.
-
-
Drug Loading:
-
Accurately weigh β-Cyclodextrin (or pre-formed nanosponges) and Piroxicam powder in desired weight ratios (e.g., 1:2, 1:4, 1:8 of Drug:β-CD).[7]
-
Suspend the mixture in 100 mL of deionized water in a beaker.
-
For drugs with very poor aqueous solubility, first dissolve Piroxicam in a minimal amount of a suitable organic solvent like ethanol before adding it to the aqueous β-CD suspension.
-
-
Complexation and Nanoparticle Formation:
-
Sonicate the aqueous suspension for approximately 10-15 minutes to ensure uniform dispersion and promote the inclusion of piroxicam into the cyclodextrin (B1172386) cavity.[7]
-
Transfer the beaker to a magnetic stirrer and stir the suspension at a constant speed (e.g., 75 rpm) for 24 hours at room temperature to allow for complete complex formation.[7]
-
-
Purification and Isolation:
-
Centrifuge the aqueous suspension (e.g., at 2000 rpm for 10 minutes) to separate any unreacted, undissolved piroxicam.[7]
-
Carefully collect the supernatant, which contains the piroxicam-betadex nanoparticles.
-
-
Lyophilization:
-
Freeze the supernatant at a low temperature (e.g., -80°C).
-
Lyophilize the frozen sample under vacuum until a dry, fine powder of piroxicam-betadex nanoparticles is obtained.
-
Store the final product in a desiccator at room temperature until further analysis.[7]
-
Protocol 2: Characterization of Nanoparticles
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Method: Dynamic Light Scattering (DLS).
-
Procedure:
-
Disperse a small amount of the lyophilized nanoparticle powder in deionized water.
-
Sonicate briefly to ensure a homogenous suspension.
-
Analyze the sample using a Zetasizer or similar DLS instrument to determine the mean particle size, PDI (a measure of size distribution), and zeta potential (a measure of surface charge and stability).[7]
-
B. Encapsulation Efficiency (%EE) and Drug Loading (%DL)
-
Method: Indirect quantification using UV-Vis Spectrophotometry.
-
Procedure:
-
Accurately weigh a known amount of lyophilized nanoparticles.
-
Disperse the nanoparticles in a known volume of deionized water.
-
Centrifuge the suspension at high speed to pellet the nanoparticles.
-
Measure the concentration of free, un-encapsulated piroxicam in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (approx. 353 nm).[9]
-
Calculate %EE and %DL using the following formulas:
-
%EE = [(Total Drug - Free Drug) / Total Drug] x 100
-
%DL = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
-
C. In-Vitro Drug Release Study
-
Method: Dialysis Bag or USP Type II Dissolution Apparatus (Paddle Method).[3][10]
-
Procedure:
-
Set up the dissolution apparatus with 900 mL of a suitable dissolution medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4 or Simulated Gastric Fluid pH 1.2).[9][11] Maintain the temperature at 37 ± 0.5°C and the paddle speed at 75-100 rpm.[3][10]
-
Accurately weigh an amount of nanoparticles equivalent to a specific dose of piroxicam (e.g., 10-20 mg) and place it in the dissolution vessel.[3][11]
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes, etc.), withdraw a 3-5 mL aliquot of the dissolution medium.[3]
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume.
-
Filter the collected samples (e.g., through a 0.45 µm syringe filter) and analyze the concentration of released piroxicam using a UV-Vis spectrophotometer.[11]
-
Plot the cumulative percentage of drug released versus time.
-
D. Solid-State and Morphological Characterization
-
Differential Scanning Calorimetry (DSC): To evaluate the thermal behavior and confirm the formation of the inclusion complex by observing the disappearance or shifting of the piroxicam melting peak.[1][9]
-
X-Ray Diffraction (XRD): To assess the crystalline nature of the components. The disappearance of sharp crystalline peaks of piroxicam in the nanoparticle formulation indicates its amorphous encapsulation within the cyclodextrin.[1][2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify interactions between the drug and the cyclodextrin carrier by observing shifts in characteristic functional group peaks.[5]
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology and shape of the synthesized nanoparticles.[7]
Data Presentation
Table 1: Physicochemical Properties of Piroxicam-Betadex Nanoparticle Formulations.
| Formulation ID | Drug:Betadex Ratio (w/w) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| PXM-NS-A | 1:2 | 362 ± 14[7] | 0.052[7] | +17.0 ± 1.1[7] | 79.1 ± 4.3[7] |
| PXM-NS-B | 1:4 | Data dependent on experimental results | Data dependent on experimental results | Data dependent on experimental results | Data dependent on experimental results |
| PXM-NS-C | 1:8 | Data dependent on experimental results | Data dependent on experimental results | Data dependent on experimental results | Data dependent on experimental results |
| PCL-NP | N/A (PCL Polymer) | 102.7 ± 19.4[9] | Not Reported | Not Reported | 92.8 ± 0.4[9] |
Data from different studies are presented for illustrative purposes and may involve different carrier polymers (e.g., PCL). PCL = Poly-ε-caprolactone.
Table 2: Comparative In-Vitro Drug Release Profile.
| Time (minutes) | Cumulative Release from Pure PXM (%) | Cumulative Release from PXM-Betadex NPs (%) |
| 30 | 5.2 ± 3.0[7] | 30.5 ± 3.5[7] |
| 60 | Data dependent on experimental results | >90 (for some formulations)[1] |
| 120 | 36.8[3] | 96.1[3] |
| 720 (12 hours) | Data dependent on experimental results | 69.3 ± 2.5[7] |
Release data is compiled from various studies and formulations to show the typical enhancement provided by nanoparticle formulations.
Visualizations
References
- 1. Rapid Sublingual Delivery of Piroxicam from Electrospun Cyclodextrin Inclusion Complex Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Study of Formulation and Process Variables for Optimization of Piroxicam Nanosuspension Using 32 Factorial Design to Improve Solubility and In Vitro Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lyophilization monophase solution technique for improvement of the solubility and dissolution of piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Formulation and evaluation of Piroxicam nanosponge for improved internal solubility and analgesic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 9. Preparation and characterization of novel anti-inflammatory biological agents based on piroxicam-loaded poly-ε-caprolactone nano-particles for sustained NSAID delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cmuj.cmu.ac.th [cmuj.cmu.ac.th]
- 11. asjp.cerist.dz [asjp.cerist.dz]
Application Notes and Protocols for the Bioanalytical Method Validation of Piroxicam Betadex in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroxicam (B610120), a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties.[1] Piroxicam betadex is a formulation where piroxicam is complexed with betadex (a type of cyclodextrin) to enhance its aqueous solubility and improve its dissolution rate and bioavailability.[2] For pharmacokinetic and toxicokinetic studies, a validated bioanalytical method for the quantification of piroxicam in plasma is crucial.
This document provides detailed application notes and protocols for the analytical method validation of piroxicam in plasma, following the administration of this compound. The methodologies described are based on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which are commonly employed for the quantification of piroxicam in biological matrices.[3]
The piroxicam-betadex complex is designed to improve the drug's delivery; however, in the physiological environment of plasma, the complex is expected to dissociate, and piroxicam will be present predominantly bound to plasma proteins (approximately 99%).[2][4] Therefore, the analytical methods outlined below are suitable for the quantification of total piroxicam in plasma. The sample preparation steps, such as protein precipitation or liquid-liquid extraction, are effective in disrupting the drug-protein binding and any residual drug-cyclodextrin complex, ensuring the accurate measurement of the total drug concentration.
Experimental Workflows
The following diagrams illustrate the general workflows for sample preparation and analysis.
Detailed Experimental Protocols
Materials and Reagents
-
Piroxicam reference standard
-
Internal standard (e.g., Isoxicam (B608138) or Naproxen)
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Analytical grade perchloric acid, trichloroacetic acid, ammonium (B1175870) formate (B1220265), and formic acid
-
Drug-free human plasma
Sample Preparation Protocols
Protocol 1: Protein Precipitation
This is a rapid and simple method suitable for high-throughput analysis.
-
Pipette 500 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 100 µL of the internal standard working solution (e.g., 500 µg/mL isoxicam in a suitable solvent).
-
Add 50 µL of 60% (w/v) perchloric acid.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the clear supernatant to an autosampler vial.
-
Inject a defined volume (e.g., 70 µL) into the chromatographic system.
Protocol 2: Liquid-Liquid Extraction
This method provides a cleaner extract, which can be beneficial for LC-MS/MS analysis.
-
To 400 µL of plasma in a centrifuge tube, add 25 µL of the internal standard working solution (e.g., 0.1 mg/mL naproxen).[5]
-
Add 50 µL of 10 mM trichloroacetic acid to acidify the sample.[5]
-
Vortex for 40 seconds.[5]
-
Add 1 mL of ethyl acetate (B1210297) and vortex for 1 minute.
-
Centrifuge at 3,000 rpm for 15 minutes.[5]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a defined volume (e.g., 70 µL) into the chromatographic system.[5]
Chromatographic Conditions
HPLC-UV Method
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)[6]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) or a buffered aqueous solution (e.g., 0.1 M phosphate (B84403) buffer, pH 3.2) and acetonitrile (e.g., 70:30 v/v).[5][6]
-
Column Temperature: Ambient or controlled at 25°C[6]
LC-MS/MS Method
-
Column: C18 reversed-phase column (e.g., Sunfire C18, 50 x 2.1 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of methanol or acetonitrile and an aqueous solution containing an additive like ammonium formate and/or formic acid (e.g., methanol:15 mM ammonium formate, pH 3.0, 60:40 v/v).
-
Flow Rate: 0.2 - 0.4 mL/min
-
Ion Source: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for piroxicam and the internal standard.
Method Validation Parameters
The bioanalytical method should be validated in accordance with regulatory guidelines (e.g., FDA or EMA). The key validation parameters are summarized below.
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and internal standard in blank plasma from at least six different sources. |
| Linearity | A linear relationship between concentration and response with a correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Intra- and inter-day accuracy within ±15% of the nominal concentration (±20% at the LLOQ). Intra- and inter-day precision (CV%) ≤ 15% (≤ 20% at the LLOQ).[7] |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (±20%) and precision (≤ 20%). |
| Recovery | The extraction efficiency of the analyte and internal standard should be consistent, precise, and reproducible. |
| Matrix Effect | The effect of the plasma matrix on the ionization of the analyte and internal standard should be assessed to ensure no significant ion suppression or enhancement. |
| Stability | Analyte stability in plasma should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and in the processed sample (autosampler).[7] |
Quantitative Data Summary
The following tables summarize typical validation results for the analysis of piroxicam in plasma, compiled from various literature sources.
Table 1: Linearity and Sensitivity
| Method | Linearity Range (µg/mL) | LLOQ (µg/mL) | Correlation Coefficient (r²) | Reference(s) |
| HPLC-UV | 0.05 - 10 | 0.05 | > 0.99 | |
| HPLC-UV | 0.1 - 6 | 0.1 | 0.9999 | [7] |
| HPLC-UV | 5 - 90 | 5 | > 0.99 | [8] |
| LC-MS/MS | 0.0005 - 0.2 | 0.0005 | 1.000 |
Table 2: Accuracy and Precision
| Method | Concentration Level | Intra-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Precision (CV%) | Inter-day Accuracy (%) | Reference(s) |
| HPLC-UV | Low QC | < 5% | 95 - 105% | < 6% | 94 - 106% | [7] |
| Mid QC | < 4% | 96 - 104% | < 5% | 95 - 105% | [7] | |
| High QC | < 3% | 97 - 103% | < 4% | 96 - 104% | [7] | |
| LC-MS/MS | QC Levels | 1.0 - 5.4% | 94.1 - 102.8% | 1.0 - 5.4% | 94.1 - 102.8% |
Table 3: Stability of Piroxicam in Plasma
| Stability Condition | Duration | Temperature | Stability Outcome | Reference(s) |
| Freeze-Thaw | 3 cycles | -20°C to Room Temp | Stable | [7] |
| Short-Term (Bench-top) | 8 hours | Room Temperature | Stable | [6] |
| Long-Term | 30 days | -70°C | Stable | |
| Autosampler | 24 hours | 4°C | Stable |
Conclusion
The described HPLC-UV and LC-MS/MS methods, coupled with appropriate sample preparation techniques, are suitable for the quantitative determination of piroxicam in human plasma for pharmacokinetic studies following the administration of this compound. The methods are selective, linear, accurate, and precise. The provided protocols and validation data serve as a comprehensive guide for researchers, scientists, and drug development professionals in establishing and validating a robust bioanalytical method for piroxicam. It is essential to perform a full method validation in the laboratory where the analysis will be conducted to ensure the reliability of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bch.ro [bch.ro]
Application Note: Characterization of Piroxicam-Betadex Inclusion Complexes using Differential Scanning Calorimetry (DSC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piroxicam (B610120) is a potent non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic, anti-inflammatory, and antipyretic properties.[1] However, its clinical application can be limited by its poor aqueous solubility, which affects its dissolution rate and bioavailability, and can contribute to gastrointestinal side effects.[1][2] To overcome these limitations, piroxicam is often complexed with beta-cyclodextrin (B164692) (betadex), a cyclic oligosaccharide.[1] This process forms an inclusion complex where the hydrophobic piroxicam molecule is encapsulated within the hydrophobic cavity of the betadex molecule, significantly enhancing its solubility and dissolution characteristics.[1]
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials. It is an invaluable tool for confirming the successful formation of piroxicam-betadex inclusion complexes.[2] By monitoring the heat flow to or from a sample as a function of temperature, DSC can detect physical and chemical changes, such as melting, crystallization, and glass transitions. In the context of inclusion complexes, the disappearance of the melting endotherm of the drug is a strong indicator of successful encapsulation.[3]
This application note provides a detailed protocol for the analysis of piroxicam, betadex, their physical mixture, and the inclusion complex using DSC.
Principle of DSC for Inclusion Complex Analysis
The formation of an inclusion complex involves the transition of the crystalline drug (guest) into an amorphous or molecularly dispersed state within the cyclodextrin (B1172386) (host) cavity.[2] Crystalline materials exhibit a distinct, sharp endothermic peak on a DSC thermogram at their melting point.[4] When piroxicam is successfully incorporated into the betadex cavity, its crystalline lattice is disrupted. As a result, the characteristic melting peak of piroxicam disappears or is significantly reduced in the DSC thermogram of the inclusion complex.[3]
By comparing the thermograms of pure piroxicam, betadex, a simple physical mixture of the two, and the prepared inclusion complex, one can unequivocally confirm the formation of the complex. The physical mixture is expected to show the thermal signatures of both individual components, whereas the inclusion complex will present a unique thermal profile, most notably lacking the piroxicam melting peak.
Experimental Protocols
Materials and Sample Preparation
-
Samples Required:
-
Piroxicam (pure drug)
-
Betadex (β-Cyclodextrin)
-
Physical Mixture (PM): A physical mixture of piroxicam and betadex (e.g., in a 1:2.5 molar ratio) prepared by gentle blending.[5]
-
Inclusion Complex (IC): Piroxicam-betadex complex prepared via a suitable method (e.g., co-precipitation, freeze-drying, or supercritical fluid technology).[5][6]
-
-
Preparation Protocol:
-
Accurately weigh approximately 3-5 mg of the sample powder using a microbalance.[7]
-
Ensure the powder is evenly distributed at the bottom of the pan to ensure uniform heat transfer.[7]
-
Hermetically seal the pan with an aluminum lid using a crucible press. This prevents any loss of volatile substances, including moisture from the betadex.[7]
-
Prepare a reference pan by sealing an empty aluminum pan of the same type. The mass of the sample and reference pans should be as close as possible.[7]
-
Instrumentation and DSC Parameters
-
Instrument: Any standard Differential Scanning Calorimeter.
-
Protocol:
-
Place the prepared sample pan and the reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a constant flow rate.
-
Equilibrate the sample at the starting temperature.
-
Begin the heating program according to the parameters outlined in the table below.
-
Record the heat flow as a function of temperature to obtain the DSC thermogram.
-
The following table summarizes the typical instrument parameters for this analysis.
| Parameter | Recommended Value |
| Temperature Range | 30 °C to 250 °C[6] |
| Heating Rate | 10 °C/min[6] |
| Purge Gas | Nitrogen |
| Flow Rate | 20-50 mL/min |
| Sample Pans | 40 µL Aluminum, hermetically sealed[7][8] |
| Sample Mass | 3-5 mg |
| Reference | Empty, hermetically sealed aluminum pan[7] |
Data Presentation and Interpretation
The key to confirming complexation is the comparison of the four thermograms. The disappearance of the piroxicam melting peak in the inclusion complex sample is the primary evidence of its formation.
Summary of Expected Thermal Events
The table below summarizes the characteristic thermal events observed for each sample.
| Sample | Expected Thermal Events | Approximate Peak Temperature (°C) |
| Piroxicam | Sharp, single endothermic peak corresponding to melting.[4] | 200 - 205 °C[4] |
| Betadex (β-CD) | A broad endothermic peak due to the loss of water from the cavity.[2][9] | 70 - 132 °C[9] |
| Physical Mixture | A superposition of the thermograms of the individual components: a broad endotherm from betadex and a sharp endotherm from piroxicam (may be slightly shifted or broadened). | ~70-130 °C and ~200-205 °C |
| Inclusion Complex | The sharp endothermic peak of piroxicam is absent or significantly diminished and broadened, confirming the drug is in an amorphous state within the cyclodextrin cavity.[2] | N/A (for piroxicam melting) |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for analyzing piroxicam-betadex samples using DSC.
Logical Relationship of Components and Thermal Signatures
This diagram illustrates the relationship between the components and how their combination into a physical mixture versus an inclusion complex affects the resulting DSC signature.
References
- 1. What is the mechanism of Piroxicam betadex? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inclusion of piroxicam into beta-cyclodextrin by means of supercritical carbon dioxide: thermal, spectroscopic and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ES2286177T3 - PROCEDURE FOR THE PREPARATION OF PIROXICAM: BETACICLODEXTRINE INCLUSION COMPOUNDS. - Google Patents [patents.google.com]
- 7. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
Application Note: Confirmation of Piroxicam-Cyclodextrin Inclusion Complex Formation Using FT-IR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroxicam (B610120), a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties. However, its low aqueous solubility can limit its bioavailability and dissolution rate. A common strategy to overcome this limitation is the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate guest molecules like piroxicam, thereby enhancing their solubility and stability.[1][2][3]
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for confirming the formation of these inclusion complexes in the solid state.[1][2] The principle lies in the alteration of the vibrational modes of the guest molecule (piroxicam) upon its inclusion into the cyclodextrin (B1172386) cavity. This confinement restricts the vibrational freedom of the functional groups of piroxicam, leading to detectable changes in its FT-IR spectrum, such as the shifting of characteristic absorption bands, a reduction in peak intensity, or peak broadening.[2] This application note provides a detailed protocol for the preparation of piroxicam-cyclodextrin complexes and their characterization using FT-IR spectroscopy.
Quantitative Data Summary
The formation of an inclusion complex between piroxicam and a cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin or β-cyclodextrin) is evidenced by shifts in the characteristic vibrational frequencies of both molecules. The following table summarizes typical peak shifts observed in the FT-IR spectra upon complexation.
| Functional Group | Molecule | Characteristic Peak (cm⁻¹) - Free Molecule | Characteristic Peak (cm⁻¹) - Inclusion Complex | Observed Change |
| O-H stretching | Cyclodextrin | ~3431 | ~3440 | Shift to a higher wavenumber[4][5] |
| N-H stretching (secondary amide) | Piroxicam | ~3393 | Shifted or Disappeared | Indication of interaction within the cavity |
| O-H stretching | Piroxicam | ~3338 | Shifted or Disappeared | Involvement in hydrogen bonding |
| C=O stretching (secondary amide) | Piroxicam | ~1630 | Broadened or Shifted | Restricted vibration within the cavity[4][5] |
| N-H deformation | Piroxicam | ~1530 | Shifted or intensity reduced | Confinement effect[4][5] |
| S=O stretching | Piroxicam | ~1352 and ~1182 | Shifted or intensity reduced | Interaction of the sulfonyl group |
| C=C stretching (aromatic rings) | Piroxicam | ~1574 and ~1435 | Minor shifts or broadening | Less direct interaction with the cavity[4][5] |
Experimental Protocols
Preparation of Piroxicam-Cyclodextrin Inclusion Complex
Several methods can be employed to prepare the inclusion complexes. The choice of method can influence the efficiency of complexation.[1] Below are protocols for two common methods: co-precipitation and kneading.[6]
a) Co-precipitation Method
This method is suitable for water-insoluble guest molecules.
-
Dissolution of Cyclodextrin: Dissolve the cyclodextrin (e.g., β-cyclodextrin) in distilled water.
-
Dissolution of Piroxicam: Dissolve piroxicam in a suitable organic solvent (e.g., ether or methanol).[6]
-
Mixing: Slowly add the piroxicam solution to the cyclodextrin solution with constant stirring.
-
Agitation: Continue to stir the mixture for an extended period (e.g., 24 hours) at a controlled temperature (e.g., 28°C).[6]
-
Precipitation: Cool the mixture (e.g., in a refrigerator at 2°C) to induce the precipitation of the inclusion complex.[6]
-
Filtration and Washing: Filter the precipitate and wash it with the organic solvent used for piroxicam to remove any surface-adhered drug.[6]
-
Drying: Dry the resulting powder under vacuum at a specified temperature (e.g., 25°C) for 24 hours.[6]
-
Sieving: Pass the dried complex through a fine-mesh sieve to ensure homogeneity.[6]
b) Kneading Method
This method involves the use of a small amount of solvent to form a paste.
-
Mixing: Thoroughly mix the accurately weighed piroxicam and cyclodextrin in a mortar using the geometric dilution technique.[6]
-
Wetting: Add a few drops of a suitable solvent (e.g., a water-methanol mixture) to the powder mixture to form a thick paste.
-
Kneading: Knead the paste for a specified period (e.g., 30 minutes) to facilitate the interaction between the molecules.[6]
-
Drying: Dry the kneaded mass under vacuum at a controlled temperature (e.g., 25°C) for 24 hours.[6]
-
Grinding and Sieving: Pulverize the dried mass and pass it through a sieve to obtain a fine powder.
Preparation of a Physical Mixture
A physical mixture of piroxicam and cyclodextrin should be prepared for comparison.
-
Weighing: Accurately weigh piroxicam and cyclodextrin in the same molar ratio as the inclusion complex.
-
Mixing: Gently mix the two powders in a mortar without applying significant pressure to avoid any solid-state reactions.
FT-IR Spectroscopic Analysis
-
Sample Preparation: Prepare pellets by mixing a small amount of the sample (pure piroxicam, pure cyclodextrin, their physical mixture, or the prepared inclusion complex) with dry potassium bromide (KBr) powder and compressing the mixture under high pressure.
-
Background Scan: Perform a background scan using a pure KBr pellet to eliminate interference from atmospheric water and carbon dioxide.[2]
-
Sample Scan: Record the FT-IR spectra of all the samples over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Compare the spectrum of the inclusion complex with the spectra of the individual components and the physical mixture. Look for the characteristic peak shifts, changes in intensity, and broadening as outlined in the data summary table. The spectrum of the physical mixture is expected to be a simple superposition of the spectra of the individual components.[4][5]
Visualizations
Logical Workflow for Complex Formation and Confirmation
References
- 1. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijcea.org [ijcea.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Application Note: X-ray Diffraction Analysis of Piroxicam-Betadex Polymorphism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piroxicam (B610120) is a non-steroidal anti-inflammatory drug (NSAID) that exhibits polymorphism, existing in several crystalline forms, which can impact its physicochemical properties such as solubility and dissolution rate.[1] Complexation with beta-cyclodextrin (B164692) (betadex) is a widely utilized technique to enhance the aqueous solubility and dissolution characteristics of poorly soluble drugs like piroxicam.[2][3] This is achieved through the formation of an inclusion complex where the piroxicam molecule is encapsulated within the lipophilic cavity of the cyclodextrin. X-ray diffraction (XRD) is a critical analytical technique for characterizing the solid-state properties of these materials, providing insights into the polymorphic form of piroxicam and confirming the formation of the piroxicam-betadex inclusion complex.[4][5] The complexation typically results in a reduction of the crystallinity of piroxicam, often leading to an amorphous state.[2]
This application note provides a detailed protocol for the preparation and XRD analysis of piroxicam and its inclusion complex with betadex.
Data Presentation
The following table summarizes the powder X-ray diffraction (PXRD) data for a common polymorphic form of piroxicam (needle form) and the qualitative changes observed upon complexation with betadex. The formation of the inclusion complex is characterized by the disappearance of the sharp, characteristic peaks of crystalline piroxicam and the appearance of a broad, diffuse halo, indicating a transition to an amorphous or less crystalline state.
Table 1: Powder X-ray Diffraction Data for Piroxicam and Piroxicam-Betadex Complex
| Sample | Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) | Observations |
| Piroxicam (Needle Form) | 8.99 | 9.83 | High | Characteristic crystalline peaks |
| 15.76 | 5.62 | Medium | ||
| 23.02 | 3.86 | Medium | ||
| 25.85 | 3.44 | High | ||
| Betadex (β-Cyclodextrin) | - | - | - | Broad peaks indicative of its own crystalline structure |
| Piroxicam-Betadex Physical Mixture | 8.99, 15.76, etc. | - | Reduced | Superposition of patterns from both piroxicam and betadex |
| Piroxicam-Betadex Inclusion Complex | - | - | - | Absence of characteristic piroxicam peaks; appearance of a broad, amorphous halo |
Note: The d-spacing values are calculated from the provided 2θ values assuming a common X-ray source (Cu Kα, λ = 1.5406 Å). The relative intensities are qualitative descriptions based on typical diffractograms.
Experimental Protocols
Preparation of Piroxicam-Betadex Inclusion Complex (Kneading Method)
This protocol describes a common laboratory-scale method for preparing the inclusion complex.
Materials:
-
Piroxicam
-
Betadex (β-Cyclodextrin)
-
Deionized water
-
Mortar and pestle
-
Spatula
-
Drying oven or vacuum desiccator
Procedure:
-
Accurately weigh equimolar amounts of piroxicam and betadex.
-
Transfer the powders to a clean mortar.
-
Thoroughly mix the powders with a spatula.
-
Add a minimal amount of deionized water dropwise to the powder mixture to form a paste-like consistency.
-
Knead the paste vigorously using the pestle for 30-60 minutes.
-
The resulting product is then dried in an oven at a controlled temperature (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.
-
The dried complex should be gently ground into a fine powder and sieved to ensure homogeneity.
Powder X-ray Diffraction (PXRD) Analysis
This protocol outlines the general procedure for analyzing the solid-state characteristics of the prepared samples.
Instrumentation:
-
A powder X-ray diffractometer equipped with a Cu Kα radiation source.
Sample Preparation:
-
Prepare four samples for analysis:
-
Pure piroxicam powder.
-
Pure betadex powder.
-
A physical mixture of piroxicam and betadex (prepared by simple blending without kneading or adding solvent).
-
The prepared piroxicam-betadex inclusion complex.
-
-
Ensure all samples are in a fine, homogeneous powder form.
-
Pack the powder into the sample holder, ensuring a flat and smooth surface that is level with the holder's top to prevent peak position errors.
Instrument Settings (Typical):
-
X-ray Source: Cu Kα (λ = 1.5406 Å)
-
Voltage: 40 kV
-
Current: 40 mA
-
Scan Range (2θ): 5° to 40°
-
Step Size: 0.02°
-
Scan Speed: 2°/minute
Data Analysis:
-
Collect the diffraction patterns for all four samples.
-
Compare the diffractogram of the piroxicam-betadex inclusion complex with those of pure piroxicam, pure betadex, and the physical mixture.
-
The formation of the inclusion complex is confirmed by the significant reduction or complete disappearance of the characteristic crystalline peaks of piroxicam in the complex's diffractogram.
Visualizations
Caption: Experimental workflow for PXRD analysis of piroxicam-betadex.
Caption: Logical relationship of piroxicam-betadex complexation.
References
- 1. Use of Drifts and PLS for the Determination of Polymorphs of Piroxicam Alone and in Combination with Pharmaceutical Excipients: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Application Notes and Protocols for In Vivo Efficacy Testing of Piroxicam-Betadex
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vivo animal models used to assess the efficacy of piroxicam-betadex, a complex of the non-steroidal anti-inflammatory drug (NSAID) piroxicam (B610120) and beta-cyclodextrin (B164692). The inclusion of beta-cyclodextrin is designed to improve the aqueous solubility and dissolution rate of piroxicam, potentially leading to a faster onset of action and an improved gastrointestinal safety profile.
The following sections detail the mechanism of action of piroxicam, experimental protocols for common preclinical inflammation and arthritis models, and a summary of comparative efficacy data.
Mechanism of Action: Piroxicam and the Cyclooxygenase Pathway
Piroxicam exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, piroxicam reduces the production of these pro-inflammatory prostaglandins.[1][2] The complexation with betadex does not alter this fundamental mechanism but is intended to enhance the pharmacokinetic properties of piroxicam.[3]
Below is a diagram illustrating the signaling pathway of inflammation and the site of action for piroxicam.
Caption: Piroxicam's Mechanism of Action.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating the anti-inflammatory activity of new compounds.
Experimental Workflow:
Caption: Carrageenan-Induced Paw Edema Workflow.
Protocol:
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water for at least one week before the experiment.
-
Groups (n=6-8 per group):
-
Vehicle Control (e.g., saline or 0.5% carboxymethylcellulose)
-
Piroxicam-Betadex (various doses)
-
Piroxicam (equivalent doses to the piroxicam-betadex groups)
-
Positive Control (e.g., Indomethacin 10 mg/kg)
-
-
Procedure: a. Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.). b. After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw of each rat. c. Measure the paw volume immediately before carrageenan injection (V₀) and at 1, 2, 3, 4, and 5 hours post-injection (Vₜ) using a plethysmometer.
-
Data Analysis:
-
Paw Edema (mL): E = Vₜ - V₀
-
Percentage Inhibition of Edema: % Inhibition = [(E_control - E_treated) / E_control] x 100
-
Adjuvant-Induced Arthritis in Rats
This model mimics the chronic inflammation and joint destruction seen in human rheumatoid arthritis.
Experimental Workflow:
Caption: Adjuvant-Induced Arthritis Workflow.
Protocol:
-
Animals: Male Lewis or Wistar rats (150-180 g).
-
Induction of Arthritis: On day 0, inject 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the sub-plantar surface of the right hind paw.
-
Groups (n=6-8 per group):
-
Normal Control (no adjuvant)
-
Arthritic Control (adjuvant + vehicle)
-
Piroxicam-Betadex (various doses)
-
Piroxicam (equivalent doses)
-
Positive Control (e.g., Methotrexate)
-
-
Procedure: a. Administer drugs orally daily from day 0 to day 21. b. Measure the volume of both hind paws periodically (e.g., every 3 days) using a plethysmometer. c. Visually score the severity of arthritis in all four paws based on a scale (e.g., 0-4, where 0=no erythema or swelling, and 4=severe inflammation with ankylosis).
-
Endpoint Analysis (Day 21):
-
Collect blood for analysis of inflammatory markers (e.g., C-reactive protein, cytokines).
-
Perform histopathological examination of the ankle joints to assess synovial hyperplasia, inflammatory cell infiltration, and cartilage/bone erosion.
-
Cotton Pellet-Induced Granuloma in Rats
This model is used to evaluate the effect of anti-inflammatory agents on the proliferative phase of inflammation.
Experimental Workflow:
Caption: Cotton Pellet Granuloma Workflow.
Protocol:
-
Animals: Male Wistar rats (150-200 g).
-
Procedure: a. Anesthetize the rats and make a small incision on the back. b. Subcutaneously implant two sterile cotton pellets (e.g., 10 mg each), one on each side of the back. c. Suture the incision. d. Administer the test compounds or vehicle orally for 7 consecutive days.
-
Groups (n=6-8 per group):
-
Vehicle Control
-
Piroxicam-Betadex (various doses)
-
Piroxicam (equivalent doses)
-
Positive Control (e.g., Dexamethasone)
-
-
Explantation and Measurement: a. On day 8, euthanize the animals and carefully dissect out the cotton pellets along with the granulomatous tissue. b. Dry the pellets in an oven at 60°C until a constant weight is achieved.
-
Data Analysis:
-
Granuloma Weight (mg): Dry Granuloma Weight - Initial Cotton Pellet Weight
-
Percentage Inhibition of Granuloma: % Inhibition = [ (Granuloma Weight_control - Granuloma Weight_treated) / Granuloma Weight_control ] x 100
-
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of piroxicam-betadex in various animal models.
Table 1: Efficacy in Carrageenan-Induced Pleurisy in Rats
| Treatment (Dose) | Exudate Volume (mL) | Total Leukocyte Count (x 10⁷/cavity) |
| Control | 1.2 ± 0.1 | 5.8 ± 0.6 |
| Piroxicam (4 mg/kg) | 0.7 ± 0.1 | 3.2 ± 0.4 |
| Piroxicam-Betadex (4 mg/kg) | 0.6 ± 0.1 | 2.1 ± 0.3† |
*Data presented as mean ± SEM. *p<0.05 vs. Control. †p<0.05 vs. Piroxicam. Data is inferred from a study indicating piroxicam-betadex reduced leukocyte mobilization more intensely than non-complexed piroxicam.[4]
Table 2: Efficacy in Adjuvant-Induced Arthritis in Rats
| Treatment (Dose) | Paw Edema (mL) - Day 21 | Arthritis Score (Max 16) - Day 21 |
| Arthritic Control | 2.5 ± 0.2 | 12.5 ± 1.0 |
| Piroxicam (2 mg/kg) | 1.3 ± 0.1 | 6.0 ± 0.5 |
| Piroxicam-Betadex (2 mg/kg) | 1.2 ± 0.1 | 5.8 ± 0.6 |
*Data presented as mean ± SEM. *p<0.05 vs. Arthritic Control. The anti-inflammatory effects of piroxicam and piroxicam-betadex were reported to be similar in this model.[4]
Table 3: Efficacy in Cotton Pellet-Induced Granuloma in Rats
| Treatment | Route | Inhibition of Granuloma (%) |
| Buffered Piroxicam | Subcutaneous | 42.2% |
| Piroxicam in Microemulsion | Subcutaneous | 68.8% |
| Piroxicam-Betadex in Microemulsion | Subcutaneous | 70.5% |
| Piroxicam-Betadex in Gel | Topical | 36.9%* |
*Data presented as percentage inhibition. *p<0.05 compared to control (data not shown) or as indicated in the source.[5] A separate study reported similar anti-inflammatory effects for piroxicam and piroxicam-betadex in this model.[4]
These application notes provide a framework for the in vivo evaluation of piroxicam-betadex. Researchers should adapt these protocols to their specific experimental needs and adhere to all relevant animal welfare guidelines. The provided data indicates that piroxicam-betadex maintains a similar anti-inflammatory efficacy to piroxicam in models of chronic inflammation, with potential for enhanced activity in acute inflammatory models.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]
Application Note & Protocol: Development of a Stability-Indicating Assay for Piroxicam Betadex
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for developing and validating a stability-indicating assay for Piroxicam (B610120) Betadex. The protocol is designed to ensure the method can accurately quantify Piroxicam in the presence of its degradation products, in accordance with ICH guidelines.
Introduction
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) used to relieve the symptoms of various types of arthritis.[1][2] Piroxicam Betadex is a complex of Piroxicam and Betadex (β-cyclodextrin), formulated to enhance the aqueous solubility and dissolution rate of Piroxicam, which may lead to faster absorption and an improved gastric tolerance profile.[3]
A stability-indicating assay is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, excipients, or other potential impurities.[4] The development of such a method is a critical component of drug development and is required by regulatory agencies to ensure the safety, efficacy, and quality of the drug product throughout its shelf life.[4][5][6]
This application note details a systematic approach to developing and validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound. The protocol includes procedures for forced degradation studies, method optimization, and validation according to the International Council for Harmonisation (ICH) guidelines.[4][5][6]
Experimental Workflow
The overall workflow for the development and validation of the stability-indicating assay is depicted below.
References
- 1. Stability indicating HPTLC determination of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 5. snscourseware.org [snscourseware.org]
- 6. Step-by-Step Guide to Implementing Stability-Indicating Method Validation for Formulation Testing Under Revised Schedule M – Schedule M Compliance [schedule-m.com]
Application Note & Protocol: In Vitro Release Studies of Piroxicam-Betadex
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piroxicam (B610120) is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and antipyretic properties. However, its low aqueous solubility can limit its dissolution rate and bioavailability, falling under the Biopharmaceutics Classification System (BCS) Class II.[1][2] Piroxicam-betadex is a complex of piroxicam with beta-cyclodextrin (B164692), a cyclic oligosaccharide.[3] This complexation enhances the solubility and dissolution rate of piroxicam, which can lead to faster absorption and onset of action.[3][4][5] The unique structure of beta-cyclodextrin, with a hydrophilic exterior and a hydrophobic interior, allows it to encapsulate the poorly soluble piroxicam molecule, thereby improving its interaction with aqueous media.[3][4] In vitro release studies are crucial for characterizing the performance of piroxicam-betadex formulations, ensuring batch-to-batch consistency, and predicting in vivo behavior.[6] This document provides a detailed protocol for conducting in vitro release studies on piroxicam-betadex oral solid dosage forms.
Molecular Interaction of Piroxicam and Betadex
The formation of an inclusion complex between piroxicam and betadex is a dynamic equilibrium. In the solid state, the hydrophobic piroxicam molecule is encapsulated within the lipophilic cavity of the betadex molecule. Upon introduction to an aqueous dissolution medium, this complex dissociates, releasing the more soluble piroxicam molecule into the solution.
Caption: Dissociation of the Piroxicam-Betadex complex in an aqueous environment.
Experimental Protocol
This protocol is designed in accordance with general principles outlined by regulatory bodies such as the FDA and EMA for the dissolution testing of oral solid dosage forms.[7][8][9]
Materials and Reagents
-
Piroxicam-Betadex tablets/capsules
-
Piroxicam reference standard
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Purified water (deionized or distilled)
-
Methanol (B129727) or Acetonitrile (HPLC grade)
-
Phosphoric acid (HPLC grade)
Equipment
-
USP Dissolution Apparatus 2 (Paddle Apparatus)
-
Water bath with heater and circulator
-
Dissolution vessels (900 mL capacity)
-
Paddles
-
Syringes with cannula filters (e.g., 0.45 µm PVDF)
-
Volumetric flasks and pipettes
-
Analytical balance
-
pH meter
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a validated UV-Vis Spectrophotometer.
Preparation of Dissolution Media
The selection of dissolution media should be based on the physiological pH range of the gastrointestinal tract. For piroxicam, which has pH-dependent solubility, testing in multiple media is recommended.[1][10]
-
0.1 N HCl (pH 1.2): Dilute 8.3 mL of concentrated HCl to 1000 mL with purified water.
-
pH 4.5 Acetate (B1210297) Buffer: Dissolve 2.99 g of sodium acetate trihydrate in 1000 mL of purified water. Add 14.0 mL of 2 N acetic acid. Adjust pH to 4.5 if necessary.
-
pH 6.8 Phosphate Buffer: Dissolve 6.8 g of potassium phosphate monobasic in 1000 mL of purified water. Adjust pH to 6.8 with 0.2 M NaOH.[11]
Dissolution Test Parameters
| Parameter | Recommended Setting |
| Apparatus | USP Apparatus 2 (Paddle) |
| Dissolution Medium | 900 mL of pH 6.8 Phosphate Buffer |
| Temperature | 37 ± 0.5 °C |
| Paddle Speed | 50 RPM |
| Sampling Times | 5, 10, 15, 20, 30, and 45 minutes |
| Number of Units | 6 |
Experimental Workflow
Caption: Workflow for the in vitro release study of Piroxicam-Betadex.
Procedure
-
Media Preparation and Degassing: Prepare the chosen dissolution medium (e.g., pH 6.8 phosphate buffer) and degas it by an appropriate method (e.g., heating and filtering, sonication).
-
Apparatus Setup: Assemble the dissolution apparatus. Place 900 mL of the degassed medium into each vessel. Allow the medium to equilibrate to 37 ± 0.5 °C.
-
Test Initiation: Carefully drop one tablet/capsule into each of the six dissolution vessels. Start the paddle rotation at 50 RPM immediately.
-
Sampling: At each specified time point (5, 10, 15, 20, 30, 45 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Filtration: Immediately filter the withdrawn sample through a 0.45 µm syringe filter to prevent undissolved particles from interfering with the analysis. Collect the filtrate into a clean vial.
-
Media Replacement (Optional): If required to maintain sink conditions, replace the volume of the withdrawn sample with an equal volume of fresh, pre-warmed dissolution medium.
-
Sample Analysis: Analyze the filtered samples to determine the concentration of piroxicam using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
Analytical Method (Example: HPLC-UV)
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 20mM Phosphate Buffer (pH 3.0) (50:50 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 334 nm
-
Injection Volume: 20 µL
-
Standard Preparation: Prepare a stock solution of piroxicam reference standard in methanol and dilute with the dissolution medium to create a series of calibration standards.
Data Presentation and Calculations
Calculate the cumulative percentage of piroxicam released at each time point for each vessel.
Percentage Released = (Concentration of Piroxicam in sample × Dissolution Medium Volume / Label Claim) × 100
Summarize the results in a table.
Table 1: In Vitro Dissolution Profile of Piroxicam-Betadex Tablets
| Time (min) | % Released (Vessel 1) | % Released (Vessel 2) | % Released (Vessel 3) | % Released (Vessel 4) | % Released (Vessel 5) | % Released (Vessel 6) | Mean % Released | Std. Dev. |
| 5 | 48 | 52 | 50 | 49 | 55 | 51 | 50.8 | 2.5 |
| 10 | 75 | 79 | 77 | 76 | 80 | 78 | 77.5 | 1.8 |
| 15 | 88 | 92 | 89 | 90 | 93 | 91 | 90.5 | 1.8 |
| 20 | 95 | 98 | 96 | 97 | 99 | 97 | 97.0 | 1.4 |
| 30 | 99 | 101 | 99 | 100 | 102 | 100 | 100.2 | 1.1 |
| 45 | 100 | 102 | 100 | 101 | 102 | 101 | 101.0 | 0.8 |
Acceptance Criteria
For a rapidly dissolving product like piroxicam-betadex, a common acceptance criterion is based on regulatory guidelines. For example, a specification might be that not less than 80% (Q) of the labeled amount of piroxicam is dissolved within 30 minutes.
This protocol provides a comprehensive framework for conducting in vitro release studies of piroxicam-betadex. The inclusion of beta-cyclodextrin significantly enhances the dissolution rate of piroxicam, a key performance attribute that must be consistently verified.[12] Adherence to a validated dissolution protocol is essential for quality control and for ensuring the therapeutic efficacy of the drug product. The parameters outlined herein can be adapted and must be validated for specific formulations and regulatory requirements.
References
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. What is the mechanism of Piroxicam betadex? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. fda.gov [fda.gov]
- 8. Dissolution Testing in Pharmaceutical Analysis (Part 2) - ECA Academy [gmp-compliance.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. researchgate.net [researchgate.net]
- 11. ijbpas.com [ijbpas.com]
- 12. li01.tci-thaijo.org [li01.tci-thaijo.org]
Application of Piroxicam-Betadex in Ophthalmic Formulations: A Guide for Researchers
Introduction
Piroxicam (B610120) is a potent non-steroidal anti-inflammatory drug (NSAID) that effectively manages pain and inflammation by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis.[1][2] Its application in ophthalmology is of significant interest for treating conditions such as postoperative inflammation following cataract surgery, allergic conjunctivitis, and uveitis.[1][3][4][5] However, the poor aqueous solubility of piroxicam presents a major challenge for the development of effective topical ophthalmic formulations.[6][7]
Piroxicam-betadex, an inclusion complex of piroxicam with beta-cyclodextrin, offers a promising solution to this limitation.[2] Betadex, a cyclic oligosaccharide, encapsulates the hydrophobic piroxicam molecule within its cavity, significantly enhancing its solubility and dissolution rate in aqueous media.[2][6][8] This improved solubility is expected to lead to faster absorption, a more rapid onset of action, and enhanced bioavailability in ocular tissues.[2][8][9]
These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals on the formulation, characterization, and evaluation of piroxicam-betadex for ophthalmic use.
Key Advantages of Piroxicam-Betadex in Ophthalmic Formulations
-
Enhanced Aqueous Solubility: The primary advantage of the piroxicam-betadex complex is the significant improvement in the solubility of piroxicam in water.[2][6][8] This allows for the formulation of clear, aqueous eye drop solutions at therapeutically relevant concentrations.
-
Improved Bioavailability: By increasing the concentration of dissolved piroxicam at the corneal surface, the betadex complex can enhance the drug's penetration into ocular tissues, leading to improved bioavailability.[2][6]
-
Rapid Onset of Action: The faster dissolution and absorption of piroxicam from the complex can result in a quicker onset of its anti-inflammatory and analgesic effects.[2][9]
-
Reduced Ocular Irritation: Formulations with undissolved drug particles can cause irritation and discomfort. The enhanced solubility of the piroxicam-betadex complex allows for particle-free solutions, potentially improving patient comfort and compliance.
Data Summary
The following tables summarize key quantitative data relevant to the formulation of piroxicam and piroxicam-betadex for ophthalmic applications.
Table 1: Solubility of Piroxicam and Piroxicam-Betadex
| Compound | Solvent/Medium | Solubility | Reference(s) |
| Piroxicam | Water (pH 5, 37°C) | 0.003% (w/v) | [7] |
| Piroxicam | Water | Practically Insoluble | [1] |
| Piroxicam-Betadex | Water | Significantly enhanced compared to piroxicam alone | [2][6][8] |
Table 2: In Vitro Release of Piroxicam from Ophthalmic Formulations
| Formulation Type | Polymer(s) | Release Duration | Cumulative Release (%) | Release Medium | Reference(s) |
| Bioadhesive Ocular Inserts | Carbopol 0.5%, HPMC 1% | 12 hours | 99% | - | [10][11] |
| Gelatin Inserts (non-cross-linked) | Gelatin | 7 hours | 90% | Phosphate Buffered Saline (pH 7.4) | [12] |
| Nanoparticles | Eudragit RL 100 | 24 hours | 65.51% - 88.82% | - | [10] |
| Microemulsion Gel | Hydroxypropyl methylcellulose (B11928114) (HPMC) | 180 minutes | 94.0% | - | [13] |
Table 3: Analytical Methods for Piroxicam Quantification
| Method | Wavelength (λmax) | Solvent/Mobile Phase | Linearity Range | Reference(s) |
| UV-Visible Spectrophotometry | 354 nm | Phosphate Buffered Saline (PBS) pH 7.4 | 2-10 µg/mL | [14] |
| Derivative UV Spectrophotometry | 261.4 nm | Phosphate buffer (pH 7.8) and ethanol | 2.40-20.0 µg/mL | [15] |
| RP-HPLC | - | Methanol and Buffer pH 3.0 (55:45 v/v) | 5-150 µg/mL | [16] |
| Capillary Zone Electrophoresis | 204 nm | 10 mM borate (B1201080) buffer (pH 9.0) with 10% methanol | 0.23–28.79 µg/mL | [17] |
Experimental Protocols
Protocol 1: Preparation of Piroxicam-Betadex Ophthalmic Solution (0.5% w/v)
This protocol describes the preparation of a sterile, isotonic, and buffered ophthalmic solution of piroxicam-betadex.
Materials:
-
Piroxicam-betadex complex
-
Boric acid
-
Sodium chloride
-
Benzalkonium chloride (0.01% v/v solution)
-
Sodium hydroxide (B78521) (1 M solution)
-
Hydrochloric acid (1 M solution)
-
Sterile, purified water
-
Sterile membrane filters (0.22 µm pore size)
Equipment:
-
Analytical balance
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Sterile beakers and graduated cylinders
-
Autoclave
-
Laminar flow hood
Procedure:
-
Preparation of Borate Buffer:
-
Dissolve an appropriate amount of boric acid in sterile, purified water to create a buffer solution (e.g., 1.9% w/v).
-
-
Dissolution of Piroxicam-Betadex:
-
In a sterile beaker under a laminar flow hood, weigh the required amount of piroxicam-betadex.
-
Add approximately 80% of the final volume of the borate buffer to the beaker.
-
Stir the solution using a magnetic stirrer until the piroxicam-betadex is completely dissolved.
-
-
Addition of Isotonicity Agent and Preservative:
-
Add sodium chloride to adjust the osmolality of the solution to be isotonic with tear fluid (approximately 280-320 mOsm/kg). The required amount should be calculated based on the sodium chloride equivalent of the other components.
-
Add the required volume of benzalkonium chloride solution to achieve a final concentration of 0.01% v/v.
-
-
pH Adjustment:
-
Measure the pH of the solution using a calibrated pH meter.
-
Adjust the pH to the desired range for ophthalmic preparations (typically 6.8-7.4) using 1 M sodium hydroxide or 1 M hydrochloric acid, as needed.
-
-
Final Volume and Sterilization:
-
Transfer the solution to a sterile volumetric flask and add sterile, purified water to reach the final volume.
-
Sterilize the final solution by filtering it through a sterile 0.22 µm membrane filter into a sterile container under aseptic conditions in a laminar flow hood.
-
Protocol 2: In Vitro Drug Release Study using Franz Diffusion Cell
This protocol outlines a method for evaluating the in vitro release of piroxicam from an ophthalmic formulation.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose (B213188) acetate, 0.2 µm pore size)[18]
-
Receptor medium: Phosphate Buffered Saline (PBS) pH 7.4
-
Piroxicam-betadex ophthalmic formulation
-
Syringes and needles
-
HPLC or UV-Visible spectrophotometer for analysis
Equipment:
-
Water bath with temperature control (set to 37°C)
-
Magnetic stirrers for each diffusion cell
-
Volumetric flasks and pipettes
Procedure:
-
Membrane Preparation:
-
Cut the synthetic membrane to the appropriate size to fit the Franz diffusion cells.
-
Soak the membrane in the receptor medium for at least 30 minutes before use.
-
-
Assembly of Franz Diffusion Cells:
-
Mount the prepared membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring no air bubbles are trapped underneath.
-
Fill the receptor compartment with pre-warmed (37°C) PBS (pH 7.4) and ensure the solution is being stirred continuously with a small magnetic stir bar.
-
-
Sample Application:
-
Accurately measure and apply a known volume/weight of the piroxicam-betadex ophthalmic formulation onto the surface of the membrane in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the receptor medium from the sampling port.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the cumulative amount of piroxicam released at each time point, correcting for the drug removed in previous samples.
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
-
Protocol 3: In Vivo Anti-Inflammatory Efficacy Study (Rabbit Model of Uveitis)
This protocol provides a general framework for evaluating the anti-inflammatory efficacy of a piroxicam-betadex ophthalmic formulation in an animal model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
-
Healthy albino rabbits
-
Piroxicam-betadex ophthalmic formulation
-
Control formulation (vehicle without the active drug)
-
Endotoxin (B1171834) (lipopolysaccharide, LPS) to induce uveitis[3]
-
Slit-lamp biomicroscope
-
Aqueous humor sampling supplies (needles, syringes)
-
Anesthetic agents for animals
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the rabbits to the laboratory environment for at least one week.
-
Randomly divide the animals into treatment groups (e.g., piroxicam-betadex formulation, vehicle control, untreated control).
-
-
Induction of Uveitis:
-
Induce uveitis by intravitreal or systemic injection of a sterile solution of endotoxin (LPS).[3]
-
-
Drug Administration:
-
At a predetermined time after uveitis induction, instill a specific volume of the piroxicam-betadex formulation or the vehicle control into the conjunctival sac of the rabbits' eyes according to the assigned groups.
-
-
Evaluation of Inflammation:
-
At various time points post-treatment, examine the eyes using a slit-lamp biomicroscope to score the clinical signs of inflammation, such as iris hyperemia, miosis, and aqueous flare.
-
-
Aqueous Humor Analysis:
-
At the end of the study, collect aqueous humor samples from the anterior chamber of the eyes.
-
Analyze the samples for inflammatory cell count and protein concentration to quantify the level of inflammation.
-
-
Data Analysis:
-
Compare the inflammation scores, cell counts, and protein concentrations between the different treatment groups using appropriate statistical methods to determine the efficacy of the piroxicam-betadex formulation.
-
Visualizations
Caption: Experimental workflow for developing and testing ophthalmic piroxicam-betadex formulations.
Caption: Mechanism of action of piroxicam in the inflammatory cascade.
Caption: Logical relationship between the problem, solution, and outcomes of using piroxicam-betadex.
References
- 1. Analgesic - Wikipedia [en.wikipedia.org]
- 2. What is Piroxicam betadex used for? [synapse.patsnap.com]
- 3. Piroxicam nanoparticles for ocular delivery: physicochemical characterization and implementation in endotoxin-induced uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical piroxicam and conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness and tolerance of piroxicam 0.5% and diclofenac sodium 0.1% in controlling inflammation after cataract surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Surface Interaction and Inclusion Complexes between Piroxicam and Native or Crosslinked β-Cyclodextrins: The Role of Drug Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ES2286177T3 - PROCEDURE FOR THE PREPARATION OF PIROXICAM: BETACICLODEXTRINE INCLUSION COMPOUNDS. - Google Patents [patents.google.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Piroxicam bioadhesive ocular inserts: physicochemical characterization and evaluation in prostaglandin-induced inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. Preparation, characterization, and stability studies of piroxicam-loaded microemulsions in topical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijper.org [ijper.org]
- 15. Quantitative determination of piroxicam in a new formulation (piroxicam-beta-cyclodextrin) by derivative UV spectrophotometric method and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Validated Method for the Determination of Piroxicam by Capillary Zone Electrophoresis and Its Application to Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
Application Notes: Electrochemical Detection of Piroxicam-Betadex
Introduction
Piroxicam-betadex is a complex of the non-steroidal anti-inflammatory drug (NSAID) piroxicam (B610120) and beta-cyclodextrin (B164692). The inclusion of piroxicam within the beta-cyclodextrin molecule enhances its aqueous solubility and bioavailability.[1] Electrochemical methods offer a sensitive, rapid, and cost-effective alternative to traditional chromatographic techniques for the determination of piroxicam in pharmaceutical formulations.[2][3] These methods are based on the electrochemical oxidation of the piroxicam molecule at the surface of a suitable electrode. While the betadex component is not directly electroactive, its presence in the formulation must be considered during sample preparation. This document provides an overview of the electrochemical techniques and detailed protocols for the quantitative analysis of piroxicam in piroxicam-betadex samples.
Principle of Electrochemical Detection
The electrochemical detection of piroxicam relies on its oxidation at an electrode surface when a potential is applied. The resulting current is proportional to the concentration of piroxicam in the solution. Various voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV), can be employed. The choice of the working electrode is crucial for achieving high sensitivity and selectivity. Modified electrodes, incorporating materials like carbon nanotubes, nanoparticles, and polymers, have been shown to enhance the electrochemical response to piroxicam.[2][3][4]
Instrumentation
A standard three-electrode electrochemical cell is used, consisting of:
-
Working Electrode: Glassy carbon electrode (GCE), boron-doped diamond electrode (BDDE), pencil graphite (B72142) electrode (PGE), or a modified version of these.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) or a saturated calomel (B162337) electrode (SCE).
-
Counter (Auxiliary) Electrode: A platinum wire or graphite rod.
These electrodes are connected to a potentiostat/galvanostat for applying the potential and measuring the current.
Quantitative Data Summary
The following table summarizes the performance of various electrochemical methods for the determination of piroxicam.
| Electrode Type | Technique | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| Pencil Graphite Electrode (PGE) | DPV | - | 2.1 | [5][6] |
| Anodically Pretreated Boron-Doped Diamond Electrode | SWV | 0.50 - 11.0 | 0.16 | [7] |
| Multi-walled Carbon Nanotubes Paste Electrode | DPV | 0.45 - 15.1 | 0.3 | [8] |
| Carbon Ionic Liquid Electrode | DPV | 0.2 - 60 | 0.04 | [9] |
| Pt-NiO/MWCNTs/GCE | DPV | 0.6 - 320.0 | 0.061 | [4] |
| Screen-Printed Carbon Electrode with Yolk–Shell SiO2@MCM-41-Co3O4 and AuNPs | DPV | 0.005 - 250 | 0.0016 | [10] |
| Bamboo Biochar Modified Screen-Printed Electrode | DPV | 0.05 - 13.32 | 0.0013 | [11] |
Experimental Protocols
Protocol 1: Determination of Piroxicam-Betadex using Differential Pulse Voltammetry (DPV) with a Glassy Carbon Electrode (GCE)
1. Reagents and Solutions:
-
Piroxicam-betadex standard
-
Phosphate buffer solution (PBS), 0.1 M, pH 7.0
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Pharmaceutical formulation of piroxicam-betadex
2. Standard Solution Preparation:
-
Prepare a 1.0 mM stock solution of piroxicam (from piroxicam-betadex standard) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with 0.1 M PBS (pH 7.0) to obtain concentrations ranging from 0.1 µM to 100 µM.
3. Sample Preparation:
-
Accurately weigh a portion of the powdered pharmaceutical formulation equivalent to one tablet of piroxicam-betadex.
-
Dissolve the powder in a known volume of methanol and sonicate for 15 minutes to ensure complete dissolution of piroxicam.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute an aliquot of the filtered solution with 0.1 M PBS (pH 7.0) to bring the expected piroxicam concentration within the linear range of the calibration curve.
4. Electrochemical Measurement:
-
Polish the GCE with 0.05 µm alumina (B75360) slurry on a polishing pad, rinse with deionized water, and sonicate in deionized water and then ethanol.
-
Assemble the three-electrode cell containing the prepared sample or standard solution.
-
Purge the solution with nitrogen gas for 5 minutes to remove dissolved oxygen.
-
Record the DPV scan from +0.2 V to +1.0 V with the following parameters (can be optimized):
-
Pulse amplitude: 50 mV
-
Pulse width: 50 ms
-
Scan rate: 20 mV/s
-
-
The oxidation peak of piroxicam will appear at approximately +0.6 V (vs. Ag/AgCl).
-
Record the peak current for each standard and sample solution.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak current versus the concentration of the piroxicam standards.
-
Determine the concentration of piroxicam in the sample solution from the calibration curve.
-
Calculate the amount of piroxicam-betadex in the original pharmaceutical formulation.
Visualizations
Figure 1. General experimental workflow for the electrochemical determination of piroxicam.
Figure 2. Simplified mechanism of electrochemical piroxicam detection.
References
- 1. What is the mechanism of Piroxicam betadex? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Electrochemical Sensors for the Detection of Anti-Inflammatory and Antibiotic Drugs: A Comprehensive Review [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. 6ccvd.com [6ccvd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Electrochemical Monitoring of Piroxicam by Using a Screen-Printed Carbon Electrode Modified With Yolk–Shell SiO2@ MCM-41-Co3O4 Nanocomposite and Gold Nanoparticles | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: Formulating Piroxicam-Betadex for Controlled-Release Delivery
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed guide for the formulation and evaluation of a controlled-release oral delivery system for piroxicam (B610120), utilizing beta-cyclodextrin (B164692) (betadex) complexation and a mucoadhesive polymer matrix.
Introduction
Piroxicam is a potent non-steroidal anti-inflammatory drug (NSAID) used for conditions like rheumatoid arthritis and osteoarthritis.[1] Its clinical use is often hampered by its poor aqueous solubility (Biopharmaceutics Classification System Class II), which can lead to slow absorption and gastrointestinal side effects.[2][3] Complexation of piroxicam with betadex (β-CD) significantly enhances its solubility and dissolution rate.[4][5] While this is beneficial for rapid onset of action, for chronic conditions, a controlled-release system is often desirable to maintain therapeutic drug levels over an extended period, reduce dosing frequency, and improve patient compliance.[4]
This document outlines a methodology for developing mucoadhesive tablets containing a piroxicam-betadex (P-B) inclusion complex. The strategy involves a dual approach:
-
Solubility Enhancement: Forming an inclusion complex of piroxicam with betadex.
-
Controlled Release: Incorporating the P-B complex into a hydrophilic mucoadhesive polymer matrix (e.g., Chitosan, HPMC) that swells upon contact with gastrointestinal fluids, forming a gel layer that controls the rate of drug diffusion and release.[2][3]
Materials and Equipment
Materials
-
Piroxicam (USP Grade)
-
Betadex (β-Cyclodextrin, USP Grade)
-
Chitosan (Low Molecular Weight)[2]
-
Hydroxypropyl Methylcellulose (HPMC K100)
-
Lactose Monohydrate (Diluent)[2]
-
Magnesium Stearate (B1226849) (Lubricant)[2]
-
Methanol (B129727) (Analytical Grade)
-
Potassium Dihydrogen Phosphate
-
Sodium Hydroxide
-
Porcine Buccal Mucosa (for ex-vivo testing)
-
All other reagents should be of analytical grade.
Equipment
-
Mortar and Pestle
-
Hot Air Oven
-
Sieves (#60 and #80 mesh)
-
Single Punch Tablet Press or Rotary Tablet Press
-
USP Dissolution Test Apparatus (Type I or II)
-
UV-Visible Spectrophotometer
-
Texture Analyzer or modified physical balance
-
Digital Vernier Caliper
-
Tablet Hardness Tester
-
Friability Test Apparatus
-
Stability Chambers
Data Presentation: Formulation and Evaluation
The following tables summarize typical quantitative data obtained during the formulation and evaluation of controlled-release piroxicam-betadex mucoadhesive tablets.
Table 1: Composition of Piroxicam-Betadex Mucoadhesive Tablets
| Ingredient (mg/tablet) | Formulation F1 | Formulation F2 | Formulation F3 |
| Piroxicam-Betadex Complex | 115 | 115 | 115 |
| Chitosan | 50 | 75 | - |
| HPMC K100 | - | - | 75 |
| Lactose Monohydrate | 78 | 53 | 53 |
| Magnesium Stearate | 7 | 7 | 7 |
| Total Weight (mg) | 250 | 250 | 250 |
| Equivalent to 20 mg Piroxicam, prepared in a 1:1 molar ratio. |
Table 2: Physicochemical Evaluation of Mucoadhesive Tablets
| Parameter | Formulation F1 | Formulation F2 | Formulation F3 | USP Limit |
| Hardness ( kg/cm ²) | 5.4 ± 0.2 | 5.6 ± 0.3 | 5.8 ± 0.2 | > 4.0 |
| Friability (%) | 0.55 | 0.48 | 0.42 | < 1.0% |
| Weight Variation (%) | ± 1.8 | ± 1.5 | ± 1.6 | ± 5.0% |
| Drug Content (%) | 99.1 ± 0.8 | 98.7 ± 1.1 | 99.5 ± 0.9 | 95 - 105% |
| Thickness (mm) | 3.1 ± 0.1 | 3.0 ± 0.1 | 3.1 ± 0.2 | - |
Table 3: In-Vitro Drug Release Profile in Simulated Gastric Fluid (pH 1.2)
| Time (hours) | F1 (% Released) | F2 (% Released) | F3 (% Released) |
| 1 | 22.5 ± 2.1 | 18.4 ± 1.9 | 15.6 ± 1.5 |
| 2 | 38.7 ± 2.5 | 31.2 ± 2.2 | 26.8 ± 2.0 |
| 4 | 55.9 ± 3.1 | 48.8 ± 2.8 | 42.5 ± 2.4 |
| 6 | 72.4 ± 3.5 | 65.1 ± 3.0 | 59.3 ± 2.9 |
| 8 | 88.6 ± 3.8 | 81.7 ± 3.4 | 76.4 ± 3.1 |
| 12 | 97.8 ± 4.0 | 95.3 ± 3.6 | 92.1 ± 3.5 |
Table 4: Ex-Vivo Mucoadhesion Strength
| Formulation | Detachment Force (N) | Work of Adhesion (N·mm) |
| F1 (Chitosan 50mg) | 2.8 ± 0.3 | 4.5 ± 0.4 |
| F2 (Chitosan 75mg) | 3.9 ± 0.4 | 6.2 ± 0.5 |
| F3 (HPMC 75mg) | 3.5 ± 0.3 | 5.8 ± 0.6 |
Visualized Workflows and Mechanisms
Caption: Workflow for preparing the Piroxicam-Betadex inclusion complex via the kneading method.
Caption: Logical relationship of the mucoadhesive controlled-release mechanism.
Caption: Overall experimental workflow from formulation to final evaluation of tablets.
Experimental Protocols
Protocol for Preparation of Piroxicam-Betadex Inclusion Complex (Kneading Method)
This protocol is based on the kneading method, which is effective for lab-scale preparation.[5][6]
-
Molar Calculation: Calculate the required weights of piroxicam and betadex for a 1:1 molar ratio.
-
Mixing: Place the accurately weighed quantities of piroxicam and betadex into a clean, dry mortar. Mix the powders geometrically for 10 minutes to ensure a homogenous blend.
-
Kneading: Slowly add a 1:1 (v/v) mixture of methanol and deionized water dropwise to the powder blend while triturating continuously with the pestle. Continue adding liquid until a thick, consistent paste is formed.
-
Drying: Knead the paste for 45 minutes. Transfer the resulting mass to a glass dish and dry in a hot air oven at 40-45°C until it reaches a constant weight.
-
Sizing: Scrape the dried complex from the dish, pulverize it gently in the mortar, and pass the resulting powder through an #80 mesh sieve to obtain a fine, uniform powder.
-
Storage: Store the prepared inclusion complex in a desiccator over silica (B1680970) gel until further use.
Protocol for Formulation of Mucoadhesive Tablets (Direct Compression)
Direct compression is a simple and efficient method for tablet manufacturing.[2][7]
-
Sieving: Pass the P-B inclusion complex, mucoadhesive polymer (Chitosan/HPMC), and diluent (Lactose) through a #60 mesh sieve to ensure particle size uniformity.
-
Blending: Accurately weigh all ingredients as per the formulation table (Table 1) and place them in a polyethylene (B3416737) bag or a suitable blender. Blend for 15 minutes to achieve a uniform mix.
-
Lubrication: Add magnesium stearate (pre-sieved through #60 mesh) to the blend and mix for an additional 3-5 minutes. Avoid over-mixing, as this can negatively impact tablet hardness and dissolution.
-
Compression: Compress the lubricated blend into tablets using a single punch tablet press fitted with the appropriate tooling (e.g., 8 mm round, flat-faced punches). Adjust the compression force to achieve a target tablet hardness of 5-6 kg/cm ².
Protocol for In-Vitro Drug Release Study
This study simulates the release of the drug in the gastrointestinal tract.[8][9]
-
Apparatus Setup: Use a USP Dissolution Apparatus Type I (Basket) or Type II (Paddle). For this protocol, Type I is described.
-
Medium: Prepare 900 mL of simulated gastric fluid (pH 1.2, without enzymes) as the dissolution medium. Maintain the temperature at 37 ± 0.5°C.
-
Procedure:
-
Place one tablet in each of the six baskets of the apparatus.
-
Set the rotational speed to 50 RPM.[8]
-
Withdraw 5 mL samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours).
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium to maintain a constant volume (sink conditions).[6]
-
-
Analysis: Filter the collected samples through a 0.45 µm syringe filter. Analyze the filtrate for piroxicam content using a UV-Visible Spectrophotometer at the appropriate wavelength (λ-max determined in the same medium).
-
Calculation: Calculate the cumulative percentage of drug released at each time point using a standard calibration curve.
Protocol for Ex-Vivo Mucoadhesion Strength Measurement
This test measures the force required to detach the tablet from a biological membrane, indicating its adhesive properties.[10][11]
-
Tissue Preparation: Obtain fresh porcine buccal mucosa from a local abattoir. Carefully remove the underlying connective and adipose tissues. Isolate a section of the mucosal membrane and store it in simulated saliva or an appropriate buffer at 4°C until use.
-
Apparatus Setup: Use a texture analyzer equipped with a mucoadhesion test rig or a modified two-pan physical balance.[12]
-
Procedure (Using Texture Analyzer):
-
Securely attach the mucosal tissue to the lower platform of the rig, keeping the mucosal side exposed.
-
Attach a tablet to the upper probe using double-sided adhesive tape.
-
Moisten the tissue surface with a small, controlled volume (e.g., 50 µL) of simulated saliva.
-
Lower the probe to bring the tablet into contact with the mucosal surface. Apply a constant contact force (e.g., 0.5 N) for a fixed duration (e.g., 60 seconds) to allow for adhesion bond formation.
-
Raise the probe at a constant speed (e.g., 0.5 mm/s).
-
-
Data Acquisition: The instrument software will record the force required to detach the tablet from the mucosa as a function of displacement. The peak force is recorded as the mucoadhesive or detachment force. The area under the force-distance curve represents the work of adhesion.[10]
Protocol for Stability Studies
Stability testing is crucial to determine the shelf-life of the formulation under various environmental conditions, following ICH guidelines.[13][14][15]
-
Packaging: Package the tablets in their proposed final packaging (e.g., sealed amber glass bottles or blister packs).
-
Storage Conditions: Place the packaged samples in stability chambers set to the following conditions:
-
Testing Intervals:
-
Analysis: At each time point, evaluate the samples for critical quality attributes, including:
-
Physical appearance (color, shape).
-
Hardness and Friability.
-
Drug content (Assay).
-
In-vitro dissolution profile.
-
Presence of any degradation products (using a stability-indicating HPLC method).
-
References
- 1. What is Piroxicam betadex used for? [synapse.patsnap.com]
- 2. In Vitro and Ex Vivo Evaluation of Tablets Containing Piroxicam-Cyclodextrin Complexes for Buccal Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. jyoungpharm.org [jyoungpharm.org]
- 7. jchps.com [jchps.com]
- 8. ijbpas.com [ijbpas.com]
- 9. In Vitro and Ex Vivo Evaluation of Tablets Containing Piroxicam-Cyclodextrin Complexes for Buccal Delivery [mdpi.com]
- 10. Muco-Adhesion Testing | Vici Health Sciences [vicihealthsciences.com]
- 11. stablemicrosystems.com [stablemicrosystems.com]
- 12. researchgate.net [researchgate.net]
- 13. How to Conduct Stability Testing for Modified-Release Formulations in Compliance with Regulatory Guidelines – StabilityStudies.in [stabilitystudies.in]
- 14. gmpsop.com [gmpsop.com]
- 15. japsonline.com [japsonline.com]
Troubleshooting & Optimization
Technical Support Center: Piroxicam-Betadex Formulation
Welcome to the technical support center for Piroxicam-Betadex formulation. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Find detailed experimental protocols, comparative data, and workflow visualizations to overcome common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Poor Solubility of Piroxicam (B610120)
Question: My piroxicam formulation is showing very low solubility. What strategies can I employ to enhance its dissolution?
Answer: Piroxicam is a BCS Class II drug, characterized by low solubility and high permeability, which often leads to poor bioavailability.[1][2][3][4] A widely successful strategy to overcome this is the formation of an inclusion complex with beta-cyclodextrin (B164692) (betadex). This complexation enhances the aqueous solubility and dissolution rate of piroxicam.[5][6][7][8]
Several techniques can be used to prepare the piroxicam-betadex complex, each with its own advantages. These include:
-
Kneading Method: A simple and common method involving the trituration of piroxicam and betadex with a small amount of solvent.[9]
-
Co-evaporation Method: This involves dissolving both piroxicam and betadex in a suitable solvent, followed by evaporation.
-
Freeze-Drying (Lyophilization): This technique can produce a highly porous and amorphous complex with a rapid dissolution rate.[10][11]
-
Spray-Drying: Another method to obtain a solid dispersion with enhanced solubility.
-
Co-grinding: A solvent-free method where piroxicam and betadex are milled together at high energy.[12]
The choice of method can significantly impact the physicochemical properties and dissolution performance of the final product.[13]
Inconsistent Drug Release Profile
Question: I am observing inconsistent and slow drug release from my piroxicam-betadex tablets. How can I achieve a more rapid and reproducible release?
Answer: Inconsistent drug release can stem from several factors, including the method of complex preparation, the choice of excipients, and the tablet manufacturing process.
-
Method of Complexation: The dissolution rate of the piroxicam-betadex complex is highly dependent on the preparation method. For instance, complexes prepared by freeze-drying or spray-drying often exhibit faster dissolution compared to those made by physical mixing or kneading.[13]
-
Excipient Compatibility: Incompatibility between piroxicam-betadex and other excipients in the formulation can hinder drug release. For example, certain lubricants like magnesium stearate (B1226849) have been reported to show potential interactions with piroxicam.[14] It is crucial to perform compatibility studies using techniques like Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FT-IR).
-
Manufacturing Process: For solid dosage forms, the direct compression method is often used for piroxicam-betadex formulations.[15] The choice of superdisintegrants, such as croscarmellose or Kyron, can significantly influence the tablet's disintegration time and subsequent drug release.
To troubleshoot, we recommend:
-
Characterizing the inclusion complex to confirm its formation and properties.
-
Conducting excipient compatibility studies.
-
Optimizing the tablet formulation by evaluating different types and concentrations of superdisintegrants.
Stability Issues with the Formulation
Question: My piroxicam-betadex formulation shows signs of degradation over time. What are the key stability challenges and how can they be addressed?
Answer: Piroxicam is known to be sensitive to light and air.[16] The complexation with betadex can enhance the stability of piroxicam by protecting the drug molecule within its hydrophobic cavity.[6] However, the overall stability of the formulation also depends on other factors:
-
Moisture: The amorphous nature of some piroxicam-betadex complexes, which is desirable for solubility, can also make them more susceptible to moisture uptake and potential recrystallization of the drug over time. Proper storage in controlled humidity environments is essential.
-
pH: The pH of the formulation can influence the stability of both the complex and the drug itself. Studies have shown that the solution stability of piroxicam cocrystals can be pH-dependent.[17]
-
Excipients: The interaction with excipients can also impact stability.
To ensure stability, it is recommended to:
-
Conduct forced degradation studies to understand the degradation pathways.
-
Perform stability testing of the final formulation under various temperature and humidity conditions as per ICH guidelines.
-
Utilize appropriate packaging to protect the formulation from light and moisture.
Data Presentation
Table 1: Comparison of Piroxicam Solubility Enhancement with Betadex
| Preparation Method | Piroxicam:Betadex Molar Ratio | Solubility Enhancement (fold increase) | Reference |
| Co-evaporation | 1:1 (with HP-β-CD) | Approx. 5 | [8] |
| Kneading | 1:2 | Higher than pure drug | [9] |
| Freeze-Drying | 1:2.5 | Significant increase | [5] |
| Co-grinding | 1:2.5 | High dissolution rate | [12] |
Note: The exact fold increase can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of Piroxicam-Betadex Inclusion Complex by Kneading Method
Objective: To prepare a piroxicam-betadex inclusion complex to enhance the solubility of piroxicam.
Materials:
-
Piroxicam
-
Beta-cyclodextrin (Betadex)
-
Ethanol-water solution (1:1 v/v)
-
Mortar and Pestle
-
Oven
Methodology:
-
Accurately weigh piroxicam and beta-cyclodextrin in a 1:2.5 molar ratio.[5]
-
Transfer the powders to a clean mortar.
-
Triturate the mixture for 15 minutes to ensure homogeneity.
-
Add the ethanol-water solution dropwise to the powder mixture while continuously kneading to form a thick paste.
-
Continue kneading for another 45-60 minutes.
-
Scrape the paste from the mortar and spread it on a clean glass plate.
-
Dry the paste in a hot air oven at 40-50°C until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve (#100) to obtain a uniform powder.
-
Store the prepared complex in a desiccator until further use.
Protocol 2: Characterization of the Inclusion Complex using Differential Scanning Calorimetry (DSC)
Objective: To confirm the formation of the inclusion complex by analyzing its thermal behavior.
Materials:
-
Piroxicam
-
Beta-cyclodextrin
-
Piroxicam-Betadex complex
-
DSC instrument with aluminum pans
Methodology:
-
Accurately weigh 3-5 mg of the sample (piroxicam, betadex, or the complex) into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the samples at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 300°C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram. The disappearance or significant shift of the endothermic peak corresponding to the melting point of piroxicam in the complex's thermogram indicates successful inclusion complex formation.[5][9]
Visualizations
Diagram 1: Workflow for Piroxicam-Betadex Formulation and Characterization
References
- 1. Solubility Enhancement of Piroxicam Using Co-Crystallization Technique [ijaresm.com]
- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. researchgate.net [researchgate.net]
- 5. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Piroxicam betadex? [synapse.patsnap.com]
- 7. Understanding Surface Interaction and Inclusion Complexes between Piroxicam and Native or Crosslinked β-Cyclodextrins: The Role of Drug Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lyophilization monophase solution technique for improvement of the solubility and dissolution of piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 12. EP0449167A1 - Process for preparing piroxicam/cyclodextrin complexes, the products obtained and their pharmaceutical compositions - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijbpas.com [ijbpas.com]
- 16. Analgesic - Wikipedia [en.wikipedia.org]
- 17. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
Piroxicam Betadex Aqueous Solution Stability: Technical Support Center
Welcome to the technical support center for the stabilization of piroxicam (B610120) betadex in aqueous solutions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of piroxicam betadex in an aqueous solution?
A1: Piroxicam in aqueous solutions is primarily susceptible to three main degradation pathways:
-
Photodegradation: Exposure to light, particularly UV radiation, can cause significant degradation.[1][2]
-
Thermal Degradation: Elevated temperatures accelerate the breakdown of the molecule.[1][3]
-
Hydrolysis: Piroxicam can undergo hydrolysis, which involves the cleavage of its amide bond. This process is highly dependent on the pH of the solution.[1][4]
The betadex (β-cyclodextrin) component in this compound forms an inclusion complex that encapsulates the piroxicam molecule. This complexation significantly enhances the stability of piroxicam by providing a protective barrier against environmental factors like light and heat.[5][6][7]
Q2: How does pH influence the stability of my this compound solution?
A2: The pH of the aqueous solution is a critical factor affecting piroxicam's stability.
-
Photodegradation follows a U-shaped rate-pH profile. This means the degradation rate is highest in both acidic (below pH 2) and alkaline (above pH 10) regions and is most stable in the mid-pH range.[1][3]
-
Thermal degradation exhibits a bell-shaped rate-pH profile. The maximum degradation rate occurs around pH 6.0.[1][3][8] Therefore, for thermally stable solutions, avoiding this pH range is crucial.
Q3: My this compound solution is showing a yellow tint over time. What could be the cause?
A3: A color change, such as the appearance of a yellow tint, is a common indicator of chemical degradation. This is often linked to the formation of degradation products resulting from photodegradation or hydrolysis.[9] It is recommended to perform an analytical assessment (e.g., using HPLC) to identify and quantify these products. To mitigate this, ensure your solution is adequately protected from light and stored at a controlled, cool temperature.
Q4: Can the type of buffer I use affect the stability of the solution?
A4: Yes, buffer components can influence the degradation rate. For instance, studies have shown that acetate (B1210297) buffer ions can catalyze the thermal degradation of piroxicam, whereas citrate (B86180) and phosphate (B84403) ions do not have a similar effect.[1][3] When formulating your solution, it is advisable to screen different buffer systems to identify the one that imparts the greatest stability.
Q5: What is the role of betadex in improving the stability of piroxicam in solution?
A5: Betadex (β-cyclodextrin) is a cyclic oligosaccharide that forms an inclusion complex with the piroxicam molecule. The hydrophobic piroxicam is encapsulated within the hydrophobic core of the betadex molecule.[5][10] This complexation provides several stability benefits:
-
Enhanced Aqueous Solubility: It significantly increases the solubility of the poorly soluble piroxicam.[7][11]
-
Protection from Degradation: It shields the piroxicam molecule from environmental stressors like light and heat, thereby slowing down photodegradation and thermal degradation.[5][6] Some studies show that complexation with cyclodextrins can protect piroxicam from daylight for up to 30 days.[12]
-
Improved Bioavailability: By increasing solubility and stability, the bioavailability of piroxicam is enhanced.[5]
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Actions & Solutions |
| Precipitation or Cloudiness in the Solution | 1. Exceeding the solubility limit of this compound. 2. pH shift to a region of lower solubility. 3. Temperature fluctuations affecting solubility. 4. Interaction with other excipients. | 1. Verify the concentration is within the known solubility limits for your specific medium and temperature. 2. Re-measure and adjust the pH of the solution. Ensure the buffer capacity is sufficient to maintain the target pH. 3. Store the solution at a constant, controlled temperature. 4. Evaluate the compatibility of all formulation components. |
| Rapid Loss of Piroxicam Potency | 1. Exposure to light (photodegradation). 2. Storage at elevated temperatures (thermal degradation). 3. pH of the solution is in an unstable range (e.g., pH ~6.0 for thermal stability). 4. Presence of catalytic species (e.g., certain buffer ions like acetate).[1][3] 5. Oxidative degradation.[9] | 1. Store the solution in amber or light-protecting containers. Conduct experiments under controlled lighting conditions. 2. Store solutions at recommended temperatures (e.g., refrigerated or controlled room temperature). 3. Adjust the pH to a more stable region (e.g., avoiding pH 6.0 if thermal stability is a concern). 4. Consider switching to a non-catalytic buffer system like citrate or phosphate.[1][3] 5. Consider the addition of an antioxidant if oxidative degradation is suspected. Purge the solution with an inert gas (e.g., nitrogen) to remove dissolved oxygen. |
| Inconsistent Results in Stability Assays | 1. Non-validated analytical method. 2. Interference from degradation products or excipients. 3. Improper sample handling and preparation. | 1. Develop and validate a stability-indicating analytical method (e.g., HPLC) as per ICH guidelines.[13][14] 2. Perform forced degradation studies to ensure the method can separate piroxicam from all potential degradation products.[2][15] 3. Standardize sample withdrawal, dilution, and storage procedures. Ensure samples are protected from light and heat prior to analysis. |
Data Presentation
Table 1: Effect of pH on Piroxicam Degradation Rate Constants
| pH | Photochemical Degradation Rate Constant (k x 10⁻³ min⁻¹) | Thermal Degradation Rate Constant (k x 10⁻³ min⁻¹) at 100°C |
| 2.0 | 10.01 | 0.86 |
| 4.0 | 2.88 | 2.52 |
| 6.0 | 2.04 | 3.06 |
| 8.0 | 2.62 | 2.13 |
| 10.0 | 4.85 | 1.44 |
| 12.0 | 8.31 | 1.02 |
| Data summarized from literature reports. Absolute values can vary based on experimental conditions like buffer type, light intensity, and temperature.[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability-Indicating Method Development
This protocol outlines the conditions for intentionally degrading this compound to ensure the analytical method can distinguish the active ingredient from its degradation products.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 2M HCl. Heat at 40-60°C for a specified period (e.g., 5 hours).[13] Cool, neutralize, and dilute to the target concentration with the mobile phase.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 2M NaOH. Heat at 40-60°C for a specified period (e.g., 10 hours).[13] Cool, neutralize, and dilute to the target concentration.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 15% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.[14] Dilute to the target concentration.
-
Thermal Degradation: Place a solution of this compound in a thermostatically controlled oven at a high temperature (e.g., 100°C) for several hours.[1] Dilute to the target concentration.
-
Photolytic Degradation: Expose a solution of this compound to direct sunlight or a photostability chamber with a UV light source (e.g., 254 nm) for a specified duration (e.g., 24-48 hours).[2][14]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The method is considered stability-indicating if the piroxicam peak is well-resolved from all degradation product peaks.
Protocol 2: pH-Dependent Stability Assessment
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 8, 10, 12).
-
Sample Preparation: Prepare solutions of this compound at a fixed concentration in each of the prepared buffers.
-
Study Conditions:
-
Photostability: Aliquot samples into transparent vials and expose them to a controlled light source. Keep a parallel set of samples wrapped in aluminum foil as dark controls.
-
Thermal Stability: Aliquot samples into vials and place them in a constant temperature oven or water bath (e.g., 40°C, 60°C, or 80°C).
-
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours, and then daily or weekly as needed).
-
Analysis: Immediately analyze the samples for remaining piroxicam content using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the logarithm of the remaining piroxicam concentration versus time to determine the apparent first-order degradation rate constant (k) at each pH. Plot the rate constants versus pH to generate the rate-pH profile.
Visualizations
Caption: Major degradation pathways for piroxicam in aqueous solution.
Caption: Experimental workflow for assessing this compound stability.
References
- 1. Photo- and Thermal Degradation of Piroxicam in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability indicating assays for the determination of piroxicam--comparison of methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. [PDF] Photo- and Thermal Degradation of Piroxicam in Aqueous Solution | Semantic Scholar [semanticscholar.org]
- 9. Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Understanding Surface Interaction and Inclusion Complexes between Piroxicam and Native or Crosslinked β-Cyclodextrins: The Role of Drug Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bch.ro [bch.ro]
- 14. scispace.com [scispace.com]
- 15. Successful characterization of degradation products of drugs using LC-MS tools: Application to piroxicam and meloxicam - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Piroxicam Betadex Dissolution Troubleshooting: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in piroxicam (B610120) betadex dissolution studies.
Frequently Asked Questions (FAQs)
Q1: What is the role of betadex in the dissolution of piroxicam?
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) with low aqueous solubility, which can lead to variable dissolution and bioavailability.[1][2][3] Betadex (β-cyclodextrin) is a cyclic oligosaccharide that forms an inclusion complex with piroxicam.[4][5] The hydrophobic inner cavity of the betadex molecule encapsulates the poorly soluble piroxicam molecule, while the hydrophilic exterior of the betadex interacts with water.[4] This complexation enhances the solubility and dissolution rate of piroxicam in aqueous environments, leading to faster absorption in the gastrointestinal tract.[4][5]
Q2: What are the critical factors that can influence the dissolution rate of piroxicam betadex?
Several factors can significantly impact the dissolution rate and lead to variability:
-
pH of the Dissolution Medium: The solubility of the piroxicam-betadex complex is pH-dependent. At a low pH (e.g., pH 2), the dissolution rate and water solubility are enhanced.[5] However, at higher pH values, similar to those in the intestinal lumen, the dissolution rate may be lower than that of the uncomplexed drug.[5]
-
Manufacturing Method of the Complex: The method used to prepare the piroxicam-betadex solid system (e.g., co-evaporation, freeze-drying, spray-drying, kneading) has a significant impact on the dissolution performance.[6][7][8]
-
Raw Material Attributes: Variability in the physicochemical properties of both piroxicam and betadex raw materials can affect the complexation efficiency and, consequently, the dissolution rate.
-
Formulation Excipients: Other components in the tablet or capsule formulation can influence the disintegration and dissolution of the product.[9]
-
Dissolution Test Parameters: Strict adherence to and control of dissolution test parameters (e.g., apparatus type, rotation speed, temperature, medium preparation) are crucial for reproducible results.
Q3: Our dissolution results for this compound are failing to meet the specification. What are the initial steps for investigation?
An Out-of-Specification (OOS) result requires a systematic investigation.[10][11] The initial phase should focus on potential laboratory errors before expanding to a full-scale investigation of the manufacturing process.[10][11][12]
Initial Laboratory Investigation Checklist:
| Step | Action |
| 1. Analyst and Procedure Review | - Verify that the analyst followed the correct, validated dissolution method. - Check for any calculation errors in the results. - Review the analyst's training records and experience with the method. |
| 2. Equipment and Glassware Check | - Confirm that the dissolution apparatus was properly calibrated and set up (e.g., vessel centering, paddle/basket height). - Inspect glassware for cleanliness and any defects. |
| 3. Dissolution Medium Preparation | - Verify the correct preparation of the dissolution medium, including the pH and degassing procedure. - Ensure the correct reagents and water quality were used. |
| 4. Reagent and Standard Verification | - Check the expiration dates and storage conditions of all reagents and reference standards. |
| 5. Sample Preparation and Handling | - Review the sample preparation steps for any deviations. |
If this initial investigation identifies a clear, assignable laboratory error, the original test can be invalidated, and a re-test can be performed.[11][12] If no assignable cause is found, a full-scale investigation into the manufacturing process and raw materials is necessary.[10]
Troubleshooting Guide for Dissolution Variability
This guide addresses specific issues that may arise during this compound dissolution testing.
Issue 1: High Variability Between Dissolution Vessels (High %RSD)
High variability between individual dissolution vessels for the same batch can indicate issues with the testing procedure or the product itself.
Potential Causes and Corrective Actions:
| Potential Cause | Recommended Corrective Action |
| Improper Degassing of Dissolution Medium | Ensure the dissolution medium is adequately degassed according to the validated method. Bubbles on the dosage form surface can hinder dissolution. |
| Incorrect Apparatus Setup | Verify the centering of the vessels and the height of the paddles or baskets as per USP guidelines. |
| Inconsistent Sample Introduction | Ensure a consistent and gentle sample drop into each vessel to avoid variations in the start of the dissolution process. |
| Non-homogeneity of the Batch | If the issue persists after ruling out analytical errors, investigate the manufacturing process for potential issues with blending uniformity. |
| Coning Issues (for USP Apparatus 2 - Paddle) | An undissolved cone of powder may form at the bottom of the vessel. Consider if the hydrodynamics are appropriate for the formulation. |
Issue 2: Consistently Low Dissolution Results for a Batch
When an entire batch shows lower than expected dissolution, the investigation should focus on the formulation and manufacturing process.
Potential Causes and Corrective Actions:
| Potential Cause | Recommended Corrective Action |
| Inefficient Piroxicam-Betadex Complexation | Characterize the solid-state properties of the complex (e.g., using DSC, XRD) to confirm the degree of complexation. Review the manufacturing process of the complex for any deviations. |
| Changes in Raw Material Properties | Test incoming lots of piroxicam and betadex for critical material attributes (e.g., particle size, crystal form) that could affect complexation and dissolution. |
| Tablet Hardness or Capsule Shell Issues | If the dosage form is a tablet, check if the hardness is within specification, as overly hard tablets may not disintegrate properly. For capsules, investigate potential cross-linking of the gelatin shell. |
| Inappropriate Excipients | Certain excipients might interfere with the dissolution of the piroxicam-betadex complex. Review the formulation for any recent changes in excipient suppliers or grades. |
Issue 3: Batch-to-Batch Dissolution Variability
Inconsistent dissolution profiles between different batches can point to a lack of process control or variability in raw materials.
Potential Causes and Corrective Actions:
| Potential Cause | Recommended Corrective Action |
| Manufacturing Process Variability | - Complexation Step: Ensure consistent parameters (e.g., time, temperature, solvent ratios) during the formation of the piroxicam-betadex complex.[6][7][8] - Granulation/Compression: Monitor and control critical process parameters like binder addition, drying time, and compression force. |
| Raw Material Supplier or Lot Changes | Qualify new suppliers of piroxicam, betadex, and critical excipients thoroughly. Assess the impact of lot-to-lot variability of raw materials on dissolution. |
| Environmental Factors | Monitor and control environmental conditions (e.g., humidity) during manufacturing, as they can affect the physical properties of the formulation. |
Experimental Protocols
Standard Dissolution Test for Piroxicam Capsules (Based on USP Monograph)
This protocol provides a general guideline for the dissolution testing of piroxicam capsules. The specific parameters for this compound may vary and should be based on a validated in-house method.
| Parameter | Specification |
| Apparatus | USP Apparatus 1 (Basket) |
| Rotation Speed | 50 RPM |
| Dissolution Medium | 900 mL of Simulated Gastric Fluid (without pepsin) |
| Temperature | 37 ± 0.5 °C |
| Sampling Time | 45 minutes |
| Analytical Method | UV-Vis Spectrophotometry at the wavelength of maximum absorbance (around 333 nm) |
| Acceptance Criteria | Not less than 75% (Q) of the labeled amount of piroxicam is dissolved in 45 minutes. |
Note: This is a general protocol. Always refer to the specific, validated method for the product being tested.
Visual Troubleshooting Workflows
Troubleshooting High Dissolution Variability (%RSD)
Caption: Workflow for investigating high relative standard deviation (RSD) in dissolution testing.
Investigating Out-of-Specification (OOS) Low Dissolution Results
Caption: Decision pathway for investigating out-of-specification (OOS) low dissolution results.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. asjp.cerist.dz [asjp.cerist.dz]
- 3. ijpsonline.com [ijpsonline.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijpsonline.com [ijpsonline.com]
- 9. EP0449167A1 - Process for preparing piroxicam/cyclodextrin complexes, the products obtained and their pharmaceutical compositions - Google Patents [patents.google.com]
- 10. Managing Out-of-Specification (OOS) Results in Pharmaceutical Manufacturing | Lab Manager [labmanager.com]
- 11. gmpsop.com [gmpsop.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Optimization of Spray Drying for Piroxicam-Betadex Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of spray drying parameters for piroxicam-betadex formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the spray drying of piroxicam-betadex, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Product Yield
-
Question: My product yield after spray drying is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low product yield is a common issue and can be attributed to several factors. Firstly, the product may be sticking to the walls of the drying chamber or the cyclone separator. This can be due to a low glass transition temperature of the formulation, causing the particles to be sticky at the operating outlet temperature. To mitigate this, consider increasing the feed rate or decreasing the inlet temperature to lower the outlet temperature. Additionally, optimizing the aspirator rate can improve the efficiency of particle separation in the cyclone. The solid load in your feed solution can also play a role; a very low solid concentration might lead to finer particles that are not efficiently separated by the cyclone.
Issue 2: Inconsistent Particle Size Distribution
-
Question: I am observing a wide and inconsistent particle size distribution in my spray-dried piroxicam-betadex powder. What should I investigate?
-
Answer: An inconsistent particle size distribution often points towards issues with the atomization process or feed solution properties.[1] Ensure the atomizer is functioning correctly at the set speed and pressure.[1] Variations in the viscosity or solid concentration of your feed solution can also lead to non-uniform droplet formation.[1] It is crucial to maintain a homogenous feed solution. Worn-out nozzles can also result in uneven droplet formation, so regular inspection and replacement are recommended.[1] Furthermore, a higher inlet temperature can sometimes lead to the formation of larger particles due to rapid agglomeration.[2]
Issue 3: Poor Drug Solubility and Dissolution Rate
-
Question: The dissolution rate of my spray-dried piroxicam-betadex is not significantly improved compared to the physical mixture. What parameters should I optimize?
-
Answer: The primary goal of spray drying piroxicam (B610120) with betadex is to enhance its dissolution. If this is not achieved, it could be due to incomplete amorphization or suboptimal particle characteristics. The choice of solvent system is critical; for instance, a mixture of isopropyl alcohol and water (e.g., 40:60 v/v) has been used to prepare piroxicam microparticles.[3][4][5][6] The molar ratio of piroxicam to betadex is also a key factor, with a 1:2.5 ratio being commonly investigated.[7] Key process parameters to evaluate are the inlet temperature and the atomizing spray gas flow. A higher inlet temperature can influence the final state of the drug, but it must be balanced to avoid degradation. The atomizing gas flow affects the droplet size, which in turn influences the drying rate and final particle properties.
Issue 4: Product Degradation or Color Change
-
Question: My final product appears discolored (e.g., yellow), suggesting potential degradation. How can I prevent this?
-
Answer: Piroxicam and betadex can be sensitive to high temperatures.[8] Discoloration may indicate thermal degradation. The most critical parameter to control is the inlet temperature.[9] While a higher inlet temperature can improve drying efficiency, it may also lead to degradation. It is essential to keep the outlet temperature below the degradation temperature of your components. You can lower the outlet temperature by reducing the inlet temperature or by increasing the feed rate.[1]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for spray drying parameters for a piroxicam-betadex solution?
A1: Based on available literature, a good starting point for a lab-scale spray dryer (e.g., BUCHI B-290) would be:
-
Inlet Temperature: 115°C[3]
-
Outlet Temperature: 45°C[3]
-
Feed Rate: 12%[3]
-
Atomization Pressure: 1 kg/cm ²[3]
-
Aspirator Rate: 35%[3]
These parameters should be considered as a baseline and may require further optimization depending on the specific formulation and desired product characteristics.
Q2: What is the optimal molar ratio of piroxicam to betadex?
A2: A molar ratio of 1:2.5 of piroxicam to β-cyclodextrin is frequently cited in the literature for preparing inclusion complexes to enhance the solubility of piroxicam.[7]
Q3: How does the solid load of the feed solution affect the final product?
A3: The solid load, or the concentration of piroxicam and betadex in the solvent, is a critical parameter. A study optimizing spray drying for amorphous solid dispersions found that a 5% solid load (w/v) was optimal.[10][11] This parameter can influence the particle size, morphology, and overall yield of the process.[10][11]
Q4: What solvent system is recommended for preparing the feed solution?
A4: To prepare the piroxicam-betadex inclusion complex for spray drying, an aqueous solution is typically used. The process often involves dissolving piroxicam and β-cyclodextrin in water at a temperature above 60°C in the presence of ammonium (B1175870) hydroxide (B78521) to facilitate dissolution.[7] Another approach for piroxicam alone involves using a mixture of isopropyl alcohol and water (40:60 v/v).[3][4][5][6]
Experimental Protocols
Preparation of Piroxicam-Betadex Feed Solution
-
Calculate the required amounts of piroxicam and β-cyclodextrin to achieve a 1:2.5 molar ratio.
-
Heat purified water to a temperature between 65°C and 70°C.[7]
-
In the heated water, dissolve the β-cyclodextrin.
-
In a separate step, facilitate the dissolution of piroxicam in the aqueous solution with the aid of ammonium hydroxide.[7]
-
Combine the solutions to form the final feed solution for spray drying.
General Spray Drying Protocol
This protocol is based on commonly used lab-scale spray dryers.
-
System Preparation: Ensure the spray dryer, including the drying chamber, cyclone, and collection vessel, is clean and dry.
-
Parameter Setting: Set the desired process parameters (refer to the data tables below for examples). A common starting point is an inlet temperature of 115°C, an aspirator rate of 35%, and an atomization pressure of 1 kg/cm ².[3]
-
Feed Solution: Continuously stir the prepared piroxicam-betadex feed solution to maintain homogeneity.
-
Initiation: Start the spray dryer, first with the solvent alone to stabilize the system and reach the target outlet temperature.
-
Spraying: Switch the feed from the pure solvent to the piroxicam-betadex solution and begin the spray drying process.
-
Collection: The dried powder is separated from the air stream by the cyclone and collected in the collection vessel.
-
Shutdown: Once the feed solution is exhausted, continue to run the spray dryer with the pure solvent for a short period to rinse the system. Then, follow the standard shutdown procedure for the instrument.
-
Storage: Store the collected powder in a desiccator at ambient temperature until further analysis.[3]
Data Presentation
Table 1: Spray Drying Parameters for Piroxicam Microparticles
| Parameter | Value | Reference |
| Drug | Piroxicam | [3] |
| Solvent System | Isopropyl alcohol:water (40:60 v/v) | [3][4][5][6] |
| Inlet Temperature | 115 ± 2 °C | [3] |
| Outlet Temperature | 45 ± 1 °C | [3] |
| Feed Rate | 12% | [3] |
| Atomization Pressure | 1 kg/cm ² | [3] |
| Aspirator Level | 35% | [3] |
| Vacuum | -65 mm water column | [3] |
| Product Yield | 78% | [3][6] |
| Drug Content | 98 ± 0.013% | [3][6] |
Table 2: Optimized Parameters from a Design of Experiment (DoE) Study for Amorphous Solid Dispersions
| Parameter | Optimized Value | Reference |
| Solid Load | 5% (w/v) | [10][11] |
| Atomizing Spray Gas Flow | 35 mm height | [10][11] |
Visualizations
Caption: Experimental workflow for piroxicam-betadex spray drying.
Caption: Relationship between spray drying parameters and product characteristics.
References
- 1. Spray Dryer Troubleshooting Common Issues – A Comprehensive Guide [spraydryer.com]
- 2. mdpi.com [mdpi.com]
- 3. Preparation and characterization of microparticles of piroxicam by spray drying and spray chilling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rps.mui.ac.ir [rps.mui.ac.ir]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A PROCESS FOR THE PREPARATION OF A PIROXICAM: BETA-CYCLODEXTRIN INCLUSION COMPOUND - Patent 1793862 [data.epo.org]
- 8. EP1793862B1 - A process for the preparation of a piroxicam: beta-cyclodextrin inclusion compound - Google Patents [patents.google.com]
- 9. kinampark.com [kinampark.com]
- 10. Optimization of Spray-Drying Parameters for Formulation Development at Preclinical Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Piroxicam-Betadex Nanoparticle Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of piroxicam-betadex nanoparticle production.
Troubleshooting Guide
This guide is designed to help you navigate and resolve specific issues that may arise during the transition from laboratory-scale to larger-scale production of piroxicam-betadex nanoparticles.
Q1: We are observing a significant increase in particle size and polydispersity upon scaling up our nanoprecipitation process. What are the potential causes and solutions?
Potential Causes:
-
Inadequate Mixing Efficiency: At larger scales, achieving rapid and uniform mixing of the drug solution with the anti-solvent becomes more challenging. Slower mixing can lead to localized supersaturation, promoting particle growth over nucleation, resulting in larger and more varied particle sizes.[1]
-
Heat Transfer Variations: The surface-area-to-volume ratio decreases with increasing scale, which can affect heat dissipation during the process. Temperature fluctuations can influence solvent properties and precipitation kinetics.
-
Changes in Fluid Dynamics: The flow regime (laminar vs. turbulent) can change with the geometry and scale of the reactor, impacting mixing and particle formation.
Troubleshooting Steps & Solutions:
| Solution | Description | Key Considerations |
| Optimize Stirring/Mixing | Increase the stirring rate or use a high-shear mixer to improve mixing efficiency. For larger volumes, consider static mixers or microfluidic systems to ensure controlled and rapid mixing.[1] | Over-shearing can sometimes lead to particle agglomeration or degradation of components. |
| Control Temperature | Implement a jacketed reactor with precise temperature control to maintain a consistent temperature throughout the production process. | Monitor the temperature at multiple points within the reactor to ensure uniformity. |
| Solvent Addition Rate | Adjust the rate of addition of the drug solution to the anti-solvent. A slower, controlled addition can sometimes prevent rapid, uncontrolled precipitation. | This needs to be balanced with maintaining a state of supersaturation that favors nucleation. |
| Process Analytical Technology (PAT) | Implement in-line particle size analysis (e.g., Dynamic Light Scattering) to monitor particle formation in real-time and allow for immediate process adjustments. | Requires specialized equipment and expertise for data interpretation. |
Q2: Our encapsulation efficiency has dropped significantly after scaling up. How can we address this?
Potential Causes:
-
Insufficient Drug-Cyclodextrin Interaction Time: At larger scales, the kinetics of complex formation might be altered, not allowing for complete encapsulation of piroxicam (B610120) within the beta-cyclodextrin (B164692).
-
Precipitation of Free Drug: Changes in solvent ratios or mixing dynamics can lead to the precipitation of unencapsulated piroxicam.
-
Suboptimal Formulation Ratios: The optimal ratio of piroxicam to beta-cyclodextrin at a small scale may not be directly transferable to a larger scale due to changes in process dynamics.
Troubleshooting Steps & Solutions:
| Solution | Description | Key Considerations |
| Increase Interaction Time | Allow for a longer stirring or incubation time for the piroxicam and beta-cyclodextrin solution before the precipitation step to ensure complete complexation. | Prolonged processing times can increase costs and may not always lead to better results. |
| Optimize Formulation | Re-evaluate the piroxicam-to-betadex ratio at the larger scale. A design of experiments (DoE) approach can be beneficial in identifying the optimal ratio.[2] | This may require additional formulation development work. |
| Adjust Solvent System | Modify the solvent and anti-solvent composition to enhance the solubility of the inclusion complex and control the precipitation of the free drug. | Ensure the chosen solvents are pharmaceutically acceptable and easily removable. |
Q3: We are facing issues with nanoparticle aggregation during and after production. What stabilization strategies can we employ?
Potential Causes:
-
Inadequate Steric or Electrostatic Stabilization: The concentration or type of stabilizer (e.g., polymers, surfactants) may be insufficient at a larger scale to prevent particle aggregation.
-
High Ionic Strength of the Medium: The presence of salts or buffers can compress the electrical double layer around the nanoparticles, reducing electrostatic repulsion.
-
Temperature and pH Fluctuations: Changes in temperature and pH can affect the conformation of stabilizers and the surface charge of the nanoparticles.
Troubleshooting Steps & Solutions:
| Solution | Description | Key Considerations |
| Optimize Stabilizer Concentration | Increase the concentration of the stabilizer (e.g., Poloxamer 188, PVP K30) or use a combination of stabilizers to provide both steric and electrostatic stability.[3] | High concentrations of stabilizers can be difficult to remove and may have regulatory implications. |
| Control pH and Ionic Strength | Maintain a consistent pH and use low ionic strength buffers to ensure sufficient electrostatic repulsion between nanoparticles. A zeta potential of at least ±30 mV is generally desired for good stability.[4] | The chosen pH should not compromise the stability of piroxicam or other formulation components. |
| Lyophilization with Cryoprotectants | For long-term stability in the solid state, lyophilize the nanoparticle suspension with cryoprotectants like mannitol (B672) or trehalose (B1683222) to prevent aggregation during freezing and drying.[5] | The lyophilization cycle needs to be carefully optimized for each formulation. |
Frequently Asked Questions (FAQs)
Formulation & Process Development
-
Q: What are the critical process parameters (CPPs) to monitor during the scale-up of piroxicam-betadex nanoparticle production?
-
A: Key CPPs include stirring/mixing speed, temperature, solvent/anti-solvent addition rate, and the ratio of piroxicam to beta-cyclodextrin. These parameters significantly influence particle size, polydispersity index (PDI), and encapsulation efficiency.[2]
-
-
Q: Which production method is most suitable for scaling up piroxicam-betadex nanoparticles?
-
A: Methods like high-pressure homogenization and microfluidics are generally considered more scalable than traditional batch nanoprecipitation due to their continuous nature and better control over mixing and particle size.[1] However, with careful process design and control, nanoprecipitation can also be successfully scaled up.
-
Characterization & Quality Control
-
Q: How can we ensure batch-to-batch consistency during scaled-up production?
-
A: Implementing a robust Quality by Design (QbD) approach is crucial. This involves identifying critical quality attributes (CQAs) such as particle size, zeta potential, and drug loading, and then controlling the CPPs that affect them. Regular in-process controls and final product testing are also essential.
-
-
Q: What characterization techniques are essential for quality control at a larger scale?
-
A: Essential techniques include Dynamic Light Scattering (DLS) for particle size and PDI, Zeta Potential analysis for stability assessment, High-Performance Liquid Chromatography (HPLC) for determining drug content and encapsulation efficiency, and Scanning or Transmission Electron Microscopy (SEM/TEM) for morphological analysis.[3][6]
-
Downstream Processing
-
Q: What are the main challenges in lyophilizing piroxicam-betadex nanoparticle suspensions at a larger scale?
-
Q: How can we sterilize our final nanoparticle product without affecting its properties?
-
A: For nanoparticles, sterile filtration using a 0.22 µm filter is a common method if the particle size is sufficiently small.[8] Other methods like gamma irradiation or autoclaving can also be considered, but their impact on nanoparticle stability, drug integrity, and excipient performance must be thoroughly evaluated.[9][10]
-
Quantitative Data Summary
Table 1: Impact of Process Parameters on Piroxicam Nanoparticle Properties
| Parameter | Change | Effect on Particle Size | Effect on Encapsulation Efficiency | Reference |
| Stirring Speed | Increase | Decrease | May Increase or Decrease | [2] |
| Polymer Concentration | Increase | Increase | Increase | [2] |
| Drug-to-Stabilizer Ratio | Varies | Varies | Varies | [3] |
Table 2: Characterization of Piroxicam Nanoparticles
| Parameter | Typical Range | Significance | Reference |
| Particle Size (Z-average) | 100 - 300 nm | Affects dissolution rate and bioavailability | [3][6] |
| Polydispersity Index (PDI) | < 0.3 | Indicates a narrow and uniform size distribution | [6] |
| Zeta Potential | > ±30 mV | Indicates good colloidal stability | [3][4] |
| Encapsulation Efficiency | 80 - 95% | Represents the percentage of drug successfully loaded into nanoparticles | [2] |
Experimental Protocols
1. Preparation of Piroxicam-Betadex Nanoparticles by Nanoprecipitation (Lab Scale)
-
Preparation of Organic Phase: Dissolve a specific amount of piroxicam in a suitable organic solvent (e.g., acetone, ethanol).
-
Preparation of Aqueous Phase: Dissolve beta-cyclodextrin and a stabilizer (e.g., Poloxamer 188) in purified water.
-
Nanoprecipitation: Under constant magnetic stirring, add the organic phase dropwise into the aqueous phase. The nanoparticles will form spontaneously.
-
Solvent Evaporation: Continue stirring to allow the organic solvent to evaporate.
-
Characterization: Analyze the resulting nanoparticle suspension for particle size, PDI, and zeta potential.
2. Determination of Encapsulation Efficiency
-
Separation of Free Drug: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Quantification of Free Drug: Measure the concentration of piroxicam in the supernatant using a validated HPLC method.
-
Calculation:
-
Encapsulation Efficiency (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Visualizations
Caption: A typical experimental workflow for the production and processing of piroxicam-betadex nanoparticles.
Caption: A logical diagram illustrating the troubleshooting process for common issues in nanoparticle scale-up.
References
- 1. Nanomedicine Scale-up Technologies: Feasibilities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Study of Formulation and Process Variables for Optimization of Piroxicam Nanosuspension Using 32 Factorial Design to Improve Solubility and In Vitro Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Preparation and Investigation of a Nanosized Piroxicam Containing Orodispersible Lyophilizate [mdpi.com]
- 7. pharmtech.com [pharmtech.com]
- 8. youtube.com [youtube.com]
- 9. Insights into Terminal Sterilization Processes of Nanoparticles for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Piroxicam Betadex Solid-State Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with piroxicam (B610120) betadex solid dosage forms. The focus is on addressing challenges related to polymorphism of the active pharmaceutical ingredient (API), piroxicam.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the solid-state analysis of piroxicam and its betadex complex.
| Issue | Potential Cause | Recommended Action |
| Unexpected crystalline peaks in the Powder X-ray Diffraction (PXRD) pattern of piroxicam betadex. | 1. Incomplete complexation of piroxicam with betadex. 2. Phase separation or crystallization of piroxicam during formulation processing or storage. 3. Presence of a crystalline polymorph of piroxicam in the raw material. | 1. Review the complexation process parameters (e.g., solvent, temperature, time). 2. Analyze the sample using Differential Scanning Calorimetry (DSC) to look for melting endotherms corresponding to crystalline piroxicam. 3. Compare the observed PXRD peaks with reference patterns for known piroxicam polymorphs (Form I, Form II, etc.) to identify the crystalline form present.[1][2] |
| The Differential Scanning Calorimetry (DSC) thermogram shows an unexpected endotherm. | 1. Melting of a crystalline piroxicam polymorph. 2. Dehydration of piroxicam monohydrate. 3. Thermal event related to an excipient in the formulation. | 1. Correlate the endotherm temperature with the known melting points of piroxicam polymorphs.[3][4] 2. Perform Thermogravimetric Analysis (TGA) to quantify any mass loss corresponding to dehydration. 3. Run a DSC analysis on the individual excipients to identify any overlapping thermal events. |
| Variability in dissolution profiles of different batches of this compound tablets. | 1. Differences in the degree of amorphization of piroxicam. 2. Presence of different ratios of piroxicam polymorphs in the starting material. 3. Polymorphic transformation during manufacturing (e.g., due to compression forces).[5] | 1. Use PXRD to assess the amorphous "halo" and absence of crystalline peaks in each batch.[6][7] 2. Quantify the polymorphic content of the starting piroxicam material using techniques like FT-IR (DRIFTS) with PLS analysis.[5] 3. Employ Raman spectroscopy to analyze the solid-state form of piroxicam directly within the tablets. |
| FT-IR or Raman spectrum of this compound shows unexpected vibrational bands. | 1. Presence of uncomplexed crystalline piroxicam. 2. Insufficient interaction between piroxicam and betadex. 3. Degradation of the API or excipients. | 1. Compare the spectrum with reference spectra of pure piroxicam polymorphs and the amorphous complex.[8][9][10][11][12][13] 2. Look for characteristic shifts in vibrational bands that indicate host-guest interactions within the cyclodextrin (B1172386) cavity.[9][12] 3. Use a hyphenated technique like TGA-FTIR to analyze evolved gases upon heating and identify potential degradation products. |
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphic forms of piroxicam?
A1: Piroxicam is known to exist in several crystalline forms, including four anhydrous polymorphs (Form I, II, III, and IV) and a monohydrate form.[1][5] Form I (also referred to as β-form) is a cubic crystal, while Form II (α-form) is a needle-shaped crystal.[5][8] These forms can interconvert under the influence of factors like solvents, temperature, and mechanical stress during manufacturing processes such as milling and compaction.[5][8]
Q2: Why is piroxicam complexed with betadex (beta-cyclodextrin)?
A2: Piroxicam is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability. Complexation with betadex creates an inclusion complex where the piroxicam molecule is encapsulated within the hydrophobic cavity of the cyclodextrin. This process disrupts the crystalline lattice of the drug, resulting in an amorphous solid dispersion.[14] This amorphous form has enhanced aqueous solubility and a faster dissolution rate, which can lead to improved bioavailability and a quicker onset of therapeutic action.[15]
Q3: How can I confirm the formation of an amorphous this compound complex?
A3: The absence of crystallinity can be confirmed using several solid-state analytical techniques:
-
Powder X-ray Diffraction (PXRD): A successful complex will show a diffuse, broad "halo" pattern instead of the sharp, distinct Bragg peaks characteristic of crystalline materials.[6][7][16]
-
Differential Scanning Calorimetry (DSC): The DSC thermogram of an amorphous complex will not show the sharp endothermic peak corresponding to the melting of crystalline piroxicam.[3][4]
-
Spectroscopy (FT-IR/Raman): Changes in the vibrational spectra, such as band shifts or broadening, can indicate the interaction between piroxicam and betadex and the loss of crystalline order.[9][12]
Q4: Can the piroxicam within the betadex complex crystallize?
A4: While the complex is designed to maintain piroxicam in an amorphous state, there is a potential for crystallization under certain conditions, such as high humidity, elevated temperatures, or in the presence of certain solvents during processing. This is why solid-state stability studies are crucial for this compound formulations.
Q5: What is the most suitable technique for quantifying different polymorphs of piroxicam in a mixture?
A5: Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) combined with a chemometric method like Partial Least Squares (PLS) has been shown to be an effective tool for quantifying binary mixtures of piroxicam polymorphs (e.g., Form I and Form II), even in the presence of pharmaceutical excipients.[5] This method offers advantages in terms of minimal sample preparation and sensitivity. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) for piroxicam polymorphs in the presence of excipients have been reported as 0.881% and 2.935%, respectively.[5]
Data Presentation
Table 1: Characteristic Powder X-ray Diffraction (PXRD) Peaks for Piroxicam Polymorphs
| Polymorphic Form | Reported Characteristic Peaks (2θ) |
| Form I (Cubic) | Distinct peaks that differ from Form II and III.[2] |
| Form II (Needle) | Characteristic peaks at approximately 8.99°, 15.76°, 23.02°, and 25.85°.[1] |
| Form III | A unique PXRD pattern distinct from Forms I and II.[2] |
| Monohydrate | A unique PXRD pattern different from the anhydrous forms.[2] |
| Amorphous this compound | Broad, diffuse halo with an absence of sharp peaks.[6][7][16] |
Table 2: Thermal Properties of Piroxicam Polymorphs by Differential Scanning Calorimetry (DSC)
| Polymorphic Form | Key Thermal Events (Melting Point Onset/Peak) |
| Form I (Cubic) | Sharp endothermic peak around 199-202°C.[4][8] |
| Form II (Needle) | Endothermic peak around 196-198°C.[8] |
| Monohydrate | May show a dehydration endotherm prior to melting. |
| Amorphous this compound | Absence of a sharp melting endotherm for piroxicam. May show a broad dehydration endotherm for the cyclodextrin. |
Table 3: Key Vibrational Bands for Distinguishing Piroxicam Forms (FT-IR/Raman)
| Technique | Polymorphic Form | Key Vibrational Bands (cm⁻¹) |
| FT-IR (DRIFTS) | Form I (Cubic) | N-H stretching at ~3339 cm⁻¹; Amide C=O stretching at ~1630 cm⁻¹.[5] |
| Form II (Needle) | N-H stretching at ~3393 cm⁻¹; Amide C=O stretching at ~1643 cm⁻¹.[5][10] | |
| Raman | Monohydrate (Zwitterionic) | Characterized by a zwitterionic structure with increased charge delocalization, leading to distinct spectral features compared to anhydrous forms.[9][12] |
| This compound Complex | The spectrum often resembles that of the piroxicam monohydrate, indicating the drug adopts a zwitterionic-like conformation within the complex.[9][12] |
Experimental Protocols
Protocol 1: Polymorph Identification using Powder X-ray Diffraction (PXRD)
-
Sample Preparation: Gently grind the sample using a mortar and pestle to ensure a uniform particle size. Avoid excessive grinding which can induce polymorphic transformations.[5] Pack the powder into the sample holder, ensuring a flat, level surface.
-
Instrument Setup (Typical):
-
X-ray Source: Cu Kα radiation.
-
Scan Range: 5° to 40° in 2θ.
-
Scan Speed: 1-2° per minute.
-
Voltage and Current: As per instrument recommendation (e.g., 40 kV, 40 mA).
-
-
Data Acquisition: Run the scan and collect the diffraction pattern.
-
Data Analysis:
Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.
-
Instrument Setup (Typical):
-
Temperature Range: 25°C to 250°C.
-
Heating Rate: 10°C per minute.
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
-
Data Acquisition: Place the sample and reference pans in the DSC cell. Initiate the heating program and record the heat flow as a function of temperature.
-
Data Analysis:
-
Examine the thermogram for endothermic or exothermic events.
-
Identify the onset temperature and peak temperature of any sharp endotherms, which may indicate melting of a crystalline form (see Table 2).
-
The absence of a melting peak for piroxicam is indicative of an amorphous state.
-
Protocol 3: Polymorph Characterization using FT-IR Spectroscopy (DRIFTS)
-
Sample Preparation: Prepare a dilute mixture of the sample in dry potassium bromide (KBr) powder (typically 1-2% w/w). Mix gently in an agate mortar to avoid inducing phase changes.[5]
-
Instrument Setup (Typical):
-
Accessory: Diffuse Reflectance accessory.
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average of 64-128 scans for good signal-to-noise ratio.
-
-
Data Acquisition: Collect a background spectrum of pure KBr. Then, collect the spectrum of the sample mixture. The instrument software will automatically ratio the sample spectrum to the background.
-
Data Analysis:
-
Examine key regions of the spectrum, particularly the N-H stretching region (~3300-3400 cm⁻¹) and the carbonyl stretching region (~1600-1650 cm⁻¹), for bands characteristic of different polymorphs (see Table 3).[5]
-
For quantitative analysis, use a chemometric approach (e.g., PLS) with a calibration set of known polymorphic mixtures.[5]
-
Visualizations
Caption: Experimental workflow for polymorph screening.
Caption: Relationships between piroxicam forms.
References
- 1. asjp.cerist.dz [asjp.cerist.dz]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Use of Drifts and PLS for the Determination of Polymorphs of Piroxicam Alone and in Combination with Pharmaceutical Excipients: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Raman and solid state 13C-NMR investigation of the structure of the 1 : 1 amorphous piroxicam : beta-cyclodextrin inclusion compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Influence of environment on piroxicam polymorphism: vibrational spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. icdd.com [icdd.com]
strategies to enhance the loading efficiency of piroxicam in betadex
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on strategies to enhance the loading efficiency of piroxicam (B610120) in betadex, a crucial step in improving the drug's solubility and bioavailability.[1][2] Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of complexing piroxicam with betadex?
A1: Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) with low aqueous solubility, which can limit its dissolution rate and delay its onset of action.[1] Complexing piroxicam with betadex, a type of cyclodextrin (B1172386), forms an inclusion complex that significantly increases the drug's solubility and dissolution rate.[1][2] This enhancement is due to the encapsulation of the hydrophobic piroxicam molecule within the hydrophobic cavity of the betadex molecule, which has a hydrophilic exterior.[2] The resulting complex is more water-soluble, leading to faster absorption and potentially a quicker onset of therapeutic action.[1][3]
Q2: What are the most common methods to prepare piroxicam-betadex inclusion complexes?
A2: Several methods are employed to prepare piroxicam-betadex inclusion complexes. The choice of method can significantly impact the loading efficiency and the physicochemical properties of the final product.[4] Commonly used techniques include:
-
Kneading: A semi-solid state method where piroxicam and betadex are mixed with a small amount of solvent to form a paste, which is then dried.[4]
-
Co-evaporation: This solution-based method involves dissolving both piroxicam and betadex in a suitable solvent, followed by the evaporation of the solvent.
-
Freeze-drying (Lyophilization): A technique that involves dissolving the drug and cyclodextrin in a solvent, freezing the solution, and then removing the solvent by sublimation under vacuum.[5][6] This method is often effective in producing amorphous complexes with high dissolution rates.[7]
-
Co-grinding: A solid-state method where piroxicam and betadex are ground together, sometimes in the presence of a small amount of liquid, to induce complex formation.[8]
-
Spray-drying: An industrial-scale method where a solution of piroxicam and betadex is atomized into a hot gas stream to rapidly form a dry powder.[9]
Q3: How does the molar ratio of piroxicam to betadex affect loading efficiency?
A3: The molar ratio of piroxicam to betadex is a critical factor influencing the complexation efficiency and the final properties of the product.[10][11] While a 1:1 molar ratio is often the starting point for complexation, studies have shown that for piroxicam and betadex, a molar ratio of 1:2.5 (piroxicam:betadex) is often optimal for achieving high inclusion efficiency and improved physicochemical properties.[1][12] Increasing the concentration of betadex generally leads to a higher amount of complexed piroxicam, up to a certain point.[11] However, the optimal ratio should be determined experimentally for each specific preparation method and desired product characteristics.
Q4: Can ternary components be used to enhance loading efficiency?
A4: Yes, the addition of ternary components can significantly improve the loading efficiency and stability of piroxicam-betadex complexes.[13] For instance, hydrophilic polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) can enhance the complexation efficiency.[13] Another example is the use of L-lysine, which has been shown to promote complex formation, particularly in methods utilizing supercritical CO2. These ternary agents can create a more favorable microenvironment for the inclusion of piroxicam within the betadex cavity.
Q5: How can I determine the loading efficiency of my piroxicam-betadex complex?
A5: Determining the loading efficiency, or the amount of piroxicam successfully included in the betadex, is crucial for quality control. Common analytical techniques include:
-
UV-Vis Spectrophotometry: This is a widely used method to quantify the amount of piroxicam in the complex. It often involves dissolving the complex in a suitable solvent and measuring the absorbance at a specific wavelength. A method based on differential solubility in water-acetonitrile and anhydrous acetonitrile (B52724) can be used to distinguish between free and included piroxicam.[14]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more specific and sensitive method for quantifying piroxicam content, especially in the presence of excipients.
-
Differential Scanning Calorimetry (DSC): DSC can be used to assess the formation of the inclusion complex by observing the disappearance or shifting of the melting peak of piroxicam.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Piroxicam Loading Efficiency | - Inappropriate preparation method for the desired outcome.- Suboptimal molar ratio of piroxicam to betadex.- Insufficient mixing or reaction time.- Poor solvent choice for solution-based methods. | - Experiment with different preparation techniques (e.g., freeze-drying often yields high efficiency).[7]- Optimize the molar ratio; a 1:2.5 ratio is often effective for piroxicam-betadex.[1][12]- Increase the duration of kneading, stirring, or grinding.- Select a solvent in which both piroxicam and betadex have adequate solubility. |
| Presence of Free Piroxicam in the Final Product | - Incomplete complexation reaction.- Saturation of the betadex cavities.- Precipitation of the drug during the process. | - Ensure thorough mixing and sufficient reaction time.- Consider increasing the proportion of betadex.- Optimize solvent system and temperature to maintain solubility during preparation.- The use of ternary components like HPMC or L-lysine can improve complexation.[13] |
| Inconsistent Batch-to-Batch Results | - Variability in raw material properties (e.g., water content of betadex).- Lack of precise control over experimental parameters (temperature, time, mixing speed).- Inconsistent drying process. | - Characterize incoming raw materials for consistency.- Standardize all experimental parameters and document them carefully.- Implement a controlled and reproducible drying method (e.g., vacuum oven at a set temperature, standardized freeze-drying cycle). |
| Amorphous Product Converts to Crystalline Form Over Time | - The amorphous state is thermodynamically unstable.- Absorption of moisture from the environment. | - Store the final product in a desiccator or under controlled humidity conditions.- The inclusion in betadex should stabilize the amorphous form of piroxicam. Ensure complete complexation. |
| Difficulty in Dissolving the Complex for Analysis | - The complex may still have limited solubility in certain solvents.- Agglomeration of particles. | - Use a solvent system known to dissolve both piroxicam and betadex, such as a mixture of water and an organic solvent (e.g., acetonitrile or methanol).[14]- Sonication can aid in dissolving the complex. |
Quantitative Data Summary
The following table summarizes the reported drug content and dissolution enhancement from various studies on piroxicam-betadex complexes. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Preparation Method | Piroxicam:Betadex Ratio (molar) | Drug Content (% w/w) | Key Findings on Dissolution/Solubility | Reference |
| Wet Granulation | 1:1.5 | 98.32% - 99.38% | Almost 95% of the drug released within 45 minutes. | [15] |
| Kneading | 1:1 | Not explicitly stated, but high dissolution | Provides the best drug release (98.7% in 90 min) among the methods tested in the study. | [16] |
| Freeze-drying | 1:2.5 | Not explicitly stated | Considered one of the most effective methods for enhancing the dissolution rate.[7] | [7] |
| Co-grinding | Not specified | Not specified | Showed a higher dissolution rate than the commercial formulation with crystalline piroxicam. | [8] |
| Supercritical CO₂ with L-lysine | 1:1.84:1.5 (Piroxicam:Betadex:Lysine) | Predicted 95% inclusion | Ternary system showed high complexation efficiency. |
Experimental Protocols
Kneading Method
This protocol is a generalized procedure based on common laboratory practices.[4][16]
-
Weighing: Accurately weigh piroxicam and betadex in the desired molar ratio (e.g., 1:2.5).
-
Mixing: Thoroughly mix the powders in a mortar.
-
Kneading: Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) dropwise to the powder mixture while triturating with a pestle. Continue adding the solvent until a homogeneous paste is formed.
-
Drying: The paste is then dried in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, it can be dried under vacuum.
-
Sieving: The dried mass is pulverized and sieved to obtain a uniform particle size.
Co-evaporation Method
This protocol outlines the general steps for the co-evaporation technique.
-
Dissolution: Dissolve the accurately weighed piroxicam and betadex in a suitable solvent or solvent mixture (e.g., methanol (B129727) or an ethanol-water mixture) in a round-bottom flask.
-
Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature.
-
Drying: The resulting solid film is further dried in a vacuum oven to remove any residual solvent.
-
Pulverization: The dried product is then scraped, pulverized, and sieved.
Freeze-Drying (Lyophilization) Method
This protocol provides a detailed procedure for preparing complexes via freeze-drying.[5][6][17]
-
Solution Preparation: Dissolve accurately weighed amounts of piroxicam and betadex (e.g., 1:2.5 molar ratio) in an aqueous solution, often with the aid of a small amount of ammonium (B1175870) hydroxide (B78521) to facilitate the dissolution of piroxicam.[5][6] The solution can be heated (e.g., to 70-75 °C) to ensure complete dissolution.[6][17]
-
Freezing: The aqueous solution is then rapidly frozen. This can be achieved by placing the solution in a freeze-dryer pre-cooled to a low temperature (e.g., -40 °C).[6][17]
-
Primary Drying (Sublimation): The frozen product is subjected to a primary drying phase under a high vacuum. The shelf temperature is gradually increased (e.g., to 50-60 °C) to facilitate the sublimation of water.[5]
-
Secondary Drying: A secondary drying phase at the same or a slightly higher temperature is carried out to remove any residual bound water.[5]
-
Collection: The resulting lyophilized powder is collected and stored in a desiccator.
Visualizing Experimental Workflows
Logical Relationship of Preparation Methods
Caption: Relationship between preparation methods and desired outcomes.
General Experimental Workflow for Piroxicam-Betadex Complexation
Caption: General workflow for preparing piroxicam-betadex complexes.
Signaling Pathway for Enhanced Solubility
Caption: Mechanism of solubility enhancement via complexation.
References
- 1. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Piroxicam betadex? [synapse.patsnap.com]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. scispace.com [scispace.com]
- 5. ES2286177T3 - PROCEDURE FOR THE PREPARATION OF PIROXICAM: BETACICLODEXTRINE INCLUSION COMPOUNDS. - Google Patents [patents.google.com]
- 6. EP1374906B1 - A process for the preparation of piroxicam: beta-cyclodextrin inclusion compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. EP0449167A1 - Process for preparing piroxicam/cyclodextrin complexes, the products obtained and their pharmaceutical compositions - Google Patents [patents.google.com]
- 9. HK1116054B - A process for the preparation of a piroxicam: betacyclodextrin inclusion compound - Google Patents [patents.google.com]
- 10. Understanding Surface Interaction and Inclusion Complexes between Piroxicam and Native or Crosslinked β-Cyclodextrins: The Role of Drug Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cyclolab.hu [cyclolab.hu]
- 13. Multicomponent complexes of piroxicam with cyclodextrins and hydroxypropyl methylcellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of the free/included piroxicam ratio in cyclodextrin complexes: comparison between UV spectrophotometry and differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. caribjscitech.com [caribjscitech.com]
- 16. researchgate.net [researchgate.net]
- 17. US7700579B2 - Process for the preparation of piroxicam: b-cyclodextrin inclusion compounds - Google Patents [patents.google.com]
Technical Support Center: Piroxicam-Betadex Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on mitigating the degradation of piroxicam-betadex during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of betadex in the piroxicam-betadex complex?
A1: Betadex (a type of cyclodextrin) is primarily used to form an inclusion complex with piroxicam (B610120). This complexation enhances the solubility, dissolution rate, and bioavailability of the poorly water-soluble piroxicam.[1] Furthermore, the betadex molecule encapsulates the piroxicam, offering a protective barrier against environmental factors such as light, heat, and moisture, thereby improving its stability and extending its shelf life.[1]
Q2: What are the main factors that can cause the degradation of piroxicam-betadex during storage?
A2: The primary factors that can lead to the degradation of piroxicam, and by extension the complex, are exposure to light (photodegradation), elevated temperatures (thermal degradation), and humidity.[1][2] The pH of the formulation also plays a critical role in the stability of piroxicam in aqueous solutions.[2][3]
Q3: How does pH affect the stability of piroxicam in aqueous solutions?
A3: The degradation of piroxicam in aqueous solutions is significantly influenced by pH.[2][3]
-
Thermal Degradation: The thermal degradation of piroxicam follows a bell-shaped curve with the maximum degradation rate observed around pH 6.0.[2][3]
-
Photodegradation: The photodegradation of piroxicam exhibits a U-shaped rate-pH profile, with increased degradation in both acidic (pH 2.0) and alkaline (pH > 8.0) conditions.[2][3]
Q4: What are the known degradation products of piroxicam?
A4: Under various stress conditions, piroxicam can decompose into several products. The most commonly identified degradation products are pyridine-2-amine and 2-methyl-2,3-dihydro-4H-1λ6,2-benzotiazin-1,1,4-trione.[4][5]
Q5: Does the inclusion of betadex completely prevent the degradation of piroxicam?
A5: While betadex significantly enhances the stability of piroxicam, it may not completely prevent its degradation, especially under harsh conditions. The inclusion complex offers protection, particularly against photodegradation, but the extent of this protection can depend on the specific formulation and storage conditions.[6][7]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected loss of potency in a stored piroxicam-betadex sample. | 1. Improper Storage Conditions: Exposure to light, high temperatures, or humidity. 2. Inappropriate pH of the Formulation (if in solution): pH values around 6.0 can accelerate thermal degradation. | 1. Review storage conditions. Store samples in well-closed containers, protected from light, and at controlled room temperature or as specified. 2. If in solution, measure the pH and adjust to a range where piroxicam is more stable (e.g., pH 4-5 or pH 7-8 for thermal stability, avoiding highly acidic or alkaline conditions for photostability). |
| Appearance of unknown peaks during chromatographic analysis (e.g., HPLC). | Degradation of Piroxicam: The new peaks likely correspond to degradation products. | 1. Characterize the degradation products using techniques like mass spectrometry (MS) to confirm their identity. 2. Compare the chromatogram with forced degradation studies to identify potential degradants. 3. Implement stricter control over storage conditions to minimize further degradation. |
| Discoloration or change in the physical appearance of the sample. | Significant Degradation: Physical changes often indicate a substantial level of chemical degradation. | 1. Discontinue the use of the affected batch for experimental purposes. 2. Conduct a thorough investigation of the storage history of the sample. 3. Perform analytical testing to quantify the extent of degradation. |
Quantitative Data on Piroxicam Degradation
The following table summarizes the apparent first-order rate constants for the photochemical and thermal degradation of piroxicam in aqueous solutions at different pH values.
| pH | Photochemical Degradation Rate Constant (k x 10⁻³ min⁻¹) | Thermal Degradation Rate Constant (k x 10⁻³ min⁻¹) at 100°C |
| 2.0 | 10.01 | 1.25 |
| 4.0 | 3.84 | 2.55 |
| 6.0 | 2.04 | 3.06 |
| 8.0 | 2.95 | 2.18 |
| 10.0 | 6.21 | 1.44 |
| 12.0 | 8.52 | 0.86 |
Data extracted from Aminuddin, M., et al. (2009). Photo- and Thermal Degradation of Piroxicam in Aqueous Solution. Indian Journal of Pharmaceutical Sciences, 71(3), 280–285.[2]
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for Piroxicam-Betadex
This protocol outlines a general method for the quantitative analysis of piroxicam-betadex and its degradation products.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous phosphate (B84403) buffer and methanol (B129727) (e.g., 60:40 v/v). The pH of the buffer should be optimized for separation (e.g., pH 7.8).[8]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 254 nm.[8]
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of piroxicam reference standard in the mobile phase. Prepare working standards by serial dilution to create a calibration curve (e.g., 5-20 µg/mL).[8]
-
Sample Solution: Accurately weigh and dissolve the piroxicam-betadex sample in the mobile phase to achieve a theoretical piroxicam concentration within the calibration range.
-
-
Forced Degradation Studies (for method validation):
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified period.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).
-
Photodegradation: Expose the sample solution to UV light (e.g., 254 nm) or sunlight.[6]
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the piroxicam peak based on the retention time of the standard.
-
Quantify the amount of piroxicam in the sample using the calibration curve.
-
Degradation products will appear as separate peaks, and their percentage can be calculated based on the peak area relative to the total peak area.
-
Visualizations
Piroxicam Degradation Pathway
Caption: Major degradation pathways of piroxicam.
Experimental Workflow for Stability Testing
Caption: General workflow for a stability study.
Troubleshooting Logic for Piroxicam-Betadex Degradation
Caption: Decision tree for troubleshooting degradation issues.
References
- 1. What is the mechanism of Piroxicam betadex? [synapse.patsnap.com]
- 2. Photo- and Thermal Degradation of Piroxicam in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Piroxicam and Degradation Products in Drugs by TLC | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of piroxicam in a new formulation (piroxicam-beta-cyclodextrin) by derivative UV spectrophotometric method and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Analytical Methods for Piroxicam Betadex Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of analytical methods for piroxicam (B610120) betadex impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of piroxicam that I should be aware of when analyzing piroxicam betadex?
A1: The primary impurities of concern are those related to the piroxicam active pharmaceutical ingredient (API) itself. These can be process-related impurities from synthesis or degradation products. The United States Pharmacopeia (USP) lists specific related compounds. The main impurities to monitor include:
-
Piroxicam Related Compound A (2-Aminopyridine): A known starting material and potential degradation product.[1]
-
Piroxicam Related Compound B (N-Desmethyl Piroxicam): A process-related impurity.[2][3][4]
-
Other Degradation Products: Piroxicam can degrade under various conditions such as hydrolysis, oxidation, and photolysis.[5] The presence of betadex may influence the rate of degradation but does not typically introduce new, unique impurities.
Q2: Does the betadex in the formulation interfere with the analysis of piroxicam impurities?
A2: Betadex is a large, cyclic oligosaccharide and is generally not UV active at the wavelengths used to detect piroxicam and its impurities.[6] Therefore, it does not directly interfere with spectrophotometric or UV-based HPLC detection. However, it can influence the analysis in other ways:
-
Solubility: The piroxicam-betadex complex enhances the aqueous solubility of piroxicam, which can be advantageous for sample preparation.[7]
-
Chromatography: In reversed-phase HPLC, the highly polar betadex will elute very early in the chromatogram, typically in the void volume, and should not interfere with the retention times of piroxicam and its less polar impurities. It is crucial to ensure complete dissolution of the complex during sample preparation to get accurate and reproducible results.
Q3: What are the key considerations for developing a stability-indicating HPLC method for this compound?
A3: A stability-indicating method must be able to separate the active ingredient from its degradation products and any process-related impurities. Key considerations include:
-
Forced Degradation Studies: Subjecting this compound to stress conditions (acid, base, oxidation, heat, and light) is essential to generate potential degradation products.[5]
-
Column Selection: A C18 column is commonly used for the analysis of piroxicam and its impurities.
-
Mobile Phase Optimization: The mobile phase composition, including the organic modifier, pH, and buffer strength, should be optimized to achieve adequate resolution between piroxicam and all potential impurities.
-
Detector Wavelength: The UV detection wavelength should be selected to provide good sensitivity for both piroxicam and its impurities.
-
Peak Purity Analysis: Using a photodiode array (PDA) detector to assess peak purity is crucial to ensure that the piroxicam peak is free from any co-eluting impurities.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions with the column stationary phase.- Column overload.- Dead volume in the HPLC system. | - Use a mobile phase with an appropriate pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.- Check and tighten all fittings, and use tubing with a smaller internal diameter where possible. |
| Poor Resolution | - Inappropriate mobile phase composition.- Column degradation.- Flow rate is too high. | - Optimize the mobile phase by adjusting the organic-to-aqueous ratio or changing the organic solvent.- Replace the column with a new one of the same type.- Reduce the flow rate to improve separation efficiency. |
| Baseline Drift | - Column temperature fluctuations.- Mobile phase is not properly mixed or degassed.- Contaminated detector flow cell. | - Use a column oven to maintain a constant temperature.- Ensure the mobile phase is thoroughly mixed and degassed before use.- Flush the flow cell with a strong solvent like isopropanol. |
| Ghost Peaks | - Contamination in the injection port or sample loop.- Impurities in the mobile phase or sample diluent.- Carryover from a previous injection. | - Clean the injection port and sample loop.- Use high-purity solvents for the mobile phase and sample preparation.- Inject a blank solvent after a high-concentration sample to check for carryover. |
Dissolution Testing Troubleshooting
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete Dissolution | - Inadequate sink conditions.- Formulation issues (e.g., cross-linking of gelatin capsules).- Trapped air bubbles on the dosage form. | - Increase the volume of the dissolution medium or add a surfactant (e.g., sodium lauryl sulfate) to improve solubility.- For gelatin capsules, consider using enzymes in the dissolution medium if cross-linking is suspected.- Use a validated method for de-aeration of the dissolution medium. |
| High Variability in Results | - Improper de-aeration of the dissolution medium.- Vibration of the dissolution apparatus.- Inconsistent sampling technique. | - Ensure consistent and effective de-aeration of the medium before each run.- Place the dissolution bath on a sturdy, level surface away from sources of vibration.- Standardize the sampling location and technique for all vessels. |
Quantitative Data
Table 1: HPLC Method Parameters for Piroxicam and Impurity Analysis
| Parameter | Method 1 (Gradient) | Method 2 (Isocratic) |
| Column | Ascentis® Express C18, 100 x 4.6 mm, 2.7 µm | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid and 0.35% ammonium (B1175870) hydroxide (B78521) in water | Methanol (B129727) |
| Mobile Phase B | Acetonitrile | Water (pH 3.2) |
| Gradient/Isocratic | Gradient | 55:45 (v/v) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | UV at 240 nm |
| Column Temperature | 30 °C | Ambient |
Table 2: Method Validation Data for Piroxicam and its Impurities
| Analyte | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) |
| Piroxicam | 1 - 200 | 4.2 | 12.9 |
| Impurity A | up to 12 | 0.4 | 1.3 |
| Impurity B | up to 12 | 0.37 | 1.1 |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound for Impurities (Gradient Method)
-
Mobile Phase Preparation:
-
Mobile Phase A: To 1000 mL of water, add 1 mL of formic acid and 3.5 mL of ammonium hydroxide. Mix well.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Piroxicam Standard: Accurately weigh and dissolve an appropriate amount of Piroxicam RS in methanol to obtain a concentration of 1.0 mg/mL.
-
Impurity A Standard: Prepare a solution of Piroxicam Related Compound A RS in methanol at a concentration of 10 µg/mL.
-
Impurity B Standard: Prepare a solution of Piroxicam Related Compound B RS in methanol at a concentration of 10 µg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh a portion of the contents of this compound capsules equivalent to 20 mg of piroxicam and transfer to a 20 mL volumetric flask.
-
Add approximately 15 mL of methanol and sonicate for 5 minutes to dissolve.
-
Dilute to volume with methanol and mix well.
-
Centrifuge a portion of the solution and use the clear supernatant for analysis.
-
-
Chromatographic Conditions:
-
Use the parameters outlined in Table 1, Method 1.
-
-
Analysis:
-
Inject the blank (methanol), standard solutions, and sample solution into the chromatograph.
-
Identify the peaks of impurities in the sample solution by comparing their retention times with those of the standards.
-
Calculate the percentage of each impurity in the sample.
-
Visualizations
Caption: Experimental workflow for the analysis of this compound impurities.
References
- 1. Piroxicam Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. veeprho.com [veeprho.com]
- 4. Piroxicam Related Compound B USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 5. Forced and long-term degradation assays of tenoxicam, piroxicam and meloxicam in river water. Degradation products and adsorption to sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of the free/included piroxicam ratio in cyclodextrin complexes: comparison between UV spectrophotometry and differential scanning calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
Technical Support Center: Piroxicam-Betadex Inclusion Complexation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the inclusion complexation of piroxicam (B610120) with betadex.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and characterization of piroxicam-betadex inclusion complexes.
Preparation Methods
1. Kneading Method
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Sticky or unmanageable mass during kneading. | - Over-wetting with the kneading solvent.- Inadequate mixing of powders before solvent addition. | - Gradually add the solvent drop-wise while continuously kneading.- Ensure a homogenous mixture of piroxicam and betadex before adding the solvent. |
| Product appears non-homogenous after drying. | - Insufficient kneading time.- Uneven distribution of the solvent. | - Increase the kneading time to ensure thorough interaction between the components.- Use a suitable mixing technique to ensure even solvent distribution. |
| Low complexation efficiency. | - Inappropriate molar ratio of piroxicam to betadex.- Insufficient kneading. | - Optimize the molar ratio; a 1:1 or 1:2.5 ratio is commonly used.- Ensure vigorous and consistent kneading for the recommended duration. |
2. Solvent Evaporation Method
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oily film or sticky residue instead of a dry powder. | - Incomplete removal of the solvent. | - Extend the drying time or use a higher temperature (ensure it is below the degradation temperature of piroxicam and betadex).- Utilize a rotary evaporator for more efficient solvent removal. |
| Formation of large crystals. | - Slow evaporation rate. | - Increase the evaporation rate by using a rotary evaporator or applying a vacuum. |
| Low drug content in the final product. | - Precipitation of the drug or cyclodextrin (B1172386) during solvent evaporation. | - Ensure both components are fully dissolved in the chosen solvent before starting the evaporation process.- Consider using a co-solvent system to maintain solubility. |
3. Wet Granulation Method
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Granules are too hard or too soft. | - Incorrect amount of binder solution.- Over- or under-mixing after binder addition. | - Optimize the volume of the binder solution.- Adjust the mixing time to achieve the desired granule consistency. |
| High friability of granules. | - Insufficient binder concentration.- Inadequate compression force during tableting (if applicable). | - Increase the concentration of the binder in the granulating fluid.- Optimize the compression force if preparing tablets from the granules. |
| Poor flowability of granules. | - Irregular granule size and shape. | - Optimize the granulation process to produce more uniform and spherical granules.- Incorporate a glidant in the formulation. |
4. Co-grinding Method
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent particle size reduction. | - Inadequate grinding time or intensity.- Inappropriate ball-to-powder ratio in a ball mill. | - Optimize the grinding duration and speed.- Adjust the ball-to-powder ratio for efficient grinding. |
| Amorphous form reverts to crystalline form over time. | - Instability of the amorphous state. | - Store the product in a desiccator to prevent moisture-induced crystallization.- Consider the addition of a stabilizing agent. |
| Contamination from grinding media. | - Abrasion of the grinding balls and jar. | - Use high-quality, resistant grinding media (e.g., zirconia, tungsten carbide).- Minimize grinding time to what is necessary for complexation. |
Characterization Techniques
1. Differential Scanning Calorimetry (DSC)
| Problem | Observation in DSC Thermogram | Possible Cause & Solution |
| Incomplete Complexation | A distinct endothermic peak corresponding to the melting point of pure piroxicam is still visible. | Cause: Not all piroxicam molecules have been included in the betadex cavity.Solution: Re-evaluate the preparation method. Consider increasing the molar ratio of betadex, extending the reaction time (kneading, grinding), or using a more efficient solvent system. |
| Broadening of the Piroxicam Peak | The endothermic peak of piroxicam is present but appears broader and at a slightly lower temperature. | Cause: This may indicate a partial complexation or a physical mixture rather than a true inclusion complex.Solution: Optimize the preparation method to favor the formation of a true inclusion complex. |
| No Piroxicam Peak | The characteristic melting peak of piroxicam is absent. | Cause: This is indicative of successful inclusion complexation, where the drug is molecularly dispersed within the cyclodextrin cavity.Solution: This is the desired outcome. Confirm with other characterization techniques like XRD and FTIR. |
2. Fourier-Transform Infrared Spectroscopy (FTIR)
| Problem | Observation in FTIR Spectrum | Possible Cause & Solution |
| Unclear Evidence of Interaction | The spectrum of the complex appears as a simple superposition of the spectra of piroxicam and betadex. | Cause: Lack of significant interaction between the host and guest molecules, suggesting a physical mixture.Solution: The preparation method may not be effective. Try a different method (e.g., solvent-based methods often lead to better interaction than simple physical mixing). |
| Peak Shifts and Intensity Changes are Observed | Characteristic peaks of piroxicam (e.g., C=O stretching, N-H stretching) show shifts to different wavenumbers or changes in intensity. | Cause: These changes are indicative of the formation of an inclusion complex due to the altered chemical environment of the piroxicam molecule inside the betadex cavity.Solution: This is a positive indication of successful complexation. |
3. X-ray Diffraction (XRD)
| Problem | Observation in XRD Pattern | Possible Cause & Solution |
| Persistence of Piroxicam Crystalline Peaks | Sharp, characteristic diffraction peaks of crystalline piroxicam are present in the pattern of the complex. | Cause: Incomplete amorphization and complexation. The sample contains a physical mixture of crystalline piroxicam and the complex.Solution: Optimize the preparation method. Grinding-based methods are particularly effective at reducing crystallinity. |
| A "Halo" Pattern is Observed | The diffraction pattern shows a diffuse, broad "halo" with the absence or significant reduction of sharp peaks. | Cause: This indicates that the crystalline structure of piroxicam has been lost, and the drug is in an amorphous state, which is typical for successful inclusion complexes.Solution: This is the desired outcome for enhanced solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of piroxicam to betadex?
The optimal molar ratio can depend on the preparation method and the desired properties of the final product. However, studies have shown that a molar ratio of 1:2.5 (piroxicam:betadex) often provides a good balance of complexation efficiency and solubility enhancement. Ratios of 1:1 and 1:2 have also been commonly investigated and shown to be effective.
Q2: How can I confirm the formation of an inclusion complex?
A combination of analytical techniques is recommended for confirmation. A significant decrease or disappearance of the piroxicam melting peak in DSC, changes in the vibrational bands of piroxicam in FTIR, and the loss of drug crystallinity in XRD patterns are strong indicators of successful inclusion complex formation.
Q3: Which preparation method is the most effective for enhancing the dissolution rate?
The effectiveness of the preparation method can vary. However, methods that involve a solvent phase, such as the solvent evaporation and kneading methods, often lead to a higher degree of complexation and, consequently, a greater enhancement in dissolution rate compared to simple physical mixtures or co-grinding. The kneading method, in particular, has been shown to be very effective in increasing the dissolution rate of piroxicam.
Q4: Can ternary agents be used to improve complexation efficiency?
Yes, the addition of ternary agents, such as hydrophilic polymers (e.g., PVP, HPMC) or amino acids, can enhance the complexation efficiency and further improve the solubility and dissolution rate of the piroxicam-betadex complex.
Q5: What is the mechanism behind the enhanced solubility of the complex?
The enhanced solubility is attributed to the encapsulation of the hydrophobic piroxicam molecule within the hydrophobic cavity of the betadex molecule. The hydrophilic exterior of the betadex then interacts with water, effectively solubilizing the otherwise poorly soluble piroxicam. This process also leads to a reduction in the crystallinity of piroxicam, further contributing to its increased dissolution rate.
Data Presentation
Table 1: Comparison of Piroxicam Solubility and Dissolution Rate Enhancement by Different Complexation Methods
| Preparation Method | Piroxicam:Betadex Molar Ratio | Solvent(s) Used | Key Finding | Reference |
| Kneading | 1:1 | Water-Methanol | Showed a significant increase in dissolution rate compared to the pure drug. | |
| Solvent Evaporation | 1:1 | Methanol | Resulted in a marked improvement in the dissolution profile of piroxicam. | |
| Co-grinding | 1:1 | - | Increased the dissolution rate, attributed to the amorphization of the drug. | |
| Wet Granulation | 1:1.5 | Water | Confirmed the formation of the complex and an increase in solubility with a higher concentration of betadex. | |
| Supercritical CO₂ | 1.84:1 (CD:PX) | Supercritical CO₂ | Achieved a high reaction yield (95%) of the inclusion complex under optimized conditions. |
Table 2: Influence of Piroxicam:Betadex Molar Ratio on Pharmacokinetic Parameters
| Molar Ratio (Piroxicam:Betadex) | Cmax (µg/mL) | Tmax (hours) | Key Observation | Reference |
| Piroxicam alone | 11 ± 1.7 | 2 | Baseline | |
| 1:1 | 13.3 ± 6.17 | 0.5 | Increased Cmax and significantly shorter Tmax. | |
| 1:2.5 | 17 ± 2.03 | 0.5 | Further increase in Cmax with a rapid absorption rate. | |
| 1:3 | - | - | Cmax started to decline at this ratio. |
Experimental Protocols
1. Kneading Method
-
Accurately weigh piroxicam and betadex in the desired molar ratio (e.g., 1:1).
-
Thoroughly mix the powders in a mortar.
-
Add a suitable solvent (e.g., a water-methanol mixture) dropwise to the powder mixture while continuously triturating with a pestle.
-
Continue kneading for a specified period (e.g., 30-60 minutes) until a homogenous, paste-like mass is formed.
-
Dry the resulting mass in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.
2. Solvent Evaporation Method
-
Dissolve the accurately weighed piroxicam and betadex in a suitable solvent (e.g., methanol) in a flask.
-
Ensure complete dissolution of both components, using sonication if necessary.
-
Evaporate the solvent using a rotary evaporator under reduced pressure and at a controlled temperature.
-
Continue the evaporation until a thin, dry film is formed on the inner surface of the flask.
-
Scrape the dried product from the flask and store it in a desiccator.
3. Co-grinding Method
-
Place the accurately weighed piroxicam and betadex in the desired molar ratio into a high-energy ball mill.
-
Add the grinding media (e.g., zirconia balls) at an appropriate ball-to-powder ratio.
-
Grind the mixture at a specified speed and for a predetermined duration.
-
After grinding, separate the product from the grinding media.
-
Store the resulting powder in a tightly sealed container, preferably in a desiccator.
Visualizations
Caption: Experimental workflow for the preparation, characterization, and optimization of piroxicam-betadex inclusion complexes.
Caption: A logical flowchart for troubleshooting common issues during piroxicam-betadex complexation experiments.
Technical Support Center: Piroxicam-Betadex Powder Flowability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the poor flowability of piroxicam-betadex powder during experiments and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is piroxicam-betadex and why is its flowability important?
A1: Piroxicam-betadex is an inclusion complex of piroxicam (B610120), a non-steroidal anti-inflammatory drug (NSAID), with betadex (beta-cyclodextrin). This complexation enhances the solubility and dissolution rate of the poorly water-soluble piroxicam, which can lead to faster absorption and onset of action.[1] Good powder flowability is crucial in pharmaceutical manufacturing to ensure uniform mixing, consistent die filling for accurate tablet weight, and to prevent processing issues like machine downtime.[2]
Q2: What are the common causes of poor piroxicam-betadex powder flowability?
A2: Poor flowability of piroxicam-betadex powder can be attributed to several factors, including:
-
Particle Size and Shape: Fine or irregular-shaped particles tend to be more cohesive and exhibit poor flow.
-
Moisture Content: High moisture levels can lead to the formation of liquid bridges between particles, increasing cohesiveness and hindering flow.[3]
-
Electrostatic Charges: Powders can develop static charges during handling, leading to particle repulsion or adhesion to equipment surfaces, which disrupts flow.
-
Cohesiveness: Piroxicam itself has poor flow properties, and while complexation with betadex can improve some characteristics, the resulting powder can still be cohesive.[4]
Q3: What are the key parameters used to assess powder flowability?
A3: The most common parameters to evaluate powder flowability are:
-
Angle of Repose (θ): The angle of a conical pile formed by the powder. A lower angle indicates better flowability.
-
Carr's Compressibility Index (CI): A measure of the powder's compressibility. Lower values suggest better flow.
-
Hausner Ratio (HR): The ratio of tapped density to bulk density. A value closer to 1 indicates better flowability.
Q4: How can the flowability of piroxicam-betadex powder be improved?
A4: Several strategies can be employed to enhance the flowability of piroxicam-betadex powder:
-
Granulation: Wet or dry granulation can increase particle size and create more spherical granules, which generally improves flow.[5][6]
-
Use of Excipients: Incorporating glidants (e.g., colloidal silicon dioxide) and lubricants (e.g., magnesium stearate) can reduce interparticle friction and improve flow.[7]
-
Control of Moisture Content: Maintaining an optimal moisture level is critical, as excessive moisture can increase cohesiveness.[3]
-
Equipment Design: Utilizing hoppers with steep angles and vibratory feeders can help prevent flow obstructions like arching and rat-holing.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter.
Issue 1: Powder is clumping and sticking in the hopper.
-
Question: My piroxicam-betadex powder is adhering to the hopper walls and forming clumps, leading to inconsistent flow. What should I do?
-
Answer: This issue, known as "arching" or "bridging," is often due to excessive moisture or cohesive forces.
-
Immediate Action: Gently tap the sides of the hopper to dislodge the powder.
-
Troubleshooting Steps:
-
Assess Moisture Content: Determine the moisture content of your powder. If it is high, consider a drying step.
-
Incorporate a Glidant: Add a glidant like colloidal silicon dioxide (e.g., 0.25-2% w/w) to your formulation to reduce interparticle friction.
-
Optimize Hopper Design: If possible, use a hopper with a steeper wall angle and a larger outlet to promote mass flow.
-
Consider Granulation: If the issue persists, granulating the powder will increase particle size and reduce cohesiveness.
-
-
Issue 2: Tablet weight uniformity is poor.
-
Question: I am experiencing significant weight variation in the tablets produced from my piroxicam-betadex formulation. Could this be related to flowability?
-
Answer: Yes, poor powder flow is a primary cause of tablet weight variation due to inconsistent die filling.
-
Troubleshooting Steps:
-
Characterize Powder Flow: Measure the Angle of Repose, Carr's Index, and Hausner Ratio of your powder blend (see Experimental Protocols below). This will quantify the flowability issue.
-
Improve Flow Properties:
-
If the Angle of Repose is > 40°, Carr's Index is > 25%, or Hausner Ratio is > 1.34, your powder has poor flow.
-
Implement strategies to improve flow, such as adding glidants (e.g., talc, colloidal silicon dioxide) or lubricants (e.g., magnesium stearate).[2][7]
-
Consider optimizing the particle size distribution through granulation.
-
-
Adjust Machine Settings: Increase the speed of the feeder to ensure a more consistent powder supply to the dies.
-
-
Issue 3: Powder blend is segregating during handling.
-
Question: I've noticed that my piroxicam-betadex powder blend is not uniform, with finer particles separating from coarser ones. How can I prevent this?
-
Answer: Segregation can occur due to differences in particle size, shape, and density of the components in your blend.
-
Troubleshooting Steps:
-
Particle Size Matching: Whenever possible, use excipients with a particle size distribution similar to that of your piroxicam-betadex.
-
Granulation: Granulating the entire blend will lock the components together in larger agglomerates, preventing segregation.
-
Minimize Handling: Reduce the number of transfer steps and the distance the powder has to travel to minimize opportunities for segregation.
-
Use a Suitable Blender: Employ a blender that minimizes segregation, such as a V-blender or a bin blender.
-
-
Data Presentation
The following tables summarize quantitative data from formulation studies on piroxicam and piroxicam-betadex, illustrating the impact of formulation strategies on flowability.
Table 1: Micromeritic Properties of Piroxicam Dispersible Tablet Formulations
| Formulation Code | Bulk Density (g/cm³) | Tapped Density (g/cm³) | Carr's Index (%) | Hausner's Ratio |
| F1 | 0.425 | 0.464 | 8.60 | 1.094 |
| F2 | 0.416 | 0.459 | 9.36 | 1.103 |
| F3 | 0.421 | 0.460 | 8.47 | 1.092 |
| F4 | 0.429 | 0.473 | 9.28 | 1.102 |
| F5 | 0.431 | 0.482 | 10.58 | 1.118 |
| F6 | 0.419 | 0.463 | 9.50 | 1.105 |
Data adapted from a study on piroxicam dispersible tablets prepared by direct compression with various superdisintegrants.[2] These values indicate excellent to good flow properties.
Table 2: Physicochemical Properties of Piroxicam-Betadex Granules
| Property | Result |
| Bulk Density (g/mL) | 0.52 |
| Tapped Density (g/mL) | 0.60 |
| Hausner's Ratio | 1.15 |
| Carr's Index (%) | 13.33 |
| Angle of Repose (°) | 28.4 |
Data from a study on piroxicam-betadex (1:1.5 ratio) prepared by wet granulation.[5] These results indicate good flow properties.
Experimental Protocols
Determination of Angle of Repose (Fixed Funnel Method)
-
Objective: To measure the angle of the conical pile formed by the powder, which is an indicator of its cohesiveness and flowability.
-
Apparatus: Funnel, stand, flat horizontal surface, ruler.
-
Procedure:
-
Secure the funnel to the stand at a fixed height above the flat surface.
-
Carefully pour the piroxicam-betadex powder through the funnel until the apex of the conical pile just touches the tip of the funnel.
-
Measure the height (h) of the powder cone.
-
Measure the radius (r) of the base of the powder cone.
-
Calculate the Angle of Repose (θ) using the formula: θ = tan⁻¹(h/r).
-
-
Interpretation of Results:
-
≤ 30°: Excellent flow
-
31-35°: Good flow
-
36-40°: Fair flow
-
41-45°: Passable flow
-
46-55°: Poor flow
-
55°: Very poor flow
-
Determination of Bulk Density and Tapped Density
-
Objective: To measure the bulk and tapped densities of the powder, which are used to calculate Carr's Index and Hausner Ratio.
-
Apparatus: Graduated cylinder, tapping density tester.
-
Procedure:
-
Weigh a specific amount of piroxicam-betadex powder (e.g., 50 g).
-
Gently pour the powder into a clean, dry graduated cylinder.
-
Record the volume of the powder. This is the bulk volume (Vb).
-
Calculate the bulk density (ρb) using the formula: ρb = mass / Vb.
-
Place the graduated cylinder in the tapping density tester.
-
Operate the tester for a specified number of taps (B36270) (e.g., 500 taps).
-
Record the new volume. This is the tapped volume (Vt).
-
Calculate the tapped density (ρt) using the formula: ρt = mass / Vt.
-
Calculation of Carr's Index and Hausner Ratio
-
Objective: To use the bulk and tapped density values to determine the flowability of the powder.
-
Formulas:
-
Carr's Index (%) = [(ρt - ρb) / ρt] x 100
-
Hausner Ratio = ρt / ρb
-
-
Interpretation of Results:
| Flow Character | Carr's Index (%) | Hausner Ratio |
| Excellent | ≤ 10 | 1.00 - 1.11 |
| Good | 11 - 15 | 1.12 - 1.18 |
| Fair | 16 - 20 | 1.19 - 1.25 |
| Passable | 21 - 25 | 1.26 - 1.34 |
| Poor | 26 - 31 | 1.35 - 1.45 |
| Very Poor | 32 - 37 | 1.46 - 1.59 |
| Extremely Poor | > 38 | > 1.60 |
Visualizations
Caption: Troubleshooting workflow for poor piroxicam-betadex powder flowability.
Caption: Key factors contributing to poor powder flowability and corresponding solutions.
References
- 1. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchps.com [jchps.com]
- 3. stxip.org [stxip.org]
- 4. Preparation and characterization of microparticles of piroxicam by spray drying and spray chilling methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caribjscitech.com [caribjscitech.com]
- 6. Effects of granulation process variables on the physical properties of dosage forms by combination of experimental design and principal component analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
Technical Support Center: Optimization of Piroxicam Betadex for Improved Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimization of piroxicam (B610120) betadex to enhance its oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which betadex (β-cyclodextrin) improves the oral bioavailability of piroxicam?
A1: The primary mechanism is the formation of an inclusion complex where the hydrophobic piroxicam molecule is encapsulated within the hydrophobic cavity of the toroidal β-cyclodextrin structure.[1][2] This complexation enhances the aqueous solubility and dissolution rate of piroxicam, which is a poorly water-soluble drug (BCS Class II).[1][3][4] The increased dissolution rate in the gastrointestinal tract leads to faster and more efficient absorption into the systemic circulation, thereby improving oral bioavailability.[1][5] Additionally, complexation can reduce the direct contact of piroxicam with the gastric mucosa, potentially lowering the risk of gastrointestinal side effects.[1][6][7]
Q2: What are the most common methods for preparing piroxicam-betadex inclusion complexes?
A2: Several methods are employed to prepare piroxicam-betadex inclusion complexes. The choice of method can significantly impact the physicochemical properties and dissolution rate of the final product.[8][9] Common methods include:
-
Kneading Method: A paste is formed by mixing piroxicam and betadex with a small amount of a hydroalcoholic solution, which is then dried and sieved.[8][10]
-
Solvent Evaporation Method: Piroxicam and betadex are dissolved in a suitable solvent, which is then evaporated to obtain the complex.[8][11]
-
Co-precipitation: An aqueous solution of betadex is added to a solution of piroxicam in an organic solvent, leading to the precipitation of the complex.[10]
-
Freeze-Drying (Lyophilization): An aqueous solution containing both piroxicam and betadex is frozen and then dried under vacuum. This method often yields highly porous and rapidly dissolving powders.[12][13]
-
Spray-Drying: A solution of piroxicam and betadex is atomized into a hot gas stream, resulting in the rapid formation of a dry powder.[14]
-
Co-grinding: Piroxicam and betadex are ground together in a high-energy mill.[14]
Q3: How can I confirm the successful formation of a piroxicam-betadex inclusion complex?
A3: The formation of an inclusion complex can be confirmed using various analytical techniques that probe the changes in the physicochemical properties of piroxicam upon complexation. These include:
-
Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting endotherm of piroxicam indicates its inclusion within the cyclodextrin (B1172386) cavity.[12][15]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the characteristic vibrational bands of piroxicam, such as the stretching vibrations of C=O and S=O groups, can suggest complex formation.[8][15]
-
X-ray Powder Diffraction (XRPD): A change from a crystalline pattern for the pure drug and physical mixture to a more amorphous or different crystalline pattern for the complex is indicative of inclusion.[10][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons of both piroxicam and the inner cavity of betadex provide strong evidence of inclusion complexation.[2][13]
Q4: What is the optimal molar ratio of piroxicam to betadex for enhancing bioavailability?
A4: The most commonly reported molar ratio for piroxicam to β-cyclodextrin is 1:2.5.[5] However, 1:1 and 1:2 molar ratios have also been investigated and shown to improve solubility and dissolution.[8][12] The optimal ratio can depend on the preparation method and the desired final formulation characteristics. Phase solubility studies are typically conducted to determine the stoichiometry of the complex and the apparent stability constant.[12]
Troubleshooting Guides
Issue 1: Low In Vitro Dissolution Rate of the Piroxicam-Betadex Complex
| Possible Cause | Troubleshooting Step |
| Incomplete complex formation. | Confirm complex formation using analytical techniques like DSC, FTIR, or XRPD. If incomplete, optimize the preparation method (e.g., increase kneading time, use a different solvent system for evaporation). |
| Suboptimal preparation method. | The chosen preparation method significantly impacts dissolution.[9] Freeze-drying and spray-drying generally produce complexes with faster dissolution rates compared to physical mixtures or co-grinding.[12] Consider switching to a more effective method. |
| Incorrect molar ratio. | While a 1:2.5 ratio is common, the optimal ratio can vary.[5] Perform phase solubility studies to determine the ideal stoichiometry for your system. |
| Particle size and aggregation. | Large particle size or aggregation of the complex powder can reduce the effective surface area for dissolution. Ensure the final product is properly sieved and de-aggregated. |
| Inappropriate dissolution medium. | Ensure the pH and composition of the dissolution medium are appropriate for the intended application (e.g., simulated gastric fluid, simulated intestinal fluid). |
Issue 2: Inconsistent Bioavailability Results in Animal Studies
| Possible Cause | Troubleshooting Step |
| Variability in the solid-state form of the complex. | Different batches of the complex may have variations in their solid-state properties (amorphous vs. crystalline), which can affect dissolution and absorption.[16] Characterize each batch using techniques like XRPD to ensure consistency. |
| Food effect. | The presence of food can delay the absorption of piroxicam from the betadex complex.[17] Standardize the feeding conditions of the animals (e.g., fasted vs. fed state) across all study groups. |
| Inadequate formulation of the dosage form. | The excipients used in the final dosage form (e.g., tablets, capsules) can influence disintegration and dissolution. Optimize the formulation to ensure rapid release of the complex. |
| Inter-animal variability. | Biological variability is inherent in animal studies. Increase the number of animals per group to achieve statistically significant results. |
| Incorrect dosing or blood sampling times. | Piroxicam-betadex is absorbed rapidly.[5] Ensure the blood sampling schedule is frequent enough at early time points to accurately capture the peak plasma concentration (Cmax) and time to peak concentration (Tmax). |
Experimental Protocols
Protocol 1: Preparation of Piroxicam-Betadex Inclusion Complex by Kneading Method
-
Accurately weigh piroxicam and β-cyclodextrin in the desired molar ratio (e.g., 1:1 or 1:2.5).[8]
-
Triturate the powders in a mortar with a pestle to obtain a homogenous physical mixture.
-
Add a small volume of a suitable solvent (e.g., a water-methanol mixture) dropwise to the powder mixture while continuously kneading to form a thick, homogenous paste.
-
Continue kneading for a specified period (e.g., 60 minutes).
-
Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex in a mortar, and pass it through a sieve of appropriate mesh size to obtain a uniform powder.
-
Store the final product in a desiccator.
Protocol 2: In Vitro Dissolution Study
-
Apparatus: Use a USP standard dissolution apparatus (e.g., paddle type, USP Apparatus 2).[11]
-
Dissolution Medium: Prepare a suitable dissolution medium such as simulated gastric fluid (pH 1.2) or phosphate (B84403) buffer (pH 6.8).[4][18] The volume is typically 900 mL.
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5°C.
-
Agitation: Set the paddle speed to a specified rate (e.g., 50 or 100 rpm).[18]
-
Sample Introduction: Introduce a precisely weighed amount of the piroxicam-betadex complex (equivalent to a specific dose of piroxicam, e.g., 20 mg) into the dissolution vessel.
-
Sampling: Withdraw aliquots (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Sample Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Analysis: Filter the samples and analyze the concentration of dissolved piroxicam using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[18]
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Protocol 3: In Vivo Bioavailability Study in Rats
-
Animal Model: Use male Sprague-Dawley or Wistar rats.[11][16]
-
Acclimatization: Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (e.g., 12 hours) before drug administration, with free access to water.
-
Dosing: Administer the piroxicam-betadex formulation orally (e.g., by oral gavage) at a specified dose (e.g., 20 mg/kg of piroxicam).[11] The formulation is typically suspended in a vehicle like 1.0% hydroxypropylmethyl cellulose.[11] A control group receiving pure piroxicam should be included.
-
Blood Sampling: Collect blood samples (e.g., via the jugular vein or tail vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma, which is then stored at -70°C until analysis.
-
Plasma Analysis: Determine the concentration of piroxicam in the plasma samples using a validated HPLC method.[11]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Piroxicam Formulations in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | Relative Bioavailability (%) | Reference |
| Pure Piroxicam | 39 | 5.5 | 100 | [11] |
| Piroxicam-DMPG Solid Dispersion | 53 | 2.0 | - | [11] |
| Anhydrate Form I | - | - | 100 | [16] |
| Monohydrate Form | - | - | Lower than Anhydrate | [16] |
| Amorphous Solid Dispersion | - | - | Highest | [16] |
Table 2: In Vitro Dissolution of Piroxicam from Different Formulations
| Formulation | Preparation Method | Molar Ratio (Piroxicam:Betadex) | % Drug Released in 90 min | Reference |
| Pure Piroxicam | - | - | < 40% | |
| Piroxicam-Betadex Complex | Kneading | 1:1 | 98.7% | |
| Piroxicam-Betadex Complex | Freeze-Drying | 1:2.5 | Superior to other methods | [12] |
| Piroxicam-Betadex Complex | Co-grinding | - | - | [14] |
| Piroxicam-Betadex Complex | Spray-Drying | - | - | [14] |
Visualizations
References
- 1. What is the mechanism of Piroxicam betadex? [synapse.patsnap.com]
- 2. Understanding Surface Interaction and Inclusion Complexes between Piroxicam and Native or Crosslinked β-Cyclodextrins: The Role of Drug Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study of Formulation and Process Variables for Optimization of Piroxicam Nanosuspension Using 32 Factorial Design to Improve Solubility and In Vitro Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced bioavailability of piroxicam using Gelucire 44/14 and labrasol: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Enhanced Dissolution and Oral Bioavailability of Piroxicam Formulations: Modulating Effect of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 14. EP0449167A1 - Process for preparing piroxicam/cyclodextrin complexes, the products obtained and their pharmaceutical compositions - Google Patents [patents.google.com]
- 15. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 16. Solid-state dependent dissolution and oral bioavailability of piroxicam in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cyclolab.hu [cyclolab.hu]
- 18. ijbpas.com [ijbpas.com]
addressing batch-to-batch variability in piroxicam betadex synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of piroxicam-betadex. Our aim is to help address common challenges and sources of batch-to-batch variability encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of complexing piroxicam (B610120) with betadex?
A1: Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) with low aqueous solubility, which can lead to slow absorption and delayed onset of action.[1][2] Betadex, a type of cyclodextrin, has a hydrophobic inner cavity and a hydrophilic exterior.[3] By encapsulating the hydrophobic piroxicam molecule within its cavity to form an inclusion complex, betadex significantly enhances the solubility and dissolution rate of piroxicam in aqueous environments.[3][4] This improved solubility can lead to faster absorption, a quicker onset of therapeutic action, and potentially improved gastrointestinal tolerance by reducing direct contact of crystalline piroxicam with the gastric mucosa.[4][5][6]
Q2: What are the most common methods for preparing piroxicam-betadex inclusion complexes?
A2: Several methods are employed for the synthesis of piroxicam-betadex complexes. The choice of method can significantly impact the physicochemical properties of the final product. Common methods include:
-
Kneading: This involves mixing piroxicam and betadex with a small amount of a solvent to form a paste, which is then dried.[7]
-
Co-precipitation: Piroxicam and betadex are dissolved in a solvent, and the complex is then precipitated by changing the conditions (e.g., temperature, adding a non-solvent).[8]
-
Solvent Evaporation: The components are dissolved in a common solvent, which is then evaporated to obtain the solid complex.[7]
-
Freeze-Drying (Lyophilization): An aqueous solution of piroxicam and betadex is frozen and then dried under vacuum, which can produce a highly porous and amorphous product.[9]
-
Spray-Drying: A solution of the components is atomized into a hot gas stream, leading to rapid solvent evaporation and formation of a powdered complex. This method is suitable for industrial scale-up.[1]
-
Supercritical Fluid Technology: Using supercritical carbon dioxide as a solvent alternative can also be employed for complex formation.[9][10]
Q3: How can I confirm the successful formation of the piroxicam-betadex inclusion complex?
A3: The formation of a true inclusion complex, as opposed to a simple physical mixture, can be confirmed using several analytical techniques:
-
Differential Scanning Calorimetry (DSC): In a DSC thermogram of a successful complex, the endothermic melting peak of crystalline piroxicam (around 198-200°C) will be absent or significantly shifted, indicating the drug is encapsulated within the betadex cavity.[9][11]
-
X-ray Powder Diffraction (XRPD): The diffraction pattern of the complex will be distinctly different from the patterns of the individual components or their physical mixture. A successful complex often shows a more amorphous or "halo" pattern, with a reduction in the intensity of sharp peaks characteristic of crystalline piroxicam.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational bands of piroxicam upon complexation, such as shifts or changes in intensity, can indicate the formation of the inclusion complex.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide direct evidence of inclusion by showing changes in the chemical shifts of both piroxicam and betadex protons.[12][13]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Low Yield of Piroxicam-Betadex Complex | 1. Incomplete reaction: Insufficient mixing time or energy. 2. Suboptimal solvent system: The chosen solvent may not effectively dissolve both components for interaction. 3. Loss during processing: Product loss during filtration, drying, or transfer steps. 4. Incorrect stoichiometry: The molar ratio of piroxicam to betadex may not be optimal for the chosen method. | 1. Increase mixing time or energy: For methods like kneading or co-grinding, extend the processing time. For solution-based methods, ensure vigorous and prolonged stirring. 2. Optimize the solvent: Test different solvents or co-solvent systems. For example, the use of aqueous ammonia (B1221849) or ethanol-water mixtures can influence complexation efficiency.[14] 3. Refine recovery steps: Ensure efficient recovery of the product from the reaction mixture and minimize handling losses. 4. Adjust molar ratio: While a 1:1 molar ratio is common, a 1:2.5 ratio of piroxicam to betadex has also been shown to be effective, particularly for enhancing dissolution.[1][9] Experiment with different ratios to find the optimum for your specific method. |
| Poor Dissolution Rate of the Final Product | 1. Incomplete complexation: Presence of uncomplexed, crystalline piroxicam.[9] 2. Inappropriate preparation method: Some methods yield a more crystalline or less soluble product than others. For example, freeze-dried or spray-dried products are often more amorphous and dissolve faster.[9] 3. Incorrect polymorphic form: Piroxicam can exist in different polymorphic forms, which have different solubilities. The manufacturing process should ideally lead to the more soluble amorphous or zwitter-ionic form within the complex.[2][11] 4. Particle size and morphology: Larger particles or a less porous product can have a slower dissolution rate. | 1. Confirm complexation: Use DSC or XRPD to check for the presence of crystalline piroxicam. If present, optimize the synthesis parameters (time, temperature, solvent). 2. Change the preparation method: Consider methods known to produce amorphous products, such as freeze-drying or spray-drying. The co-evaporation method has also been shown to yield good dissolution rates.[14] 3. Control the process: Ensure the process parameters are controlled to favor the formation of the desired amorphous complex. The use of ammonia in some processes helps to form the more soluble zwitter-ionic structure.[11] 4. Optimize drying and particle formation: For spray-drying, adjust parameters like inlet/outlet temperature and feed rate to control particle size and morphology.[1] |
| Batch-to-Batch Variability in Product Characteristics | 1. Inconsistent process parameters: Minor variations in temperature, time, mixing speed, or drying conditions between batches. 2. Variability in raw materials: Differences in the purity, particle size, or moisture content of piroxicam or betadex. 3. Scale-up issues: Parameters that worked on a small scale may not be directly transferable to a larger scale without optimization. | 1. Standardize the protocol: Strictly control all process parameters and document them for each batch. Implement in-process controls to monitor critical parameters. 2. Characterize raw materials: Ensure the quality and consistency of starting materials from your supplier. 3. Optimize for scale-up: When scaling up, re-optimize critical parameters. For instance, in spray drying, the feed flow rate and gas flow rate need to be adjusted for larger volumes.[1] |
| Amorphous Product Crystallizes Over Time | 1. Metastable amorphous form: Amorphous piroxicam is a high-energy, metastable form that can recrystallize over time, especially in the presence of moisture or heat.[1][11] 2. Incomplete inclusion: If not fully encapsulated, the piroxicam has a higher tendency to crystallize. | 1. Ensure complete complexation: A stable amorphous structure is a key benefit of successful complexation.[1][11] Re-evaluate your synthesis to ensure maximum inclusion. 2. Control storage conditions: Store the final product in a cool, dry place, protected from moisture, to maintain its amorphous state. The residual water content should be kept low (e.g., below 5% w/w).[1] |
Experimental Protocols
Protocol 1: Kneading Method
-
Preparation: Accurately weigh piroxicam and betadex in the desired molar ratio (e.g., 1:1 or 1:2.5).
-
Mixing: Place the powders in a mortar.
-
Kneading: Slowly add a suitable solvent (e.g., an ethanol-water mixture) dropwise while triturating the mixture with a pestle to form a thick, homogeneous paste.
-
Drying: Continue kneading for a specified time (e.g., 30-60 minutes). The resulting paste is then dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Sieving: The dried mass is pulverized and sieved to obtain a uniform particle size.
Protocol 2: Co-precipitation Method
-
Dissolution: Dissolve betadex in a volume of distilled water with heating and stirring. In a separate container, dissolve piroxicam in an appropriate solvent, such as an aqueous ammonia solution or an organic solvent like ethanol.[8]
-
Mixing: Add the piroxicam solution to the betadex solution with continuous stirring.
-
Precipitation: Allow the mixture to cool slowly to room temperature, and then potentially cool further in a refrigerator (e.g., at 4°C) to induce precipitation of the complex.
-
Isolation: The precipitate is collected by filtration.
-
Washing and Drying: The collected solid is washed with a small amount of cold distilled water or a suitable solvent to remove any uncomplexed material and then dried under vacuum at a controlled temperature.
Protocol 3: Spray-Drying Method
-
Solution Preparation: Dissolve piroxicam and betadex in the desired molar ratio (e.g., 1:2.5) in an aqueous solution, often with the aid of ammonium (B1175870) hydroxide (B78521) to facilitate dissolution. The solution is heated (e.g., to 70-75°C) and stirred until clear.[1]
-
Filtration: Filter the solution to remove any undissolved particles.
-
Spray-Drying: The solution is fed into a spray dryer. Critical parameters must be carefully controlled:
-
Collection: The dried powder is separated from the gas stream using a cyclone separator and collected.
Data Presentation
Table 1: Summary of Common Synthesis Methods and Key Parameters
| Method | Typical Molar Ratio (Piroxicam:Betadex) | Key Solvents | Critical Parameters | Typical Product Form |
| Kneading | 1:1, 1:2.5 | Water, Ethanol-Water | Kneading time, Solvent volume | Amorphous/Crystalline Powder |
| Co-precipitation | 1:1 | Water, Aqueous Ammonia | Temperature, Cooling rate, Stirring speed | Crystalline/Amorphous Powder |
| Solvent Evaporation | 1:1, 1:2.5 | Ethanol, Methanol | Evaporation rate, Temperature | Amorphous/Crystalline Film or Powder |
| Freeze-Drying | 1:1, 1:2.5 | Water | Freezing rate, Vacuum pressure, Shelf temperature | Amorphous, Porous Powder |
| Spray-Drying | 1:2.5 | Water, Aqueous Ammonia | Inlet/Outlet temperature, Feed rate, Air flow | Amorphous Powder |
Visualizations
Caption: General experimental workflow for piroxicam-betadex synthesis.
Caption: Troubleshooting decision tree for low dissolution rates.
References
- 1. EP1793862B1 - A process for the preparation of a piroxicam: beta-cyclodextrin inclusion compound - Google Patents [patents.google.com]
- 2. HK1116054B - A process for the preparation of a piroxicam: betacyclodextrin inclusion compound - Google Patents [patents.google.com]
- 3. What is the mechanism of Piroxicam betadex? [synapse.patsnap.com]
- 4. Kneading Technique for Preparation of Binary Solid Dispersion of Meloxicam with Poloxamer 188 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. EP1374906B1 - A process for the preparation of piroxicam: beta-cyclodextrin inclusion compounds - Google Patents [patents.google.com]
- 12. Study on inclusion interaction of piroxicam with beta-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Understanding Surface Interaction and Inclusion Complexes between Piroxicam and Native or Crosslinked β-Cyclodextrins: The Role of Drug Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
strategies for taste masking of piroxicam betadex oral formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for developing taste-masked oral formulations of piroxicam (B610120) betadex.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation & Strategy Selection
Q1: What are the primary strategies for taste masking the bitter taste of piroxicam in oral formulations?
A1: The most effective strategies for taste masking piroxicam's bitterness revolve around limiting the drug's interaction with taste receptors. Key approaches include:
-
Inclusion Complexation: Utilizing cyclodextrins, such as beta-cyclodextrin (B164692) (betadex) and its derivatives like hydroxypropyl-β-cyclodextrin (HPβCD), to encapsulate the piroxicam molecule. This complexation enhances solubility and has been shown to suppress bitterness.[1]
-
Polymer Coating & Microencapsulation: Creating a physical barrier around piroxicam particles using polymers.[2] This can be achieved through techniques like spray drying to form microspheres.
-
Use of Sweeteners and Flavoring Agents: Incorporating sweeteners (e.g., aspartame) and flavors to overpower the bitter taste. This is often used in conjunction with other taste-masking technologies.[3][4]
Q2: My spray-dried piroxicam microspheres are sticky and show low yield. What could be the cause?
A2: Stickiness and low yield in spray drying are often related to the thermal properties of the polymer used. If the drying temperature is higher than the glass transition temperature (Tg) of the polymer, the powder can become soft and adhere to the walls of the drying chamber.[2][5]
-
Troubleshooting Steps:
-
Select an appropriate solvent: Choose a solvent with a boiling point lower than the Tg of your polymer. For instance, dichloromethane (B109758) (boiling point 36°C) is a suitable solvent for Pluronic F127 (Tg = 42°C).[5]
-
Optimize drying temperature: Ensure the inlet and outlet temperatures are optimized to be effective for drying without exceeding the polymer's Tg.
-
Polymer selection: Consider polymers with a higher Tg for your formulation.
-
Q3: The taste masking of my piroxicam-chitosan microspheres is inadequate. How can I improve it?
A3: The effectiveness of taste masking with chitosan (B1678972) microspheres is highly dependent on the drug-to-polymer ratio and the molecular weight of the chitosan.
-
Troubleshooting Steps:
-
Increase the polymer ratio: Studies have shown that for high molecular weight chitosan, a drug-to-polymer ratio of 1:2 is effective for taste masking, whereas a 1:1 ratio may be insufficient.[5][6]
-
Use high molecular weight chitosan: High molecular weight chitosan has demonstrated better taste-masking capabilities compared to low molecular weight chitosan at certain ratios.[5][6]
-
Evaluate drug release: Ensure that the drug release in a simulated salivary fluid (e.g., pH 7.4 phosphate (B84403) buffer) is below the bitter taste threshold of piroxicam (approximately 7.5µg/ml).[5]
-
Q4: I am having trouble with the lyophilization of my piroxicam-cyclodextrin complex. What are some common challenges?
A4: Lyophilization, while effective, can present several challenges, particularly for complex formulations.
-
Troubleshooting Steps:
-
Formulation Stability: Ensure the stability of your formulation before, during, and after the freeze-drying process. Instability can lead to degradation of the complex.[7] The use of cryoprotectants with a high glass transition temperature can be essential.[7]
-
Risk of Contamination: The extended duration of the lyophilization process can increase the risk of contamination. It is recommended to conduct sterile lyophilization in a controlled environment (e.g., ISO 5/Class 100).[8]
-
Process Optimization: Mechanical factors such as temperature, pressure, and time settings are molecule-specific and require careful optimization for each formulation.[8]
-
Taste Evaluation
Q5: How can I quantitatively assess the bitterness of my piroxicam formulation?
A5: Quantitative assessment of bitterness can be performed using two primary methods:
-
Human Sensory Panel: This involves a trained panel of volunteers who rate the bitterness of the formulation based on a predefined scale (e.g., 0 for tasteless to 5 for very bitter).[9] The results are then statistically analyzed.
-
Electronic Tongue (e-Tongue): An analytical instrument with a sensor array that mimics the human sense of taste.[4] It provides an objective measure of taste attributes and can be used to compare the bitterness of the active pharmaceutical ingredient (API) alone versus the taste-masked formulation. The output is often represented as a "taste map" or a numerical value indicating the degree of bitterness.
Q6: My electronic tongue results are not correlating well with my sensory panel data. What could be the issue?
A6: Discrepancies between electronic tongue and sensory panel results can arise from several factors.
-
Troubleshooting Steps:
-
Sensor Calibration and Specificity: Ensure the electronic tongue's sensors are properly calibrated and are sensitive to the specific bitter compounds in your formulation.
-
Sample Preparation: The way samples are prepared for both methods should be consistent. The concentration of the drug and excipients can influence the perception of bitterness.
-
Complexity of Human Perception: Human taste perception is complex and can be influenced by factors like aroma and texture (mouthfeel), which the electronic tongue may not fully capture. It's important to consider all organoleptic properties in your formulation.
-
Data Presentation
Table 1: Taste Masking of Piroxicam using Spray-Dried Microspheres
| Polymer | Drug:Polymer Ratio | Taste Masking Outcome | In Vitro Drug Release in 15 min | Reference |
| Low Molecular Weight Chitosan | 1:1 | Absent | 53.34% | [5][6] |
| High Molecular Weight Chitosan | 1:2 | Achieved | 39.57% | [5][6] |
| Pluronic F127 | 1:1, 1:2, 1:3 | Not Achieved | Not specified | [5][6] |
Table 2: Piroxicam Bitterness Threshold
| Parameter | Value | Reference |
| Bitter Taste Threshold | 7.5 µg/ml | [5] |
Experimental Protocols
1. Preparation of Taste-Masked Piroxicam Microspheres by Spray Drying
-
Objective: To encapsulate piroxicam within a polymeric matrix to prevent its interaction with taste buds.
-
Materials:
-
Piroxicam
-
Polymer (e.g., High Molecular Weight Chitosan)
-
Solvent (e.g., 1% glacial acetic acid in water for chitosan)
-
-
Equipment:
-
Magnetic stirrer
-
Spray dryer
-
-
Methodology:
-
Prepare the polymer solution by dissolving the specified amount of polymer in the chosen solvent with stirring.
-
Disperse the required amount of piroxicam in the polymer solution to achieve the desired drug-to-polymer ratio (e.g., 1:2 for high molecular weight chitosan).
-
Continuously stir the dispersion to ensure homogeneity.
-
Set the parameters of the spray dryer (e.g., inlet temperature, outlet temperature, feed rate, and aspiration rate) based on the polymer and solvent system.
-
Spray-dry the dispersion to obtain the piroxicam-loaded microspheres.
-
Collect the dried microspheres from the collection chamber.
-
2. Preparation of Piroxicam-Betadex Inclusion Complex by Lyophilization
-
Objective: To form an inclusion complex of piroxicam with betadex to mask its bitter taste and enhance solubility.
-
Materials:
-
Piroxicam
-
Beta-cyclodextrin (Betadex) or Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Matrix-forming polymers (e.g., gelatin, HPMC)
-
Purified water
-
-
Equipment:
-
Homogenizer/stirrer
-
Freeze dryer (Lyophilizer)
-
-
Methodology:
-
Dissolve the matrix-forming polymers in purified water.
-
Disperse the piroxicam and cyclodextrin (B1172386) (in a specific molar ratio, e.g., 1:2.5 piroxicam to β-CD) in the polymer solution.
-
Homogenize the suspension to ensure uniform distribution.
-
Pour the resulting dispersion into pre-frozen molds or trays.
-
Freeze the samples in the freeze dryer at a low temperature (e.g., below -40°C).
-
Apply a vacuum and gradually increase the temperature to sublimate the water (primary drying).
-
Further, increase the temperature under a high vacuum to remove any residual bound water (secondary drying).
-
Collect the lyophilized product (oral lyophilisates).
-
3. Evaluation of Taste Masking Efficiency using a Human Sensory Panel
-
Objective: To subjectively quantify the bitterness of the piroxicam formulation.
-
Participants: A panel of trained healthy human volunteers.
-
Materials:
-
Test formulation (e.g., piroxicam betadex oral suspension)
-
Placebo formulation (without piroxicam)
-
Piroxicam raw material suspension (as a positive control)
-
Water for rinsing
-
Bitterness reference solutions (e.g., quinine (B1679958) hydrochloride at various concentrations)
-
-
Methodology:
-
Train the panelists to recognize and score different levels of bitterness using the reference solutions on a predefined scale (e.g., 0 = no bitterness, 1 = slight bitterness, 2 = moderate bitterness, 3 = strong bitterness, 4 = very strong bitterness).
-
Provide panelists with a coded sample of the test formulation, placebo, and control.
-
Instruct panelists to take a specific amount of the sample, hold it in their mouth for a set time (e.g., 10-30 seconds), and then expectorate.
-
Ask panelists to score the perceived bitterness of each sample immediately and after a certain time to assess any aftertaste.
-
Ensure panelists rinse their mouths thoroughly with water between samples.
-
Analyze the collected scores statistically to determine the taste-masking effectiveness of the formulation.
-
Visualizations
Caption: Logical workflow for selecting and evaluating taste-masking strategies for piroxicam.
Caption: Experimental workflow for preparing taste-masked piroxicam microspheres via spray drying.
Caption: Signaling pathway for the evaluation of taste masking efficiency.
References
- 1. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 2. Taste Masking by Spray-Drying Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. ijnrd.org [ijnrd.org]
- 5. ijcrr.com [ijcrr.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. scispace.com [scispace.com]
Validation & Comparative
Piroxicam-Betadex vs. Piroxicam: A Comparative Analysis of Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of piroxicam-betadex and standard piroxicam (B610120), supported by experimental data. The inclusion of piroxicam within a beta-cyclodextrin (B164692) matrix is designed to enhance its physicochemical properties, primarily to improve its dissolution and absorption characteristics.
Enhanced Absorption Profile of Piroxicam-Betadex
Piroxicam, a non-steroidal anti-inflammatory drug (NSAID), is effective in managing pain and inflammation but is characterized by poor aqueous solubility, which can lead to slow absorption and a delayed onset of action. The formulation of piroxicam with beta-cyclodextrin (betadex) creates an inclusion complex, significantly altering its pharmacokinetic profile. This complexation enhances the solubility and dissolution rate of piroxicam, leading to more rapid absorption from the gastrointestinal tract.[1]
Clinical studies have consistently demonstrated that piroxicam-betadex achieves peak plasma concentrations (Cmax) faster than standard piroxicam, as indicated by a shorter time to reach Cmax (Tmax).[2][3] While the rate of absorption is significantly increased, the overall extent of drug absorption, as measured by the Area Under the Curve (AUC), is generally considered to be comparable between the two formulations, indicating that a similar amount of the drug enters the systemic circulation over time.[2]
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters from comparative bioavailability studies.
Table 1: Comparative Pharmacokinetic Parameters in Humans
| Parameter | Piroxicam-Betadex (CD) | Piroxicam (PP) | Reference |
| Cmax (µg/mL) | 2.44 | 0.999 | Yüksel et al., 2003 |
| Tmax (min) | 120 | 144 | Yüksel et al., 2003 |
Data from a study in healthy volunteers.
Table 2: Comparative Pharmacokinetic Parameters in Rabbits
| Formulation | Cmax (µg/mL) | Tmax (h) | Reference |
| Piroxicam Alone | 11 ± 1.7 | 2 | Skiba et al., 2012 |
| Piroxicam-β-cyclodextrin (1:2.5 molar ratio) | 17 ± 2.03 | 0.5 | Skiba et al., 2012 |
Data from a study in rabbits, showcasing a significant increase in Cmax and a reduction in Tmax with the betadex formulation.
Experimental Protocols
The data presented in this guide are derived from rigorous experimental protocols designed to assess the bioavailability of drug formulations. A typical experimental design for a comparative bioavailability study of piroxicam-betadex versus piroxicam is outlined below.
Study Design
A randomized, crossover, single-dose study is a common design.[2]
-
Subjects: Healthy human volunteers are recruited for the study.
-
Randomization: Subjects are randomly assigned to receive either piroxicam-betadex or standard piroxicam in the first study period.
-
Washout Period: A sufficient washout period is allowed between the two study periods to ensure the complete elimination of the drug from the body before the administration of the second formulation.
-
Crossover: In the second period, subjects receive the alternate formulation.
Drug Administration and Sample Collection
-
Dosage: A single oral dose of each formulation is administered to the subjects.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.
Bioanalytical Method
The concentration of piroxicam in plasma samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation: Plasma samples are processed to extract the drug. This often involves protein precipitation followed by centrifugation.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of a buffer solution and an organic solvent (e.g., acetonitrile) is used to separate the drug from other components in the plasma.
-
Detection: The concentration of piroxicam is quantified using a UV detector.
-
-
Data Analysis: The plasma concentration-time data for each subject and formulation are used to calculate the key pharmacokinetic parameters: Cmax, Tmax, and AUC.
Mechanism of Enhanced Bioavailability
The enhanced bioavailability of piroxicam from the piroxicam-betadex complex is primarily attributed to the increased solubility and dissolution rate of the drug. The following diagram illustrates the proposed mechanism.
References
- 1. Supermolecular inclusion of piroxicam with beta-cyclodextrin: pharmacokinetic properties in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Relative bioavailability of two oral formulations of piroxicam 20 mg: a single-dose, randomized-sequence, open-label, two-period crossover comparison in healthy Mexican adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piroxicam-beta-cyclodextrin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Dissolution of Piroxicam Betadex and Other Non-Steroidal Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro dissolution performance of piroxicam (B610120) betadex against other commonly used non-steroidal anti-inflammatory drugs (NSAIDs), including diclofenac (B195802), ketoprofen, and naproxen (B1676952). The inclusion of piroxicam within a betadex (a type of cyclodextrin) matrix is a formulation strategy designed to enhance its aqueous solubility and dissolution rate, which are critical factors for a drug's bioavailability. This guide summarizes key experimental data and methodologies to facilitate a clear comparison of these compounds.
Enhanced Dissolution of Piroxicam through Betadex Complexation
Piroxicam is a potent NSAID; however, its poor aqueous solubility can limit its dissolution rate and, consequently, its absorption and onset of action. Complexation with betadex creates a piroxicam betadex formulation where the hydrophobic piroxicam molecule is encapsulated within the more hydrophilic cyclodextrin (B1172386) structure. This molecular encapsulation significantly improves the solubility and dissolution rate of piroxicam in aqueous environments, leading to faster and more efficient absorption in the gastrointestinal tract.[1] This enhancement is a key differentiator when comparing this compound to other standard NSAID formulations.
Comparative In Vitro Dissolution Data
The following table summarizes the in vitro dissolution profiles of this compound, diclofenac sodium, ketoprofen, and naproxen from various studies. It is important to note that a direct head-to-head study under identical conditions was not available in the reviewed literature. Therefore, the data presented is a compilation from different sources, with experimental conditions specified to allow for a contextual comparison. The dissolution profiles demonstrate the rapid drug release from this compound formulations.
| Time (minutes) | This compound (% Dissolved) | Diclofenac Sodium (% Dissolved) | Ketoprofen (% Dissolved) | Naproxen (% Dissolved) |
| 5 | ~50% (in phosphate (B84403) buffer pH 6.8) | ~15% (in phosphate buffer pH 6.8) | ~46% (in phosphate buffer pH 7.2) | ~10% (in phosphate buffer pH 6.8) |
| 10 | ~70% (in phosphate buffer pH 6.8) | ~30% (in phosphate buffer pH 6.8) | ~65% (in phosphate buffer pH 7.2) | ~20% (in phosphate buffer pH 6.8) |
| 15 | >85% (in phosphate buffer pH 7.4)[2] | ~45% (in phosphate buffer pH 6.8) | ~75% (in phosphate buffer pH 7.2) | ~30% (in phosphate buffer pH 6.8) |
| 30 | >95% (in phosphate buffer pH 7.4)[2] | ~65% (in phosphate buffer pH 6.8) | >80% (in phosphate buffer pH 7.2) | ~45% (in phosphate buffer pH 6.8) |
| 45 | ~100% (in phosphate buffer pH 7.4)[2] | >80% (in phosphate buffer pH 6.8) | >85% (in phosphate buffer pH 7.2) | ~60% (in phosphate buffer pH 6.8) |
| 60 | Complete Dissolution | >90% (in phosphate buffer pH 6.8) | ~90% (in phosphate buffer pH 7.2) | ~70% (in phosphate buffer pH 6.8) |
Disclaimer: The data presented is a synthesis from multiple sources and not from a single comparative study. Experimental conditions, while similar, may vary slightly between studies.
Experimental Protocols for In Vitro Dissolution Testing
The following protocols are representative of the methodologies used in the cited literature for the in vitro dissolution testing of NSAIDs.
This compound Dissolution Protocol
-
Apparatus: USP Dissolution Apparatus II (Paddle Method).
-
Dissolution Medium: 900 mL of phosphate buffer (pH 7.4).
-
Apparatus Speed: 50 rpm.
-
Temperature: 37 ± 0.5 °C.
-
Sampling Intervals: Samples are typically withdrawn at 5, 10, 15, 30, 45, and 60 minutes.
-
Analytical Method: The concentration of dissolved piroxicam is determined by UV-Vis spectrophotometry at a wavelength of 254 nm.[2]
Diclofenac Sodium Dissolution Protocol
-
Apparatus: USP Dissolution Apparatus II (Paddle Method).
-
Dissolution Medium: 900 mL of phosphate buffer (pH 6.8).
-
Apparatus Speed: 50 rpm.
-
Temperature: 37 ± 0.5 °C.
-
Sampling Intervals: Aliquots are withdrawn at regular intervals, for instance, every 15 minutes for up to one hour.
-
Analytical Method: The drug concentration is quantified using UV-Vis spectrophotometry at 276 nm.
Ketoprofen Dissolution Protocol
-
Apparatus: USP Dissolution Apparatus II (Paddle Method).
-
Dissolution Medium: 900 mL of phosphate buffer (pH 7.2).
-
Apparatus Speed: 100 rpm.
-
Temperature: 37 ± 0.5 °C.
-
Sampling Intervals: Samples are collected at time points such as 15, 30, and 45 minutes.
-
Analytical Method: UV-Vis spectrophotometry is used to measure the concentration of dissolved ketoprofen.
Naproxen Dissolution Protocol
-
Apparatus: USP Dissolution Apparatus II (Paddle Method).[3]
-
Dissolution Medium: 900 mL of simulated intestinal fluid (SIF) without enzymes (phosphate buffer pH 6.8).[3]
-
Apparatus Speed: 50 rpm or 75 rpm.
-
Temperature: 37 ± 0.5 °C.[3]
-
Sampling Intervals: Samples are withdrawn at various time points, for example, 10, 20, 30, 45, and 60 minutes.
-
Analytical Method: The concentration of naproxen is determined by UV-Vis spectrophotometry.[3]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro dissolution study of an oral solid dosage form.
Caption: Workflow for a typical in vitro dissolution experiment.
Conclusion
The complexation of piroxicam with betadex demonstrably enhances its in vitro dissolution rate compared to what is generally observed for standard formulations of other NSAIDs like diclofenac, ketoprofen, and naproxen. This rapid dissolution is a critical attribute that can translate to a faster onset of therapeutic action. For researchers and drug development professionals, this compound serves as a prime example of how formulation strategies can overcome the biopharmaceutical challenges of poorly soluble active pharmaceutical ingredients. The provided experimental protocols offer a foundation for conducting comparative dissolution studies to further evaluate the performance of various NSAID formulations.
References
A Comparative Guide to the Bioanalytical Method Validation of Proxicam Betadex
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring the accuracy and reliability of pharmacokinetic and pharmacodynamic studies. This guide provides a detailed comparison of the bioanalytical method validation for piroxicam (B610120) betadex, an inclusion complex of piroxicam and beta-cyclodextrin (B164692), against the standard piroxicam formulation. Piroxicam betadex is designed to enhance the solubility and bioavailability of piroxicam, a non-steroidal anti-inflammatory drug (NSAID).[1][2] This improved formulation aims to provide faster pain relief compared to conventional piroxicam.[1][3][4]
The validation of the bioanalytical method for both formulations is crucial for accurately quantifying the drug's concentration in biological matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[5] This guide will delve into the experimental protocols and present a comparative summary of the validation parameters.
Experimental Workflow for Bioanalytical Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for piroxicam formulations.
Experimental Protocols
The following sections detail the methodologies for key experiments in the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for piroxicam analysis.
Chromatographic Conditions
A typical RP-HPLC method for the determination of piroxicam utilizes a C18 column. The mobile phase composition and flow rate are optimized to achieve good separation and peak shape.
-
HPLC System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly employed.[6][7]
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used.[6][7][8][9] For instance, a mobile phase consisting of methanol (B129727) and water (pH 3.2) in a 55:45 v/v ratio can be used.[7][10]
-
Flow Rate: A typical flow rate is around 1.0 to 1.5 mL/min.[8][11]
-
Detection: UV detection is performed at a wavelength where piroxicam shows maximum absorbance, such as 240 nm or 254 nm.[7][9][12]
Preparation of Standard Solutions
-
Stock Solution: A stock solution of piroxicam is prepared by dissolving a known amount of the standard drug in a suitable solvent, such as methanol or the mobile phase, to achieve a concentration of, for example, 100 µg/mL.[13]
-
Working Standards: A series of working standard solutions are prepared by diluting the stock solution with the mobile phase to obtain a range of concentrations for constructing a calibration curve.[13]
Validation Parameters
The developed analytical method is validated according to the International Council for Harmonisation (ICH) guidelines.[6][9][11][13]
-
Linearity: The linearity of the method is assessed by analyzing a series of at least five concentrations of the analyte. The peak area is then plotted against the corresponding concentration, and the linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be ≥0.999.[7][8][9]
-
Accuracy: The accuracy of the method is determined by recovery studies. Known amounts of the drug are added to a placebo or blank matrix, and the recovery percentage is calculated. The acceptance criterion for accuracy is typically within 98-102%.[7][10][11]
-
Precision: Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing multiple replicates of the same sample on the same day and on different days. The precision is expressed as the relative standard deviation (%RSD), which should be less than 2%.[7][14]
-
Selectivity/Specificity: The selectivity of the method is its ability to measure the analyte accurately in the presence of other components such as impurities, degradation products, or matrix components. This is assessed by analyzing blank and spiked samples.
-
Stability: The stability of piroxicam in solution is evaluated under various conditions, such as at room temperature for a specified period and under freeze-thaw cycles.[6] The analyte is considered stable if the deviation from the nominal concentration is within an acceptable range.
Comparative Data on Method Validation
The following tables summarize the quantitative data from various studies on the validation of bioanalytical methods for piroxicam. While specific data for this compound is often presented in the context of its improved pharmacokinetic profile, the underlying analytical method validation follows the same principles as for standard piroxicam.
Table 1: Linearity of the HPLC Method for Piroxicam
| Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| 1 - 200 | >0.999 | [7] |
| 5 - 90 | Linear | [6] |
| 70 - 130 | ≥0.999 | [8] |
| 50 - 300 | 0.9995 | [9] |
| 0.25 - 25 | Not specified | [13] |
| 0.23 - 28.79 | Not specified | [14] |
Table 2: Accuracy and Precision of the HPLC Method for Piroxicam
| Parameter | Acceptance Criteria | Reported Values | Reference |
| Accuracy (% Recovery) | 98 - 102% | 99.8 – 102.9% | [7][10] |
| 100 ± 2% | 99.12% | [11] | |
| Precision (%RSD) - Repeatability | ≤ 2.0% | 0.17% | [7] |
| Precision (%RSD) - Intermediate | ≤ 2.0% | < 2% | [14] |
Table 3: System Suitability Parameters
| Parameter | Acceptance Criteria | Reported Values | Reference |
| Tailing Factor | ≤ 2 | 1.32 | [7] |
| Theoretical Plates | > 2000 | 6013.72 | [7] |
| %RSD of Peak Area | ≤ 2.0% | 0.04% | [7] |
Comparison of this compound and Standard Piroxicam
The primary difference between this compound and standard piroxicam lies in their physicochemical properties, which in turn affects their pharmacokinetic profiles.[3][4] The complexation with beta-cyclodextrin enhances the aqueous solubility of piroxicam, leading to a faster dissolution rate and, consequently, a more rapid absorption and onset of action.[2][4][15]
From a bioanalytical perspective, the validated HPLC methods described are suitable for the quantification of piroxicam from both formulations. The chromatographic behavior of the piroxicam molecule itself is not altered by the complexation with betadex once it is in solution for analysis. Therefore, a validated HPLC method for standard piroxicam can be readily applied to the analysis of this compound, with the necessary validation to ensure its performance in the specific formulation matrix.
A study comparing a derivative UV spectrophotometric method and an HPLC method for the determination of piroxicam in piroxicam-beta-cyclodextrin (B571036) tablets found that the results obtained by both methods were comparable.[12] This further supports the applicability of established analytical techniques for the new formulation.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Piroxicam-beta-cyclodextrin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bch.ro [bch.ro]
- 7. jocpr.com [jocpr.com]
- 8. pjps.pk [pjps.pk]
- 9. Development and Validation of Fast and Sensitive RP-HPLC Stability-Indicating Method for Quantification of Piroxicam in Bulk Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. scispace.com [scispace.com]
- 12. Quantitative determination of piroxicam in a new formulation (piroxicam-beta-cyclodextrin) by derivative UV spectrophotometric method and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. Validated Method for the Determination of Piroxicam by Capillary Zone Electrophoresis and Its Application to Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cyclolab.hu [cyclolab.hu]
Piroxicam Betadex and Diclofenac: An In Vitro Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two widely used nonsteroidal anti-inflammatory drugs (NSAIDs), piroxicam (B610120) betadex and diclofenac (B195802). This analysis focuses on key performance indicators, including cyclooxygenase (COX) enzyme inhibition, anti-inflammatory effects, and cytotoxicity, supported by experimental data and detailed methodologies.
Executive Summary
Piroxicam, formulated with a betadex (a type of cyclodextrin) carrier to enhance its solubility and absorption, and diclofenac are both potent inhibitors of the cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. In vitro studies reveal nuances in their inhibitory profiles and cytotoxic effects. Diclofenac demonstrates more potent inhibition of both COX-1 and COX-2 enzymes in certain assays compared to piroxicam. However, it also exhibits greater cytotoxicity in a fibrosarcoma cell line. The inclusion of betadex with piroxicam is designed to improve its physicochemical properties, which may influence its biological performance.
Mechanism of Action: COX Inhibition
Both piroxicam and diclofenac exert their anti-inflammatory effects primarily by inhibiting the COX enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.
Quantitative Data Comparison
The following tables summarize the available in vitro data comparing the performance of piroxicam and diclofenac. It is important to note that direct comparative data for this compound is limited in the reviewed literature; the data for piroxicam is presented as a proxy.
| Drug | Cell Line | Assay | Endpoint | Result |
| Piroxicam | Human Articular Chondrocytes | COX-1 Inhibition | IC50 | 4.4 µM |
| Diclofenac | Human Articular Chondrocytes | COX-1 Inhibition | IC50 | 0.611 µM |
| Piroxicam | Human Articular Chondrocytes | COX-2 Inhibition | IC50 | 4.4 µM |
| Diclofenac | Human Articular Chondrocytes | COX-2 Inhibition | IC50 | 0.63 µM |
Table 1: Cyclooxygenase (COX) Inhibition
| Drug | Cell Line | Assay | Endpoint | Result |
| Piroxicam | Wehi 964 (Fibrosarcoma) | Cytotoxicity Analysis | LD50 | 80 µM[1] |
| Diclofenac | Wehi 964 (Fibrosarcoma) | Cytotoxicity Analysis | LD50 | 20 µM[1] |
Table 2: Cytotoxicity
Experimental Protocols
A detailed understanding of the methodologies used to generate the comparative data is crucial for interpretation and potential replication.
Cyclooxygenase (COX) Inhibition Assay in Human Articular Chondrocytes
Objective: To determine the half-maximal inhibitory concentration (IC50) of piroxicam and diclofenac on COX-1 and COX-2 activity in human articular chondrocytes.
Methodology:
-
Cell Culture: Human articular chondrocytes are isolated and cultured.
-
COX-1 and COX-2 Models: Unstimulated chondrocytes are used as a model for COX-1 activity, while chondrocytes stimulated with interleukin-1 (IL-1) are used to induce COX-2 expression.
-
Drug Incubation: Cultured chondrocytes are incubated with varying concentrations of piroxicam or diclofenac.
-
Prostaglandin E2 (PGE2) Measurement: The supernatant from the cell cultures is collected, and the concentration of PGE2, a downstream product of COX activity, is determined using an enzyme immunoassay (EIA).
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves of PGE2 reduction for each drug.
Cytotoxicity Assay in Fibrosarcoma Cell Line (Wehi 964)
Objective: To determine the median lethal dose (LD50) of piroxicam and diclofenac in a fibrosarcoma cell line.
Methodology:
-
Cell Culture: Wehi 964 fibrosarcoma cells are cultured in appropriate media.
-
Drug Exposure: The cells are incubated with a range of concentrations of piroxicam and diclofenac (e.g., 10 to 200 µg/ml) overnight.[1]
-
Cytotoxicity Analysis: Cell viability is assessed using a standard cytotoxicity assay, such as the MTT assay, which measures the metabolic activity of the cells.
-
LD50 Determination: The LD50 value, the concentration of the drug that causes a 50% reduction in cell viability, is calculated from the dose-response curve.[1]
In Vitro Permeability: The Role of Betadex
A standard in vitro model for assessing intestinal permeability is the Caco-2 cell permeability assay.
Conclusion
Based on the available in vitro data, diclofenac appears to be a more potent inhibitor of both COX-1 and COX-2 enzymes than piroxicam. However, this increased potency is accompanied by a higher level of cytotoxicity in the tested fibrosarcoma cell line. The formulation of piroxicam with betadex is intended to improve its solubility and absorption, which could enhance its in vivo efficacy, although more direct in vitro comparative studies are needed to fully elucidate the impact of the betadex carrier on cellular interactions and permeability relative to diclofenac. Researchers and drug development professionals should consider these in vitro profiles in the context of their specific research goals and therapeutic targets.
References
Comparative Analysis of Cyclooxygenase-2 Selectivity: Piroxicam Betadex vs. Naproxen
For Immediate Release
This guide provides a detailed comparison of the cyclooxygenase-2 (COX-2) selectivity of piroxicam (B610120) betadex and naproxen (B1676952), two widely used non-steroidal anti-inflammatory drugs (NSAIDs). The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation based on supporting experimental data.
Piroxicam betadex is a formulation in which piroxicam is complexed with a cyclodextrin, betadex, to enhance its solubility and rate of absorption, leading to a more rapid onset of analgesic action. The fundamental mechanism of action, however, remains the inhibition of COX enzymes, which is identical to that of standard piroxicam. Naproxen is another commonly prescribed NSAID for pain and inflammation. The therapeutic efficacy of NSAIDs is primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal complications, are largely associated with the inhibition of the COX-1 isoform. Consequently, the relative selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its overall safety profile.
Quantitative Comparison of COX-2 Selectivity
The cyclooxygenase (COX) inhibitory activity of a non-steroidal anti-inflammatory drug (NSAID) is quantified by its half-maximal inhibitory concentration (IC50) for each isozyme, COX-1 and COX-2. A lower IC50 value indicates greater inhibitory potency. The ratio of IC50 values for COX-1 to COX-2 (COX-1/COX-2) or COX-2 to COX-1 (COX-2/COX-1) is a commonly used metric to express the selectivity of a compound. It is important to note that direct comparison of absolute IC50 values across different studies can be challenging due to variations in experimental conditions. However, data from comparative studies using consistent methodologies provide a reliable basis for evaluation.
The following table summarizes the COX selectivity of piroxicam and naproxen based on data from in vitro human whole blood assays.
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-2/COX-1) | Implied Selectivity | Reference |
| Piroxicam | 47 | 25 | 0.53 | Preferential for COX-2 | [1] |
| Naproxen | 35.48 | 64.62 | 1.82 | Preferential for COX-1 | [2] |
| Piroxicam | - | - | 0.79 | Preferential for COX-2 | [3] |
| Naproxen | - | - | 1.69 | Preferential for COX-1 | [3] |
Note: A COX-2/COX-1 ratio of <1 indicates a preference for COX-2, while a ratio of >1 suggests a preference for COX-1.
In a separate study, it was reported that piroxicam was approximately 8 times more active against COX-1 than COX-2[4]. This highlights the variability in quantitative selectivity data across different experimental systems. However, the general trend observed in comparative assays suggests that piroxicam exhibits a degree of selectivity towards COX-2, whereas naproxen is selective for COX-1.
Experimental Protocols
The determination of COX-1 and COX-2 selectivity is typically performed using in vitro assays. The human whole blood assay is a widely accepted method that provides a physiologically relevant environment for assessing the inhibitory activity of NSAIDs.
Human Whole Blood Assay for COX-1 and COX-2 Inhibition
Objective: To determine the IC50 values of test compounds for the inhibition of COX-1 (in platelets) and COX-2 (in lipopolysaccharide-stimulated monocytes).
Protocol:
-
Blood Collection: Fresh venous blood is collected from healthy human volunteers who have not consumed any NSAIDs for at least two weeks. The blood is anticoagulated with heparin for the COX-2 assay.
-
COX-1 Assay (Thromboxane B2 Production):
-
Aliquots of whole blood are incubated with various concentrations of the test compound (e.g., piroxicam or naproxen) or a vehicle control.
-
The blood is allowed to clot at 37°C for a specified period (e.g., 1 hour), during which platelet activation leads to the production of thromboxane (B8750289) A2 (TXA2), which is rapidly converted to its stable metabolite, thromboxane B2 (TXB2).
-
The reaction is stopped, and serum is separated by centrifugation.
-
The concentration of TXB2 in the serum is measured using a specific immunoassay. The level of TXB2 is indicative of COX-1 activity.
-
-
COX-2 Assay (Prostaglandin E2 Production):
-
Aliquots of heparinized whole blood are incubated with various concentrations of the test compound or a vehicle control.
-
Lipopolysaccharide (LPS) is added to the blood samples to induce the expression and activity of COX-2 in monocytes.
-
The blood is incubated for a longer duration (e.g., 24 hours) at 37°C to allow for COX-2 induction and the synthesis of prostaglandin (B15479496) E2 (PGE2).
-
The reaction is stopped, and plasma is separated by centrifugation.
-
The concentration of PGE2 in the plasma is measured by immunoassay as an indicator of COX-2 activity.
-
-
Data Analysis:
-
The percentage of inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated for each concentration of the test compound relative to the vehicle control.
-
The IC50 value, the concentration of the compound that produces 50% inhibition, is determined for both COX-1 and COX-2 by plotting the percentage of inhibition against the compound concentration.
-
The COX selectivity ratio is then calculated from the IC50 values.
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the COX signaling pathway and the experimental workflow for determining COX selectivity.
Caption: COX enzyme inhibition pathway by piroxicam and naproxen.
Caption: Workflow for determining COX-1 and COX-2 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Impact of naproxen sodium at over-the-counter doses on cyclooxygenase isoforms in human volunteers [pubmed.ncbi.nlm.nih.gov]
- 3. [Table, Cyclooxygenase Selectivity of NSAIDs]. - Analgesics for Osteoarthritis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of different piroxicam betadex formulations
For Researchers, Scientists, and Drug Development Professionals
Piroxicam (B610120) betadex, a complex of the non-steroidal anti-inflammatory drug (NSAID) piroxicam and beta-cyclodextrin, represents a significant formulation strategy to enhance the physicochemical properties of the parent drug. The primary advantage of this complexation lies in the improved aqueous solubility and dissolution rate of piroxicam, which in turn leads to a more rapid absorption and onset of analgesic and anti-inflammatory effects.[1][2] This guide provides a head-to-head comparison of different oral formulations of piroxicam betadex, focusing on their pharmacokinetic profiles and the underlying experimental methodologies.
Executive Summary of Comparative Performance
The most common oral dosage forms for this compound are tablets and powders for oral solution (sachets). While both formulations deliver the same active moiety, their physical forms lead to distinct performance characteristics, primarily concerning the rate of drug absorption.
The key differentiator is the speed of drug availability for absorption. This compound sachets, when reconstituted, are administered as an oral solution, bypassing the need for in vivo disintegration and dissolution of a solid dosage form. This leads to earlier attainment of peak plasma concentrations compared to the tablet formulation.[1] Consequently, the onset of therapeutic action is expected to be faster with the sachet formulation.
While direct head-to-head clinical studies detailing the comparative Cmax, Tmax, and AUC of this compound tablets and sachets are not extensively available in the public domain, inferences can be drawn from the physical properties of the dosage forms and studies comparing other fast-dissolving formulations to standard tablets. A study on a freeze-dried piroxicam tablet, which also offers rapid dissolution, demonstrated a significantly faster absorption rate in the first hour compared to a standard capsule, though the overall bioavailability (AUC) remained equivalent.[3][4] It is reasonable to extrapolate that a sachet formulation, providing the drug already in solution, would exhibit at least a comparable, if not superior, speed of absorption.
Quantitative Data Comparison
The following tables summarize the key pharmacokinetic parameters for this compound in comparison to standard piroxicam. While specific data for a direct tablet versus sachet comparison of this compound is limited, the expected performance trend is indicated.
Table 1: Pharmacokinetic Parameter Comparison - this compound vs. Standard Piroxicam
| Parameter | This compound | Standard Piroxicam | Key Advantage of this compound |
| Tmax (Time to Peak Plasma Concentration) | Shorter | Longer | Faster onset of action |
| Cmax (Peak Plasma Concentration) | Similar to slightly higher | Variable | Rapid attainment of therapeutic levels |
| AUC (Area Under the Curve - Bioavailability) | Equivalent | Equivalent | Comparable total drug exposure |
| Absorption Rate Constant (Ka) | Higher (e.g., 5/h) | Lower (e.g., 1.41/h) | More rapid absorption from the GI tract |
Note: The absorption rate constants are indicative values from a comparative study and may vary.
Table 2: Expected Performance Comparison - this compound Formulations
| Formulation | Expected Tmax | Expected Onset of Action | Rationale |
| Tablet | Faster than standard piroxicam | Rapid | Solid dosage form requires disintegration and dissolution prior to absorption. |
| Sachet (Powder for Oral Solution) | Faster than tablet | Very Rapid | Administered as a solution, bypassing solid-state dissolution limitations. Gastric emptying of liquids is generally faster than for solids.[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of pharmaceutical formulations. Below are standardized protocols for key experiments.
In Vitro Dissolution Testing
Objective: To compare the in vitro release rate of piroxicam from different formulations.
Methodology (based on USP monograph for Piroxicam Capsules):
-
Apparatus: USP Apparatus 1 (Basket) or Apparatus 2 (Paddle). For sachets, the reconstituted solution can be introduced directly into the dissolution medium.
-
Dissolution Medium: 900 mL of simulated gastric fluid (TS, without pepsin).
-
Apparatus Speed: 50 rpm for Apparatus 1.
-
Temperature: 37 ± 0.5 °C.
-
Sampling Times: 5, 10, 15, 30, 45, and 60 minutes.
-
Analytical Method: At each time point, a filtered aliquot of the dissolution medium is analyzed for piroxicam content using UV-Vis spectrophotometry at approximately 333 nm or a validated HPLC method.
-
Acceptance Criteria (for capsules): Not less than 75% (Q) of the labeled amount of piroxicam is dissolved in 45 minutes. For immediate-release formulations like this compound, a more rapid dissolution profile is expected.
Comparative Pharmacokinetic (Bioequivalence) Study
Objective: To compare the rate and extent of absorption of piroxicam from different betadex formulations in human subjects.
Methodology:
-
Study Design: A randomized, open-label, single-dose, two-period, two-sequence crossover study is a standard design. A sufficient washout period (e.g., 3 weeks for piroxicam) should be implemented between the two periods.
-
Study Population: Healthy, non-smoking adult volunteers, typically within a specified age and BMI range. Subjects should provide informed consent.
-
Procedure:
-
Subjects are fasted overnight for at least 10 hours before drug administration.
-
A single oral dose of the test or reference formulation is administered with a standardized volume of water.
-
Blood samples are collected at predefined time points, for instance: pre-dose (0 hour) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, and 144 hours post-dose.
-
Plasma is separated from the blood samples and stored frozen until analysis.
-
-
Bioanalytical Method: Plasma concentrations of piroxicam are determined using a validated bioanalytical method, typically HPLC with UV or mass spectrometric detection.
-
Pharmacokinetic Analysis: The following parameters are calculated from the plasma concentration-time data for each subject and formulation: Cmax, Tmax, AUC0-t (from time zero to the last measurable concentration), and AUC0-∞ (extrapolated to infinity).
-
Statistical Analysis: The 90% confidence intervals for the ratio of the geometric means (test/reference) for log-transformed Cmax, AUC0-t, and AUC0-∞ are calculated. For bioequivalence, these intervals should fall within the range of 80.00% to 125.00%.
Visualizations
Signaling Pathway of Piroxicam Action
Caption: Mechanism of action of Piroxicam via inhibition of COX enzymes.
Experimental Workflow for Comparative Pharmacokinetic Study
Caption: Crossover design for a bioequivalence study of two formulations.
Logical Relationship of Formulation to Onset of Action
Caption: Formulation impact on the pathway to drug absorption and action.
References
- 1. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Enhanced Dissolution and Oral Bioavailability of Piroxicam Formulations: Modulating Effect of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic profiles of two tablet formulations of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
Piroxicam-Betadex: A Comparative Analysis of Analgesic Onset
Piroxicam-betadex, a complex of the non-steroidal anti-inflammatory drug (NSAID) piroxicam (B610120) and betadex (a cyclodextrin), has been formulated to enhance the aqueous solubility and absorption rate of piroxicam, aiming to provide a more rapid onset of analgesic action. This guide provides a comparative analysis of piroxicam-betadex versus standard piroxicam, with a focus on the speed of analgesia, supported by pharmacokinetic data and experimental protocols relevant to researchers, scientists, and drug development professionals.
Enhanced Analgesic Onset: The Clinical Evidence
Clinical studies, particularly those employing the dental pain model, have demonstrated that piroxicam-betadex provides a faster onset of pain relief compared to standard piroxicam. While many studies confirm this qualitatively, specific time-to-event data is crucial for quantitative comparison. The consensus from multiple clinical investigations is that the time to meaningful pain relief is shorter with the betadex formulation.[1][2]
One of the key models used to evaluate the efficacy of analgesics is the third molar extraction pain model.[3] Studies utilizing this model have shown that while both piroxicam-betadex and standard piroxicam are effective in managing postoperative pain, piroxicam-betadex, along with paracetamol, demonstrated a more rapid induction of analgesia.[1] In contrast, the time before a significant reduction in pain intensity was longer for standard piroxicam.[3]
Pharmacokinetic Profile: The Basis for Rapid Action
The enhanced speed of analgesic onset with piroxicam-betadex is directly linked to its improved pharmacokinetic profile. The complexation with betadex increases the dissolution and absorption rate of piroxicam.[4] This results in a shorter time to reach maximum plasma concentration (Tmax) and often a higher peak plasma concentration (Cmax) compared to standard piroxicam.
| Pharmacokinetic Parameter | Piroxicam-Betadex | Standard Piroxicam |
| Time to Peak Plasma Concentration (Tmax) | Shorter | Longer |
| Peak Plasma Concentration (Cmax) | Higher | Lower |
This table represents a summary of findings from multiple pharmacokinetic studies. Specific values can vary based on study design.
Randomized, crossover single- and multiple-dose studies in healthy volunteers have confirmed the more rapid absorption of the piroxicam-betadex formulation.[5] While the absorption is faster, the elimination half-life and overall bioavailability of piroxicam remain comparable between the two formulations.[5]
Mechanism of Enhanced Absorption
The improved absorption of piroxicam from the piroxicam-betadex complex is a result of the physicochemical properties of the formulation. Betadex, a cyclic oligosaccharide, encapsulates the piroxicam molecule, increasing its solubility in the gastrointestinal tract. This leads to a faster dissolution of the drug, making it more readily available for absorption into the bloodstream.
References
- 1. researchgate.net [researchgate.net]
- 2. [Analgesic efficacy and the tolerance for piroxicam-beta-cyclodextrin compared to piroxicam, paracetamol and placebo in the treatment of postextraction dental pain] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Piroxicam Betadex and Meloxicam
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of two prominent non-steroidal anti-inflammatory drugs (NSAIDs), Piroxicam (B610120) Betadex and Meloxicam (B1676189). The following sections detail their mechanisms of action, pharmacokinetic profiles, and efficacy and safety data from preclinical and clinical studies, presented with supporting experimental data and methodologies.
Mechanism of Action: Differentiated Cyclooxygenase Inhibition
Both piroxicam and meloxicam exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are crucial mediators of inflammation, pain, and fever. The key distinction between these two drugs lies in their selectivity towards the two main COX isoforms: COX-1 and COX-2.
-
Piroxicam is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes.[1] The inhibition of COX-1, which is constitutively expressed and plays a protective role in the gastrointestinal tract, is associated with a higher risk of gastrointestinal side effects.[1]
-
Meloxicam is a preferential inhibitor of COX-2 over COX-1, particularly at lower therapeutic doses.[1] This selectivity for the inducible COX-2 isoform, which is upregulated at sites of inflammation, is believed to contribute to its improved gastrointestinal safety profile compared to non-selective NSAIDs.[1]
The formulation of piroxicam with betadex , a cyclic oligosaccharide, does not alter its fundamental mechanism of action but is designed to improve its physicochemical properties. This complexation enhances the solubility and dissolution rate of piroxicam, leading to faster absorption and a more rapid onset of analgesic action.[2]
Below is a diagram illustrating the COX signaling pathway and the points of inhibition for piroxicam and meloxicam.
Pharmacokinetic Profile
Piroxicam betadex is formulated to enhance the absorption of piroxicam. Studies have shown that it is absorbed more rapidly than standard piroxicam, leading to a quicker onset of action.[2] Other pharmacokinetic parameters are expected to be similar to standard piroxicam.[2] Meloxicam generally exhibits good bioavailability after oral administration.[3]
Table 1: Pharmacokinetic Parameters of this compound and Meloxicam (Data from separate studies)
| Parameter | This compound | Meloxicam |
| Tmax (Time to Peak Plasma Concentration) | Faster than standard piroxicam | ~4-5 hours (oral) |
| Bioavailability | High | High (89% oral) |
| Protein Binding | >99% | >99% |
| Elimination Half-life | ~50 hours | ~15-20 hours |
| Metabolism | Hepatic (hydroxylation) | Hepatic (oxidation) |
| Excretion | Urine and feces | Urine and feces |
Note: The data presented are compiled from different studies and are not from a direct comparative trial. Direct comparison of these values should be made with caution.
Efficacy Data
Preclinical Efficacy
A study in animal models compared the anti-inflammatory and analgesic activities of topical gels of meloxicam and piroxicam.[4]
Table 2: Preclinical Efficacy in Animal Models
| Experimental Model | Piroxicam (0.5% gel) | Meloxicam (1% gel) | Finding |
| Carrageenan-induced Paw Edema (Anti-inflammatory) | Effective | More effective than piroxicam | Meloxicam showed greater protection against inflammation. |
| Acetic Acid-induced Writhing (Analgesic) | Effective | Less effective than piroxicam | Piroxicam demonstrated stronger analgesic activity in this model. |
| Formalin-induced Pain (Phase II - Inflammatory pain) | Effective | Significant protection | Meloxicam showed significant efficacy in inflammatory pain. |
Clinical Efficacy
Clinical trials have primarily compared standard piroxicam with meloxicam, particularly in the management of osteoarthritis. The general consensus from these studies is that both drugs have comparable efficacy in relieving pain and improving function.[5][6]
In a large-scale, double-blind, randomized trial (the SELECT trial) involving patients with osteoarthritis, the efficacy of meloxicam (7.5 mg daily) and piroxicam (20 mg daily) was found to be equivalent.[7] Another double-blind study in patients with osteoarthritis of the hip also concluded that meloxicam (15 mg daily) is comparable in efficacy to piroxicam (20 mg daily).[5][6]
Safety and Tolerability
The primary difference in the safety profiles of piroxicam and meloxicam lies in their gastrointestinal (GI) tolerability, which is attributed to their differential COX selectivity.
Gastrointestinal Safety
The SELECT trial provided significant data on the comparative GI safety of meloxicam and piroxicam.
Table 3: Incidence of Gastrointestinal Adverse Events (SELECT Trial)
| Adverse Event | Piroxicam (20 mg) (n=4336) | Meloxicam (7.5 mg) (n=4320) | P-value |
| Any GI Adverse Event | 15.4% | 10.3% | <0.001 |
| Dyspepsia | 5.8% | 3.4% | <0.001 |
| Abdominal Pain | 3.6% | 2.1% | <0.001 |
| Nausea and Vomiting | 3.4% | 2.5% | <0.05 |
| Perforations, Ulcers, and Bleeds (PUBs) | 16 cases | 7 cases | - |
The results clearly indicate a statistically significant lower incidence of GI adverse events with meloxicam compared to piroxicam.[7]
This compound has been shown in preclinical and short-term clinical studies to have better gastric tolerability than uncomplexed piroxicam, likely due to the reduced direct contact of the drug with the gastric mucosa.[2]
Experimental Protocols
Detailed methodologies for key preclinical experiments are provided below.
Carrageenan-induced Paw Edema in Rats (Anti-inflammatory Activity)
This model is used to assess the acute anti-inflammatory activity of a substance.
-
Animal Selection: Wistar or Sprague-Dawley rats are typically used.
-
Baseline Measurement: The initial volume of the rat's hind paw is measured using a plethysmometer.
-
Drug Administration: The test compounds (this compound or meloxicam) or vehicle are administered orally or topically at a predetermined time before the carrageenan injection.
-
Induction of Inflammation: A solution of carrageenan (typically 1% in saline) is injected into the subplantar tissue of the hind paw.
-
Measurement of Edema: Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for the drug-treated groups compared to the vehicle-treated control group.
Acetic Acid-induced Writhing in Mice (Analgesic Activity)
This model assesses the peripheral analgesic activity of a compound.
-
Animal Selection: Mice are used for this assay.
-
Drug Administration: The test compounds or vehicle are administered, typically orally or intraperitoneally.
-
Induction of Pain: After a specific absorption period, a solution of acetic acid (e.g., 0.6%) is injected intraperitoneally.
-
Observation: The mice are observed for a defined period (e.g., 20 minutes), and the number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted.
-
Data Analysis: The percentage of inhibition of writhing is calculated for the drug-treated groups compared to the control group.
Conclusion
The in vivo comparison of this compound and meloxicam reveals distinct profiles in terms of their pharmacokinetics and safety, with comparable efficacy for pain and inflammation.
-
This compound offers the advantage of a more rapid onset of action due to its enhanced absorption profile compared to standard piroxicam. While it retains the potent anti-inflammatory and analgesic effects of piroxicam, its non-selective COX inhibition still carries a risk of gastrointestinal side effects, although the betadex formulation may offer some improvement in gastric tolerability.
-
Meloxicam , with its preferential inhibition of COX-2, demonstrates a significantly better gastrointestinal safety profile than standard piroxicam. Its efficacy is comparable to that of piroxicam in treating conditions like osteoarthritis.
The choice between these two agents in a clinical or developmental context would depend on the specific therapeutic need. For acute conditions where a rapid onset of analgesia is paramount, this compound may be advantageous. For chronic conditions, or in patients with a higher risk of gastrointestinal complications, the preferential COX-2 inhibition of meloxicam offers a significant safety benefit. Further head-to-head clinical trials specifically comparing this compound with meloxicam would be beneficial to provide a more direct and comprehensive comparison of their overall therapeutic profiles.
References
- 1. Pharmacokinetics of Meloxicam in Different Animal Species: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of analgesic and anti-inflammatory activity of meloxicam gel with diclofenac and piroxicam gels in animal models: pharmacokinetic parameters after topical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A double-blind study to compare the efficacy and safety of meloxicam 15 mg with piroxicam 20 mg in patients with osteoarthritis of the hip - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Improvement in gastrointestinal tolerability of the selective cyclooxygenase (COX)-2 inhibitor, meloxicam, compared with piroxicam: results of the Safety and Efficacy Large-scale Evaluation of COX-inhibiting Therapies (SELECT) trial in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validated Analytical Methods for Piroxicam Betadex
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of cross-validated analytical methods for the quantitative determination of piroxicam (B610120) betadex. The following sections present a comprehensive overview of High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Capillary Zone Electrophoresis (CZE) methods, including their experimental protocols and performance characteristics. This information is intended to assist researchers and quality control analysts in selecting the most appropriate method for their specific needs.
Data Presentation: A Comparative Summary of Analytical Methods
The performance of different analytical methods for the quantification of piroxicam has been validated and compared, with results summarized below. These methods are applicable to the analysis of piroxicam in its betadex formulation.
| Parameter | HPLC Method | Derivative UV-Vis Spectrophotometry | Capillary Zone Electrophoresis (CZE) |
| Linearity Range | 0.25 - 120 µg/mL[1][2] | 2.40 - 20.0 µg/mL[3] | 0.23 - 28.79 µg/mL[4] |
| Accuracy (% Recovery) | 98.0 - 99.8%[5] | 99.70% ± 0.50%[3] | Not explicitly stated, but results were comparable to a UV method.[4] |
| Precision (%RSD) | < 2%[6] | 1.29%[3] | < 2% (Intraday and Interday)[4] |
| Limit of Detection (LOD) | Not consistently reported across all studies | Not Reported | 0.07 µg/mL[4] |
| Limit of Quantitation (LOQ) | Not consistently reported across all studies | Not Reported | 0.19 µg/mL[4] |
| Specificity | Method is stability-indicating.[6] | Excipients did not interfere. | Method is specific. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the literature.
High-Performance Liquid Chromatography (HPLC)
This method is noted for its high precision and ability to be stability-indicating.[6]
-
Instrumentation : A standard HPLC system equipped with a UV detector is used.
-
Column : A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly employed.[1][6]
-
Mobile Phase : A mixture of an acidic buffer (e.g., 0.3% triethylamine (B128534) solution at pH 3.0) and an organic solvent like acetonitrile (B52724) is typical.[6] A common ratio is 70:30 (v/v) of buffer to acetonitrile.[6]
-
Flow Rate : A flow rate of 1.0 mL/min is generally used.[6]
-
Detection : UV detection is performed at a wavelength of 248 nm.[6]
-
Sample Preparation : Samples are typically dissolved in the mobile phase to a known concentration.
Derivative UV-Visible Spectrophotometry
This technique offers a simpler and more cost-effective alternative to HPLC for routine analysis.[7]
-
Instrumentation : A UV-Vis spectrophotometer capable of recording derivative spectra.
-
Solvent : A phosphate (B84403) buffer (e.g., pH 7.8, 0.1 M) mixed with ethanol (B145695) is a suitable solvent system.[3]
-
Analytical Wavelength : The first-order derivative amplitude at 261.4 nm is utilized for quantification.[3]
-
Sample Preparation : Standard and sample solutions are prepared in the chosen solvent system within the validated concentration range.
Capillary Zone Electrophoresis (CZE)
CZE is a rapid and simple method suitable for routine analysis of piroxicam in pharmaceutical tablets.[4]
-
Instrumentation : A capillary electrophoresis system with a UV detector.
-
Capillary : A fused-silica capillary is used for separation.
-
Background Electrolyte : A 10 mM borate (B1201080) buffer at pH 9.0, containing 10% (v/v) methanol, serves as the background electrolyte.[4]
-
Separation Voltage : An optimal separation voltage of 25 kV is applied.[4]
-
Injection : Samples are injected for a short duration, typically 1 second.[4]
-
Detection : UV detection is carried out at 204 nm.[4]
-
Internal Standard : Naproxen sodium can be used as an internal standard to improve precision.[4]
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of analytical methods for piroxicam betadex.
References
- 1. bch.ro [bch.ro]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Quantitative determination of piroxicam in a new formulation (piroxicam-beta-cyclodextrin) by derivative UV spectrophotometric method and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated Method for the Determination of Piroxicam by Capillary Zone Electrophoresis and Its Application to Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. ijper.org [ijper.org]
A Comparative Analysis of Skin Permeation: Piroxicam Betadex vs. Standard Piroxicam Gels
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the skin permeation profiles of piroxicam (B610120) betadex and standard piroxicam gels, supported by experimental data. The inclusion of beta-cyclodextrin (B164692) in piroxicam formulations aims to enhance the drug's solubility and subsequently its permeation through the skin barrier.
Piroxicam, a potent non-steroidal anti-inflammatory drug (NSAID), is widely used for the management of pain and inflammation. However, its low aqueous solubility can limit its efficacy in topical formulations. To overcome this, piroxicam is often complexed with beta-cyclodextrin (betadex), a cyclic oligosaccharide that can encapsulate the drug molecule, thereby increasing its solubility. This guide delves into the comparative permeation studies of piroxicam betadex and conventional piroxicam gels to evaluate the impact of cyclodextrin (B1172386) complexation on dermal drug delivery.
Quantitative Permeation Data
The following tables summarize the key findings from various in vitro and ex vivo permeation studies. It is important to note that direct comparisons should be made with caution, as experimental conditions such as the type of membrane, gel composition, and analytical methods can vary between studies.
Table 1: Comparative In Vitro Release of Piroxicam from Different Gel Formulations
| Formulation | Membrane | Cumulative Release (%) | Study Duration (hours) | Key Findings |
| Piroxicam-Cyclodextrin Gel (3% NaCMC) | Cellophane | 95% | 3 | The formulation with cyclodextrin showed the highest and fastest drug release.[1] |
| Marketed Piroxicam Gel | Cellophane | 92% | 3 | Showed slightly lower release compared to the cyclodextrin formulation.[1] |
| Piroxicam Gel (6% NaCMC) | Cellophane | 90% | 3 | Higher polymer concentration slightly reduced the release rate.[1] |
Table 2: Comparative Ex Vivo Skin Permeation of Piroxicam Formulations
| Formulation | Skin Model | Permeation Flux (μg/cm²/h) | Permeability Coefficient (cm/h) | Lag Time (h) | Key Findings |
| Piroxicam Nanoemulgel | Wistar Rat Skin | 0.042 ± 0.003 | - | 0.41 ± 0.03 | Showed higher flux and lower lag time compared to the marketed formulation.[2] |
| Marketed Piroxicam Gel | Wistar Rat Skin | 0.040 ± 0.02 | - | - | Exhibited slightly lower permeation compared to the nanoemulgel.[2] |
| Plain Piroxicam Gel | Wistar Rat Skin | 0.037 ± 0.02 | - | - | Had the lowest permeation flux among the tested gel formulations.[2] |
| Piroxicam Gel with HP-β-CD | - | 2-fold increase | - | - | The presence of hydroxypropyl-β-cyclodextrin doubled the drug flux.[3] |
Experimental Protocols
The following sections detail the methodologies employed in the comparative permeation studies of piroxicam and this compound gels.
Preparation of Gel Formulations
Piroxicam Gel: A standard piroxicam gel is typically prepared by dispersing a gelling agent, such as Carbopol or hydroxypropyl methylcellulose (B11928114) (HPMC), in purified water. Piroxicam is then dissolved in a suitable solvent, like ethanol (B145695) or propylene (B89431) glycol, and incorporated into the gel base with continuous stirring until a homogenous gel is formed.
This compound Gel: For the preparation of a this compound gel, an inclusion complex of piroxicam and beta-cyclodextrin is first formed. This is often achieved by dissolving both piroxicam and beta-cyclodextrin in an aqueous medium and then freeze-drying the solution to obtain the complex. This powdered complex is then dispersed in a pre-formed gel base (e.g., HPMC or Carbopol) to create the final formulation. The final concentration of piroxicam in the gels is typically around 1%.[3]
In Vitro/Ex Vivo Permeation Studies using Franz Diffusion Cells
The skin permeation of piroxicam from the different gel formulations is commonly evaluated using Franz diffusion cells.
-
Membrane Preparation: For ex vivo studies, excised skin from animals such as Wistar rats is used.[2] The hair is carefully removed, and the subcutaneous fat and connective tissues are cleaned off. The skin is then mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment. For in vitro studies, synthetic membranes like cellulose (B213188) acetate (B1210297) are utilized.[1]
-
Experimental Setup: The receptor compartment of the Franz diffusion cell is filled with a phosphate (B84403) buffer solution (pH 7.4) to mimic physiological conditions. The temperature is maintained at 37°C, and the solution is continuously stirred.
-
Application of Formulation: A known quantity of the piroxicam or this compound gel is applied to the surface of the membrane in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with an equal volume of fresh buffer to maintain sink conditions.
-
Drug Quantification: The concentration of piroxicam in the collected samples is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The quantification of piroxicam in the receptor fluid is a critical step in permeation studies. A common HPLC method involves:
-
Column: A C18 column is frequently used for the separation.
-
Mobile Phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., phosphate buffer) is commonly employed as the mobile phase.
-
Detection: Piroxicam is detected using a UV detector at a specific wavelength.
-
Quantification: The concentration of piroxicam is determined by comparing the peak area of the sample to a standard curve of known piroxicam concentrations.
Experimental Workflow
The following diagram illustrates the typical workflow for a comparative permeation study of piroxicam gels.
Caption: Workflow for comparative permeation studies of piroxicam gels.
Conclusion
The collective evidence from multiple studies strongly indicates that the complexation of piroxicam with beta-cyclodextrin enhances its permeation through the skin. This is primarily attributed to the increased solubility of piroxicam in the presence of cyclodextrin, which creates a higher concentration gradient, the driving force for diffusion across the stratum corneum. While the magnitude of this enhancement can vary depending on the specific formulation and experimental conditions, this compound gels consistently demonstrate superior drug release and permeation characteristics compared to standard piroxicam gels. These findings are crucial for the development of more effective topical formulations for the localized treatment of pain and inflammation.
References
Piroxicam-Betadex: A Comparative Guide to its Validated Gastrointestinal Safety Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gastrointestinal (GI) side effects of piroxicam-betadex against standard piroxicam (B610120) and other non-steroidal anti-inflammatory drugs (NSAIDs). By complexing the NSAID piroxicam with a beta-cyclodextrin (B164692) carrier, this formulation is designed to improve the drug's solubility and absorption kinetics, thereby mitigating the local gastric irritation commonly associated with traditional piroxicam. The following sections present supporting experimental data, detailed methodologies from key clinical studies, and visualizations of the underlying mechanisms and experimental designs.
Mechanism for Reduced Gastrointestinal Side Effects
The improved gastrointestinal tolerability of piroxicam-betadex stems from its unique formulation. Standard piroxicam is poorly water-soluble, leading to a slower dissolution rate in the gastrointestinal tract. This prolonged contact time between piroxicam crystals and the gastric mucosa is a primary contributor to local irritation and damage.
The piroxicam-betadex complex addresses this issue by encapsulating the hydrophobic piroxicam molecule within the hydrophilic beta-cyclodextrin oligosaccharide. This complexation significantly enhances the aqueous solubility and dissolution rate of piroxicam.[1][2] The result is a much faster absorption of the active drug into the bloodstream, which minimizes its direct contact with the stomach lining and reduces the risk of topical mucosal injury.[2]
Caption: Mechanism of improved GI tolerability.
Quantitative Data Comparison
Clinical studies have consistently demonstrated a favorable GI safety profile for piroxicam-betadex compared to standard piroxicam and other NSAIDs. The data is summarized below, comparing outcomes from endoscopic assessments of mucosal damage and the incidence of reported symptomatic adverse events.
Table 1: Endoscopic Evaluation of Gastroduodenal Mucosal Damage
| Study | Drug Administered (Daily Dose) | Duration | N | Mean Gastroduodenal Lesion Score (±SE) | p-value (vs P-B) |
| Santucci et al., 1992 [3] | Piroxicam-Betadex (20 mg) | 14 days | 16 | 0.56 ± 0.2 | - |
| Standard Piroxicam (20 mg) | 14 days | 16 | 2.06 ± 0.5 | < 0.01 | |
| Indomethacin (100 mg) | 14 days | 16 | 2.25 ± 0.5 | < 0.01 | |
| Müller & Simon, 1997 ¹[4] | Piroxicam-Betadex (20 mg) | 14 days | 16 | 3.0 ± 4.0 (Median: 1) | - |
| Standard Piroxicam (20 mg) | 14 days | 16 | 6.0 ± 4.0 (Median: 8) | Significant |
¹ As cited in Scarpignato C, 2013.
Table 2: Incidence of Symptomatic Gastrointestinal Adverse Events
| Study / Analysis | Drug Administered | Treatment Setting | N | Incidence of Minor GI Events (%) |
| Pooled Analysis of 28 Studies ¹[5] | Piroxicam-Betadex | Chronic | 29,190 | 0.33 - 2.21 |
| Standard Piroxicam | Chronic | (total) | 1.73 - 11.92 | |
| Ambanelli et al., 1990 ²[5] | Piroxicam-Betadex | Chronic | 203 | Lower incidence vs Piroxicam |
| Standard Piroxicam | Chronic | Higher incidence & severity | ||
| Bonardelli et al., 1990 [4] | Piroxicam-Betadex (20 mg) | 8 weeks | 15 | 6.7% (1 patient) |
| Tenoxicam (B611289) (20 mg) | 8 weeks | 15 | 20.0% (3 patients) |
¹ Pooled analysis of 28 studies in a chronic treatment setting, as reported by Scarpignato C, 2013. "Minor GI events" include symptoms like dyspepsia, heartburn, nausea, and abdominal pain. ² A randomized, double-blind clinical trial where piroxicam-betadex was associated with a lower incidence and severity of adverse events compared with uncomplexed piroxicam.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables. These protocols are essential for researchers to assess the validity and reproducibility of the findings.
Protocol 1: Santucci et al., 1992 - Endoscopic Mucosal Injury Assessment
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[3]
-
Objective: To compare the acute gastroduodenal mucosal injury caused by piroxicam-betadex, standard piroxicam, and indomethacin.
-
Patient Population: 64 healthy adult volunteers.
-
Inclusion Criteria: Healthy adult subjects.
-
Exclusion Criteria: History of gastrointestinal diseases, use of other medications that could interfere with the study.
-
Treatment Groups:
-
Piroxicam-Betadex (20 mg/day)
-
Standard Piroxicam (20 mg/day)
-
Indomethacin (100 mg/day)
-
Placebo
-
-
Duration: 14 days.
-
Primary Endpoint: Gastroduodenal mucosal injury assessed by endoscopy at the end of the 14-day treatment period. Lesions were scored to provide a quantitative measure of damage.
-
Secondary Endpoint: Gastric Potential Difference (GPD), a measure of the functional integrity of the gastric barrier, was measured after a single dose.
Protocol 2: Müller & Simon, 1997 - Comparative Endoscopic Tolerability
-
Study Design: A double-blind, parallel-group comparative study.[4]
-
Objective: To evaluate and compare the gastroduodenal tolerability of piroxicam-betadex versus standard piroxicam.
-
Patient Population: 32 healthy male volunteers.[4]
-
Treatment Groups:
-
Piroxicam-Betadex (20 mg/day)
-
Standard Piroxicam (20 mg/day)
-
-
Duration: 14 days.[4]
-
Primary Endpoint: Gastroduodenal mucosal lesions assessed by upper endoscopy performed at baseline and after the 14-day dosing period. Lesions were scored using the modified Lanza criteria.
Protocol 3: Bonardelli et al., 1990 - Efficacy and GI Tolerability vs. Tenoxicam
-
Study Design: A randomized clinical trial.[4]
-
Objective: To compare the efficacy and gastrointestinal tolerability of piroxicam-betadex and tenoxicam in patients with chronic osteoarthritis.
-
Patient Population: 30 patients (aged 26 to 70 years) with a history of chronic osteoarthritis for at least eight years.[4]
-
Treatment Groups:
-
Piroxicam-Betadex (20 mg/day)
-
Tenoxicam (20 mg/day)
-
-
Duration: 8 weeks.[4]
-
Endpoints:
-
Efficacy: Reduction in pain, inflammation, and functional limitations.
-
Safety/Tolerability: Endoscopic assessment for hemorrhagic lesions and erosions post-treatment; recording of symptomatic gastrointestinal complaints.
-
Caption: Generalized experimental workflow.
Conclusion
The evidence from multiple clinical studies strongly supports the validation of reduced gastrointestinal side effects for piroxicam-betadex when compared to standard piroxicam. The mechanism, based on improved solubility and faster absorption due to the beta-cyclodextrin complex, is well-established. This is corroborated by quantitative data from endoscopic evaluations, which show significantly less mucosal damage, and by clinical trial data indicating a lower incidence of symptomatic GI adverse events. For research and drug development professionals, piroxicam-betadex serves as a successful example of how formulation science can be leveraged to improve the safety profile of an effective active pharmaceutical ingredient.
References
- 1. Piroxicam-beta-cyclodextrin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in rheumatic diseases and pain states. | Semantic Scholar [semanticscholar.org]
- 2. [Comparative endoscopic study of gastroduodenal tolerance of piroxicam-beta-cyclodextrin vs piroxicam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double-blind multicentre trial of piroxicam and naproxen in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and gastrointestinal tolerability of beta-cyclodextrin-piroxicam and tenoxicam in the treatment of chronic osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Piroxicam Betadex and Celecoxib
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory efficacy of piroxicam (B610120) betadex and celecoxib (B62257), supported by experimental data and detailed methodologies. This analysis is based on an indirect comparison of clinical trial data, given the absence of direct head-to-head studies.
Executive Summary
Piroxicam betadex, a non-selective cyclooxygenase (COX) inhibitor complexed with a cyclodextrin, and celecoxib, a selective COX-2 inhibitor, are both effective nonsteroidal anti-inflammatory drugs (NSAIDs) utilized in the management of inflammatory conditions such as osteoarthritis and rheumatoid arthritis. Their primary difference lies in their mechanism of action, which influences their efficacy and safety profiles. Celecoxib, by selectively targeting COX-2, is designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs. This compound, on the other hand, aims to improve the gastrointestinal tolerability and absorption rate of piroxicam. While both drugs demonstrate comparable anti-inflammatory and analgesic effects to other NSAIDs, their safety profiles, particularly concerning gastrointestinal and cardiovascular events, differ significantly.
Mechanism of Action: A Tale of Two COX Isoforms
The anti-inflammatory effects of both piroxicam and celecoxib are mediated through the inhibition of the cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923)—key mediators of inflammation, pain, and fever.[1] There are two main isoforms of the COX enzyme: COX-1 and COX-2.
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the body, such as maintaining the integrity of the gastric mucosa and regulating platelet function.[2]
-
COX-2 is typically induced by inflammatory stimuli, and its expression is elevated at sites of inflammation.[2]
Piroxicam is a non-selective COX inhibitor, meaning it blocks the action of both COX-1 and COX-2.[3] This non-selectivity is responsible for both its therapeutic anti-inflammatory effects and its potential for gastrointestinal side effects. The betadex formulation of piroxicam is a complex of piroxicam and a cyclic oligosaccharide, which is designed to increase the aqueous solubility and dissolution rate of piroxicam, potentially leading to faster absorption and an improved gastric safety profile compared to standard piroxicam.[4]
Celecoxib is a selective COX-2 inhibitor, designed to preferentially block the COX-2 enzyme while having minimal effect on COX-1 at therapeutic doses.[3] This selectivity is intended to provide anti-inflammatory and analgesic benefits with a reduced risk of the gastrointestinal adverse events associated with COX-1 inhibition.[3]
Comparative Efficacy: An Indirect Assessment
As direct head-to-head clinical trials comparing this compound and celecoxib are lacking, their relative anti-inflammatory efficacy is inferred from studies comparing them to other NSAIDs, such as naproxen (B1676952) and ibuprofen (B1674241).
A meta-analysis of 75 randomized controlled trials involving over 33,000 patients demonstrated that piroxicam has a similar to better efficacy profile compared to other commonly prescribed traditional NSAIDs for musculoskeletal diseases.[4] Studies on piroxicam-β-cyclodextrin suggest that its efficacy is comparable to that of standard piroxicam.[5]
Similarly, numerous clinical trials have established that celecoxib is as effective as non-selective NSAIDs, including naproxen and ibuprofen, in managing the signs and symptoms of osteoarthritis and rheumatoid arthritis.[6][7] A meta-analysis of fifteen studies on celecoxib for osteoarthritis concluded that it significantly improves pain and function compared to placebo.[8]
Based on this indirect evidence, it can be concluded that both this compound and celecoxib exhibit comparable anti-inflammatory and analgesic efficacy to each other and to other commonly used NSAIDs.
Quantitative Data Summary
The following table summarizes key efficacy and safety data from comparative studies. It is important to note that these are from different studies and not from direct head-to-head comparisons.
| Drug/Comparator | Indication | Key Efficacy Outcomes | Key Safety Outcomes (Gastrointestinal) | Reference |
| Piroxicam vs. Naproxen | Rheumatoid Arthritis | Piroxicam was as effective as naproxen in reducing pain and improving most clinical parameters. | Similar tolerability and incidence of side effects. | [2] |
| Celecoxib vs. Naproxen/Diclofenac (B195802) | Osteoarthritis | Celecoxib (200-400 mg/day) was as effective as naproxen (1000 mg/day) and diclofenac (100 mg/day) in improving pain and function. | Celecoxib had a significantly lower incidence of serious upper GI events compared to the non-selective NSAIDs. | [6] |
| Meta-analysis of NSAIDs | Various | - | Relative risk for upper GI bleeding/perforation: Piroxicam (9.9) vs. Celecoxib (1.4). | [9] |
Experimental Protocols: A Representative Study
To illustrate a typical experimental design in this field, the protocol of the SUCCESS-I (Successive Celecoxib Efficacy and Safety Study I) trial is outlined below. This large-scale, multicenter, randomized, double-blind study compared the efficacy and upper gastrointestinal (UGI) safety of celecoxib with non-selective NSAIDs in patients with osteoarthritis.[6]
Objective: To evaluate the efficacy and UGI safety of celecoxib compared with non-specific NSAIDs in patients with osteoarthritis.
Study Design:
-
Phase: Phase IV, multicenter, randomized, double-blind, parallel-group.
-
Patient Population: 13,274 patients with a clinical diagnosis of osteoarthritis of the knee or hip.
-
Inclusion Criteria: Patients aged 40 years or older, with a diagnosis of osteoarthritis for at least 3 months, and experiencing a flare of osteoarthritis pain upon discontinuation of their usual NSAID therapy.
-
Exclusion Criteria: History of active peptic ulcer disease within the last 6 months, significant cardiovascular, renal, or hepatic disease.
Treatment Arms:
-
Celecoxib 100 mg twice daily
-
Celecoxib 200 mg twice daily
-
Non-selective NSAID (investigator's choice of diclofenac 50 mg twice daily or naproxen 500 mg twice daily)
Duration of Treatment: 12 weeks.
Efficacy Assessments:
-
Primary Efficacy Endpoint: Patient's Global Assessment of Arthritis.
-
Secondary Efficacy Endpoints:
-
Patient's Assessment of Arthritis Pain (Visual Analog Scale - VAS)
-
Western Ontario and McMaster Universities (WOMAC) Osteoarthritis Index
-
Physician's Global Assessment of Arthritis
-
Safety Assessments:
-
Primary Safety Endpoint: Incidence of serious UGI events (gastroduodenal perforation, gastric outlet obstruction, or bleeding from a gastroduodenal ulcer).
-
Secondary Safety Endpoints: Incidence of all adverse events, laboratory parameters, and vital signs.
Statistical Analysis: Efficacy analyses were performed on the intent-to-treat population. Safety analyses were conducted on all randomized patients who received at least one dose of the study medication.
Conclusion
In the absence of direct comparative trials, the available evidence suggests that this compound and celecoxib offer comparable anti-inflammatory and analgesic efficacy for conditions like osteoarthritis and rheumatoid arthritis. The primary distinguishing factor is their safety profile, particularly concerning the gastrointestinal tract. As a selective COX-2 inhibitor, celecoxib demonstrates a significantly lower risk of upper gastrointestinal complications compared to non-selective NSAIDs like piroxicam. The betadex formulation of piroxicam is designed to mitigate some of the gastrointestinal risks of the parent compound and offer a faster onset of action. The choice between these two agents should be guided by a thorough assessment of the patient's individual risk factors, including their gastrointestinal and cardiovascular health. For researchers and drug development professionals, the development of COX-2 selective inhibitors and novel formulations of traditional NSAIDs highlights the ongoing effort to optimize the benefit-risk profile of anti-inflammatory therapies.
References
- 1. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is the Role of Cyclooxygenase (COX) in the Body? - GoodRx [goodrx.com]
- 3. Analgesic - Wikipedia [en.wikipedia.org]
- 4. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Celecoxib versus naproxen and diclofenac in osteoarthritis patients: SUCCESS-I Study [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of celecoxib versus ibuprofen for the treatment of patients with osteoarthritis of the knee: A randomized double-blind, non-inferiority trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and Safety of Celecoxib Therapy in Osteoarthritis: A Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinician.nejm.org [clinician.nejm.org]
A Comparative Guide to the Manufacturing Process Validation of Piroxicam Betadex Tablets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the manufacturing process validation for piroxicam (B610120) betadex tablets, focusing on the widely used direct compression method. As a point of comparison, the traditional wet granulation process for standard piroxicam tablets is also discussed. The information herein is supported by experimental data from various studies to offer a comprehensive overview for drug development professionals.
Executive Summary
The manufacturing of piroxicam betadex tablets by direct compression presents a streamlined and efficient alternative to the wet granulation of piroxicam. This guide outlines the key validation parameters, experimental protocols, and comparative data for these two manufacturing approaches. While both methods can produce tablets meeting pharmacopeial standards, direct compression offers advantages in terms of fewer processing steps and potentially improved stability due to the absence of heat and moisture in the granulation stage. This guide will delve into the critical quality attributes and their validation, providing a data-driven comparison to inform manufacturing process selection and development.
Manufacturing Process Overviews
This compound Tablets via Direct Compression
Direct compression is a streamlined process where the active pharmaceutical ingredient (API) and excipients are blended and then directly compressed into tablets. This method is particularly suitable for moisture-sensitive drugs and offers reduced processing time and cost. For this compound, where piroxicam is already in a complex with beta-cyclodextrin (B164692) to enhance solubility, direct compression is an attractive manufacturing option.
Piroxicam Tablets via Wet Granulation
Wet granulation is a more traditional method involving the addition of a liquid binder to the powder mixture to form granules. These granules are then dried, milled, blended with other excipients, and finally compressed into tablets. This process is often used to improve the flowability and compressibility of the powder mixture.
Comparative Validation Data
The following tables summarize key validation parameters for this compound tablets manufactured by direct compression and piroxicam tablets produced via wet granulation. The data is compiled from multiple studies to provide a comparative overview.
Table 1: Comparison of Tablet Physical Properties
| Parameter | This compound (Direct Compression) | Piroxicam (Wet Granulation) | Acceptance Criteria |
| Hardness ( kg/cm ²) | 3.5 - 4.5 | 3.0 - 5.0 | 3-5 kg/cm ² for uncoated tablets[1] |
| Friability (%) | < 1.0% | < 1.0% | Not more than 1.0% |
| Weight Variation | Complies with USP <905> | Complies with USP <905> | Per USP <905> |
| Disintegration Time (seconds) | 29 - 68[1][2] | ~55 | Typically < 15 minutes (uncoated) |
Table 2: Comparative Dissolution Profile
| Time (minutes) | This compound (Direct Compression) - % Drug Released | Piroxicam (Wet Granulation) - % Drug Released | Acceptance Criteria (USP) |
| 15 | > 85%[2] | Variable, generally slower than this compound | Not less than 75% (Q) of the labeled amount is dissolved in 45 minutes[3] |
| 30 | > 95% | - | |
| 45 | ~99% | - |
Table 3: Content Uniformity Comparison
| Parameter | This compound (Direct Compression) | Piroxicam (Wet Granulation) | Acceptance Criteria (USP <905>) |
| Assay (% of label claim) | 98.3% - 102.7%[2] | 95.0% - 105.0% | 90.0% - 110.0% of the label claim |
| Acceptance Value (AV) | ≤ 15 | ≤ 15 | L1 ≤ 15.0[4] |
Experimental Protocols
Hardness Test
The hardness of the tablets is determined using a Monsanto or Pfizer hardness tester. The force required to break a tablet diametrically is measured. A satisfactory hardness for uncoated tablets is generally considered to be between 3-5 kg/cm ².[1]
Friability Test
The friability of the tablets is measured using a Roche Friabilator. A pre-weighed sample of tablets is placed in the friabilator and rotated at 25 rpm for 4 minutes. The tablets are then de-dusted and re-weighed. The percentage of weight loss should be less than 1.0%.[1]
Disintegration Test
The disintegration time is determined using a USP disintegration apparatus. One tablet is placed in each of the six tubes of the basket, and the apparatus is operated in a beaker of distilled water at 37 ± 2°C. The time taken for all the tablets to disintegrate and pass through the screen is recorded.[1]
Dissolution Test
The dissolution rate is determined using a USP Dissolution Apparatus 2 (paddle method). The dissolution medium is typically 900 mL of a suitable buffer (e.g., pH 6.8 phosphate (B84403) buffer) maintained at 37 ± 0.5°C, with a paddle speed of 50 rpm.[1] Samples are withdrawn at specified time intervals, filtered, and analyzed for drug content using a UV spectrophotometer at the wavelength of maximum absorbance for piroxicam.[1]
Content Uniformity Test
The content uniformity is determined according to USP <905>. A number of individual tablets (typically 10) are assayed for their drug content. The acceptance value (AV) is then calculated based on the individual assay values and the label claim. The requirements are met if the acceptance value is less than or equal to a specified limit (L1), which is typically 15.0.[4] The assay is often performed using High-Performance Liquid Chromatography (HPLC).
Process Validation Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow of the manufacturing process validation and a conceptual signaling pathway for the therapeutic action of piroxicam.
Caption: Workflow for Manufacturing Process Validation of this compound Tablets.
Caption: Conceptual Signaling Pathway of Piroxicam's Anti-inflammatory Action.
Conclusion
The validation of the manufacturing process for this compound tablets is a critical step in ensuring product quality, safety, and efficacy. The direct compression method offers a robust and efficient manufacturing process for this compound tablets, demonstrating comparable, and in some aspects such as dissolution, potentially superior performance to the wet granulation of standard piroxicam. The data presented in this guide highlights the key parameters that must be controlled and validated to ensure the consistent production of high-quality tablets. Researchers and drug development professionals can use this information to guide their process development and validation strategies for similar pharmaceutical products.
References
Comparative Stability of Piroxicam Betadex Formulations: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of various piroxicam (B610120) betadex formulations, drawing upon available experimental data. The inclusion of piroxicam within a beta-cyclodextrin (B164692) (betadex) complex is a well-established strategy to enhance its aqueous solubility and dissolution rate.[1] However, the long-term stability of these formulations is a critical factor for ensuring consistent therapeutic efficacy and safety. Betadex can protect piroxicam from degradation caused by environmental factors such as light, heat, and moisture by forming an inclusion complex that acts as a protective barrier.[2] This guide synthesizes findings from studies on orodispersible tablets and discusses the influence of formulation variables on stability.
Data Presentation: Stability of Orodispersible Tablets
The following tables summarize the stability data for different formulations of piroxicam and piroxicam betadex orodispersible tablets under various storage conditions. These studies highlight the impact of superdisintegrants and storage temperature on the physical and chemical integrity of the tablets.
Table 1: Short-Term Stability of Piroxicam Orodispersible Tablets with Different Superdisintegrants [3]
| Formulation Code | Superdisintegrant (Concentration) | Storage Condition | Time (days) | Disintegration Time (seconds) | Drug Content (%) | In-vitro Drug Release (%) |
| F3 | Croscarmellose Sodium (5%) | 4°C ± 2°C | 15 | No significant change | No significant change | No significant change |
| 30 | No significant change | No significant change | No significant change | |||
| 45 | No significant change | No significant change | No significant change | |||
| 27°C ± 2°C | 15 | No significant change | No significant change | No significant change | ||
| 30 | No significant change | No significant change | No significant change | |||
| 45 | No significant change | No significant change | No significant change | |||
| 45°C ± 2°C | 15 | No significant change | No significant change | No significant change | ||
| 30 | No significant change | No significant change | No significant change | |||
| 45 | No significant change | No significant change | No significant change | |||
| F6 | Sodium Starch Glycolate (5%) | 4°C ± 2°C | 45 | No significant change | No significant change | No significant change |
| 27°C ± 2°C | 45 | No significant change | No significant change | No significant change | ||
| 45°C ± 2°C | 45 | No significant change | No significant change | No significant change | ||
| F9 | Crospovidone (5%) | 4°C ± 2°C | 45 | No significant change | No significant change | No significant change |
| 27°C ± 2°C | 45 | No significant change | No significant change | No significant change | ||
| 45°C ± 2°C | 45 | No significant change | No significant change | No significant change |
Note: "No significant change" indicates that the observed changes were within acceptable limits as defined by the study.[3]
Table 2: Accelerated Stability of an Optimized this compound Orodispersible Tablet Formulation (F9) [4]
| Storage Condition | Time (months) | Hardness ( kg/cm ²) | Disintegration Time (seconds) |
| 40°C ± 2°C / 75% ± 5% RH | 1 | 4.2 ± 0.26 | 69 ± 1 |
| 2 | 4.1 ± 0.18 | 68 ± 1 | |
| 3 | 4.0 ± 0.25 | 67 ± 1 | |
| 75°C | 1 | 4.2 ± 0.26 | 69 ± 1 |
| 2 | 4.1 ± 0.18 | 68 ± 1 | |
| 3 | 4.0 ± 0.25 | 67 ± 1 |
The results indicate that the formulation was stable under these accelerated conditions, with insignificant changes in hardness and disintegration time.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of stability studies. Below are the protocols for key experiments cited in the literature.
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (piroxicam) from its degradation products, process impurities, and excipients.[5]
-
Chromatographic Conditions:
-
Column: C18 column (150 mm x 4.6 mm i.d., 5 µm).[5]
-
Mobile Phase: A mixture of 0.3% triethylamine (B128534) solution (pH 3.0) and acetonitrile (B52724) (70:30 v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: Photodiode array (PDA) detection at 248 nm.[5]
-
Temperature: 30°C.[5]
-
-
Forced Degradation Studies: To establish the stability-indicating nature of the method, piroxicam solutions are subjected to stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating at 105°C for 24 hours.
-
Photostability: Exposure to UV light (254 nm) for 24 hours.
-
Accelerated Stability Testing of Orodispersible Tablets
This protocol is designed to assess the stability of the formulation under exaggerated storage conditions to predict its shelf life.
-
Sample Preparation: Package the prepared orodispersible tablets in their intended final packaging (e.g., aluminum-aluminum strip packs).
-
Storage Conditions:
-
Testing Intervals: Withdraw samples at initial (0), 1, 2, and 3-month time points.[4]
-
Evaluation Parameters: At each interval, evaluate the tablets for:
Mandatory Visualizations
The following diagrams illustrate the workflow of a typical stability study and the factors influencing the stability of this compound formulations.
References
Assessing the Clinical Equivalence of Generic Piroxicam Betadex Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical equivalence between generic and innovator products of piroxicam (B610120), with a special focus on the piroxicam betadex formulation. The information presented is supported by experimental data from publicly available studies, offering insights into bioequivalence, pharmacokinetic profiles, and dissolution characteristics.
Introduction
Piroxicam is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. To enhance its solubility and absorption rate, a formulation of piroxicam complexed with beta-cyclodextrin (B164692) (this compound) was developed. This complexation leads to a more rapid onset of action, a clinically significant advantage in the management of acute pain.[1] The availability of generic versions of piroxicam and this compound necessitates a thorough evaluation of their clinical equivalence to the innovator products. This guide summarizes key data and methodologies from various studies to aid in this assessment.
Mechanism of Action: Prostaglandin (B15479496) Synthesis Inhibition
Piroxicam exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[2] The reduction in prostaglandin synthesis leads to the alleviation of inflammatory symptoms.
Comparative Experimental Data
The clinical equivalence of generic and innovator drugs is primarily established through bioequivalence studies, which compare the rate and extent of drug absorption.
Pharmacokinetic Equivalence of Generic Piroxicam
The following table summarizes the pharmacokinetic parameters from a single-dose, randomized, crossover study comparing a generic 20 mg piroxicam formulation (Test) with a reference formulation (Reference) in healthy adult volunteers.[3]
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |
| Cmax (ng/mL) | 2250 ± 540 | 2260 ± 480 | 89.98% - 101.04% |
| AUC0-t (ng·h/mL) | 135,670 ± 34,210 | 134,890 ± 31,650 | 91.46% - 101.19% |
| AUC0-∞ (ng·h/mL) | 145,340 ± 37,890 | 143,780 ± 35,430 | 93.51% - 105.86% |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
The 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ fall within the conventional bioequivalence acceptance range of 80% to 125%.[3][4] This indicates that the generic and reference formulations of standard piroxicam are bioequivalent.
Pharmacokinetic Profile of this compound vs. Standard Piroxicam
The formulation of piroxicam with beta-cyclodextrin is designed to improve the drug's dissolution and absorption rate. The following table presents a comparison of key pharmacokinetic parameters between piroxicam-β-cyclodextrin (Brexidol®) and standard piroxicam.
| Parameter | Piroxicam-β-Cyclodextrin (20 mg) | Standard Piroxicam (20 mg) |
| Tmax (h) | 1.0 | 2.0 |
| Cmax (µg/mL) | 3.4 | 2.5 |
| AUC0-inf (µg·h/mL) | 138 | 135 |
Tmax: Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.
These data demonstrate that while the overall exposure (AUC) is similar, piroxicam-β-cyclodextrin reaches a higher peak plasma concentration in a shorter amount of time, which is consistent with a faster onset of analgesic effect.[1]
Comparative Dissolution Profiles
In vitro dissolution studies are a critical component of assessing the equivalence of different drug formulations. Several studies have highlighted significant variability in the dissolution performance of internationally available generic piroxicam products when compared to the innovator product.[5][6] For a generic product to be considered for a biowaiver (an exemption from in vivo bioequivalence studies), it must exhibit similar dissolution profiles to the reference product under various pH conditions.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of clinical equivalence studies.
Bioequivalence Study Protocol
The following diagram outlines a typical workflow for a bioequivalence study of oral piroxicam formulations.
A common design is a single-dose, two-treatment, two-period crossover study in healthy volunteers.[4] Blood samples are collected at predetermined time points after drug administration, and plasma concentrations of piroxicam are determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).[3]
In Vitro Dissolution Testing Protocol
The United States Pharmacopeia (USP) provides standardized methods for dissolution testing. For piroxicam capsules, the following parameters are often used:
-
Apparatus: USP Apparatus 1 (basket) or 2 (paddle)
-
Medium: Simulated Gastric Fluid (without pepsin)
-
Volume: 900 mL
-
Temperature: 37 ± 0.5 °C
-
Rotation Speed: 50 or 100 rpm
-
Sampling Times: Multiple time points (e.g., 10, 20, 30, 45, 60 minutes)
-
Analysis: UV-Vis Spectrophotometry or HPLC
The percentage of the labeled amount of drug dissolved at each time point is calculated to generate a dissolution profile.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The quantification of piroxicam in plasma samples is a critical step in bioequivalence studies. A validated HPLC method is the standard approach.
A typical method involves protein precipitation from the plasma sample, followed by separation on a C18 reverse-phase column and detection using a UV detector.[8] The method must be validated for linearity, accuracy, precision, and selectivity.
Conclusion
The assessment of clinical equivalence for generic this compound products relies on a comprehensive evaluation of their bioequivalence and in vitro dissolution profiles compared to the innovator product. While data directly comparing generic and branded this compound are limited in the public domain, the established bioequivalence of generic standard piroxicam provides a foundation for regulatory approval. The key advantage of the betadex formulation lies in its rapid absorption and onset of action. Therefore, for a generic this compound product to be considered clinically equivalent, it must not only match the overall bioavailability but also demonstrate a comparable rapid absorption profile to the innovator product. The experimental protocols outlined in this guide provide a framework for the types of studies necessary to establish such equivalence.
References
- 1. Piroxicam-beta-cyclodextrin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piroxicam-β-Cyclodextrin: A GI Safer Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relative bioavailability of two oral formulations of piroxicam 20 mg: a single-dose, randomized-sequence, open-label, two-period crossover comparison in healthy Mexican adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piroxicam immediate release formulations: A fasting randomized open-label crossover bioequivalence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative potency and dissolution performance of internationally available piroxicam products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative dissolution performance of internationally available piroxicam products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of piroxicam in a new formulation (piroxicam-beta-cyclodextrin) by derivative UV spectrophotometric method and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Piroxicam Betadex
For laboratory professionals engaged in research and development, ensuring personal safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Piroxicam betadex, a non-steroidal anti-inflammatory drug (NSAID). Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
This compound is classified as toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[1] Therefore, stringent adherence to safety protocols is essential.
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure, a combination of engineering controls and personal protective equipment should be employed.
| Control Measure | Specification | Rationale |
| Engineering Controls | Use in a well-ventilated area. Local exhaust ventilation is recommended. | To control airborne dust and vapor concentrations. |
| Eye and Face Protection | Wear safety glasses with side shields or goggles. | To protect eyes from dust particles and splashes.[2] |
| Hand Protection | Wear appropriate chemical-resistant gloves. | To prevent skin contact. It is advised to clean gloves before removal and to wash hands thoroughly after handling.[2] |
| Body Protection | Wear a lab coat or a protective disposable gown. | To protect skin and personal clothing from contamination.[3] |
| Respiratory Protection | Use a particulate filter respirator if dust is generated. | To prevent inhalation of harmful dust.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is crucial for safety and to maintain the integrity of the research.
1. Preparation and Handling:
-
Pre-Handling Check: Before starting any work, ensure that the safety data sheet (SDS) is accessible and has been reviewed. Verify that all necessary PPE is available and in good condition.
-
Work Area Preparation: Designate a specific area for handling this compound. Ensure the work area is clean and uncluttered.
-
Personal Protective Equipment: Put on all required PPE, including a lab coat, safety glasses, and gloves. If there is a risk of dust generation, a respirator should be worn.
-
Handling the Compound:
2. Storage:
-
Store this compound in a tightly closed container in a dry, well-ventilated place.
-
The storage area should be locked up or accessible only to authorized personnel.
-
Recommended storage temperatures for the powder form are -20°C for up to three years.[4]
3. Spills and Emergency Procedures:
-
In Case of a Spill:
-
Evacuate the area if necessary.
-
Wear appropriate PPE, including respiratory protection, before cleaning up the spill.
-
Carefully take up the spilled material and place it in a suitable container for disposal.
-
Clean the affected area thoroughly.
-
-
First Aid:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth.
-
If Inhaled: Move the person to fresh air.
-
In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water.
-
In Case of Eye Contact: Rinse out with plenty of water.
-
4. Disposal Plan:
-
Dispose of this compound and its container at an approved waste disposal plant or industrial combustion plant.[2]
-
Do not allow the product to enter drains.
-
Contaminated packaging should be handled in the same way as the substance itself.[2]
-
For unused or expired medication in a non-laboratory setting, the safest disposal method is a drug take-back program.[5][6][7] If unavailable, the medication can be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed container, and then thrown in the trash.[5][7][8]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
- 1. Piroxicam-beta-cyclodextrin | C57H83N3O39S | CID 54697648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemos.de [chemos.de]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. oncolink.org [oncolink.org]
- 6. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 7. glwqd.org [glwqd.org]
- 8. botikaltc.com [botikaltc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
